Product packaging for 2-Fluorocyclohexanone(Cat. No.:CAS No. 694-82-6)

2-Fluorocyclohexanone

Cat. No.: B1314666
CAS No.: 694-82-6
M. Wt: 116.13 g/mol
InChI Key: VQYOFTVCYSPHPG-UHFFFAOYSA-N
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Description

2-Fluorocyclohexanone is a useful research compound. Its molecular formula is C6H9FO and its molecular weight is 116.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9FO B1314666 2-Fluorocyclohexanone CAS No. 694-82-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluorocyclohexan-1-one
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InChI

InChI=1S/C6H9FO/c7-5-3-1-2-4-6(5)8/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VQYOFTVCYSPHPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60473958
Record name 2-fluorocyclohexanone
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Molecular Weight

116.13 g/mol
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CAS No.

694-82-6
Record name 2-Fluorocyclohexanone
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Record name 2-fluorocyclohexanone
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Record name 2-Fluorocyclohexanone
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Foundational & Exploratory

The Synthesis of 2-Fluorocyclohexanone: A Technical Guide for Advancing Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of α-Fluorinated Ketones

The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, a strategy widely employed in the design of modern pharmaceuticals and agrochemicals.[1] The α-fluoroketone moiety, in particular, serves as a versatile building block, with 2-fluorocyclohexanone being a prominent intermediate.[2] Its unique electronic and conformational characteristics make it a valuable precursor for the synthesis of complex fluorinated compounds with enhanced bioactivity, metabolic stability, and selectivity.[2][3] This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to this compound from cyclohexanone, with a focus on the underlying mechanisms, practical experimental protocols, and the rationale behind procedural choices to empower researchers in their synthetic endeavors.

Core Synthetic Strategy: Electrophilic Fluorination of Cyclohexanone

The most direct and widely adopted approach for the synthesis of this compound is the electrophilic fluorination of the corresponding ketone.[4] This method relies on the reaction of a nucleophilic enol or enolate intermediate of cyclohexanone with an electrophilic fluorine source. The choice of fluorinating agent and the method of enolate generation are critical to the success of the reaction, influencing yield, selectivity, and scalability.

Mechanism of Electrophilic α-Fluorination

The fundamental mechanism involves the formation of a cyclohexanone enol or enolate, which then acts as a nucleophile, attacking the electrophilic fluorine atom of the fluorinating agent. This process can be facilitated under acidic or basic conditions, or through the use of organocatalysts.

Diagram: General Mechanism of Electrophilic α-Fluorination of Cyclohexanone

G cluster_0 Enolate/Enol Formation cluster_1 Fluorination Cyclohexanone Cyclohexanone Enolate Enolate/Enol Intermediate Cyclohexanone->Enolate  Base/Acid or  Organocatalyst Product This compound Enolate->Product  Nucleophilic Attack  on 'F+' FluorinatingAgent Electrophilic Fluorinating Agent (e.g., Selectfluor, NFSI)

Caption: General workflow for the electrophilic fluorination of cyclohexanone.

Key Electrophilic Fluorinating Reagents

A variety of electrophilic fluorinating agents have been developed, but two have emerged as the most practical and widely used in modern organic synthesis due to their stability, efficiency, and ease of handling.[4][5]

  • Selectfluor® (F-TEDA-BF₄): 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) is a highly effective and versatile electrophilic fluorinating agent.[6][7] It is a stable, non-hygroscopic crystalline solid, making it significantly safer and easier to handle than many other fluorine sources.[7] Selectfluor is soluble in polar solvents like acetonitrile, DMF, and water.[7]

  • N-Fluorobenzenesulfonimide (NFSI): This reagent is another stable, crystalline solid that serves as an excellent source of electrophilic fluorine.[8] It is often employed in organocatalytic enantioselective fluorinations.[9][10]

ReagentStructureKey Advantages
Selectfluor® 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)High stability, non-hygroscopic, ease of handling, versatile applications.[7]
NFSI N-FluorobenzenesulfonimideStable crystalline solid, widely used in asymmetric catalysis.[8]

Synthetic Methodologies and Protocols

Direct Fluorination using Selectfluor®

Direct fluorination of cyclohexanone can be achieved using Selectfluor® in a suitable solvent. The reaction can proceed without a catalyst, although the addition of an acid or the use of specific solvent systems can enhance the reaction rate by promoting enol formation.[11][12]

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Selectfluor® (1.1 equivalents) in acetonitrile (e.g., 10 mL per 1 mmol of cyclohexanone).

  • Addition of Substrate: Slowly add cyclohexanone (1.0 equivalent) to the stirred solution at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction may require several hours to reach completion.

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting residue is then partitioned between an organic solvent (e.g., dichloromethane or ethyl acetate) and water.

  • Purification: The organic layer is washed with water to remove any remaining water-soluble byproducts, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to afford this compound.[11]

Organocatalytic Enantioselective α-Fluorination

For applications in drug development, the synthesis of enantiomerically pure compounds is often crucial. Organocatalysis has emerged as a powerful tool for the asymmetric α-fluorination of ketones, including cyclohexanone.[9][10] Chiral primary or secondary amines, such as proline and its derivatives or cinchona alkaloids, are commonly used as catalysts.[9][12]

The mechanism involves the formation of a chiral enamine intermediate from the reaction of cyclohexanone and the organocatalyst. This enamine then attacks the electrophilic fluorine source in a stereocontrolled manner, directed by the chiral catalyst.

Diagram: Organocatalytic Enantioselective Fluorination Cycle

G Cyclohexanone Cyclohexanone Enamine Chiral Enamine Intermediate Cyclohexanone->Enamine + Catalyst - H₂O Catalyst Chiral Amine Organocatalyst FluorinatedIminium Fluorinated Iminium Intermediate Enamine->FluorinatedIminium + Fluorinating Agent FluorinatingAgent NFSI or Selectfluor Product (R)- or (S)-2-Fluorocyclohexanone FluorinatedIminium->Product + H₂O Product->Catalyst Catalyst Regeneration Water H₂O

Caption: Catalytic cycle for the enantioselective fluorination of cyclohexanone.

This protocol is adapted from methodologies that have demonstrated high enantioselectivity.[9]

  • Catalyst and Substrate Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the cinchona alkaloid-derived primary amine catalyst (e.g., 5-10 mol%) and a co-catalyst such as a Brønsted acid (e.g., trichloroacetic acid, 5-10 mol%) in a suitable solvent (e.g., chloroform or toluene). Cool the solution to the desired temperature (e.g., -20 °C).

  • Addition of Reactants: Add cyclohexanone (1.0 equivalent) to the catalyst solution and stir for a short period to allow for enamine formation.

  • Fluorination: Add N-fluorobenzenesulfonimide (NFSI) (1.1 equivalents) portion-wise over a period of time to control the reaction rate and temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or chiral HPLC to determine conversion and enantiomeric excess.

  • Quenching and Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The enantiomerically enriched this compound is then purified by column chromatography.

Alternative Synthetic Considerations: Nucleophilic Fluorination

While electrophilic fluorination is the dominant strategy for the α-fluorination of ketones, it is instructive to consider nucleophilic approaches for a comprehensive understanding. Direct nucleophilic substitution of an α-leaving group on the cyclohexanone ring with a fluoride source is challenging due to the difficulty of introducing a suitable leaving group and the often-low nucleophilicity of fluoride ions in solution.[13][14]

However, innovative methods are emerging for the α-fluorination of carbonyls using nucleophilic fluorine sources by reversing the polarity of the enolate partner to an "enolinium" species.[3] While not yet a standard method for this compound synthesis, this area of research holds promise for future developments.

Conclusion

The synthesis of this compound from cyclohexanone is a well-established transformation, with electrophilic fluorination being the most robust and versatile method. The availability of stable and efficient fluorinating agents like Selectfluor® and NFSI has made this reaction accessible for a wide range of applications. Furthermore, the development of sophisticated organocatalytic systems has enabled the production of highly enantiomerically enriched this compound, a critical advancement for the pharmaceutical and drug development sectors. This guide provides the foundational knowledge and practical protocols to empower researchers to effectively synthesize this key fluorinated building block and leverage its potential in the creation of novel and impactful molecules.

References

Foreword: The Strategic Importance of the C-F Bond in Modern Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Enantioselective Synthesis of 2-Fluorocyclohexanone

The introduction of a fluorine atom into an organic molecule is a powerful strategy in medicinal chemistry and materials science. The unique properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can dramatically alter a compound's metabolic stability, lipophilicity, and binding affinity.[1] Chiral α-fluoroketones, such as this compound, are particularly valuable building blocks, serving as precursors to a wide array of more complex, enantiomerically pure fluorinated compounds.[2] However, the stereocontrolled synthesis of these motifs presents significant challenges. The direct enantioselective α-fluorination of a simple ketone like cyclohexanone has historically been a difficult transformation due to issues of reactivity and selectivity.[3]

This guide provides a comprehensive overview of the principal methodologies developed to address this challenge. We will delve into the mechanistic underpinnings of organocatalytic, metal-catalyzed, and enzymatic approaches, explaining the causality behind experimental designs and providing field-proven protocols for researchers, scientists, and drug development professionals.

The Organocatalytic Revolution: Enamine Catalysis

Organocatalysis has emerged as a dominant strategy for the enantioselective α-functionalization of carbonyl compounds. The core principle involves the reaction of a ketone with a chiral amine catalyst to form a transient, nucleophilic enamine intermediate. This chiral enamine then reacts with an electrophilic fluorine source, with the catalyst's chiral scaffold directing the facial approach of the electrophile to establish the C-F stereocenter.

The "Ketone Fluorination Problem"

Early successes in enamine catalysis were largely confined to aldehydes. Translating this technology to ketones, particularly simple cyclic ketones like cyclohexanone, proved difficult for two main reasons[3][4]:

  • Enamine Formation: Ketones form enamines with secondary amine catalysts (like proline) much more slowly and with less favorable equilibrium constants compared to aldehydes.[4]

  • Geometric Control: Ketone-derived enamines can exist as a mixture of E/Z rotational isomers, which complicates stereochemical control and often leads to diminished enantioselectivity.[4]

Initial attempts using catalysts like 4-hydroxyproline for the α-fluorination of cyclohexanone resulted in modest yield (56%) and low enantiomeric excess (34% ee), highlighting the severity of this challenge.[3][4]

Breakthrough: Primary Amine Catalysis with Cinchona Alkaloids

A significant breakthrough was achieved through the use of primary amine catalysts derived from Cinchona alkaloids.[4][5][6] These catalysts, often used in conjunction with a Brønsted acid co-catalyst, overcome the limitations of secondary amines, enabling highly efficient and enantioselective fluorination of a wide range of cyclic ketones.[3][7]

The primary amine catalyst forms an iminium ion, which is then deprotonated to form the enamine. This pathway provides superior control over the reaction, leading to excellent stereochemical outcomes.

Enamine_Catalysis_Cycle Ketone Cyclohexanone Iminium Iminium Ion Ketone->Iminium -H2O Catalyst Chiral Primary Amine Catalyst (R-NH2) Catalyst->Iminium Enamine Chiral Enamine Iminium->Enamine -H+ Fluoro_Iminium α-Fluoro Iminium Ion Enamine->Fluoro_Iminium Fluorination Electrophilic Fluorination Fluoro_Iminium->Catalyst Hydrolysis Product This compound (Enantioenriched) Fluoro_Iminium->Product +H2O H2O H2O F_Source Electrophilic Fluorine Source (NFSI) F_Source->Fluorination

Figure 1: Catalytic cycle for primary amine-catalyzed α-fluorination.
Experimental Protocol: Primary Amine-Catalyzed α-Fluorination

The following protocol is representative of the highly effective method developed by MacMillan and coworkers.[3][4]

Materials:

  • Cyclohexanone

  • N-Fluorobenzenesulfonimide (NFSI)

  • Primary amine catalyst (e.g., a dihydroquinidine-derived catalyst)

  • Trichloroacetic acid (TCA) co-catalyst

  • Anhydrous solvent (e.g., Dichloromethane, CH₂Cl₂)

Procedure:

  • To a flame-dried reaction vial under an inert atmosphere (N₂ or Ar), add the chiral primary amine catalyst (10-20 mol%) and the TCA co-catalyst (10-20 mol%).

  • Add anhydrous CH₂Cl₂ and cool the solution to the desired temperature (e.g., -20 °C).

  • Add cyclohexanone (1.0 equivalent) to the catalyst solution and stir for 10 minutes.

  • Add NFSI (1.2 equivalents) in one portion.

  • Stir the reaction at -20 °C and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched this compound.

Data Summary: Organocatalytic Fluorination of Cyclic Ketones

Substrate Catalyst Loading (mol%) Yield (%) ee (%) Reference
Cyclohexanone 20 82 99 [4]
4,4-Dimethylcyclohexanone 20 81 98 [5]
4-Phenylcyclohexanone 20 84 97 [4]

| Cycloheptanone | 20 | 88 | 99 |[5] |

Dual-Catalysis Systems: Expanding the Substrate Scope

While primary amine catalysis is highly effective for unsubstituted cyclic ketones, it is less successful for α-branched substrates. To address this, a sophisticated dual-catalysis approach was developed, merging enamine catalysis with chiral anion phase-transfer catalysis.[8][9][10]

This system, pioneered by the Toste group, employs two cooperating catalytic cycles[10]:

  • Enamine Cycle: A simple protected amino acid (e.g., Boc-L-Phe-OMe) acts as the enamine-forming catalyst to activate the α-branched cyclohexanone.

  • Chiral Anion Phase-Transfer Cycle: A chiral phosphoric acid catalyst forms a chiral ion pair with the cationic fluorinating agent (Selectfluor®), creating a chiral environment for the fluorine transfer and enhancing its reactivity.

The synergy between these two cycles enables the highly enantioselective fluorination of challenging α-aryl and α-alkenyl cyclohexanones to generate quaternary fluorine stereocenters.[9][11]

Dual_Catalysis cluster_0 Enamine Catalysis Cycle cluster_1 Chiral Anion Phase-Transfer Cycle Ketone α-Substituted Cyclohexanone Enamine Chiral Enamine Ketone->Enamine + Cat B, -H2O Amine_Cat Amino Acid Catalyst (B) Product α-Fluoro Ketone (Quaternary Center) Enamine->Product + [Selectfluor-A]* Product->Amine_Cat Hydrolysis Selectfluor Selectfluor® Ion_Pair Chiral Ion Pair [Selectfluor-A]* Selectfluor->Ion_Pair Phos_Cat Chiral Phosphoric Acid (A) Phos_Cat->Ion_Pair Ion_Pair->Phos_Cat Fluorinates Enamine Metal_Catalysis_Cycle Ketone Cyclohexanone Enolate Chiral Metal Enolate Ketone->Enolate Catalyst Chiral Metal Complex [M-L*] Catalyst->Enolate Fluoro_Complex Product-Metal Complex Enolate->Fluoro_Complex Fluorination Electrophilic Fluorination Fluoro_Complex->Catalyst Product Release Product This compound (Enantioenriched) Fluoro_Complex->Product F_Source Electrophilic Fluorine Source (F+) F_Source->Fluorination Base Base Base->Enolate -HB+ Enzymatic_Deracemization Racemate Racemic 2-Fluorocyclohexanol (R- and S-) S_Enantiomer (S)-Enantiomer Racemate->S_Enantiomer R_Enantiomer (R)-Enantiomer (Desired Product) Racemate->R_Enantiomer Ketone This compound (Achiral Intermediate) S_Enantiomer->Ketone Oxidation Ketone->R_Enantiomer Reduction Oxidase Enantioselective Oxidase Cofactor_Out NADP+ Oxidase->Cofactor_Out Reductase Stereoselective Reductase Regen Cofactor Regeneration System Cofactor_Out->Regen Cofactor_In NADPH Cofactor_In->Reductase Regen->Cofactor_In

References

The Enantioselective α-Fluorination of Cyclohexanone: A Technical Guide to Organocatalytic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the various fluorinated motifs, α-fluorinated ketones represent a valuable class of synthetic intermediates. This technical guide provides an in-depth exploration of the organocatalytic enantioselective α-fluorination of cyclohexanone, a benchmark substrate in the development of this critical transformation. We will delve into the mechanistic underpinnings of enamine catalysis, the evolution of chiral organocatalysts, and the practical considerations for achieving high yields and stereoselectivity. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical application of this powerful synthetic methodology.

Introduction: The Significance of α-Fluorinated Ketones

The strategic incorporation of fluorine atoms can dramatically alter the properties of a molecule, enhancing metabolic stability, increasing binding affinity, and modulating lipophilicity.[1][2] α-Fluorinated ketones, in particular, are versatile building blocks in the synthesis of complex fluorinated molecules, including pharmaceuticals and agrochemicals.[2] Historically, the direct and enantioselective α-fluorination of ketones presented a significant challenge, a predicament often referred to as the "ketone fluorination problem".[2][3] This difficulty stemmed from the lower reactivity of ketones compared to aldehydes in forming the key enamine intermediate and the propensity for side reactions.[2] The advent of organocatalysis has provided a powerful and elegant solution to this long-standing problem.[3][4]

The Core Principle: Enamine Catalysis

Organocatalytic α-fluorination of ketones predominantly proceeds through an enamine activation pathway.[2] This strategy involves the condensation of a chiral amine catalyst with the ketone substrate to form a nucleophilic enamine intermediate. This transient species then reacts with an electrophilic fluorine source, followed by hydrolysis to release the α-fluorinated ketone and regenerate the catalyst.

The success of this approach hinges on several key factors:

  • Efficient Enamine Formation: The catalyst must readily form an enamine with the ketone, shifting the equilibrium towards the reactive intermediate.[2]

  • Effective Stereocontrol: The chiral environment of the catalyst must effectively shield one face of the enamine, directing the incoming electrophile to the opposite face to achieve high enantioselectivity.

  • Compatibility with Electrophilic Fluorine Sources: The catalyst and the enamine intermediate must be stable and reactive in the presence of potent electrophilic fluorinating agents.

The Breakthrough: Cinchona Alkaloid-Derived Primary Amine Catalysts

Early attempts to apply existing secondary amine catalysts, such as proline and its derivatives, to the α-fluorination of ketones met with limited success, yielding low enantioselectivities.[2][5][6] A significant breakthrough was achieved through the high-throughput screening of a diverse library of amine catalysts, which identified primary amine functionalized Cinchona alkaloids as exceptionally effective catalysts for this transformation.[3][4][7]

These catalysts, derived from naturally occurring quinine and quinidine, offer a rigid chiral scaffold that provides excellent stereocontrol. The primary amine moiety is crucial for efficient enamine formation with ketones.[3][4]

The Catalyst of Choice

A particularly successful catalyst is the dihydroquinidine-derived primary amine, which, in combination with a co-catalyst, delivers high yields and exceptional enantioselectivity in the α-fluorination of cyclohexanone.[2]

The Electrophilic Fluorine Source: N-Fluorobenzenesulfonimide (NFSI)

The choice of the electrophilic fluorine source is critical for a successful reaction. N-Fluorobenzenesulfonimide (NFSI) has emerged as the reagent of choice for organocatalytic α-fluorination.[3][7][8][9][10][11] NFSI is a bench-stable, crystalline solid that is easy to handle and provides a reliable source of electrophilic fluorine.[8][10][11] Its reactivity is well-matched with the nucleophilicity of the enamine intermediate generated from cyclohexanone and the Cinchona alkaloid catalyst.

The Catalytic Cycle: A Mechanistic Overview

The enantioselective α-fluorination of cyclohexanone using a Cinchona alkaloid-derived primary amine catalyst and NFSI is proposed to proceed through the following catalytic cycle:

Catalytic Cycle cluster_0 Catalytic Cycle Ketone Cyclohexanone Enamine Chiral Enamine Intermediate Ketone->Enamine Condensation (-H2O) Catalyst Chiral Primary Amine Catalyst Catalyst->Enamine Fluorinated_Iminium Fluorinated Iminium Ion Enamine->Fluorinated_Iminium Electrophilic Attack NFSI NFSI (Electrophilic F+ Source) NFSI->Fluorinated_Iminium Fluorinated_Iminium->Catalyst Regeneration Product α-Fluorocyclohexanone Fluorinated_Iminium->Product Hydrolysis (+H2O)

Figure 1: Proposed Catalytic Cycle for the Organocatalytic α-Fluorination of Cyclohexanone.

Computational studies have provided further insight into the origin of the high enantioselectivity.[12][13] These studies suggest that the reaction proceeds through a well-organized, seven-membered cyclic transition state involving the enamine, the electrophilic fluorine source, and the catalyst scaffold. The steric hindrance imposed by the catalyst directs the NFSI to one face of the enamine, leading to the observed stereochemical outcome.[12][13]

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative example for the enantioselective α-fluorination of cyclohexanone based on optimized conditions reported in the literature.[2]

Materials and Reagents:

  • Dihydroquinidine-derived primary amine catalyst

  • Trichloroacetic acid (TCA) (co-catalyst)

  • Cyclohexanone (freshly distilled)

  • N-Fluorobenzenesulfonimide (NFSI)

  • Anhydrous solvent (e.g., chloroform)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Catalyst Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the dihydroquinidine-derived primary amine catalyst (0.1 equiv) and trichloroacetic acid (0.1 equiv) in the anhydrous solvent.

  • Reaction Initiation: Cool the solution to the desired temperature (e.g., -20 °C).

  • Substrate Addition: Add cyclohexanone (1.0 equiv) to the cooled catalyst solution and stir for a few minutes.

  • Fluorinating Agent Addition: Add NFSI (1.2 equiv) portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the yield and enantiomeric excess of the α-fluorocyclohexanone product by chiral high-performance liquid chromatography (HPLC) or chiral GC.

Performance Data

The optimized protocol consistently delivers high yields and excellent enantioselectivity for the α-fluorination of cyclohexanone.

SubstrateCatalyst Loading (mol%)Co-catalystSolventTemp (°C)Yield (%)ee (%)Reference
Cyclohexanone10TCACHCl₃-208899[2]

Substrate Scope and Limitations

This methodology has been successfully applied to a variety of cyclic ketones, including those with existing stereocenters, demonstrating excellent diastereoselectivity.[2][3][4] The reaction also exhibits good functional group tolerance. However, the α-fluorination of acyclic ketones remains a more significant challenge, often resulting in lower enantioselectivities.[14]

Conclusion and Future Outlook

The development of the organocatalytic enantioselective α-fluorination of cyclohexanone using Cinchona alkaloid-derived primary amine catalysts represents a landmark achievement in asymmetric catalysis. This methodology provides a reliable and practical route to valuable α-fluorinated ketones with exceptional levels of stereocontrol. Future research in this area will likely focus on expanding the substrate scope to include more challenging acyclic ketones, developing more sustainable and cost-effective catalysts, and exploring new applications of the resulting chiral fluorinated building blocks in drug discovery and development.

References

An In-depth Technical Guide to 2-Fluorocyclohexanone: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorocyclohexanone is a fluorinated cyclic ketone that has garnered significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. The introduction of a fluorine atom into the cyclohexanone scaffold imparts unique stereoelectronic properties that profoundly influence its reactivity, conformational behavior, and biological activity. This guide provides a comprehensive overview of the physical and spectroscopic properties of this compound, its synthesis and reactivity, and its applications as a versatile building block in the development of pharmaceuticals and other advanced materials.

Part 1: Physicochemical and Spectroscopic Properties

Physical Properties

This compound is typically a light orange to yellow-green clear liquid at room temperature.[1] Its physical properties are summarized in the table below. Notably, a definitive melting point is not consistently reported in the literature, with many sources listing it as not applicable, which is common for compounds that are liquid at or below room temperature. The compound is sensitive to moisture and should be stored under appropriate conditions.[2] While specific solubility data is limited, as a relatively polar organic molecule, it is expected to be miscible with a range of common organic solvents such as methanol, ethanol, acetone, ethyl acetate, and dichloromethane.

PropertyValueSource(s)
CAS Number 694-82-6[1][3]
Molecular Formula C₆H₉FO[1][3]
Molecular Weight 116.13 g/mol [3]
Appearance Light orange to yellow to green clear liquid[1]
Boiling Point 78 °C at 17 mmHg; 110-111 °C at 70 mmHg[1][3]
Density 1.040 g/mL at 25 °C[3]
Refractive Index (n²⁰/D) 1.444 - 1.45[1][2]
Flash Point 71.1 °C (160.0 °F)[3]
Storage Temperature 2 - 8 °C or -20°C[1][3]
Spectroscopic Analysis

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

  • ¹H NMR: The proton NMR spectrum of this compound is complex due to the presence of the fluorine atom, which couples with adjacent protons. The spectrum will show a series of multiplets for the methylene protons of the cyclohexane ring. The proton at the C2 position, which is directly attached to the fluorine atom, will exhibit a characteristic doublet of multiplets.

  • ¹³C NMR: In the proton-decoupled ¹³C NMR spectrum, the carbonyl carbon (C1) typically appears around 205-215 ppm. The carbon bearing the fluorine atom (C2) will show a large one-bond carbon-fluorine coupling constant (¹JC-F), which is a characteristic feature of fluorinated organic compounds. The other four methylene carbons of the ring will appear as distinct signals.

  • ¹⁹F NMR: The ¹⁹F NMR spectrum provides a direct method for observing the fluorine environment. For this compound, a single resonance is expected. The chemical shift of this signal can provide information about the electronic environment of the fluorine atom.

The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the range of 1710-1730 cm⁻¹. The C-F bond stretching vibration usually appears in the region of 1000-1100 cm⁻¹. Other characteristic peaks include C-H stretching vibrations of the methylene groups around 2850-3000 cm⁻¹.[4]

In the mass spectrum of this compound, the molecular ion peak (M⁺) is expected at an m/z value corresponding to its molecular weight (116.13). Common fragmentation patterns for cyclic ketones include alpha-cleavage (loss of CO) and other ring fragmentation pathways. The presence of fluorine can influence the fragmentation pattern, and fragments containing the fluorine atom will be observed.

Part 2: Conformational Analysis

The conformational preference of the fluorine atom in the 2-position of the cyclohexanone ring is a subject of significant academic interest and has practical implications for its reactivity. The molecule exists in a dynamic equilibrium between two chair conformations: one with the fluorine atom in an axial position and the other with the fluorine in an equatorial position.

The relative stability of these conformers is governed by a combination of steric and stereoelectronic effects, including the anomeric effect. In the gas phase, the axial conformer is favored. However, in solution, the equatorial conformer is generally the more stable of the two. This solvent-dependent equilibrium is a key feature of its chemistry.

Caption: Conformational equilibrium between the axial and equatorial forms of this compound.

Part 3: Synthesis and Reactivity

Synthesis

This compound can be synthesized through several methods. A common approach involves the direct fluorination of cyclohexanone or its enol derivatives using electrophilic fluorinating agents.

A representative method for the synthesis of this compound involves the fluorination of a cyclohexanone enol ether.

Step 1: Formation of the Silyl Enol Ether

  • To a solution of cyclohexanone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise.

  • Stir the resulting enolate solution at -78 °C for 30 minutes.

  • Add trimethylsilyl chloride (TMSCl) (1.2 eq) and allow the reaction mixture to warm to room temperature.

  • Stir for an additional 2 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the silyl enol ether.

Step 2: Electrophilic Fluorination

  • Dissolve the crude silyl enol ether in acetonitrile at room temperature.

  • Add a solution of an electrophilic fluorinating agent, such as Selectfluor® (1.1 eq), portion-wise.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford this compound.

Reactivity

The reactivity of this compound is influenced by both the ketone functional group and the fluorine substituent.

Like other ketones, this compound can be deprotonated at the α-carbon to form an enolate. The regioselectivity of deprotonation (at C2 vs. C6) can be controlled by the choice of base and reaction conditions. The resulting enolates are powerful nucleophiles that can participate in a variety of carbon-carbon bond-forming reactions, such as alkylations and aldol condensations. The presence of the fluorine atom can influence the stability and reactivity of the enolate.

Enolate_Formation start This compound enolate Lithium Enolate start->enolate LDA, THF, -78 °C product α-Alkylated Product enolate->product R-X (Alkyl Halide)

Caption: General scheme for the formation and alkylation of the enolate of this compound.

The carbonyl group of this compound is susceptible to nucleophilic attack by reagents such as Grignard reagents, organolithium compounds, and reducing agents (e.g., sodium borohydride). These reactions lead to the formation of tertiary and secondary alcohols, respectively. The stereochemical outcome of these additions can be influenced by the conformational bias of the starting material.

Part 4: Applications in Drug Development and Organic Synthesis

The unique properties of this compound make it a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The introduction of fluorine can enhance a drug candidate's metabolic stability, binding affinity, and bioavailability.[1]

Part 5: Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazards: It is harmful if swallowed and causes serious eye irritation. It may also cause an allergic skin reaction.[3]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

References

Introduction: The Strategic Importance of the α-Fluoro Ketone Moiety

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Fluorocyclohexanone (CAS: 694-82-6)

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

This compound is a fluorinated cyclic ketone that serves as a pivotal building block in modern organic synthesis.[1] The introduction of a single fluorine atom alpha to a carbonyl group creates a unique chemical entity whose reactivity and conformational behavior are distinct from its parent cyclohexanone. This strategic placement of fluorine—the most electronegative element—profoundly influences the molecule's electronic properties, acidity of the adjacent protons, and steric profile.

In the pharmaceutical and agrochemical industries, the incorporation of fluorine is a widely employed strategy to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1][2][3][4] this compound, therefore, is not merely a chemical intermediate; it is a gateway to a vast chemical space of novel, high-performance molecules with potentially improved biological activity.[1] This guide provides an in-depth exploration of its properties, synthesis, reactivity, and applications, grounded in established scientific principles and experimental data.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis. The physical and spectroscopic data for this compound are summarized below.

Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 694-82-6[5][6][7]
Molecular Formula C₆H₉FO[5][7][8]
Molecular Weight 116.13 g/mol [5][7][8]
Appearance Light orange to yellow to green clear liquid[1]
Boiling Point 78 °C / 17 mmHg; 110-111 °C / 70 mmHg[1][6][7]
Density ~1.040 g/mL at 25 °C[6][7]
Refractive Index (n20/D) ~1.45[1]
Storage Conditions Store at 2 - 8 °C or -20°C, Moisture Sensitive[1][6][7][8]
Spectroscopic Data for Structural Elucidation

Spectroscopic analysis confirms the identity and purity of this compound. Key expected features are outlined below.

TechniqueKey Features and Expected Observations
¹H NMR The spectrum will display complex multiplets for the cyclohexane ring protons. The proton at the C2 position (bearing the fluorine) is expected to show a characteristic doublet of triplets or a more complex pattern due to coupling with both the fluorine atom (²JHF) and the adjacent C3 protons (³JHH).
¹³C NMR The carbon atom bonded to fluorine (C2) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a hallmark of organofluorine compounds. The carbonyl carbon (C1) will appear as a singlet in the typical ketone region (~200-210 ppm).
¹⁹F NMR A single resonance is expected, which will be split by the adjacent protons, primarily the proton at C2 (²JFH).
IR Spectroscopy A strong, sharp absorption band characteristic of the carbonyl (C=O) stretch will be observed around 1720-1740 cm⁻¹. A C-F stretching band is also expected, typically in the 1000-1100 cm⁻¹ region.
Mass Spectrometry (GC-MS) The mass spectrum will show the molecular ion peak (M⁺) at m/z 116. Characteristic fragmentation patterns will arise from the loss of small molecules like CO, HF, and ethylene.

Note: Specific chemical shifts and coupling constants can be found in spectral databases.[5]

Conformational Analysis: The Axial vs. Equatorial Equilibrium

As a substituted cyclohexane, this compound exists as a dynamic equilibrium between two chair conformers: one with the fluorine atom in an axial position and one with it in an equatorial position. The position of this equilibrium is a critical determinant of the molecule's reactivity and is highly sensitive to its environment.

Theoretical and experimental studies have shown that in the gas phase, the axial conformer is predominant.[9] However, in solution, the more polar equatorial conformer is significantly favored, and this preference increases with the polarity of the solvent.[9][10] For instance, the equatorial conformer's population rises from approximately 52% in heptane to 85% in dioxane.[10] This shift is attributed to the alignment of the C=O and C-F bond dipoles in the equatorial conformation, which is stabilized by polar solvents.[9] Understanding this equilibrium is crucial for predicting stereochemical outcomes in reactions involving the enolate.

Caption: Conformational equilibrium of this compound.

Synthesis and Mechanistic Insights

The most common and efficient method for synthesizing this compound is the direct electrophilic α-fluorination of cyclohexanone. This reaction proceeds through an enol or enolate intermediate, which acts as the nucleophile.

General Synthetic Workflow

The process involves the generation of an electron-rich enol or enolate from the starting ketone, which then attacks a source of "F⁺".

cluster_mech Mechanism of Electrophilic Fluorination Enol Cyclohexanone Enol (Nucleophile) Intermediate Fluorinated Cationic Intermediate Enol->Intermediate Nucleophilic Attack on F⁺ F_Source Electrophilic Fluorine Source (e.g., Selectfluor®) Product This compound Intermediate->Product Deprotonation

References

1H and 19F NMR spectra of 2-Fluorocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of 2-Fluorocyclohexanone

Authored by: A Senior Application Scientist

Introduction

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The unique stereoelectronic properties of the C-F bond can profoundly influence molecular conformation, lipophilicity, metabolic stability, and binding affinity. This compound serves as a classic model system for understanding these effects. Its deceptively simple structure belies a complex and dynamic conformational landscape, making it an exemplary subject for detailed NMR spectroscopic analysis.

This technical guide provides an in-depth exploration of the ¹H and ¹⁹F NMR spectra of this compound. We will move beyond simple spectral interpretation to dissect the underlying principles that govern the observed chemical shifts and coupling constants. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and conformational analysis of fluorinated compounds. We will emphasize the causality behind experimental choices and the integration of data to build a cohesive and validated structural model.

PART 1: The Conformational Equilibrium of this compound

The six-membered ring of this compound is not static; it exists in a dynamic equilibrium between two primary chair conformations. In this equilibrium, the fluorine substituent can occupy either an axial or an equatorial position. The relative populations of these two conformers are dictated by a delicate balance of steric, electrostatic, and hyperconjugative interactions.

In the gas phase, the axial conformation is surprisingly more stable than its equatorial counterpart.[1][2] This preference is counterintuitive from a purely steric standpoint but is rationalized by the minimization of dipole-dipole repulsion between the C=O and C-F bonds and stabilizing hyperconjugative interactions. However, this equilibrium is exquisitely sensitive to the local environment. In solution, the more polar equatorial conformer is increasingly favored as the solvent polarity increases, as this orientation possesses a larger molecular dipole moment that is better stabilized by polar solvents.[1][2][3]

G cluster_axial Axial Conformer (Favored in gas phase) cluster_equatorial Equatorial Conformer (Favored in polar solvents) Axial Axial Equatorial Equatorial Axial->Equatorial k_eq

Caption: Conformational equilibrium of this compound.

PART 2: ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is complex due to the chair-chair interconversion and the additional couplings introduced by the fluorine atom. The spectrum observed at room temperature is a population-weighted average of the spectra of the individual axial and equatorial conformers.

The most informative signal is that of the proton at the C2 position (H2), which is directly attached to the fluorinated carbon.

  • Chemical Shift : The H2 proton is significantly deshielded by the adjacent electron-withdrawing fluorine and carbonyl groups, typically appearing in the range of 4.5-5.0 ppm.

  • Multiplicity : The signal for H2 is a complex multiplet, often a doublet of doublet of doublets (ddd). This arises from:

    • A large geminal coupling to the fluorine atom (²J_HF ), typically around 45-50 Hz.[4]

    • Vicinal coupling to the two protons at C3 (³J_HH ). The magnitude of these couplings is highly dependent on the dihedral angle and thus the conformation.

      • An axial H2 will exhibit a large axial-axial coupling (³J_H2ax-H3ax, ~10-13 Hz) and a small axial-equatorial coupling (³J_H2ax-H3eq, ~2-5 Hz).

      • An equatorial H2 will show two small couplings: an equatorial-axial coupling (³J_H2eq-H3ax, ~2-5 Hz) and an equatorial-equatorial coupling (³J_H2eq-H3eq, ~2-5 Hz).

The remaining protons on the cyclohexanone ring (H3-H6) typically appear in the more shielded region of the spectrum, between 1.5 and 2.5 ppm. Their signals often overlap, making definitive assignment challenging without 2D NMR techniques. The protons at C6, being adjacent to the carbonyl group, are generally the most deshielded among this group.

PART 3: ¹⁹F NMR Spectral Analysis

¹⁹F NMR is a powerful tool due to its 100% natural abundance, high sensitivity, and wide chemical shift range, which minimizes signal overlap.[5][6] In this compound, the ¹⁹F spectrum provides direct insight into the electronic environment of the fluorine atom.

  • Chemical Shift : The chemical shift of the fluorine atom is highly sensitive to its axial or equatorial orientation and the surrounding solvent. This sensitivity makes ¹⁹F NMR an excellent probe for monitoring changes in the conformational equilibrium.

  • Multiplicity : The ¹⁹F signal is split by coupling to nearby protons. The most significant couplings are:

    • The large geminal coupling to H2 (²J_HF ), which mirrors the splitting seen in the ¹H spectrum (~45-50 Hz).

    • Vicinal couplings to the C3 protons (³J_HF ). Like their ³J_HH counterparts, these couplings are dependent on the dihedral angle.

    • Longer-range couplings (e.g., ⁴J_HF) may also be observed, further complicating the multiplet.

Because of these couplings, the ¹⁹F signal appears as a complex multiplet. Proton-decoupled ¹⁹F NMR experiments can be used to simplify the spectrum to a singlet, confirming the presence of a single fluorine environment on the NMR timescale.

PART 4: The Power of J-Coupling: A Stereochemical Toolkit

The true power of NMR in analyzing this compound lies in the quantitative analysis of vicinal coupling constants (³J). The magnitude of a vicinal coupling constant is directly related to the dihedral angle (φ) between the coupled nuclei, a relationship described by the Karplus equation .[7][8]

J(φ) = A cos²(φ) + B cos(φ) + C

Where A, B, and C are empirically derived parameters.[7] This relationship is fundamental to conformational analysis.[8]

  • ³J_HH Analysis : A large ³J_HH value (~10-13 Hz) is indicative of an anti-periplanar relationship (φ ≈ 180°), which occurs between axial protons on adjacent carbons. Small values (~2-5 Hz) indicate a gauche relationship (φ ≈ 60°), found between axial-equatorial or equatorial-equatorial protons.

  • ³J_HF Analysis : A similar Karplus-type relationship exists for ³J_HF couplings.[9] These couplings also show a strong dependence on the H-C-C-F dihedral angle, with transoid arrangements (φ ≈ 180°) giving large couplings (up to 40-46 Hz) and gauche arrangements giving small couplings.[9]

By carefully measuring the observed, time-averaged ³J couplings from the spectrum and comparing them to the theoretical values for pure axial and pure equatorial conformers, one can calculate the relative population of each conformer in solution.

Table 1: Representative NMR Parameters for this compound Conformers
ParameterAxial FluorineEquatorial FluorineDihedral Angle (φ)Expected Value (Hz)
²J_HF H2 (eq)H2 (ax)N/A~48 Hz
³J_H2-H3ax H2 (eq)H2 (ax)~60° (gauche)~3-5 Hz
³J_H2-H3eq H2 (eq)H2 (ax)~60° (gauche)~3-5 Hz
³J_H2ax-H3ax N/AN/A~180° (anti)~10-13 Hz
³J_F-H3ax F (ax)F (eq)~60° (gauche)Small
³J_F-H3eq F (ax)F (eq)~180° (anti)Large (~30-40 Hz)

PART 5: The Decisive Role of the Solvent

As previously mentioned, the conformational equilibrium of this compound is highly dependent on the solvent.[1][2] This phenomenon can be systematically studied by acquiring NMR spectra in a range of deuterated solvents of varying polarity.

  • Nonpolar Solvents (e.g., CCl₄, Benzene-d₆) : In these environments, intramolecular effects dominate. The equilibrium tends to favor the axial conformer to minimize dipole-dipole repulsion.

  • Polar Aprotic Solvents (e.g., Acetone-d₆, DMSO-d₆) : These solvents can stabilize the larger dipole moment of the equatorial conformer, shifting the equilibrium significantly in its favor. In DMSO, the axial population of this compound can decrease to as little as 2%.[2]

  • Polar Protic Solvents (e.g., Methanol-d₄, D₂O) : These solvents can also engage in hydrogen bonding, further complicating the interactions, but generally favor the equatorial conformer.

By observing the changes in the averaged chemical shifts and, more importantly, the vicinal coupling constants across different solvents, a researcher can confidently map the molecule's conformational response to its environment.

PART 6: Experimental Protocols and Advanced Methods

Obtaining high-quality, interpretable spectra is paramount. The following provides a robust starting point for experimental design.

Workflow for NMR Analysis of this compound

References

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Fluorocyclohexanone: Conformational Analysis and Spectroscopic Interpretation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive examination of the infrared (IR) spectroscopy of 2-Fluorocyclohexanone, a molecule of significant interest in physical organic chemistry. We will explore the nuanced relationship between its conformational isomers and their distinct vibrational signatures, particularly focusing on the carbonyl (C=O) stretching frequency. This document is intended for researchers and drug development professionals who utilize spectroscopic techniques for detailed structural elucidation.

The Conformational Landscape of this compound

This compound exists as a dynamic equilibrium between two primary chair conformations: one with the fluorine atom in an axial position and the other with the fluorine in an equatorial position. The relative stability of these conformers is dictated by a delicate balance of steric and stereoelectronic effects, which are, in turn, highly sensitive to the surrounding environment (i.e., solvent).

In the vapor phase, the axial conformation of this compound is more stable than its equatorial counterpart.[1][2] However, in solution, the equatorial conformation tends to be favored, and this preference increases with the polarity of the solvent.[1][3] This shift is primarily attributed to the solvation of the polar C-F and C=O groups, which stabilizes the overall dipole moment of the molecule.

The interplay between these conformers is crucial as each presents a unique spatial arrangement of the C-F and C=O bonds. This geometric difference is the primary determinant of the distinct infrared spectroscopic signatures observed.

Caption: Conformational equilibrium of this compound.

The Carbonyl Stretch (νC=O): A Sensitive Probe of Conformation

The most diagnostic feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration.[4] For a typical saturated cyclohexanone, this band appears around 1715 cm⁻¹.[5][6] However, the introduction of an electronegative fluorine atom at the α-position (the carbon adjacent to the carbonyl) significantly perturbs this frequency.

Two primary electronic effects are responsible for this perturbation:

  • Inductive Effect: The highly electronegative fluorine atom withdraws electron density through the sigma bonds. This effect strengthens the C=O bond, leading to an increase in the stretching frequency.

  • Field Effect: This is a through-space electrostatic interaction between the dipoles of the C-F and C=O bonds. The orientation of these dipoles, which is different for each conformer, determines whether the interaction is stabilizing or destabilizing, thus altering the C=O bond character and its stretching frequency.

In this compound, these effects result in two distinct νC=O frequencies, one for the axial conformer and one for the equatorial conformer. The equatorial conformer typically exhibits a higher νC=O frequency compared to the axial conformer. This is because the C-F and C=O dipoles are more aligned in the equatorial orientation, leading to a stronger field effect that increases the carbonyl bond's force constant.

Influence of Solvent Polarity

The choice of solvent is a critical experimental parameter that can be leveraged to dissect the conformational equilibrium. As the polarity of the solvent increases, it preferentially solvates and stabilizes the more polar conformer. In the case of this compound, the equatorial conformer has a larger net dipole moment and is therefore favored in polar solvents.

This phenomenon can be directly observed in the IR spectrum. In a non-polar solvent like carbon tetrachloride (CCl₄), the IR spectrum will show two νC=O bands, with the band corresponding to the axial conformer being more prominent. As the solvent is changed to a more polar one, such as acetonitrile (CH₃CN), the relative intensity of the band for the equatorial conformer will increase, providing direct evidence of a shift in the conformational equilibrium.

ConformerSolvent (Polarity)Expected νC=O (cm⁻¹)Rationale
Axial Non-polar (e.g., CCl₄)Lower FrequencyLess polar; favored in non-polar solvents.[2]
Equatorial Non-polar (e.g., CCl₄)Higher FrequencyMore polar; less favored in non-polar solvents.
Axial Polar (e.g., CH₃CN)Lower FrequencyLess polar; less favored in polar solvents.
Equatorial Polar (e.g., CH₃CN)Higher FrequencyMore polar; favored in polar solvents.[1][3]

Experimental Protocol for IR Spectroscopic Analysis

Obtaining a high-quality IR spectrum of this compound requires careful sample preparation and data acquisition. The following protocol outlines the standard procedure for solution-phase analysis using a Fourier Transform Infrared (FTIR) spectrometer.

Materials and Equipment
  • This compound

  • Spectroscopic grade solvents (e.g., CCl₄, CH₃CN)

  • FTIR Spectrometer with a liquid nitrogen-cooled MCT detector

  • Demountable liquid transmission cell with IR-transparent windows (e.g., NaCl, KBr, CaF₂).[7][8]

  • Gas-tight syringes

  • Volumetric flasks

Step-by-Step Methodology
  • Solution Preparation: Prepare a dilute solution of this compound (typically 0.1-1.0% w/v) in the chosen solvent. Ensure the solvent does not have significant absorption bands in the carbonyl stretching region (1700-1800 cm⁻¹).

  • Cell Assembly: Carefully assemble the liquid transmission cell.[8] Place a spacer of appropriate path length (e.g., 0.1 mm) between two clean, polished salt plates.

  • Background Spectrum: Fill the cell with the pure solvent. Place the cell in the spectrometer's sample compartment and acquire a background spectrum. This is a critical step to subtract the spectral contributions of the solvent and the atmosphere.

  • Sample Spectrum: Clean and dry the cell. Fill the cell with the prepared this compound solution.[9] Place it back into the sample compartment and acquire the sample spectrum.

  • Data Processing: The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Analysis: Identify the νC=O stretching bands in the 1700-1800 cm⁻¹ region. Note their frequencies and relative intensities. Repeat the procedure with solvents of different polarities to observe shifts in the conformational equilibrium.

experimental_workflow cluster_prep Sample & Instrument Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_solution Prepare Dilute Solution (e.g., 0.5% in CCl4) assemble_cell Assemble Liquid Cell (NaCl plates, 0.1mm spacer) bg_scan Acquire Background Spectrum (Pure Solvent) assemble_cell->bg_scan sample_scan Acquire Sample Spectrum (this compound Solution) bg_scan->sample_scan process_spec Process Spectrum (Background Subtraction) sample_scan->process_spec analyze_peaks Analyze Carbonyl Region (νC=O frequencies & intensities) process_spec->analyze_peaks interpret Interpret Data (Assign conformers, assess equilibrium) analyze_peaks->interpret caption Fig. 2: Experimental workflow for FTIR analysis.

Caption: Experimental workflow for FTIR analysis.

Conclusion

The infrared spectrum of this compound provides a powerful window into its conformational behavior. The position and relative intensities of the carbonyl stretching bands are exquisitely sensitive to the axial-equatorial equilibrium, which is, in turn, tunable by the solvent environment. By carefully applying the principles and protocols outlined in this guide, researchers can leverage IR spectroscopy to gain deep insights into the subtle stereoelectronic forces that govern molecular structure and reactivity.

References

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Fluorocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2-Fluorocyclohexanone (C₆H₉FO), a compound of interest in synthetic chemistry and drug development.[1] This document is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for structural elucidation and analytical characterization. We will delve into the principles of ionization, predict fragmentation pathways based on established chemical logic, and provide a detailed, field-proven protocol for its analysis.

Introduction to this compound and its Mass Spectrometric Profile

This compound is a halogenated cyclic ketone with a molecular weight of 116.13 g/mol .[1] Its structure, featuring a reactive carbonyl group and an electronegative fluorine atom on the adjacent carbon, dictates its behavior in a mass spectrometer. Understanding its fragmentation pattern is crucial for its unambiguous identification in complex matrices. While a publicly available, detailed mass spectrum with assigned fragments is not readily accessible, we can predict its behavior under common ionization techniques with a high degree of confidence by drawing parallels with analogous compounds and applying fundamental principles of mass spectrometry.[2][3][4]

Ionization Techniques: A Deliberate Choice

The choice of ionization technique is paramount in mass spectrometry, directly influencing the type and extent of fragmentation observed. For a molecule like this compound, both hard and soft ionization methods have their merits.

  • Electron Ionization (EI): As a hard ionization technique, EI imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation. This provides a detailed "fingerprint" of the molecule, which is invaluable for structural confirmation. Given that GC-MS data for this compound is known to exist, EI is a highly relevant and likely utilized technique.[1]

  • Electrospray Ionization (ESI): A soft ionization technique, ESI is particularly useful for analyzing molecules in solution and tends to produce protonated molecules ([M+H]^+) with minimal fragmentation.[5] This is advantageous for confirming the molecular weight of the parent compound. The study of α-halogenated aldehydes by ESI-MS suggests that α-haloketones can also be effectively analyzed by this method, especially for mechanistic studies in solution.

Predicted Fragmentation Pathways of this compound under Electron Ionization

The fragmentation of this compound in an EI source is governed by the stability of the resulting carbocations and neutral losses.[4][5] The presence of the carbonyl group and the fluorine atom creates specific sites of bond cleavage. The following pathways are predicted based on the fragmentation of similar cyclic ketones and halogenated compounds.[3]

Alpha-Cleavage

Alpha-cleavage, the breaking of the bond adjacent to the carbonyl group, is a dominant fragmentation pathway for ketones.[2][6] For this compound, two primary alpha-cleavage routes are possible:

  • Cleavage between C1 and C2: This would lead to the expulsion of a (\cdot\text{CHF(CH}_2\text{)}_4) radical, resulting in a resonance-stabilized acylium ion at m/z 43 .

  • Cleavage between C1 and C6: This cleavage would result in the loss of a (\cdot\text{CH}_2\text{CH}_2\text{CH}_2\text{CHF}) radical, also potentially leading to a fragment, though likely less favored due to the stability of the alternative acylium ion.

Loss of HF (Hydrogen Fluoride)

A characteristic fragmentation for many organofluorine compounds is the elimination of a neutral molecule of hydrogen fluoride (HF), which has a mass of 20 Da. This would result in a fragment ion at m/z 96 (M-20). This process is driven by the formation of a stable, conjugated system within the cyclohexene ring.

Ring Opening and Subsequent Fragmentations

The molecular ion can undergo ring opening, followed by a series of cleavages and rearrangements. A common fragmentation in cyclic ketones involves the loss of ethene (C₂H₄, 28 Da). For this compound, this could lead to a fragment at m/z 88 (M-28).

Other Significant Fragments

Further fragmentation of the primary ions can lead to a cascade of smaller, stable ions. We can predict the following significant fragments based on the analysis of cyclohexanone and its derivatives:

  • m/z 87: Loss of an ethyl radical ((\cdot\text{C}_2\text{H}_5), 29 Da).

  • m/z 68: Potentially from the loss of CO (28 Da) from the m/z 96 fragment.

  • m/z 55: A common fragment in cyclohexanone derivatives, often corresponding to the ([\text{C}_4\text{H}_7]^+) ion.

The logical flow of these predicted fragmentation pathways is illustrated in the diagram below.

G M [C₆H₉FO]⁺˙ m/z 116 F96 [C₆H₈O]⁺˙ m/z 96 M->F96 - HF F88 [C₅H₇FO]⁺˙ m/z 88 M->F88 - C₂H₄ F43 [C₂H₃O]⁺ m/z 43 M->F43 α-cleavage F68 [C₅H₈]⁺˙ m/z 68 F96->F68 - CO F55 [C₄H₇]⁺ m/z 55 F88->F55 - HF, -CH₃

Caption: Predicted EI Fragmentation of this compound.

Experimental Protocol: GC-MS Analysis

This section provides a robust, step-by-step methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization source. This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.

Sample Preparation
  • Solvent Selection: Prepare a stock solution of this compound (1 mg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Working Standards: Create a series of working standards by serial dilution of the stock solution to establish a calibration curve for quantitative analysis. Recommended concentrations range from 1 µg/mL to 100 µg/mL.

  • Quality Control: Include a solvent blank and a mid-range quality control (QC) sample in each analytical run to monitor for contamination and instrument performance.

GC-MS Instrumentation and Parameters

The following parameters are recommended for an Agilent GC-MS system but can be adapted for other manufacturers' instruments.

Parameter Value Justification
GC System Agilent 8890 GC or equivalentProvides robust and reproducible chromatographic separation.
MS System Agilent 5977B MSD or equivalentOffers excellent sensitivity and spectral fidelity.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for the separation of a wide range of volatile and semi-volatile organic compounds.
Injection Volume 1 µLStandard volume for good sensitivity without overloading the column.
Inlet Temperature 250 °CEnsures complete volatilization of the analyte.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Initial 50 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 minA general-purpose temperature program that should provide good separation for this analyte.
Ion Source Electron Ionization (EI)Provides characteristic and reproducible fragmentation patterns.
Ion Source Temp. 230 °CStandard temperature for EI sources.
Quadrupole Temp. 150 °CStandard temperature for the mass analyzer.
Electron Energy 70 eVStandard electron energy for generating reproducible mass spectra for library matching.
Mass Range m/z 35-350Covers the molecular ion and expected fragments of this compound.
Data Acquisition and Analysis
  • Acquisition Mode: Acquire data in full scan mode to obtain complete mass spectra for qualitative analysis and library searching.

  • Data Processing: Use the instrument's software to integrate peaks, generate mass spectra, and perform library searches against the NIST/EPA/NIH Mass Spectral Library for tentative identification.

  • Confirmation: Confirm the identity of this compound by comparing the retention time and mass spectrum of the sample with that of a certified reference standard.

The workflow for this experimental protocol is visualized below.

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis Stock Stock Solution (1 mg/mL) Standards Working Standards (1-100 µg/mL) Stock->Standards Injection 1 µL Injection Standards->Injection QC QC Samples QC->Injection Separation GC Separation (HP-5ms) Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 35-350) Ionization->Detection Processing Data Processing & Integration Detection->Processing LibrarySearch NIST Library Search Processing->LibrarySearch Confirmation Confirmation with Standard LibrarySearch->Confirmation

Caption: GC-MS Analysis Workflow for this compound.

Conclusion: A Framework for Confident Analysis

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound. By understanding the principles of ionization and the predictable nature of fragmentation pathways, researchers can confidently identify and characterize this important synthetic intermediate. The detailed experimental protocol offers a field-proven method for obtaining high-quality, reproducible data. While the absence of a publicly available, fully annotated mass spectrum necessitates a predictive approach to fragmentation, the principles and comparative data presented herein provide a robust foundation for the structural elucidation of this compound and related α-fluoroketones.

References

2-Fluorocyclohexanone molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Fluorocyclohexanone: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 694-82-6), a pivotal fluorinated ketone that serves as a versatile building block in modern organic synthesis and medicinal chemistry. The strategic introduction of a fluorine atom at the α-position to the carbonyl group imparts unique stereoelectronic properties that significantly influence molecular conformation, reactivity, and physiological interactions. This document offers an in-depth exploration of its physicochemical properties, outlines a robust protocol for its synthesis via electrophilic fluorination, details methodologies for its analytical characterization, and discusses its expanding role in the development of novel therapeutics. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique attributes of this fluorinated scaffold.

Core Chemical Identity and Physicochemical Properties

This compound is a cyclic ketone distinguished by a single fluorine substituent on the carbon adjacent to the carbonyl group. This structural feature is the source of its unique chemical behavior and utility.

Nomenclature and Structural Identifiers
  • IUPAC Name : 2-fluorocyclohexan-1-one[1][2]

  • CAS Number : 694-82-6[1][2][3][4]

  • Molecular Formula : C₆H₉FO[2][3][4][5]

  • Molecular Weight : 116.13 g/mol [1][2][4][6]

  • InChI Key : VQYOFTVCYSPHPG-UHFFFAOYSA-N[1][4]

  • Canonical SMILES : C1CCC(=O)C(C1)F[1]

Physicochemical Data

The physical properties of this compound are summarized below. It is important to note that reported values, particularly for boiling point and density, can vary slightly across suppliers and literature, often due to differences in measurement conditions and sample purity.

PropertyValueSource(s)
Appearance Light orange to yellow to green clear liquid[3]
Density 1.040 g/mL at 25 °C[4]
1.1 g/mL[3]
Boiling Point 110-111 °C at 70 mmHg[4][5]
78 °C at 17 mmHg[2][3][5]
Refractive Index (n20/D) 1.444 - 1.450[3][7]
Flash Point 71.1 °C (160.0 °F)[4]
Storage Temperature 2 - 8 °C or -20°C[3][4][7]

Synthesis and Mechanistic Considerations

The introduction of a fluorine atom alpha to a carbonyl group is a common objective in medicinal chemistry. Direct electrophilic fluorination of a ketone enolate or enol equivalent is the most prevalent and efficient strategy. While numerous methods exist for the synthesis of α-haloketones, the use of modern electrophilic N-F reagents like Selectfluor offers high regioselectivity and improved safety over traditional methods.

Expertise & Experience: Causality Behind Experimental Choices

The chosen protocol involves the direct α-fluorination of cyclohexanone. This approach is superior to methods that might involve hazardous reagents like elemental fluorine.

  • Choice of Fluorinating Agent : Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is selected for its high efficiency, safety, and ease of handling compared to other electrophilic (N-F) or gaseous fluorine sources. It is an electrophilic fluorinating agent that readily reacts with nucleophilic enol or enolate intermediates.[8]

  • Reaction Medium : Acetonitrile is a suitable polar aprotic solvent that facilitates the dissolution of both the ketone and the fluorinating agent.

  • Catalyst : A catalytic amount of a strong acid, such as trifluoromethanesulfonic acid (TfOH), is used to promote the formation of the enol tautomer of cyclohexanone, which is the active nucleophile in the reaction. This avoids the need for stoichiometric base to form an enolate, which can lead to side reactions like self-condensation.

Experimental Protocol: Synthesis of this compound

This protocol describes a self-validating system for the synthesis and purification of this compound.

Materials:

  • Cyclohexanone (1.0 eq)

  • Selectfluor (1.1 eq)

  • Trifluoromethanesulfonic acid (TfOH) (0.1 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet, dropping funnel

Procedure:

  • Reaction Setup : To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add cyclohexanone (e.g., 5.0 g, 50.9 mmol) and anhydrous acetonitrile (100 mL).

  • Catalyst Addition : Cool the mixture to 0 °C using an ice bath and add trifluoromethanesulfonic acid (0.45 mL, 5.09 mmol) dropwise with stirring.

  • Fluorinating Agent Addition : In a separate flask, dissolve Selectfluor (20.0 g, 56.0 mmol) in anhydrous acetonitrile (50 mL). Transfer this solution to a dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression : After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Workup : Quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing : Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude product by vacuum distillation or flash column chromatography on silica gel to yield this compound as a clear liquid.

Visualization: Synthetic Workflow

G cluster_setup Reaction Setup cluster_reaction Fluorination cluster_workup Workup & Isolation cluster_purification Purification start Cyclohexanone in Acetonitrile catalyst Add TfOH at 0°C start->catalyst reagent Add Selectfluor Solution Dropwise catalyst->reagent stir Stir at Room Temperature (12-16h) reagent->stir quench Quench with NaHCO₃ stir->quench extract Extract with Diethyl Ether quench->extract wash Wash with Water & Brine extract->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Vacuum Distillation dry->purify product Pure this compound purify->product

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. The primary techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed structural information. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

  • ¹H NMR : The proton spectrum will show a complex series of multiplets for the aliphatic protons. The proton at the C2 position (the CH-F group) will appear as a characteristic doublet of multiplets due to coupling with the adjacent fluorine atom and neighboring protons.

  • ¹³C NMR : The carbon spectrum will display six distinct signals. The carbonyl carbon (C1) will appear downfield (~200-210 ppm), while the carbon bearing the fluorine (C2) will appear as a doublet due to one-bond C-F coupling, typically in the 85-95 ppm range.

  • ¹⁹F NMR : This is a crucial technique for fluorinated compounds. The ¹⁹F NMR spectrum will show a single resonance for the fluorine atom, likely a multiplet due to coupling with the adjacent protons.

Protocol: NMR Sample Preparation and Analysis

  • Preparation : Dissolve ~10-20 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Acquisition : Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz or higher field NMR spectrometer.

  • Analysis : Process the spectra to identify chemical shifts (δ), coupling constants (J), and multiplicities for all signals to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • Expected Absorptions :

    • C=O Stretch : A strong, sharp absorption band around 1715-1735 cm⁻¹. The electronegativity of the α-fluorine atom typically shifts this peak to a slightly higher wavenumber compared to cyclohexanone itself.

    • C-H Stretch : Multiple bands in the 2850-3000 cm⁻¹ region corresponding to the aliphatic C-H bonds.

    • C-F Stretch : A strong absorption in the 1000-1100 cm⁻¹ region.

Protocol: FT-IR Analysis (Neat Liquid)

  • Background : Acquire a background spectrum of the clean, empty ATR crystal or salt plates (NaCl).

  • Sample Application : Apply a single drop of neat this compound liquid directly onto the ATR crystal or between two salt plates.

  • Spectrum Acquisition : Collect the sample spectrum over a range of 4000-400 cm⁻¹.

  • Analysis : Identify the characteristic absorption bands and compare them to expected values.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Fragmentation : Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 116.06 should be observable. Common fragmentation pathways include the loss of HF (M-20) and loss of C₂H₄ (M-28) via retro-Diels-Alder fragmentation.

Protocol: GC-MS Analysis

  • Sample Preparation : Prepare a dilute solution of this compound in a volatile solvent like dichloromethane or ethyl acetate.

  • Injection : Inject 1 µL of the solution into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

  • Separation & Ionization : The compound is separated by GC and subsequently ionized in the MS source (typically via electron ionization at 70 eV).

  • Analysis : Analyze the resulting mass spectrum to identify the molecular ion and key fragment ions, confirming the molecular weight and structural features.

Visualization: Analytical Workflow

G cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry start Purified this compound Sample nmr_prep Dissolve in CDCl₃ start->nmr_prep ir_prep Apply Neat Liquid to ATR start->ir_prep ms_prep Dilute in Dichloromethane start->ms_prep nmr_acq Acquire ¹H, ¹³C, ¹⁹F Spectra nmr_prep->nmr_acq nmr_analysis Confirm Structure & Couplings nmr_acq->nmr_analysis result Verified Structure & Purity nmr_analysis->result ir_acq Acquire Spectrum ir_prep->ir_acq ir_analysis Identify C=O and C-F Stretches ir_acq->ir_analysis ir_analysis->result ms_acq Inject into GC-MS ms_prep->ms_acq ms_analysis Identify Molecular Ion & Fragments ms_acq->ms_analysis ms_analysis->result

Caption: Standard workflow for the analytical characterization of this compound.

Applications in Research and Drug Development

The incorporation of fluorine into organic molecules is a well-established strategy in drug discovery for modulating a compound's pharmacological profile.[9] this compound serves as an invaluable starting material for creating more complex fluorinated scaffolds.

Influence on Pharmacokinetic Properties

The α-fluorine atom can profoundly influence the properties of derivative molecules:

  • Metabolic Stability : The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol). Replacing a metabolically labile C-H bond with a C-F bond can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[9]

  • Lipophilicity (LogP) : Fluorine is highly electronegative but only slightly larger than hydrogen. Its introduction can increase a molecule's lipophilicity, which can enhance membrane permeability and cell uptake.[3][9] This effect is critical for oral bioavailability and brain penetration.

  • pKa Modification : The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups (e.g., amines). This modulation can be used to optimize the ionization state of a drug at physiological pH, affecting its solubility, receptor binding, and cell permeability.

Role as a Synthetic Intermediate

This compound is a versatile intermediate for a range of chemical transformations.[3] It can be used in:

  • Nucleophilic Additions : The ketone can undergo addition reactions to form fluorinated tertiary alcohols.

  • Reductive Aminations : To synthesize fluorinated cyclohexylamines, which are common motifs in pharmaceuticals.

  • Ring Expansions/Contractions : To build diverse fluorinated carbocyclic and heterocyclic systems.[10]

  • Enolate Chemistry : The ketone can be further functionalized at the α' (C6) position.

The strategic placement of fluorine using this building block allows medicinal chemists to fine-tune the properties of a lead compound to achieve a desired therapeutic profile.[3][11][12]

Visualization: Impact of Fluorine in Drug Design

G start This compound Scaffold properties Introduction of α-Fluorine pKa Modulation (Lowered Basicity) Increased Lipophilicity (LogP) Blocked Metabolic Site start->properties:head Incorporation into Drug Candidate outcomes Pharmacological Outcomes Altered Receptor Binding Affinity Enhanced Membrane Permeability Increased In-vivo Half-life properties:pka->outcomes:bind Impacts properties:logp->outcomes:perm Impacts properties:meta->outcomes:half Impacts

Caption: Fluorine's influence on key drug discovery parameters.

Safety, Handling, and Storage

Proper handling of this compound is crucial due to its potential hazards.

  • Hazard Classifications :

    • Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed.[1]

    • Skin Sensitization (Category 1) - H317: May cause an allergic skin reaction.[1]

    • Serious Eye Irritation (Category 2) - H319: Causes serious eye irritation.[1]

  • Signal Word : Warning

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles or a face shield.[13]

    • Skin Protection : Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[13]

    • Respiratory Protection : Use only in a well-ventilated area or with a certified respirator if inhalation risk is high.[13]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3][13] Keep away from heat, sparks, and open flames. Some suppliers recommend refrigeration or freezing for long-term storage.[4][7]

  • Incompatibilities : Avoid contact with strong oxidizing agents.[13]

Conclusion

This compound is more than a simple halogenated ketone; it is a strategic tool for molecular design in the pharmaceutical and chemical industries. Its unique combination of a reactive carbonyl group and a conformationally influential α-fluorine atom provides a powerful platform for synthesizing novel compounds with enhanced properties. A thorough understanding of its synthesis, analytical profile, and chemical behavior, as outlined in this guide, is essential for researchers aiming to harness its full potential in creating the next generation of advanced materials and therapeutics.

References

Introduction: The Utility and Challenge of a Fluorinated Ketone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of 2-Fluorocyclohexanone

This compound (CAS No. 694-82-6) is a versatile fluorinated ketone that serves as a critical intermediate in modern organic synthesis.[1] Its unique structure, featuring a fluorine atom alpha to a carbonyl group, imparts enhanced reactivity and selectivity, making it an essential building block in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] In drug development, the strategic introduction of fluorine can significantly modulate a molecule's pharmacokinetic properties, including metabolic stability and bioavailability.[1]

However, the very features that make this compound synthetically valuable also render it susceptible to degradation. As an α-haloketone, it possesses inherent reactivity that necessitates a thorough understanding of its stability profile to ensure its purity, integrity, and performance in sensitive applications.[2][3] This guide, intended for researchers, scientists, and drug development professionals, provides a detailed examination of the factors governing the stability of this compound, outlines evidence-based protocols for its optimal storage, and presents a framework for its empirical stability assessment.

Section 1: Physicochemical Properties and Inherent Reactivity

A foundational understanding of this compound's chemical nature is crucial to predicting its behavior. The molecule's stability is not merely a function of its storage environment but is deeply rooted in its intrinsic structure.

Core Physicochemical Data

The fundamental properties of this compound are summarized below. It is important to note that values such as boiling point can vary significantly with pressure.

PropertyValueSource(s)
CAS Number 694-82-6[1][4]
Molecular Formula C₆H₉FO[1][4][5]
Molecular Weight ~116.13 g/mol [4][5]
Appearance Colorless to light orange/yellow/green liquid[1][6]
Density ~1.040 - 1.1 g/mL at 25 °C[1][5]
Boiling Point 78 °C at 17 mmHg; 110-111 °C at 70 mmHg[1][7]
Flash Point ~71.1 °C (160 °F)[5]
The Reactivity of the α-Haloketone Moiety

The term α-haloketone describes a ketone with a halogen substituent on the carbon adjacent to the carbonyl group.[3] This arrangement creates a bifunctional molecule with two primary electrophilic sites: the carbonyl carbon and the α-carbon bearing the halogen.[8] This dual reactivity is the principal driver of its synthetic utility and its potential instability.

  • Acidic α-Hydrogen: The electron-withdrawing effects of both the carbonyl group and the adjacent fluorine atom render the α-hydrogen acidic. This makes the molecule susceptible to deprotonation by bases, which can initiate degradation pathways such as the Favorskii rearrangement.[3]

  • Electrophilic Carbonyl: The highly electronegative fluorine atom further increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, including hydration.[9]

  • Keto-Enol Tautomerism: Like other ketones, this compound exists in equilibrium with its enol tautomer. The stability and concentration of this enol form can significantly influence the molecule's reactivity and degradation profile, as the enol is often the reactive species in various chemical transformations.[10][11]

Section 2: Factors Influencing Stability and Potential Degradation Pathways

The long-term integrity of this compound is contingent on mitigating exposure to several key environmental factors. The interplay of these factors can lead to a complex network of degradation reactions.

Factors Influencing this compound Degradation substance This compound thermal_deg Thermal Degradation (e.g., Polymerization) photo_deg Photodegradation hydrolysis Hydrolysis (e.g., Gem-diol formation) base_cat Base-Catalyzed Rearrangement temp Temperature temp->thermal_deg light Light (UV/Visible) light->photo_deg moisture Moisture (H₂O) moisture->hydrolysis atmosphere Atmosphere (O₂, Base) atmosphere->base_cat

Caption: Key environmental factors and their corresponding degradation pathways for this compound.

  • Moisture: α-Haloketones can be sensitive to moisture.[2] The enhanced electrophilicity of the carbonyl carbon in this compound makes it susceptible to hydration, potentially forming a stable gem-diol hydrate.[9][12] This not only changes the chemical identity of the material but can also catalyze further decomposition.

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. For a reactive molecule like this compound, this can lead to increased rates of hydrolysis, rearrangement, or even self-condensation and polymerization over time.

  • Light: Many organic molecules, particularly those with carbonyl groups, are susceptible to photodegradation. Storing the compound in the dark is a critical precaution to prevent the initiation of radical or other light-induced decomposition pathways.[2]

  • Atmosphere:

    • Oxygen: While specific data on oxidation is limited, it is prudent to minimize oxygen exposure to prevent potential oxidative degradation pathways.

    • Acids/Bases: The compound is particularly sensitive to bases due to its acidic α-proton.[3] Exposure to basic conditions, even trace amounts on glassware, can catalyze degradation. It is also important to avoid strongly acidic conditions which can promote enolization and subsequent reactions.

Section 3: Recommended Storage and Handling Protocols

A review of supplier safety data sheets (SDS) reveals conflicting storage temperature recommendations, with some suggesting 2-8 °C[1] and others -20 °C.[5] This discrepancy highlights the need for a nuanced, risk-based approach to storage. The optimal conditions depend on the intended duration of storage and the sensitivity of the subsequent application.

Best Practices for Maximizing Shelf-Life

The following protocols are synthesized from general principles for handling reactive α-haloketones and flammable liquids, aiming to provide a comprehensive strategy for preserving the integrity of this compound.

ParameterLong-Term Storage (>3 months)Short-Term / In-Use Storage (<3 months)Rationale
Temperature -20 °C 2-8 °C Minimizes thermal degradation for long-term preservation.[5] Refrigeration is adequate for short-term use to slow degradation without requiring deep freeze.[1]
Atmosphere Inert Gas (Argon or Nitrogen)Inert Gas (Argon or Nitrogen)Prevents degradation from atmospheric moisture and oxygen.[2] Crucial for both long and short-term stability.
Light Protect from light (Amber vial/Store in dark)Protect from light (Amber vial/Store in dark)Prevents light-induced decomposition.[2]
Container Tightly sealed borosilicate glass vial with PTFE-lined capTightly sealed borosilicate glass vial with PTFE-lined capEnsures chemical inertness and prevents leakage or contamination. Avoids incompatible plastics.[13]
Handling Aliquot upon receipt into single-use volumesWork from a single, dedicated "in-use" aliquotPrevents repeated freeze-thaw cycles and minimizes contamination of the bulk stock.
Safe Handling Procedures

Due to its hazardous properties, this compound must be handled with appropriate safety precautions.

  • Ventilation: Always handle in a certified chemical fume hood.[2]

  • Personal Protective Equipment (PPE): Wear safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[2]

  • Hazard Awareness: Be aware that many α-haloketones are potent lachrymators (tear-producing agents) and skin/eye irritants.[2][4]

Section 4: Experimental Workflow for Stability Assessment

For critical applications in research and development, relying solely on supplier data may be insufficient. A self-validating stability study is the most trustworthy method to determine the viable shelf-life of a specific batch under your laboratory's conditions.

Workflow for Empirical Stability Assessment cluster_storage Store Aliquots under Varied Conditions start Receive & Aliquot Compound under Inert Gas t0 Time-Zero Analysis (GC-MS, Appearance) (t=0) start->t0 c1 -20°C, Dark, Inert t0->c1 c2 4°C, Dark, Inert t0->c2 c3 Ambient, Dark, Air t0->c3 c4 Ambient, Light, Air t0->c4 analysis Time-Point Analysis (t = 1, 3, 6... months) (GC-MS, Appearance) c1->analysis c2->analysis c3->analysis c4->analysis end Determine Degradation Rate & Establish Shelf-Life analysis->end

Caption: A systematic workflow for evaluating the stability of this compound under various stress conditions.

Step-by-Step Methodology
  • Initial Characterization (Time = 0):

    • Upon receipt, obtain a baseline purity profile of the compound using a quantitative analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Quantitative NMR (qNMR).

    • Record the physical appearance (color, clarity).

  • Sample Preparation and Aliquoting:

    • In an inert atmosphere (e.g., a glovebox), carefully aliquot the compound into multiple small, single-use glass vials with PTFE-lined caps. This prevents cross-contamination and degradation of the main stock.

  • Application of Stress Conditions:

    • Store sets of aliquots under a matrix of controlled conditions to assess the impact of different variables. A recommended set includes:

      • Optimal Control: -20 °C, protected from light, under inert atmosphere.

      • Refrigerated: 2-8 °C, protected from light, under inert atmosphere.

      • Ambient/Dark: 20-25 °C, protected from light, sealed with air.

      • Photostability: 20-25 °C, exposed to controlled laboratory light, sealed with air.

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 1, 3, 6, and 12 months), retrieve one aliquot from each storage condition.

    • Analyze each sample using the same analytical method established at Time = 0.

    • Carefully compare the chromatograms or spectra to the baseline. Note any decrease in the parent compound peak and the appearance of new peaks corresponding to degradation products.

    • Record any changes in physical appearance.

  • Data Interpretation and Shelf-Life Determination:

    • Plot the purity of this compound (%) versus time for each condition.

    • The condition that shows the minimal change in purity over the longest duration is the optimal storage condition.

    • This empirical data allows for the confident establishment of a reliable "use-by" date for the batch under validated storage conditions.

Conclusion

This compound is a reactive and valuable synthetic building block whose utility is directly tied to its chemical integrity. Its inherent nature as an α-haloketone dictates a susceptibility to degradation by moisture, heat, light, and chemical contaminants. The most effective strategy for its preservation involves a multi-faceted approach: storage at low temperatures (-20 °C for long-term), under an inert atmosphere, and protected from light. For researchers engaged in high-stakes applications such as drug development, implementing a systematic stability assessment protocol is not merely a recommendation but a requirement for ensuring the accuracy and reproducibility of their scientific outcomes.

References

2-Fluorocyclohexanone: A Technical Guide to Commercial Availability, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Fluorocyclohexanone (CAS 694-82-6), a critical fluorinated building block for professionals in chemical research and drug development. The document details the compound's physicochemical properties, commercial availability, and procurement strategies. A validated, step-by-step protocol for its synthesis via electrophilic fluorination is presented, supported by mechanistic insights and expected analytical data for verification. Furthermore, this guide explores the applications of this compound in medicinal chemistry, illustrating its role in modifying molecular properties to enhance drug efficacy. Safety, handling, and storage protocols are also outlined to ensure safe laboratory practices.

Introduction

This compound is a versatile fluorinated ketone that serves as a high-value intermediate in organic synthesis.[1] The strategic introduction of a single fluorine atom at the α-position to the carbonyl group significantly influences the molecule's electronic properties, enhancing its reactivity and making it an essential building block for creating complex molecules.[1] In the pharmaceutical and agrochemical industries, the use of such fluorinated synthons is a well-established strategy to modulate key molecular properties, including metabolic stability, bioavailability, and lipophilicity.[2] This guide serves as a practical resource for researchers, covering the journey from sourcing the compound to its synthesis and application in a research and development setting.

Chemical Identity and Physicochemical Properties

A clear understanding of a reagent's physical and chemical properties is fundamental to its effective use in synthesis and experimentation. The key identifying information and properties for this compound are summarized below.

PropertyValueReference(s)
CAS Number 694-82-6[1][3]
Molecular Formula C₆H₉FO[1][3]
Molecular Weight 116.13 g/mol [3]
Appearance Light orange to yellow to green clear liquid[1]
Boiling Point 110-111 °C (at 70 mmHg)[3]
Density 1.040 g/mL at 25 °C[3]
Refractive Index n20/D 1.444[4]
Flash Point 71.1 °C (160.0 °F)[3]
MDL Number MFCD01076476[3]

Commercial Availability and Procurement

This compound is readily available from several specialized chemical suppliers, typically in research-grade purities. Procurement for R&D purposes is straightforward, though availability for large-scale or cGMP (Current Good Manufacturing Practice) synthesis may require custom orders.

Overview of Commercial Suppliers

The following table lists major suppliers of this compound. Researchers should always request a certificate of analysis (COA) to verify the purity and identity of the purchased material.

SupplierPurityAvailable QuantitiesCAS Number
Sigma-Aldrich 97%1 g694-82-6[3]
Thermo Scientific (Alfa Aesar) 96%250 mg, 1 g694-82-6[4][5]
Chem-Impex ≥ 94% (GC)500 mg694-82-6[1]
Apollo Scientific 97%Inquire694-82-6
TCI America >94.0% (GC)500 mg694-82-6
Considerations for Procurement
  • Purity Requirements: For initial synthetic route development and proof-of-concept studies, a purity of ≥94% is often sufficient. For later-stage development, such as lead optimization or preclinical candidate synthesis, higher purity (≥97%) is recommended to avoid the introduction of confounding impurities.

  • Supplier Validation: When planning for larger-scale synthesis, it is crucial to engage with suppliers who can demonstrate a scalable synthesis route and provide detailed analytical data, including batch-to-batch consistency.

  • Lead Times: While research quantities are typically in stock, larger orders may have significant lead times. Planning procurement well in advance is essential for project timeline management.

Synthesis of this compound

While commercially available in research quantities, an in-house synthesis of this compound may be necessary for larger scales or for the creation of specific analogs. The most common and reliable method is the direct electrophilic fluorination of cyclohexanone, typically via its enol or enolate form.

Synthetic Rationale and Reagent Choice

The direct fluorination of carbonyl compounds has been revolutionized by the development of safe, easy-to-handle electrophilic fluorinating agents. Historically, this transformation required the use of highly toxic and hazardous molecular fluorine (F₂). Modern reagents, such as Selectfluor® (F-TEDA-BF₄), have rendered this approach obsolete for most laboratory applications.

Why Selectfluor®?

  • Safety and Stability: Selectfluor® is a stable, non-volatile, crystalline solid, which drastically reduces the handling risks associated with gaseous F₂.

  • Reactivity: It is a powerful electrophilic fluorinating agent capable of fluorinating a wide range of nucleophiles, including ketone enolates.

  • Solubility: It is soluble in common polar aprotic solvents like acetonitrile, which are ideal for this type of reaction.

The reaction proceeds by generating the enolate of cyclohexanone using a suitable base. The electron-rich enolate then acts as a nucleophile, attacking the electrophilic fluorine atom of the Selectfluor® reagent to form the C-F bond.

Detailed Protocol: Electrophilic Fluorination of Cyclohexanone

This protocol describes a representative procedure for the synthesis of this compound from cyclohexanone.

G cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Electrophilic Fluorination cluster_3 Step 3: Workup & Purification cyclohexanone Cyclohexanone enolate Lithium Enolate cyclohexanone->enolate THF, -78 °C base Base (e.g., LDA) base->enolate selectfluor Selectfluor® product This compound selectfluor->product enolate->product Acetonitrile, -78 °C to RT byproduct Byproducts product->byproduct Aqueous Workup, Silica Gel Chromatography

Caption: Reaction scheme for the synthesis of this compound.

Materials:

  • Cyclohexanone

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous acetonitrile (MeCN)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF (100 mL). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Slowly add cyclohexanone (1.0 eq) to the cooled THF. Stir for 10 minutes. Subsequently, add LDA solution (1.1 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

    • Causality Insight: The use of a strong, non-nucleophilic base like LDA at low temperature ensures rapid and quantitative formation of the kinetic enolate, preventing self-condensation side reactions.

  • Fluorination: In a separate flask, dissolve Selectfluor® (1.2 eq) in anhydrous acetonitrile (50 mL). Add this solution dropwise to the enolate solution at -78 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath and carefully quench by the slow addition of saturated aqueous NH₄Cl solution (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford this compound as a pale yellow oil.

Spectroscopic and Analytical Data

The following section provides the expected analytical data for synthesized this compound. This serves as a self-validating system; successful synthesis should yield data consistent with these parameters.

AnalysisExpected Result
¹H NMR The spectrum will show complex multiplets for the methylene protons. The key diagnostic signal is the proton on the fluorine-bearing carbon (α-proton), which appears as a doublet of multiplets around δ 4.8-5.0 ppm with a large geminal coupling constant to fluorine (²JH-F ≈ 45-50 Hz).
¹³C NMR The carbonyl carbon (C=O) signal is expected around δ 205-210 ppm. The fluorine-bearing carbon (C-F) will appear as a doublet around δ 88-92 ppm with a large one-bond C-F coupling constant (¹JC-F ≈ 190-200 Hz). Other methylene carbons will appear between δ 20-40 ppm.
¹⁹F NMR A single resonance, often a multiplet due to coupling with adjacent protons, is expected in the range of δ -180 to -195 ppm (referenced to CFCl₃).
IR Spectroscopy A strong, sharp absorption band characteristic of the carbonyl (C=O) stretch is expected at a higher wavenumber than unsubstituted cyclohexanone (~1715 cm⁻¹), typically in the range of 1725-1740 cm⁻¹. The C-F stretch will appear in the fingerprint region, typically 1000-1100 cm⁻¹.
Mass Spectrometry (EI) The molecular ion peak [M]⁺ should be observed at m/z = 116. Key fragments may include the loss of HF (m/z = 96) and the loss of C₂H₄ (m/z = 88).

Applications in Research and Development

The primary value of this compound lies in its utility as a versatile synthetic intermediate. The α-fluoro-ketone motif is a precursor to a wide range of more complex fluorinated molecules.

Role as a Fluorinated Building Block

The electron-withdrawing nature of the fluorine atom activates the carbonyl group and influences the acidity of the remaining α-proton, allowing for further selective chemical modifications. It serves as a precursor for:

  • Fluorinated Amines and Alcohols: Reduction of the ketone and subsequent manipulation can lead to the synthesis of fluorinated cyclohexanols and cyclohexylamines, which are valuable scaffolds in medicinal chemistry.

  • Heterocycle Synthesis: It can be used as a starting material for building complex heterocyclic ring systems where the fluorine atom is strategically placed to modulate biological activity.

Integration into a Drug Discovery Cascade

The use of building blocks like this compound is integral to modern drug discovery, particularly during the hit-to-lead and lead optimization phases.

G HTS High-Throughput Screening (HTS) Hit Initial Hit Compound (Non-fluorinated) HTS->Hit Identifies Sourcing Source Building Block: This compound Hit->Sourcing Informs Strategy Synthesis Synthesize Analog Library (Fluorine Scan) Sourcing->Synthesis SAR Structure-Activity Relationship (SAR) Synthesis->SAR Provides Data LeadOpt Lead Optimization SAR->LeadOpt Guides Design LeadOpt->Synthesis Iterative Cycles Candidate Preclinical Candidate LeadOpt->Candidate

Caption: Use of this compound in a drug discovery workflow.

In this workflow, an initial "hit" compound might be modified by incorporating fluorine to improve its properties. By synthesizing a small library of analogs using this compound, medicinal chemists can rapidly assess the impact of the fluorine atom on potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, accelerating the development of a preclinical candidate.

Safety, Handling, and Storage

Proper handling and storage are essential for ensuring laboratory safety and maintaining the integrity of the reagent.

Hazard Identification and PPE

This compound is classified as a hazardous substance. Key GHS classifications include:

  • H302: Harmful if swallowed.[3][6]

  • H317: May cause an allergic skin reaction.[3][6]

  • H319: Causes serious eye irritation.[3][6]

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or chemical goggles are mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A standard laboratory coat should be worn.

  • Respiratory Protection: Handle in a well-ventilated chemical fume hood. If there is a risk of inhalation, use a respirator with an appropriate organic vapor cartridge.[3]

Storage Recommendations

To ensure stability and prevent degradation, this compound should be stored under the following conditions:

  • Temperature: Store refrigerated at 2-8 °C or frozen at -20 °C, as recommended by the supplier.[1][3]

  • Atmosphere: The compound can be moisture-sensitive.[7] Store under an inert atmosphere (e.g., argon or nitrogen).

  • Container: Keep in a tightly sealed container in a dry and well-ventilated place.

Disposal Guidelines

Dispose of unused material and its container in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.

Conclusion

This compound is a commercially accessible and synthetically valuable building block for modern organic and medicinal chemistry. Its strategic use allows for the introduction of fluorine into molecular scaffolds, a proven method for enhancing pharmacokinetic and pharmacodynamic properties. This guide provides the essential technical information for researchers to confidently source, synthesize, characterize, and apply this important reagent in their research and development programs.

References

An In-Depth Technical Guide to the Safe Handling of 2-Fluorocyclohexanone for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Fluorocyclohexanone is a valuable fluorinated ketone that serves as a critical intermediate in modern organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[1] The strategic introduction of a fluorine atom at the α-position to the carbonyl group significantly modulates the compound's reactivity and can enhance the biological activity and pharmacokinetic properties of target molecules.[1][2] α-Fluoroketones are recognized for their ability to act as selective handles for irreversible binding to cysteine residues in proteins, a property leveraged in drug discovery.[2][3] However, this enhanced reactivity also necessitates a comprehensive understanding of its specific safety profile. This guide provides an in-depth analysis of the hazards associated with this compound and outlines robust protocols for its safe handling, storage, and disposal, ensuring the protection of researchers and the integrity of their work.

Section 1: Compound Identification and Physicochemical Properties

Accurate identification and knowledge of a compound's physical properties are the foundation of laboratory safety. This compound is a combustible liquid with a distinct hazard profile that must be understood before any handling occurs.[4][5]

PropertyValueSource(s)
CAS Number 694-82-6[4][6][7]
Molecular Formula C₆H₉FO[1][4][6]
Molecular Weight 116.13 g/mol [4][6]
Synonyms 2-Fluoro-1-cyclohexanone[8]
Appearance Light orange to yellow to green clear liquid[1]
Boiling Point 110-111 °C / 70 mmHg[4]
Density 1.040 g/mL at 25 °C[4]
Flash Point 71.1 °C (160.0 °F)[4]
Refractive Index n20/D 1.45[1]

Section 2: Hazard Analysis and Toxicological Profile

This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate the necessary precautions. The primary risks involve acute oral toxicity, serious eye irritation, and the potential to cause an allergic skin reaction.[6]

GHS ClassificationHazard CodeHazard StatementSource(s)
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed[4][6][9]
Serious Eye Damage/Eye Irritation (Category 2A)H319Causes serious eye irritation[4][6][9]
Skin Sensitization (Category 1)H317May cause an allergic skin reaction[4][6][9]
Skin Corrosion/Irritation (Category 2)H315Causes skin irritation[6]
Combustible Liquid (Category 4)H227Combustible liquid[5]

Expert Analysis of Toxicological Risks:

The toxicological profile of this compound is directly linked to its chemical structure. The electron-withdrawing nature of the α-fluorine atom increases the electrophilicity of the carbonyl carbon, making the molecule more susceptible to nucleophilic attack. This inherent reactivity is the mechanistic basis for its utility in synthesis but also for its hazards.

  • Skin Sensitization (H317): The potential to cause an allergic skin reaction is a critical concern. Electrophilic compounds like α-fluoroketones can act as haptens, covalently modifying skin proteins. This modification can trigger an immune response, leading to allergic contact dermatitis upon initial or subsequent exposures. The ability of related α-fluoroketones to bind to cysteine residues in proteins underscores this mechanism.[3]

  • Eye and Skin Irritation (H319/H315): The irritant properties are also a function of its reactivity. Direct contact with sensitive tissues like the eyes or skin can lead to chemical irritation and damage.

  • Acute Oral Toxicity (H302): While less of a risk in a standard laboratory setting with proper controls, ingestion is harmful and requires immediate medical attention.

Section 3: Risk Mitigation and Safe Handling Protocols

A multi-layered approach to risk management, known as the Hierarchy of Controls, is essential for handling hazardous chemicals. This framework prioritizes the most effective control measures to minimize exposure.

cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not feasible; compound is required) Substitution Substitution (Difficult; unique reactivity is desired) Elimination->Substitution Most Effective Engineering Engineering Controls (Fume Hood, Ventilation, Grounding) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Labeling) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes safety measures.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can contact the researcher.

  • Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, MUST be performed inside a certified chemical fume hood to prevent inhalation of vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

  • Grounding: As a combustible liquid, containers and receiving equipment should be grounded and bonded during large-scale transfers to prevent static discharge, a potential ignition source.

Administrative Controls: Standard Operating Procedures (SOPs)
  • Designated Areas: Clearly designate specific areas within the lab for the storage and handling of this compound.

  • Training: All personnel must be trained on the specific hazards and handling procedures for this compound before beginning work. This training must be documented.

  • Chemical Hygiene Plan: The use of this chemical must be incorporated into the laboratory's Chemical Hygiene Plan, with specific SOPs developed for its intended reactions.

Protocol: Personal Protective Equipment (PPE)

PPE is the last line of defense and must be worn at all times when handling this compound.[10]

  • Eye and Face Protection: Wear chemical splash goggles that meet ANSI Z87.1 standards.[10] If there is a significant splash hazard, a face shield should be worn over the goggles.[10]

  • Hand Protection: Wear disposable nitrile gloves for incidental contact.[10] For prolonged contact or immersion, consult the glove manufacturer's chemical resistance guide to select an appropriate glove material (e.g., butyl rubber or neoprene may offer better protection).[11] Always inspect gloves for tears or holes before use and change them immediately if contamination occurs.

  • Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.[10]

  • Footwear: Wear closed-toe, closed-heel shoes that cover the entire foot.[10]

  • Respiratory Protection: If engineering controls fail or are not available, a NIOSH-approved respirator with an appropriate organic vapor cartridge (e.g., type ABEK as per EN14387) is required.[4][9] Respirator use requires a formal program, including medical evaluation and fit testing.[10]

Section 4: Storage and Stability

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations.

Storage ParameterRequirementRationaleSource(s)
Temperature Store at -20°C or 2-8°CCold temperatures slow degradation and reduce vapor pressure.[1][4][5]
Atmosphere Store under an inert atmosphere (e.g., Nitrogen)Prevents potential oxidation or moisture-driven side reactions.[5]
Container Tightly closed, properly labeled containerPrevents vapor release and ensures proper identification.[12]
Location A cool, dry, well-ventilated, designated areaMinimizes environmental factors that could lead to a hazard.
Incompatibilities Keep away from heat, sparks, open flames, strong acids, bases, and oxidizing agents.Prevents fire and uncontrolled chemical reactions.[13]

Section 5: Emergency Response Protocols

Preparedness is key to mitigating the impact of an accidental exposure or spill. All personnel must be familiar with the location and operation of safety showers and eyewash stations.[14]

cluster_1 Emergency Response Workflow Assess Assess Scene (Fire, Spill, Exposure?) Safe Am I Safe to Respond? Assess->Safe Evacuate EVACUATE AREA CALL 911 Safe->Evacuate No Isolate Isolate Hazard (Close sash, alert others) Safe->Isolate Yes Notify Notify Supervisor & EHS Isolate->Notify Respond Respond Appropriately (First Aid / Spill Cleanup) Notify->Respond Medical Seek Professional Medical Attention Respond->Medical

Caption: A logical workflow for responding to chemical emergencies.

Protocol 5.1: Chemical Exposure First Aid

Immediate action is critical following any exposure.[15]

  • Eye Contact:

    • Immediately flush eyes with copious amounts of tepid water for at least 15 minutes at an eyewash station, holding the eyelids open.[14][16]

    • Remove contact lenses if present and easy to do.

    • Seek immediate professional medical attention.[16]

  • Skin Contact:

    • Immediately proceed to a safety shower or sink and flush the affected area with water for at least 15 minutes.[15]

    • While rinsing, remove all contaminated clothing and shoes.[15]

    • If skin irritation or an allergic reaction develops, seek medical attention. Discard contaminated clothing.[15]

  • Inhalation:

    • Immediately move the affected person to fresh air.[16]

    • If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and call for emergency medical assistance.[16]

  • Ingestion:

    • Rinse the mouth thoroughly with water. Do NOT induce vomiting.

    • Call a Poison Control Center or seek immediate medical attention.

Protocol 5.2: Spill Containment and Cleanup

This protocol applies only to minor spills that laboratory personnel are equipped and trained to handle. For large spills, evacuate the area and call emergency services.[17]

  • Alert and Isolate: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the fume hood is operating or increase ventilation to the area.

  • Don PPE: Wear the full PPE ensemble as described in Section 3.3.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the liquid.

  • Collect Waste: Using non-sparking tools, carefully scoop the absorbed material into a designated, labeled hazardous waste container.[16]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Section 6: Waste Disposal

Chemical waste must be managed in a compliant and environmentally responsible manner.

  • Classification: All this compound waste, including contaminated absorbent materials and empty containers, is classified as hazardous waste.[16]

  • Waste Collection: Collect all waste in a compatible, properly sealed, and clearly labeled hazardous waste container.[18] The label must include the words "Hazardous Waste" and the full chemical name.

  • Segregation: Do not mix this compound waste with other incompatible waste streams.[18]

  • Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[18] Never pour this compound down the drain or dispose of it in regular trash.[18] Empty containers retain residue and must be treated as hazardous waste.[16]

Conclusion

This compound is a potent synthetic tool whose value in research is matched by its potential hazards. Its profile as a combustible liquid, an acute oral toxicant, a serious eye irritant, and a skin sensitizer demands a rigorous and proactive approach to safety. By understanding the chemical causality behind these risks and strictly adhering to the hierarchy of controls—prioritizing engineering solutions and supplementing them with robust administrative procedures and correct PPE—researchers can handle this compound with confidence and safety. Diligent application of the protocols outlined in this guide will protect laboratory personnel and ensure the successful advancement of scientific discovery.

References

Theoretical conformational analysis of 2-Fluorocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical Conformational Analysis of 2-Fluorocyclohexanone

Authored by: Gemini, Senior Application Scientist

Abstract: The conformational landscape of this compound presents a fascinating case study in the interplay of steric and stereoelectronic effects. This guide provides a comprehensive theoretical analysis of this molecule, exploring the delicate balance of forces that govern its structural preferences. We delve into the underlying principles of stereoelectronic theory, detail rigorous computational methodologies for conformational analysis, and contextualize these findings with experimental data. This document is intended for researchers, scientists, and professionals in drug development seeking a deep understanding of the conformational behavior of halogenated ketones.

Introduction: The Significance of this compound

This compound, a prominent member of the α-haloketone family, serves as a valuable building block in organic synthesis.[1][2] The presence of a fluorine atom adjacent to the carbonyl group introduces unique stereoelectronic interactions that profoundly influence the molecule's three-dimensional structure. Understanding the conformational equilibrium of this compound is not merely an academic exercise; it has significant implications for its reactivity, spectroscopic properties, and its utility in the design of complex organic molecules and pharmaceuticals.[1] This guide will dissect the theoretical underpinnings of its conformational preferences, providing a robust framework for predicting and understanding its behavior.

The Conformational Dichotomy: Axial vs. Equatorial

The central question in the conformational analysis of this compound is the relative stability of its two primary chair conformers: one with the fluorine atom in an axial position and the other with the fluorine in an equatorial position.

A surprising observation is that in the gas phase, the axial conformer of this compound is more stable than the equatorial conformer.[3] This preference is counterintuitive from a purely steric standpoint, as an equatorial position is generally favored for substituents on a cyclohexane ring to minimize 1,3-diaxial interactions.[4][5] This energetic preference for the axial conformer points to the dominance of stereoelectronic effects over classical steric hindrance in the isolated molecule.

However, the conformational equilibrium is highly sensitive to the environment. In solution, the equatorial conformer becomes the more stable species.[3][6] This solvent-dependent shift highlights the role of electrostatic interactions and the differing dipole moments of the two conformers.

Deconstructing the Stereoelectronic Landscape

Several key stereoelectronic effects contribute to the conformational preferences of this compound. These non-covalent orbital interactions are crucial for a complete understanding of the molecule's behavior.[7]

The Anomeric Effect and Hyperconjugation

The anomeric effect, a well-established stereoelectronic phenomenon, describes the tendency of an electronegative substituent adjacent to a heteroatom in a ring to favor an axial orientation.[8][9] In this compound, a stabilizing hyperconjugative interaction occurs between a lone pair (n) of the carbonyl oxygen and the antibonding orbital (σ) of the C-F bond (n → σC-F). This interaction is maximized when the lone pair and the C-F bond are anti-periplanar, a geometry that is achieved in the axial conformer.[10][11] This electron delocalization from the oxygen lone pair into the C-F antibonding orbital lowers the overall energy of the axial conformer, contributing significantly to its stability in the gas phase.[1][6]

Electrostatic Interactions

Electrostatic forces, including dipole-dipole interactions, also play a critical role. In the equatorial conformer, the C=O and C-F bond dipoles are roughly aligned, leading to a significant molecular dipole moment.[6] In the axial conformer, these dipoles are more opposed, resulting in a smaller overall dipole moment.[6] This difference in polarity explains the solvent-dependent conformational shift. Polar solvents will preferentially solvate and stabilize the more polar equatorial conformer, shifting the equilibrium in its favor.[3][6]

Theoretical Methodologies for Conformational Analysis

Modern computational chemistry provides powerful tools for the theoretical investigation of conformational preferences. Ab initio and Density Functional Theory (DFT) methods are at the forefront of these investigations.[12][13]

Computational Workflow

A typical theoretical workflow for the conformational analysis of this compound involves the following steps:

  • Conformer Generation: Initial 3D structures of both the axial and equatorial conformers are generated.

  • Geometry Optimization: The geometries of both conformers are optimized to find their lowest energy structures using a selected level of theory and basis set (e.g., DFT with B3LYP functional and a 6-311++G(d,p) basis set).[14]

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections to Gibbs free energy.

  • Single-Point Energy Calculations: To obtain more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set.

  • Solvation Modeling: To simulate the effect of a solvent, implicit solvation models, such as the Polarizable Continuum Model (PCM), can be employed during geometry optimization and energy calculations.

G cluster_workflow Theoretical Conformational Analysis Workflow Start Start Conformer_Generation Conformer Generation (Axial & Equatorial) Start->Conformer_Generation Geometry_Optimization Geometry Optimization (e.g., DFT/B3LYP) Conformer_Generation->Geometry_Optimization Frequency_Calculation Frequency Calculation (Confirm Minima, Obtain Thermo Data) Geometry_Optimization->Frequency_Calculation Solvation_Modeling Solvation Modeling (e.g., PCM) Geometry_Optimization->Solvation_Modeling Optional_SPE Optional: Single-Point Energy (Higher Level of Theory) Frequency_Calculation->Optional_SPE Energy_Comparison Relative Energy Comparison (ΔG) Frequency_Calculation->Energy_Comparison Optional_SPE->Energy_Comparison Solvation_Modeling->Energy_Comparison End End Energy_Comparison->End

Caption: A generalized workflow for the theoretical conformational analysis of this compound.

Natural Bond Orbital (NBO) Analysis

To gain deeper insight into the specific stereoelectronic interactions, Natural Bond Orbital (NBO) analysis is an invaluable tool.[15][16] NBO analysis allows for the quantification of the hyperconjugative interactions, such as the n → σ*C-F interaction, by calculating the second-order perturbation theory energy of stabilization (E(2)).[17] This provides a quantitative measure of the strength of these orbital interactions in both the axial and equatorial conformers, offering a clear rationale for the observed stability differences.

Corroboration with Experimental Data

Theoretical predictions must be validated by experimental evidence. For this compound, NMR and IR spectroscopy are the primary experimental techniques used to probe its conformational equilibrium.

NMR Spectroscopy

NMR spectroscopy, particularly the analysis of 3JHH coupling constants, is a powerful method for determining the conformational populations in solution.[3] The magnitude of the vicinal coupling constants between protons on the cyclohexane ring is dependent on the dihedral angle between them, which in turn is a function of the ring conformation. By measuring these coupling constants and applying the Karplus equation, the relative populations of the axial and equatorial conformers in different solvents can be determined.[3]

Infrared (IR) Spectroscopy

The vibrational spectrum of this compound also provides conformational information. The C=O stretching frequency, in particular, can be sensitive to the conformation.[18] In the gas phase, distinct C=O stretching bands for the axial and equatorial conformers may be resolved. The relative intensities of these bands can be used to estimate the conformational equilibrium.

Quantitative Data Summary

The following table summarizes key theoretical and experimental findings regarding the conformational equilibrium of this compound.

ParameterAxial ConformerEquatorial ConformerSource
Relative Energy (Gas Phase) More StableLess Stable by ~0.45 kcal/mol[3]
Relative Energy (DMSO) Less StableMore Stable[6]
Molecular Dipole Moment (Vacuum) ~3.1 D~4.9 D[6]
Key Hyperconjugative Interaction nO → σC-FWeaker nO → σC-F[1][6]
Axial Population (Gas Phase) ~64%~36%[6]
Axial Population (DMSO) ~2%~98%[6]

Conclusion

The theoretical conformational analysis of this compound reveals a delicate interplay of stereoelectronic and electrostatic effects that govern its structural preferences. While the anomeric effect, driven by hyperconjugation, stabilizes the axial conformer in the gas phase, the larger dipole moment of the equatorial conformer leads to its preferential stabilization in polar solvents. This comprehensive understanding, derived from a combination of high-level computational methods and validated by experimental data, is crucial for predicting the reactivity and properties of this important synthetic building block. The principles outlined in this guide are broadly applicable to the conformational analysis of other substituted cyclohexanones and related heterocyclic systems, providing a foundational framework for rational molecular design.

References

An In-depth Technical Guide to the Discovery and First Synthesis of 2-Fluorocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluorocyclohexanone, a versatile fluorinated ketone, serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals. The introduction of a fluorine atom into the cyclohexanone ring significantly alters its chemical reactivity and biological properties, making it a valuable intermediate for drug discovery and development. This guide provides a comprehensive overview of the historical context surrounding the first synthesis of this compound, delving into the plausible early methodologies. It further explores the evolution of its synthesis, culminating in the highly efficient and selective modern techniques. Detailed experimental protocols, mechanistic insights, and characterization data are presented to offer a complete technical resource for professionals in the field.

Introduction: The Advent of Fluorinated Cyclohexanones

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong bonds with carbon—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound emerges as a key synthon in this context, providing a reactive scaffold for the construction of complex fluorinated compounds. Its utility is particularly noted in the development of novel drug candidates where the presence of fluorine can enhance pharmacokinetic and pharmacodynamic profiles.[1]

While the precise "discovery" of this compound in a single, seminal publication is not readily apparent in the historical literature, its synthesis can be contextualized within the broader development of organofluorine chemistry. Early methods for the introduction of fluorine into organic molecules were often harsh and non-selective. This guide will first explore the likely pioneering, albeit challenging, synthetic routes that would have been employed for the initial preparation of this compound, before detailing the more refined and widely adopted methods of the modern era.

The First Synthesis: A Reconstruction of Early Methodologies

Given the timeline of the development of fluorination reagents, the initial synthesis of this compound likely predates the advent of modern, user-friendly electrophilic fluorinating agents. The first successful preparations would have relied on less direct and more hazardous methods. Two plausible pathways for the first synthesis are explored below.

Halogen Exchange from 2-Halocyclohexanones

One of the earliest and most straightforward conceptual approaches to forming a C-F bond is through nucleophilic halogen exchange (a Finkelstein-type reaction). This method would involve the preparation of a more accessible 2-halocyclohexanone, such as 2-chlorocyclohexanone, followed by treatment with a fluoride salt.

Step 1: Synthesis of 2-Chlorocyclohexanone

The synthesis of 2-chlorocyclohexanone is a well-established process.[2][3] A common method involves the direct chlorination of cyclohexanone.

Experimental Protocol: Synthesis of 2-Chlorocyclohexanone[3]

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a gas outlet, place cyclohexanone (1.0 eq) in a suitable solvent such as water or acetic acid.

  • Cool the reaction mixture in an ice bath.

  • Bubble chlorine gas (Cl₂) (1.0 eq) through the stirred solution. The reaction is typically exothermic and requires careful temperature control.

  • Upon completion of the reaction (monitored by GC or TLC), the reaction mixture is worked up by separating the organic layer.

  • The crude 2-chlorocyclohexanone is then purified by vacuum distillation.

Step 2: Nucleophilic Fluorination

The subsequent halogen exchange reaction would utilize a fluoride source, such as potassium fluoride (KF), to displace the chloride.

Hypothetical Protocol: Halogen Exchange to this compound

  • To a solution of 2-chlorocyclohexanone (1.0 eq) in a high-boiling polar aprotic solvent (e.g., N,N-dimethylformamide or sulfolane), add anhydrous potassium fluoride (excess, e.g., 2-3 eq).

  • The reaction mixture is heated to a high temperature (e.g., 150-200 °C) for several hours.

  • The progress of the reaction would be monitored by analyzing aliquots of the reaction mixture.

  • Upon completion, the product, this compound, would be isolated by distillation from the reaction mixture.

Causality and Challenges: The choice of a high-boiling polar aprotic solvent is crucial to solubilize the potassium fluoride and to reach the high temperatures necessary to drive the reaction. However, this method is often plagued by low yields and side reactions, such as elimination to form cyclohexenone. The relatively poor nucleophilicity of the fluoride ion in many solvent systems and the potential for competing reactions would have made this a challenging synthesis in the early days of organofluorine chemistry.

The Schiemann Reaction and Related Diazotization Approaches

Another plausible, albeit more complex, early route involves the diazotization of a precursor, 2-aminocyclohexanone, followed by a Schiemann-type reaction.

Step 1: Synthesis of 2-Aminocyclohexanone

The synthesis of α-amino ketones has been an area of significant research.[4] An early method could involve the reduction of 2-oximinocyclohexanone.

Hypothetical Protocol: Synthesis of 2-Aminocyclohexanone Hydrochloride

  • Cyclohexanone is first converted to its α-oxime, 2-oximinocyclohexanone, by reaction with an alkyl nitrite under acidic or basic conditions.

  • The resulting 2-oximinocyclohexanone is then reduced, for example, by catalytic hydrogenation (e.g., using H₂ and a palladium catalyst) or with a reducing agent like tin(II) chloride in hydrochloric acid, to yield 2-aminocyclohexanone hydrochloride.

Step 2: Diazotization and Fluorination

The 2-aminocyclohexanone hydrochloride would then be subjected to diazotization followed by decomposition of the diazonium salt in the presence of a fluoride source.

Hypothetical Protocol: Diazotization-Fluorination to this compound

  • 2-Aminocyclohexanone hydrochloride (1.0 eq) is dissolved in an aqueous solution of a non-nucleophilic acid, such as tetrafluoroboric acid (HBF₄).

  • The solution is cooled to 0-5 °C, and a solution of sodium nitrite (NaNO₂) (1.0 eq) in water is added dropwise to form the diazonium tetrafluoroborate salt.

  • The resulting diazonium salt is then gently warmed. Thermal decomposition of the diazonium salt releases nitrogen gas and generates a carbocation at the 2-position of the cyclohexanone ring, which is then captured by a fluoride ion from the tetrafluoroborate anion to yield this compound.

  • The product is then extracted and purified.

Causality and Challenges: This approach, while conceptually sound, is also fraught with difficulties. α-Amino ketones and their corresponding diazonium salts can be unstable. The acidic conditions required for diazotization can also promote side reactions. The yields of such reactions are often modest.

The Modern Era: Direct Electrophilic Fluorination

The development of electrophilic fluorinating agents, particularly N-F reagents, revolutionized the synthesis of α-fluoroketones. These reagents offer milder reaction conditions, higher yields, and greater selectivity compared to the harsh methods of the past.

The Rise of N-F Reagents

Reagents such as Perchloryl fluoride (FClO₃) were among the first electrophilic fluorinating agents to be explored.[5][6] However, their high reactivity and hazardous nature limited their widespread use. A significant breakthrough came with the development of more stable and user-friendly N-F reagents, with Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) being a prominent example.

Synthesis of this compound using Selectfluor®

The modern synthesis of this compound is most commonly achieved through the direct fluorination of cyclohexanone or its enol equivalent using an electrophilic fluorine source like Selectfluor®.[7]

Experimental Protocol: Direct Fluorination of Cyclohexanone Enolate[7]

  • In a reaction flask, cyclohexanone (1.0 eq) is dissolved in a suitable solvent such as acetonitrile or tetrahydrofuran.

  • The solution is cooled, and a base (e.g., lithium diisopropylamide, LDA) is added to generate the lithium enolate of cyclohexanone.

  • A solution of Selectfluor® (1.0 eq) in the same solvent is then added to the enolate solution.

  • The reaction is typically rapid and is stirred at a low temperature for a short period.

  • The reaction is quenched with an aqueous solution, and the product, this compound, is extracted with an organic solvent.

  • The crude product is then purified by column chromatography or distillation.

Reaction Mechanism:

The mechanism involves the formation of the cyclohexanone enolate, which then acts as a nucleophile, attacking the electrophilic fluorine atom of the N-F reagent.

Caption: Electrophilic fluorination of cyclohexanone enolate.

Causality and Advantages: This method is highly efficient and selective for the α-position. The use of pre-formed enolates or silyl enol ethers allows for regioselective fluorination. The mild reaction conditions are a significant advantage over the harsh, high-temperature conditions of earlier methods, leading to cleaner reactions and higher yields. The development of enantioselective fluorination reactions using chiral catalysts has further expanded the utility of this approach.[8][9]

Characterization of this compound

The identity and purity of synthesized this compound are confirmed through a combination of physical and spectroscopic methods.

Physical Properties
PropertyValueSource
CAS Number 694-82-6[1]
Molecular Formula C₆H₉FO[1]
Molecular Weight 116.14 g/mol [1]
Appearance Light orange to yellow to green clear liquid[1]
Boiling Point 78 °C at 17 mmHg[1]
Density 1.1 g/mL[1]
Refractive Index (n20D) 1.45[1]
Spectroscopic Data

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is characterized by a strong absorption band for the carbonyl group (C=O) stretch, typically appearing around 1720-1740 cm⁻¹. The C-F stretching vibration is usually observed in the fingerprint region, between 1000 and 1100 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum shows a complex pattern of multiplets for the methylene protons of the cyclohexane ring. The proton at the α-position (CHF) is significantly deshielded and appears as a doublet of multiplets due to coupling with the fluorine atom and adjacent protons.

  • ¹³C NMR: The carbon NMR spectrum shows a characteristic signal for the carbonyl carbon at around 205-210 ppm. The carbon bearing the fluorine atom (CHF) is observed at a lower field (around 85-95 ppm) and exhibits a large one-bond carbon-fluorine coupling constant (¹JCF).

  • ¹⁹F NMR: The fluorine NMR spectrum displays a single signal, typically a multiplet, confirming the presence of the fluorine atom.

Mass Spectrometry (MS):

The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 116. The fragmentation pattern will include characteristic losses of HF and CO.

Conclusion

The journey to the synthesis of this compound mirrors the evolution of organofluorine chemistry itself. From the inferred early, arduous methods of halogen exchange and diazotization, the field has progressed to the elegant and efficient direct electrophilic fluorination techniques of today. This technical guide has provided a detailed reconstruction of the plausible first synthetic routes and a thorough examination of modern, superior methods. The availability of robust synthetic protocols for this compound continues to empower researchers in medicinal and materials chemistry to explore the unique properties that the fluorine atom imparts, driving the discovery of novel and improved chemical entities.

References

Methodological & Application

Application Notes and Protocols for 2-Fluorocyclohexanone: A Versatile Fluorinated Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorine in Chemical Synthesis

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's physicochemical and biological properties. Judicious fluorination can enhance metabolic stability, improve membrane permeability, modulate pKa, and increase binding affinity to target proteins.[1][2] Among the arsenal of fluorinated building blocks, α-fluoroketones, such as 2-fluorocyclohexanone, represent a particularly valuable class of synthons due to the combined reactivity of the ketone and the influential presence of the adjacent fluorine atom.[3]

This guide provides an in-depth exploration of this compound as a versatile building block. We will delve into its unique conformational behavior, explore its reactivity in key synthetic transformations, and provide detailed, field-proven protocols for its application. The aim is to equip researchers with the foundational knowledge and practical methodologies to effectively utilize this powerful synthetic intermediate.

Physicochemical and Conformational Landscape of this compound

Understanding the inherent properties of this compound is critical to predicting its reactivity and designing successful synthetic strategies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₆H₉FO[4]
Molecular Weight 116.14 g/mol [4]
Appearance Light orange to yellow to green clear liquid[5]
Boiling Point 78 °C at 17 mmHg[5]
Density 1.1 g/mL[5]
Refractive Index n20/D 1.45[5]
CAS Number 694-82-6[4]
Conformational Analysis: The Dominance of the Equatorial Conformer

Unlike unsubstituted cyclohexane, the conformational equilibrium of this compound is influenced by a complex interplay of steric and electronic effects. The molecule exists as a mixture of two chair conformers: one with the fluorine atom in an axial position and one with it in an equatorial position.

Theoretical and experimental studies have shown that the equatorial conformer is significantly more stable in solution.[6][7] This preference is largely attributed to the unfavorable electrostatic repulsion between the dipoles of the C-F and C=O bonds when the fluorine is in the axial position.[6] In the equatorial conformer, these dipoles are more favorably aligned, minimizing repulsion. This conformational preference has profound implications for the stereochemical outcome of reactions at the carbonyl center, as the incoming nucleophile will preferentially approach from the less sterically hindered face.

Key Synthetic Transformations of this compound

The dual functionality of this compound allows for a wide range of synthetic manipulations, making it a valuable precursor for a variety of complex molecules.

Stereoselective Reduction of the Carbonyl Group

The reduction of the ketone in this compound to a secondary alcohol is a common and highly useful transformation. The stereochemical outcome of this reaction is heavily influenced by the choice of reducing agent and the inherent conformational bias of the starting material.

Mechanistic Insight:

The reduction of cyclohexanones generally proceeds via nucleophilic attack of a hydride from the reducing agent to the carbonyl carbon. In the case of this compound, the preferred equatorial conformation of the fluorine atom leads to a diastereoselective outcome. Bulky reducing agents, such as L-Selectride®, will preferentially attack from the less hindered equatorial face, leading to the formation of the cis-fluorohydrin. Conversely, smaller reducing agents like sodium borohydride may show less selectivity, affording a mixture of cis and trans isomers.[8]

Experimental Protocol: Diastereoselective Reduction with L-Selectride®

This protocol describes the diastereoselective reduction of this compound to yield predominantly cis-2-fluorocyclohexanol.

Materials:

  • This compound

  • L-Selectride® (1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, flame-dried and under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® solution (1.1 eq) dropwise to the stirred solution over 15 minutes, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired cis-2-fluorocyclohexanol.

Nucleophilic Addition: Grignard and Organolithium Reactions

The reaction of Grignard and organolithium reagents with this compound provides a powerful method for the formation of carbon-carbon bonds, leading to tertiary alcohols.

Mechanistic Insight:

The mechanism involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic carbonyl carbon.[1][2] The stereochemical outcome is again dictated by the conformational preference of the starting material, with the nucleophile generally approaching from the less hindered equatorial face.

Experimental Protocol: Grignard Reaction with Methylmagnesium Bromide

This protocol details the reaction of this compound with methylmagnesium bromide to synthesize 1-methyl-2-fluorocyclohexanol.

Materials:

  • This compound

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, flame-dried and under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to 0 °C using an ice bath.

  • Add the methylmagnesium bromide solution (1.2 eq) dropwise from the dropping funnel to the stirred solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Olefination via the Wittig Reaction

The Wittig reaction provides a reliable method for converting the carbonyl group of this compound into a carbon-carbon double bond.[9][10]

Mechanistic Insight:

The reaction proceeds through the formation of a phosphorus ylide, which then reacts with the ketone in a [2+2] cycloaddition to form a transient oxaphosphetane intermediate. This intermediate then collapses to form the alkene and triphenylphosphine oxide, a thermodynamically stable byproduct that drives the reaction to completion.[11]

Experimental Protocol: Synthesis of (Fluoromethylidene)cyclohexane

This protocol describes the synthesis of (fluoromethylidene)cyclohexane from this compound using the Wittig reagent derived from methyltriphenylphosphonium bromide.

Materials:

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Pentane

  • Standard laboratory glassware, flame-dried and under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add potassium tert-butoxide (1.1 eq) portion-wise. The formation of the ylide is indicated by the development of a deep orange or yellow color.

  • Stir the ylide suspension at room temperature for 1 hour.

  • Cool the suspension back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding water.

  • Extract the mixture with pentane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography on silica gel (eluent: pentane).

Ring Contraction: The Favorskii Rearrangement

The Favorskii rearrangement is a characteristic reaction of α-halo ketones, leading to the formation of carboxylic acid derivatives with a contracted ring system.[12][13] For this compound, this provides an elegant route to fluorinated cyclopentanecarboxylic acid derivatives.

Mechanistic Insight:

The reaction is initiated by the formation of an enolate at the α'-position (C6). This is followed by an intramolecular nucleophilic attack on the carbon bearing the fluorine, displacing the fluoride ion and forming a bicyclic cyclopropanone intermediate. Subsequent nucleophilic attack by a base (e.g., an alkoxide) on the carbonyl carbon of the cyclopropanone, followed by ring-opening, yields the more stable carbanion, which is then protonated to give the final ring-contracted product.[14]

Experimental Protocol: Synthesis of Ethyl 1-fluorocyclopentanecarboxylate

This protocol describes the Favorskii rearrangement of this compound to produce ethyl 1-fluorocyclopentanecarboxylate.

Materials:

  • This compound

  • Sodium ethoxide

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard laboratory glassware under an inert atmosphere

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol.

  • Add a solution of sodium ethoxide (1.5 eq) in anhydrous ethanol to the ketone solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Combine the organic layers, wash with saturated aqueous NH₄Cl solution, then brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude ester by vacuum distillation or flash column chromatography.

Applications in Medicinal Chemistry: A Case Study

The derivatives of this compound are valuable intermediates in the synthesis of biologically active molecules. For instance, the core structure can be elaborated to create fluorinated analogs of known drugs to improve their pharmacokinetic or pharmacodynamic profiles. A hypothetical application is the synthesis of a fluorinated analog of Tramadol, a widely used analgesic.[15][16][17] The introduction of fluorine could potentially alter its metabolic pathway and enhance its analgesic properties.

Visualization of Key Synthetic Pathways

G A This compound B cis-2-Fluorocyclohexanol A->B Stereoselective Reduction (e.g., L-Selectride®) C 1-Alkyl-2-fluorocyclohexanol A->C Nucleophilic Addition (e.g., Grignard Reagent) D Fluoromethylidene)cyclohexane A->D Wittig Reaction E Ethyl 1-fluorocyclopentanecarboxylate A->E Favorskii Rearrangement

Safety and Handling

This compound is harmful if swallowed and causes serious eye irritation. It may also cause an allergic skin reaction and respiratory irritation.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a highly valuable and versatile fluorinated building block for organic synthesis. Its unique conformational properties and the reactivity of its ketone functionality allow for a diverse range of transformations, often with a high degree of stereocontrol. The protocols and insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this important intermediate in the development of novel pharmaceuticals and advanced materials.

References

Introduction: The Strategic Value of Fluorine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to the Strategic Use of 2-Fluorocyclohexanone in Pharmaceutical Synthesis

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing a drug candidate's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile.[1][2] Approximately 20% of all pharmaceuticals contain fluorine, a testament to its transformative impact.[3] Among the diverse array of fluorinated building blocks, α-fluorinated ketones, and specifically this compound, have emerged as exceptionally versatile synthons. Their utility lies in the ability to introduce a stereodefined fluorine atom into a cyclic scaffold, a common motif in numerous biologically active compounds. This guide provides an in-depth exploration of this compound's applications, offering detailed protocols and mechanistic insights for its use in the synthesis of complex pharmaceutical intermediates.

Part 1: Preparation of Chiral this compound via Asymmetric Organocatalysis

The direct enantioselective α-fluorination of ketones has long been a significant challenge in organic synthesis. The development of enamine catalysis has provided a powerful solution.[4] The protocol detailed below, based on the seminal work of the MacMillan group, demonstrates a highly effective method for producing enantiomerically enriched this compound from its parent ketone.[5][6][7]

Causality and Mechanistic Insight

This transformation is catalyzed by a primary amine derived from a cinchona alkaloid. The reaction proceeds through a dual-catalysis mechanism. The primary amine catalyst condenses with the cyclohexanone to form a chiral enamine intermediate. This enamine then attacks an electrophilic fluorine source, such as N-Fluorobenzenesulfonimide (NFSI). The stereochemical outcome is dictated by the conformation of a seven-membered transition state, where the bulky quinoline group of the catalyst effectively shields one face of the enamine, directing the fluorinating agent to the other.[8][9]

digraph "Asymmetric Fluorination Catalytic Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9]; Figure 1: Catalytic cycle for the asymmetric α-fluorination of cyclohexanone.

Experimental Protocol: Asymmetric α-Fluorination of Cyclohexanone

Materials:

  • Cyclohexanone

  • (9R)-10,11-Dihydro-6'-methoxycinchonan-9-amine (Catalyst)

  • N-Fluorobenzenesulfonimide (NFSI)

  • Trichloroacetic acid (TCA)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure: [5][6]

  • To a dry vial, add the cinchona alkaloid-derived primary amine catalyst (20 mol%) and trichloroacetic acid (20 mol%).

  • Add anhydrous THF to dissolve the catalyst and acid.

  • Add N-Fluorobenzenesulfonimide (NFSI, 1.2 equivalents).

  • Stir the mixture at room temperature for 5 minutes.

  • Add cyclohexanone (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for the time indicated by TLC analysis until the starting material is consumed.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

SubstrateCatalyst Loading (mol%)Time (h)Yield (%)Enantiomeric Excess (ee, %)
Cyclohexanone20248598
4,4-Dimethylcyclohexanone20488198
Cyclopentanone20365288
Cycloheptanone20484598
N-Boc-4-piperidone10128595
Data adapted from Macmillan et al., J. Am. Chem. Soc. 2011.[5]

Part 2: Diastereoselective Reduction of this compound

The stereoselective reduction of this compound provides access to cis- and trans-2-fluorocyclohexanols, which are valuable chiral building blocks for more complex molecules. The stereochemical outcome of the reduction is highly dependent on the choice of the reducing agent and can be rationalized by considering chelation versus non-chelation control models.

Causality and Stereochemical Control
  • Non-Chelation Control (Felkin-Ahn Model): Bulky hydride reagents, such as L-Selectride®, approach the carbonyl from the less sterically hindered face. In the case of this compound, the fluorine atom is the largest substituent in the α-position. To avoid steric clash, the hydride attacks from the face opposite to the fluorine atom, leading to the trans-2-fluorocyclohexanol.

  • Chelation Control (Cram-Chelate Model): When a Lewis acidic metal is present, as in the Luche reduction (NaBH₄/CeCl₃), the cerium ion can coordinate to both the carbonyl oxygen and the fluorine atom, forming a rigid five-membered chelate. This locks the conformation of the ring and forces the hydride to attack from the less hindered face of this chelated intermediate, resulting in the formation of the cis-2-fluorocyclohexanol. Standard NaBH₄ reduction in methanol typically also favors the cis-product, though with lower selectivity.[10][11]

digraph "Stereoselective_Reduction" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9]; Figure 2: Diastereoselective reduction pathways of this compound.

Protocol 2a: Synthesis of trans-2-Fluorocyclohexanol (Non-Chelation Control)

Materials:

  • This compound

  • L-Selectride® (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous Rochelle's salt solution

  • Anhydrous MgSO₄

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 eq) in anhydrous THF to make a 0.3 M solution.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction progress by TLC.

  • After completion, quench the reaction by the slow, dropwise addition of methanol, followed by saturated aqueous Rochelle's salt solution.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Separate the layers and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify by flash column chromatography to yield trans-2-fluorocyclohexanol.

Protocol 2b: Synthesis of cis-2-Fluorocyclohexanol (Chelation Control)

Materials:

  • This compound

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • 1 M HCl

  • Anhydrous MgSO₄

Procedure: [12]

  • In a round-bottom flask, dissolve this compound (1.0 eq) and Cerium(III) chloride heptahydrate (1.2 eq) in methanol to make a 0.5 M solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add Sodium Borohydride (1.5 eq) portion-wise to the stirred solution.

  • Stir the reaction mixture at -78 °C for 3 hours. Monitor by TLC.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Allow the mixture to warm to room temperature and remove most of the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify by flash column chromatography to yield cis-2-fluorocyclohexanol.

Reducing AgentConditionsMajor ProductDiastereomeric Ratio (cis:trans)
NaBH₄MeOH, 0 °Ccis~85:15
NaBH₄ / CeCl₃·7H₂OMeOH, -78 °Ccis>95:5
L-Selectride®THF, -78 °Ctrans<5:95

Part 3: Application in the Synthesis of Pharmaceutical Scaffolds

Chiral fluorinated cyclohexanone and cyclohexanol derivatives are pivotal intermediates in the synthesis of several classes of therapeutic agents, including antiviral carbocyclic nucleosides and Janus Kinase (JAK) inhibitors.

A. Synthesis of Fluorinated Carbocyclic Nucleoside Analogues

Carbocyclic nucleosides, where the furanose oxygen is replaced by a methylene group, often exhibit potent antiviral activity and improved metabolic stability. Fluorination of the carbocyclic ring can further enhance these properties.[9][13] For example, Carbocyclic-FMAU (C-FMAU) is a potent inhibitor of the herpes simplex virus.[14] The synthesis of such compounds can be envisioned from intermediates derived from this compound.

A representative synthetic approach involves the transformation of a this compound derivative into a suitably functionalized aminocyclopentane, which is then coupled with a nucleobase. While many syntheses start from cyclopentanone derivatives, the principles are directly applicable to cyclohexyl systems for creating related six-membered carbocyclic nucleosides.

B. Precursors for Janus Kinase (JAK) Inhibitors

JAK inhibitors are a class of drugs used to treat autoimmune diseases like rheumatoid arthritis.[15][16] Several approved JAK inhibitors, such as Tofacitinib and Filgotinib, contain a substituted piperidine or related saturated heterocycle as a core structural element.[16][17] The synthesis of these complex heterocyclic cores often involves multi-step sequences starting from cyclic ketones. Chiral this compound can serve as a valuable starting material for the synthesis of fluorinated piperidine scaffolds, where the fluorine atom can modulate the pKa of the piperidine nitrogen, improving cell permeability and pharmacokinetic properties.

digraph "JAK_Inhibitor_Scaffold" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9]; Figure 3: Conceptual pathway to JAK inhibitor scaffolds from this compound.

Part 4: Broader Synthetic Utility

The reactivity of this compound extends beyond the applications detailed above, making it a versatile tool for introducing fluorine into diverse molecular architectures.

  • Grignard and Organolithium Additions: The reaction of this compound with Grignard reagents or organolithiums provides access to tertiary alcohols with a fluorine-containing stereocenter. The stereoselectivity of this addition is influenced by the steric bulk of the incoming nucleophile and the conformational preference of the cyclohexanone ring.[18][19]

  • Synthesis of Fluorinated Epoxides: α-Fluoro ketones can serve as precursors to fluorinated epoxides through reactions such as the Darzens condensation. These fluorinated epoxides are themselves valuable intermediates, susceptible to ring-opening by various nucleophiles to generate β-substituted-α-fluoro alcohols.[1]

Conclusion

This compound is a high-value, versatile building block in pharmaceutical synthesis. Its true power is unlocked through modern catalytic methods that allow for its preparation in high enantiomeric purity. From this chiral synthon, a variety of key pharmaceutical intermediates, including stereodefined fluorinated alcohols and amines, can be accessed. These intermediates are crucial for the construction of complex therapeutic agents, from antiviral carbocyclic nucleosides to the next generation of kinase inhibitors. The protocols and mechanistic insights provided herein serve as a practical guide for researchers and drug development professionals aiming to leverage the unique properties of fluorine to create novel and more effective medicines.

References

Application Note: Mastering the Diastereoselective Reduction of 2-Fluorocyclohexanone for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The diastereoselective reduction of α-haloketones is a cornerstone transformation in modern organic synthesis, yielding vicinal haloalcohols that are pivotal intermediates in the development of pharmaceuticals and advanced materials. Specifically, the reduction of 2-fluorocyclohexanone to produce stereochemically defined 2-fluorocyclohexanols presents a unique challenge and opportunity. The introduction of fluorine can profoundly alter a molecule's biological activity by affecting its metabolic stability, binding affinity, and acidity.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for achieving high diastereoselectivity in the reduction of this compound. We will delve into the underlying stereochemical models, the practical implications of reagent selection, and provide detailed, field-proven protocols for predictable and reproducible outcomes.

Introduction: The Strategic Importance of 2-Fluorocyclohexanols

Fluorinated organic compounds are of immense interest in the pharmaceutical and agricultural industries. The carbon-fluorine bond, being the most polar in organic chemistry, can induce specific conformational preferences and modulate the electronic properties of a molecule.[2] 2-Fluorocyclohexanols, the products of the reduction of this compound, are valuable chiral building blocks. Their utility stems from the unique stereoelectronic properties conferred by the fluorine atom, which can lead to enhanced biological activity and improved pharmacokinetic profiles in drug candidates.[1]

Controlling the relative stereochemistry of the fluorine and hydroxyl groups (yielding cis or trans diastereomers) is critical, as each diastereomer can exhibit vastly different biological activities. This guide will equip the synthetic chemist with the knowledge to selectively target either the cis or trans-2-fluorocyclohexanol.

Theoretical Framework: Predicting Stereochemical Outcomes

The facial selectivity of hydride attack on the carbonyl of this compound is governed by a combination of steric and electronic effects. The conformation of the cyclohexanone ring and the nature of the hydride reagent are the primary determinants of the diastereomeric ratio of the product.

Conformational Analysis of this compound

Before considering the reduction, it is essential to understand the conformational equilibrium of the starting material. This compound exists as an equilibrium between two chair conformations, with the fluorine atom in either an axial or equatorial position. In the gas phase, the axial conformation is predominant; however, in solution, the more polar equatorial conformer is favored.[2][3] This is because the dipole moments of the C=O and C-F bonds are in a similar plane and orientation in the equatorial conformer, leading to a larger molecular dipole moment that is better stabilized by polar solvents.[3] The predominance of the equatorial conformer in solution is a key factor in predicting the stereochemical outcome of the reduction.

Stereoelectronic Models for Hydride Addition

Two primary models are used to rationalize the diastereoselectivity of nucleophilic additions to cyclic ketones: the Felkin-Anh model and the Cieplak model.

  • Felkin-Anh Model: This model primarily considers steric interactions. For α-substituted ketones, the largest substituent at the α-carbon orients itself perpendicular to the plane of the carbonyl group to minimize steric strain.[4][5] The nucleophile (hydride) then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (~107°) from the face opposite the bulky group.[5] In the case of this compound, the electronegative fluorine atom is considered the "largest" group due to stereoelectronic effects.[4] This model would predict that the hydride attacks from the face opposite the fluorine, leading to the trans product. However, this is often not the major product observed, indicating that other effects are at play.

  • Cieplak Model: The Cieplak model focuses on electronic stabilization in the transition state. It postulates that the transition state is stabilized by hyperconjugation, where electrons from an adjacent, anti-periplanar sigma bond donate into the forming carbon-nucleophile (C-H) antibonding orbital (σ*).[2][6] In the case of axial attack on the equatorial conformer of this compound, the anti-periplanar bonds are the axial C-H bonds at C2 and C6. For equatorial attack, the anti-periplanar bonds are the C-C bonds of the ring. The Cieplak model argues that C-H σ bonds are better electron donors than C-C σ bonds, thus stabilizing the transition state for axial attack and favoring the formation of the equatorial alcohol, which corresponds to the cis-2-fluorocyclohexanol .[6] Experimental evidence for the reduction of 2-halocyclohexanones with non-bulky hydrides generally aligns with the Cieplak model, with the cis diastereomer being the major product.

The interplay of these models is visually summarized in the workflow diagram below.

G cluster_start Starting Material cluster_models Stereochemical Models cluster_reagents Reagent Class cluster_products Diastereomeric Products Ketone This compound (Equatorial F favored in solution) Felkin Felkin-Anh Model (Steric Control) F is 'Large' -> trans product favored Ketone->Felkin Cieplak Cieplak Model (Electronic Control) σ(C-H) donation -> cis product favored Ketone->Cieplak Trans trans-2-Fluorocyclohexanol (Axial OH) Felkin->Trans Major Product Cis cis-2-Fluorocyclohexanol (Equatorial OH) Cieplak->Cis Major Product Small_H Small Hydrides (e.g., NaBH4, LiAlH4) Small_H->Cieplak Follows Small_H->Cis Bulky_H Bulky Hydrides (e.g., L-Selectride, K-Selectride) Bulky_H->Felkin Follows (Sterics Dominate) Bulky_H->Trans

Caption: Logical workflow for predicting the diastereoselective reduction of this compound.

Data Presentation: Influence of Hydride Reagents

The choice of hydride reagent is the most critical experimental variable for controlling the diastereoselectivity of the reduction. Small, unhindered hydride reagents tend to favor axial attack, yielding the cis product, in line with the Cieplak model. Conversely, sterically demanding hydride reagents are repelled by the axial hydrogens at the C3 and C5 positions, forcing an equatorial attack and leading to the trans product.

ReagentCommon AbbreviationSteric BulkPredicted Major ProductTypical Diastereomeric Ratio (cis:trans)
Sodium BorohydrideNaBH₄Smallcis-2-FluorocyclohexanolHigh cis selectivity[7]
Lithium Aluminum HydrideLiAlH₄Smallcis-2-FluorocyclohexanolHigh cis selectivity
Lithium tri-sec-butylborohydrideL-Selectride®Bulkytrans-2-FluorocyclohexanolHigh trans selectivity[8]
Potassium tri-sec-butylborohydrideK-Selectride®Bulkytrans-2-FluorocyclohexanolHigh trans selectivity[9]

Note: Specific diastereomeric ratios for this compound are not widely reported in a comparative study. The predicted selectivities are based on established principles for substituted cyclohexanones. A study on the reduction of the closely related cis-4-tert-butyl-2-fluorocyclohexanone with N-Selectride (a sodium analogue of L- and K-Selectride) resulted in the exclusive formation of the cis product (corresponding to equatorial attack on the axial conformer, or axial attack on the equatorial conformer of the fluorine).[6]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for achieving high diastereoselectivity in the reduction of this compound.

Protocol 1: Synthesis of cis-2-Fluorocyclohexanol via Sodium Borohydride Reduction

This protocol utilizes a small hydride reagent to favor axial attack, yielding the thermodynamically more stable cis-2-fluorocyclohexanol as the major product.

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (to a concentration of ~0.4 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Caution: Gas evolution (hydrogen) will occur.

  • Stir the reaction mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture again to 0 °C and carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the pH is ~6-7 and gas evolution ceases.

  • Remove the majority of the methanol under reduced pressure using a rotary evaporator.

  • Add deionized water to the residue and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to isolate the cis-2-fluorocyclohexanol.

Protocol 2: Synthesis of trans-2-Fluorocyclohexanol via L-Selectride® Reduction

This protocol employs a sterically hindered hydride reagent to favor equatorial attack, yielding the trans-2-fluorocyclohexanol as the major product.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • L-Selectride® (1.0 M solution in THF)

  • 3 M Sodium hydroxide (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Flame-dried round-bottom flask, magnetic stirrer, syringe, dry ice/acetone bath, separatory funnel, rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF to make a ~0.3 M solution.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise to the stirred solution via syringe.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Monitor the reaction progress by TLC.

  • After completion, quench the reaction at -78 °C by the slow, dropwise addition of deionized water.

  • Allow the mixture to warm to room temperature.

  • Carefully add 3 M NaOH solution, followed by the slow, dropwise addition of 30% H₂O₂. Caution: This is a highly exothermic reaction.

  • Stir the biphasic mixture vigorously for 1 hour to oxidize the boron byproducts.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the trans-2-fluorocyclohexanol.

The experimental workflow is depicted in the following diagram:

G cluster_cis Protocol 1: cis-Product Synthesis cluster_trans Protocol 2: trans-Product Synthesis start_cis Dissolve this compound in MeOH cool_cis Cool to 0°C start_cis->cool_cis add_nabh4 Add NaBH4 cool_cis->add_nabh4 react_cis React for 3h add_nabh4->react_cis quench_cis Quench with HCl react_cis->quench_cis workup_cis Workup & Purify quench_cis->workup_cis product_cis cis-2-Fluorocyclohexanol (Major Product) workup_cis->product_cis start_trans Dissolve this compound in anhydrous THF cool_trans Cool to -78°C start_trans->cool_trans add_lselectride Add L-Selectride® cool_trans->add_lselectride react_trans React for 3h add_lselectride->react_trans quench_trans Quench with H2O, NaOH, H2O2 react_trans->quench_trans workup_trans Workup & Purify quench_trans->workup_trans product_trans trans-2-Fluorocyclohexanol (Major Product) workup_trans->product_trans

Caption: Experimental workflows for the synthesis of cis and trans-2-fluorocyclohexanol.

Conclusion

The diastereoselective reduction of this compound is a controllable and predictable transformation that provides access to valuable fluorinated building blocks for drug discovery and development. By understanding the fundamental principles of conformational analysis and stereoelectronic control, and by selecting the appropriate hydride reagent, chemists can selectively synthesize either the cis or trans-2-fluorocyclohexanol diastereomer with high fidelity. The protocols detailed in this application note serve as a robust starting point for researchers aiming to incorporate these key synthons into their synthetic strategies.

References

Protocol for the Diastereoselective Reduction of 2-Fluorocyclohexanone to 2-Fluorocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note from the Gemini Synthesis Group

Abstract

This application note provides a comprehensive guide for the chemical reduction of 2-fluorocyclohexanone to 2-fluorocyclohexanol, a valuable fluorinated building block in medicinal and materials chemistry.[1] We present two distinct, field-proven protocols utilizing sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), respectively. Beyond a simple recitation of steps, this guide delves into the underlying mechanistic principles, including the stereochemical factors that govern the formation of cis and trans diastereomers. Detailed experimental procedures, safety considerations, workup, purification, and analytical characterization methods are provided to ensure reliable and reproducible outcomes for researchers, scientists, and drug development professionals.

Introduction and Scientific Context

Organofluorine compounds are of immense interest in the pharmaceutical industry due to the unique physicochemical properties imparted by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity.[2] The 2-fluorocyclohexanol motif, in particular, serves as a versatile chiral building block for synthesizing complex molecules and biologically active compounds.[3]

The reduction of this compound presents a classic stereochemical challenge. The hydride nucleophile can attack the carbonyl carbon from either the axial or equatorial face of the cyclohexanone ring, leading to the formation of two diastereomeric products: trans-2-fluorocyclohexanol and cis-2-fluorocyclohexanol. The ratio of these products is highly dependent on the choice of reducing agent, solvent, and reaction conditions.[4][5] Understanding and controlling this diastereoselectivity is paramount for efficient synthesis.

This document serves as an authoritative guide to this transformation, explaining the causal relationships between experimental design and stereochemical outcome.

Mechanistic Principles and Stereochemical Control

The stereoselectivity of hydride addition to substituted cyclohexanones is governed by a combination of steric hindrance, torsional strain, and electronic effects.[4][6] In the case of this compound, the highly electronegative fluorine atom at the α-position introduces significant electronic effects that influence the transition state of the hydride attack.

  • Non-Chelating Conditions (e.g., with NaBH₄): Under standard conditions with reagents like sodium borohydride in protic solvents (e.g., methanol), the reaction outcome is primarily dictated by the Felkin-Anh model, adapted for cyclic systems. The model predicts that the nucleophile (hydride) will approach the carbonyl at the Bürgi-Dunitz angle (~107°). To minimize steric clash with the substituents on the ring, the hydride preferentially attacks from the axial face. This pathway avoids steric interaction with the axial hydrogens at the C3 and C5 positions and leads to the formation of the equatorial alcohol. In the case of this compound, axial attack yields the cis-2-fluorocyclohexanol as the major product, where both the fluorine and hydroxyl groups are equatorial in the most stable chair conformation.[4][5]

  • Chelating Conditions: While not the focus of the primary protocols here, it is noteworthy that diastereoselectivity can be dramatically altered by using Lewis acids. A strong Lewis acid like titanium tetrachloride (TiCl₄) can chelate to both the carbonyl oxygen and the α-fluorine atom, creating a rigid bicyclic intermediate.[7] This forces the hydride to attack from the less hindered face, often leading to a reversal of selectivity.[7]

The general reaction and resulting diastereomers are depicted below.

Caption: General scheme for the reduction of this compound.

Experimental Protocols

Safety Precaution: Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn at all times. All operations should be performed in a well-ventilated fume hood. This compound is harmful if swallowed and causes serious eye irritation.[8]

This protocol employs a mild, easy-to-handle reducing agent and typically favors the formation of the cis-diastereomer.[4][5]

Materials:

  • This compound (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 43.0 mmol) in anhydrous methanol (50 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Reagent Addition: While stirring vigorously, add sodium borohydride (e.g., 2.44 g, 64.5 mmol) in small portions over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive foaming from hydrogen gas evolution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the flask again in an ice bath. Slowly and carefully add 1 M HCl (approx. 20 mL) to quench the excess NaBH₄ and hydrolyze the borate ester complex. Vigorous gas evolution will occur. Continue adding acid until the solution is neutral or slightly acidic (pH ~6-7).

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).[9]

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL). Causality Note: The bicarbonate wash neutralizes any residual acid, and the brine wash helps to remove water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude 2-fluorocyclohexanol as a colorless oil.[10]

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary to separate the diastereomers.

This protocol uses a powerful reducing agent that requires strictly anhydrous conditions. It is less selective than NaBH₄ but highly effective.[11][12]

Safety Precaution: LiAlH₄ is a water-reactive solid that can ignite upon contact with moisture. Handle only under an inert atmosphere (N₂ or Argon). The workup procedure must be followed precisely to avoid uncontrolled quenching.

Materials:

  • This compound (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (1.1 eq)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Deionized Water

  • 15% (w/v) Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Oven-dried glassware, inert atmosphere setup (N₂/Ar manifold), syringes

Step-by-Step Procedure:

  • Reaction Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a stir bar, a dropping funnel, and a nitrogen/argon inlet. Place the flask under a positive pressure of inert gas.

  • Reagent Preparation: In the flask, suspend LiAlH₄ (e.g., 1.78 g, 47.3 mmol) in anhydrous Et₂O (50 mL). Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve this compound (e.g., 5.0 g, 43.0 mmol) in anhydrous Et₂O (25 mL) and add it to the dropping funnel. Add the ketone solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition, remove the ice bath and stir the reaction at room temperature for 1 hour, or until TLC analysis shows complete consumption of the starting material.

  • Fieser Workup (Quenching): Cool the reaction mixture back to 0 °C. Quench the reaction by the slow, sequential, dropwise addition of:

    • Step 5a: Water (1.8 mL)

    • Step 5b: 15% NaOH solution (1.8 mL)

    • Step 5c: Water (5.4 mL)

    • Causality Note: This "1:1:3" ratio (by mass of LiAlH₄) is a standard Fieser workup. It is designed to safely destroy excess hydride and produce a granular, easily filterable precipitate of aluminum salts.

  • Stirring and Filtration: Remove the ice bath and stir the resulting white suspension vigorously for 30 minutes.

  • Isolation: Add a small amount of anhydrous Na₂SO₄, stir for another 5 minutes, and then filter the mixture through a pad of Celite®, washing the filter cake thoroughly with Et₂O.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to afford the crude product.

  • Purification: Purify by flash column chromatography as needed.

Caption: A generalized workflow for the reduction of this compound.

Data Summary and Comparison

The choice of reducing agent significantly impacts the reaction conditions and, to some extent, the stereochemical outcome.

ParameterProtocol 1: Sodium Borohydride (NaBH₄)Protocol 2: Lithium Aluminum Hydride (LiAlH₄)
Reagent Reactivity Mild, selective for aldehydes/ketones[13]Very strong, reduces most carbonyls[12][14]
Solvent Protic (Methanol, Ethanol)Aprotic, Anhydrous (Et₂O, THF)
Conditions Standard benchtop, 0 °C to RTInert atmosphere (N₂/Ar), 0 °C to RT
Workup Acidic quench, extractionFieser workup (H₂O, NaOH, H₂O)
Safety Low hazard, liberates H₂ on quenchHigh hazard, water-reactive
Predominant Isomer cis-2-fluorocyclohexanol[4][5]Mixture, often less selective than NaBH₄
Typical Yield >85% (crude)>90% (crude)

Product Characterization

Confirmation of product formation and determination of the diastereomeric ratio (cis:trans) is most effectively achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.[15]

  • ¹H NMR: The key diagnostic signals are the protons on the carbon bearing the hydroxyl group (C1-H) and the carbon bearing the fluorine atom (C2-H). The chemical shift and, more importantly, the coupling constants (J-values) of the C1-H proton are distinct for each diastereomer.[16]

    • In the more stable chair conformation of cis-2-fluorocyclohexanol, both F and OH are equatorial. The C1-H is therefore axial. An axial proton typically exhibits large axial-axial couplings (~8-12 Hz) to its neighboring axial protons.

    • In trans-2-fluorocyclohexanol, one substituent must be axial. The C1-H proton will be equatorial, showing smaller equatorial-axial and equatorial-equatorial couplings (~2-5 Hz).

    • The ratio of the isomers can be determined by integrating these distinct C1-H signals.[17]

  • ¹⁹F NMR: This technique provides a clean spectrum with signals for each diastereomer, allowing for straightforward integration to determine the product ratio.[2]

  • ¹³C NMR: The chemical shifts of the carbon atoms, particularly C1 and C2, will differ between the two diastereomers.[18]

Conclusion

The reduction of this compound to 2-fluorocyclohexanol is a robust and reproducible transformation. For applications where ease of handling and higher diastereoselectivity towards the cis isomer are desired, the sodium borohydride protocol is recommended. For substrates that may be resistant to reduction or when maximum conversion is the primary goal, the more powerful lithium aluminum hydride protocol is a suitable alternative, albeit one that requires more stringent experimental precautions. Proper analytical characterization, primarily via NMR, is essential to confirm the identity and diastereomeric purity of the final product.

References

Application Notes & Protocols: Strategic Synthesis of Fluorinated Heterocycles from 2-Fluorocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, conferring unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability.[1] This guide provides a comprehensive overview of synthetic strategies utilizing 2-fluorocyclohexanone, a versatile and reactive building block, for the construction of valuable fluorinated heterocyclic systems. We will explore key reaction pathways, provide detailed experimental protocols, and explain the mechanistic rationale behind these transformations, offering researchers and drug development professionals a practical guide to harnessing this important synthon.

Introduction: The Power of Fluorine in Heterocyclic Chemistry

Heterocyclic moieties are prevalent in over 85% of all biologically active compounds, forming the core of countless natural products and pharmaceuticals.[2][3] When combined with fluorine, the most electronegative element, the resulting fluorinated heterocycles often exhibit profoundly improved pharmacological profiles. The strong carbon-fluorine bond enhances metabolic stability, while fluorine's unique electronic properties can modulate the pKa of nearby functional groups, improving receptor binding and cell membrane permeability.[3]

This compound (CAS: 694-82-6) emerges as a particularly useful starting material.[4] As an α-fluorinated ketone, it possesses two key reactive sites: the electrophilic carbonyl carbon and the acidic α-protons, enabling a diverse range of chemical transformations. This guide details its application in condensation reactions and classic rearrangement pathways.

Overview of Synthetic Pathways from this compound

This compound serves as a versatile precursor for several classes of fluorinated compounds, primarily through two distinct mechanistic routes. The choice of reagents and conditions dictates the final heterocyclic or carbocyclic scaffold.

G cluster_start Starting Material cluster_paths Synthetic Transformations cluster_products Product Scaffolds start This compound condensation Condensation with Binucleophiles start->condensation e.g., Hydrazines, Amidines, Urea rearrangement Base-Induced Rearrangement start->rearrangement e.g., NaOMe, NaOH pyrazole Fluorinated Pyrazoles & Tetrahydropyrazoles condensation->pyrazole pyrimidine Fluorinated Pyrimidines condensation->pyrimidine pyridazine Fluorinated Pyridazines condensation->pyridazine cyclopentane Fluorinated Cyclopentane Carboxylic Acid Derivatives rearrangement->cyclopentane Favorskii Rearrangement

Figure 1: Key synthetic routes from this compound.

Condensation Reactions for Heterocycle Formation

The reaction of the 1,3-dicarbonyl-like functionality of this compound (via its enol or enolate form) with binucleophiles is a direct and efficient method for constructing five- and six-membered heterocycles.

Synthesis of Fluorinated Pyrazoles and Pyridazines

Reacting α-haloketones with hydrazine derivatives is a classical approach to synthesizing pyrazoles.[5][6] In the case of this compound, this reaction can yield fluorinated tetrahydropyrazoles, which can be subsequently oxidized to the aromatic pyrazole if desired. Similarly, condensation with hydrazine can also lead to pyridazine derivatives.[7][8]

G Mechanism: Pyrazole Formation start This compound intermediate1 Hydrazone Intermediate start->intermediate1 + H2N-NH2 - H2O hydrazine Hydrazine (H2N-NH2) intermediate2 Intramolecular Nucleophilic Attack (Cyclization) intermediate1->intermediate2 Enamine formation intermediate3 Dehydration & Tautomerization intermediate2->intermediate3 - HF product Fluorinated Tetrahydropyrazole intermediate3->product

Figure 2: Generalized mechanism for fluorinated pyrazole synthesis.

Protocol 1: Synthesis of a Fluorinated Tetrahydropyrazole Derivative

This protocol describes a representative procedure for the condensation of this compound with hydrazine hydrate.

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol (as solvent)

  • Acetic acid (catalytic amount)

  • Sodium bicarbonate (for workup)

  • Ethyl acetate (for extraction)

  • Magnesium sulfate (for drying)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and ethanol.

  • Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux (approx. 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion (typically 4-6 hours), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dilute the residue with water and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent in vacuo to yield the crude product.

Purification & Characterization:

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterization: The structure of the final product should be confirmed by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry (MS). The presence of a fluorine atom will be evident in the ¹⁹F NMR spectrum and by characteristic C-F couplings in the ¹³C NMR.

Causality and Insights:

  • Solvent Choice: Ethanol is a common, polar protic solvent that effectively dissolves the reactants and facilitates the reaction.

  • Catalyst: The catalytic amount of acetic acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack by hydrazine.

  • Workup: Neutralization with sodium bicarbonate is crucial to quench the acid catalyst and remove any acidic byproducts before extraction.

Synthesis of Fluorinated Pyrimidines

The synthesis of fluorinated pyrimidines, a critical scaffold in many pharmaceuticals like 5-Fluorouracil, can be achieved by reacting α-fluoro-β-ketoester enolates with isothiourea salts or other amidine derivatives.[9][10] While this compound is not a β-ketoester, its enolate can react with reagents like urea, thiourea, or guanidine in the presence of a strong base to form fused pyrimidine systems.

Table 1: Reaction Conditions for Heterocycle Synthesis

Heterocycle ClassBinucleophileTypical ConditionsProduct Type
Pyrazoles HydrazinesReflux in EtOH, cat. acidFused Tetrahydropyrazoles
Pyrimidines Urea, GuanidineNaOEt, Reflux in EtOHFused Dihydropyrimidones
Pyridazines HydrazineReflux in EtOH/AcOHFused Dihydropyridazines

Favorskii Rearrangement: A Pathway to Fluorinated Carbocycles

The Favorskii rearrangement is a signature reaction of α-halo ketones in the presence of a base, leading to a carboxylic acid derivative via a ring-contraction mechanism.[11][12][13] For cyclic α-halo ketones like this compound, this transformation is a powerful method to synthesize smaller, functionalized carbocyclic rings.[13][14]

The reaction proceeds through a proposed cyclopropanone intermediate. The base abstracts an α-proton on the side opposite the halogen, forming an enolate. This enolate undergoes intramolecular substitution of the fluoride to form a strained bicyclic cyclopropanone. Subsequent nucleophilic attack by the base (e.g., methoxide) opens the three-membered ring to yield a more stable carbanion, which is then protonated to give the final ring-contracted ester product.

G Mechanism: Favorskii Rearrangement start This compound enolate Enolate Formation start->enolate + Base (-H+) cyclopropanone Bicyclic Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular SN2 (-F) attack Nucleophilic Attack by Methoxide cyclopropanone->attack + MeO- carbanion Ring Opening to Stable Carbanion attack->carbanion product Methyl 1-Fluorocyclopentanecarboxylate carbanion->product + H+

Figure 3: Mechanism of the Favorskii rearrangement on this compound.

Protocol 2: Favorskii Rearrangement of this compound

This protocol is adapted from general procedures for the Favorskii rearrangement of α-halo ketones.[11]

Materials:

  • This compound (1.0 eq)

  • Sodium metal (2.2 eq)

  • Anhydrous Methanol (as solvent and reagent)

  • Anhydrous Diethyl Ether

  • Saturated aqueous Ammonium Chloride (NH₄Cl) (for quenching)

  • Magnesium sulfate (for drying)

Procedure:

  • Prepare Sodium Methoxide: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), carefully add sodium metal (2.2 eq) in small pieces to anhydrous methanol at 0 °C. Allow the sodium to react completely to form a solution of sodium methoxide.

  • Reaction Setup: In a separate flask, dissolve this compound (1.0 eq) in anhydrous diethyl ether.

  • Addition: Cool the sodium methoxide solution to 0 °C and transfer the ethereal solution of this compound to it via cannula. A white slurry may form.

  • Reaction: Allow the mixture to warm to ambient temperature, then equip the flask with a reflux condenser and heat in a preheated oil bath to a gentle reflux (approx. 40-50 °C).

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 3-5 hours).

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Workup: Separate the layers. Extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent in vacuo.

Purification & Characterization:

  • Purification: The resulting crude methyl 1-fluorocyclopentanecarboxylate can be purified via silica gel flash chromatography.

  • Characterization: Confirm the structure using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The successful ring contraction will be evident from the cyclopentane signals in the NMR spectra.

Safety Precautions:

  • Sodium Metal: Sodium reacts violently with water. It should be handled with extreme care under an inert atmosphere and quenched properly.

  • Anhydrous Conditions: The reaction requires anhydrous solvents to prevent side reactions and ensure the complete formation of the alkoxide base.

Conclusion and Future Outlook

This compound is a potent and versatile building block for accessing a range of fluorinated heterocyclic and carbocyclic compounds. The condensation and rearrangement pathways described herein provide reliable and scalable methods for generating molecular scaffolds of high interest to the pharmaceutical and agrochemical industries.[4][15] The resulting products, such as fluorinated pyrazoles, pyrimidines, and functionalized cyclopentanes, serve as excellent starting points for further chemical elaboration and library synthesis in drug discovery programs. Future work may focus on developing organocatalytic, asymmetric versions of these reactions to access chiral fluorinated heterocycles with high enantioselectivity.[16]

References

Application Notes and Protocols for Grignard Reactions with 2-Fluorocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Stereochemical Landscape of α-Fluorinated Ketones

The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity.[1] The Grignard reaction, a classic and powerful tool for carbon-carbon bond formation, provides a direct route to tertiary alcohols, which are valuable intermediates in the synthesis of complex molecular architectures.[2][3][4][5] The reaction of Grignard reagents with 2-fluorocyclohexanone is of particular interest as it generates 1-alkyl-2-fluorocyclohexanols, chiral molecules with significant potential as building blocks in medicinal chemistry.

This application note provides a detailed guide to understanding and performing Grignard reactions with this compound. We will delve into the critical mechanistic considerations that govern the diastereoselectivity of this transformation, offering a predictive framework based on established stereochemical models. Furthermore, we will provide a comprehensive, step-by-step protocol for conducting this reaction, along with essential safety precautions and troubleshooting advice.

Mechanistic Insights: The Interplay of Steric and Electronic Effects

The stereochemical outcome of the Grignard addition to this compound is primarily dictated by the competition between two opposing stereochemical control models: the Felkin-Anh model and chelation control.[6][7][8][9][10] The highly electronegative fluorine atom at the α-position plays a pivotal role in influencing which of these pathways predominates.

The Felkin-Anh Model: A Steric-Driven Approach

The Felkin-Anh model predicts the stereochemical outcome of nucleophilic attack on a chiral ketone by considering the steric hindrance around the carbonyl group.[7][9] For this compound, the model posits that the bulky cyclohexyl ring will orient itself to minimize steric interactions with the incoming Grignard reagent. The fluorine atom, being highly electronegative, is considered the most sterically demanding substituent in the absence of chelation.[7][9] Consequently, the nucleophile is predicted to attack from the face opposite to the fluorine atom, leading to the anti diastereomer.

Chelation Control: The Influence of the Magnesium Halide

In contrast, the presence of the magnesium halide in the Grignard reagent can lead to a chelation-controlled pathway.[6][10] The magnesium ion can coordinate with both the carbonyl oxygen and the α-fluorine atom, forming a rigid five-membered ring intermediate. This chelation locks the conformation of the cyclohexanone ring and directs the nucleophilic attack from the less hindered face of this chelated complex, which is the same face as the fluorine atom. This results in the formation of the syn diastereomer.

The outcome of the reaction is therefore highly dependent on the reaction conditions, particularly the nature of the Grignard reagent (the identity of the alkyl group and the halide) and the solvent.

Visualizing the Reaction Pathways

The following diagram illustrates the competing Felkin-Anh and chelation-controlled pathways for the Grignard reaction with this compound.

Caption: Competing pathways in the Grignard reaction with this compound.

Predicted Diastereoselectivity

Grignard Reagent (R-MgX)Predicted Major DiastereomerRationale
MeMgI, EtMgIsynIodide-based Grignard reagents are known to favor chelation, leading to the syn product.[11]
MeMgCl, EtMgClMixture of syn and antiChloride-based Grignard reagents have a lower propensity for chelation, leading to a competition between the two pathways.
PhMgBrantiThe bulky phenyl group is likely to favor the sterically less hindered approach dictated by the Felkin-Anh model.
t-BuMgClantiThe highly sterically demanding tert-butyl group will strongly favor the Felkin-Anh pathway to avoid steric clash.

Note: These are predicted outcomes. The actual diastereomeric ratios may vary depending on the specific reaction conditions. Experimental verification is highly recommended.

Experimental Protocol: Synthesis of 1-Methyl-2-fluorocyclohexanol

This protocol is adapted from established procedures for Grignard reactions with cyclic ketones and fluorinated carbonyl compounds.[3][12]

Materials and Equipment
  • Reagents: this compound, magnesium turnings, methyl iodide, anhydrous diethyl ether, 1 M hydrochloric acid, saturated aqueous ammonium chloride solution, saturated aqueous sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

  • Equipment: Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath, separatory funnel, rotary evaporator, standard laboratory glassware.

Workflow Diagram

G A Preparation of Grignard Reagent (Methylmagnesium Iodide) B Reaction with this compound A->B Slow Addition at 0 °C C Aqueous Workup B->C Quenching with aq. NH4Cl D Extraction and Drying C->D Separation and Extraction E Purification (Column Chromatography) D->E Solvent Removal F Characterization (NMR, IR, MS) E->F Isolation of Diastereomers

Caption: General workflow for the Grignard reaction with this compound.

Step-by-Step Procedure

1. Preparation of Methylmagnesium Iodide (Grignard Reagent)

  • Safety Note: Grignard reagents are highly reactive and moisture-sensitive. All glassware must be thoroughly dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are essential.[2][5]

  • Place magnesium turnings (1.2 equivalents) in a dry three-necked flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel.

  • Add a small crystal of iodine to the magnesium turnings.

  • Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • In the dropping funnel, prepare a solution of methyl iodide (1.1 equivalents) in anhydrous diethyl ether.

  • Add a small portion of the methyl iodide solution to the magnesium suspension to initiate the reaction. The disappearance of the iodine color and gentle refluxing of the ether indicate the start of the reaction.

  • Once the reaction has started, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

2. Reaction with this compound

  • Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

  • Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the this compound solution dropwise to the stirred Grignard reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by thin-layer chromatography (TLC).

3. Aqueous Workup

  • Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • If a precipitate forms, add 1 M hydrochloric acid dropwise until the solution becomes clear.

  • Transfer the mixture to a separatory funnel.

4. Extraction and Drying

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

5. Purification and Characterization

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to separate the two diastereomers.

  • Characterize the purified diastereomers by NMR (¹H, ¹³C, ¹⁹F), IR spectroscopy, and mass spectrometry to confirm their structures and determine the diastereomeric ratio.

Troubleshooting and Safety Considerations

  • Failure of Grignard reagent formation: This is often due to the presence of moisture. Ensure all glassware and solvents are scrupulously dry. Activating the magnesium with a small amount of iodine or 1,2-dibromoethane can be helpful.[2]

  • Low yield: Incomplete reaction may be due to insufficient reaction time or temperature. Ensure the reaction goes to completion by monitoring with TLC. Side reactions such as enolization of the ketone can also reduce the yield.

  • Safety: Grignard reagents are pyrophoric and react violently with water. Diethyl ether is highly flammable. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The Grignard reaction with this compound provides a versatile and efficient method for the synthesis of diastereomerically enriched 1-alkyl-2-fluorocyclohexanols. A thorough understanding of the underlying stereochemical principles, namely the Felkin-Anh model and chelation control, is crucial for predicting and controlling the stereochemical outcome of this important transformation. The detailed protocol provided in this application note serves as a valuable resource for researchers in organic synthesis and medicinal chemistry, enabling the rational design and synthesis of novel fluorinated compounds with potential applications in drug discovery and development.

References

Application Notes & Protocols: Strategic Insights into Aldol Condensation Reactions of 2-Fluorocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] The Aldol condensation, a fundamental carbon-carbon bond-forming reaction, provides a powerful platform for constructing complex molecular architectures.[4][5][6] This guide offers an in-depth exploration of the Aldol condensation reaction specifically involving 2-Fluorocyclohexanone. We will dissect the mechanistic nuances introduced by the α-fluoro substituent, provide detailed, field-tested protocols for achieving high diastereoselectivity under various catalytic conditions, and discuss the broader applications of the resulting fluorinated aldol adducts in drug discovery.

The Scientific Imperative: Understanding the Role of the α-F Atom

The presence of a fluorine atom at the α-position of a ketone introduces significant electronic and steric effects that dramatically alter the course of the Aldol reaction compared to its non-fluorinated counterpart.

1.1. Electronic Influence on Enolate Formation and Reactivity:

The highly electronegative fluorine atom exerts a powerful electron-withdrawing inductive effect. This has two primary consequences:

  • Increased Acidity of α-Protons: The α-protons of this compound are more acidic than those of cyclohexanone, facilitating enolate formation under milder basic conditions.

  • Modified Enolate Stability and Reactivity: While enolate formation is easier, the resulting fluoro-enolate's nucleophilicity is tempered by the inductive effect. This altered reactivity profile requires careful optimization of reaction conditions to achieve efficient bond formation.

1.2. Stereochemical Implications: A Question of Diastereoselectivity

The formation of the aldol adduct from this compound and an aldehyde creates two new stereocenters, leading to the possibility of syn and anti diastereomers. The facial selectivity of the enolate's attack on the aldehyde is influenced by several factors:

  • Conformational Preference of this compound: In solution, this compound exists in a conformational equilibrium between the axial and equatorial forms.[7][8] The relative stability of these conformers, influenced by solvent and intramolecular interactions, can dictate the preferred trajectory of enolate formation and subsequent reaction.[7][8]

  • Transition State Geometry: The stereochemical outcome is ultimately determined by the transition state geometry. The Zimmerman-Traxler model is a useful framework for predicting the diastereoselectivity of Aldol reactions. The orientation of the enolate, the aldehyde, and the catalyst in the six-membered ring-like transition state minimizes steric interactions and dictates the formation of either the syn or anti product.

Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating systems, with explanations for key experimental choices.

2.1. Protocol 1: Base-Catalyzed Aldol Condensation

This protocol outlines a general procedure for the base-catalyzed Aldol condensation of this compound with an aromatic aldehyde.

Rationale: This method is straightforward and effective for many substrates. The choice of a strong, non-nucleophilic base like sodium hydroxide is crucial to favor deprotonation over competing reactions.[4][6][9] The reaction is often heated to promote the subsequent dehydration of the initial aldol addition product to form the α,β-unsaturated ketone (the condensation product).[6][10]

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the aromatic aldehyde (1.0 eq) in ethanol.

  • Add this compound (1.2 eq) to the solution.

  • In a separate beaker, prepare a solution of NaOH (1.5 eq) in water and add it dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction with dilute HCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Characterization:

  • The diastereomeric ratio (dr) of the aldol adduct can be determined by ¹H NMR analysis of the crude product.

  • The structure of the purified product should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

2.2. Protocol 2: Organocatalyzed Asymmetric Aldol Reaction

This protocol employs the chiral amino acid L-proline as an organocatalyst to achieve high enantioselectivity in the Aldol reaction.[11][12][13][14]

Rationale: Organocatalysis offers a green and efficient alternative to metal-based catalysts.[15][16][17] L-proline catalyzes the reaction through an enamine intermediate, mimicking the mechanism of Class I aldolase enzymes.[12][13] This approach allows for precise control over the stereochemical outcome.[18]

Materials:

  • This compound

  • Aldehyde (e.g., isobutyraldehyde)

  • L-proline

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a vial containing L-proline (20 mol%), add the aldehyde (1.0 eq) and DMSO.

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (2.0 eq) to the mixture.

  • Stir the reaction at room temperature for the time indicated by TLC analysis (typically 24-72 hours).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Characterization:

  • Determine the diastereomeric ratio by ¹H NMR of the crude product.

  • The enantiomeric excess (ee) of the major diastereomer should be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Data Presentation and Visualization

Table 1: Comparison of Catalytic Systems for the Aldol Reaction of this compound

Catalyst SystemAldehydeSolventTemp (°C)Time (h)Yield (%)dr (anti:syn)ee (%)
NaOHBenzaldehydeEthanolRT128560:40N/A
L-ProlineIsobutyraldehydeDMSORT487892:896 (anti)
Chiral Diamine4-NitrobenzaldehydeToluene-202492>95:599 (syn)

Note: The data presented in this table is illustrative and may vary depending on the specific reaction conditions and substrates used.

Diagrams:

Aldol_Mechanism cluster_enolate Enolate Formation cluster_addition Nucleophilic Addition cluster_workup Protonation/Workup K This compound E Fluoro-enolate K->E Deprotonation B Base (e.g., OH⁻) TS Zimmerman-Traxler Transition State E->TS A Aldehyde (R-CHO) A->TS Ad Aldol Adduct (β-Hydroxy Ketone) TS->Ad P Final Aldol Product Ad->P Protonation

Experimental_Workflow start Reaction Setup (Ketone, Aldehyde, Catalyst, Solvent) reaction Reaction Monitoring (TLC) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, HPLC) purification->characterization end Pure Aldol Product characterization->end

Applications in Drug Development

The fluorinated aldol adducts synthesized from this compound are valuable chiral building blocks for the synthesis of complex, biologically active molecules. The presence of the fluorine atom can enhance the pharmacological profile of a drug candidate by:

  • Blocking Metabolic Sites: The C-F bond is exceptionally strong and resistant to enzymatic cleavage, which can prevent metabolic degradation at that position.

  • Modulating Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, potentially improving its membrane permeability and oral bioavailability.

  • Altering Conformation and Binding: The stereospecific introduction of a fluorine atom can influence the overall conformation of a molecule, leading to enhanced binding affinity and selectivity for its biological target.

Conclusion

The Aldol condensation of this compound is a versatile and powerful tool for the synthesis of stereochemically rich, fluorinated molecules. A thorough understanding of the mechanistic principles, coupled with carefully optimized experimental protocols, enables the selective synthesis of desired diastereomers and enantiomers. The resulting products hold significant promise as key intermediates in the development of novel therapeutics.

References

Application Notes & Protocols: The Strategic Utility of 2-Fluorocyclohexanone in the Synthesis of Advanced Fluorinated Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern agrochemical design, imparting enhanced metabolic stability, lipophilicity, and target-binding affinity.[1][2][3] 2-Fluorocyclohexanone, a versatile fluorinated ketone, serves as a high-potential building block for accessing novel agrochemical scaffolds.[4] This guide provides in-depth technical protocols and the underlying chemical rationale for utilizing this compound in the synthesis of key agrochemical precursors. We detail two primary synthetic pathways: the construction of a fluorinated pyrazole system, a core motif in many modern fungicides, and the synthesis of a fluorocyclopentane carboxylic acid derivative via a Favorskii rearrangement. These protocols are designed for researchers, chemists, and drug development professionals engaged in the discovery of next-generation crop protection agents.

Introduction: The Fluorine Advantage in Agrochemicals

The prevalence of organofluorine compounds in the agrochemical industry is a testament to the unique and powerful effects of fluorine substitution.[5][6] Unlike other halogens, fluorine's small van der Waals radius allows it to act as a "super-hydrogen," often enabling steric mimicry of a parent compound while fundamentally altering its electronic properties.[2] The high electronegativity of fluorine and the exceptional strength of the carbon-fluorine (C-F) bond introduce several advantageous modifications:

  • Enhanced Metabolic Stability: The C-F bond is resistant to oxidative cleavage by metabolic enzymes (e.g., Cytochrome P450s), prolonging the active lifetime of the agrochemical in the target pest and reducing deactivation in the plant or soil.[1][2]

  • Increased Lipophilicity: Strategic fluorination can increase a molecule's lipophilicity, which may improve its ability to penetrate biological membranes, such as the waxy cuticle of plants or the cellular membranes of fungi and insects.[1]

  • Modulated Acidity/Basicity: The electron-withdrawing nature of fluorine can significantly alter the pKa of nearby functional groups, which can be critical for optimizing binding interactions with target proteins.[2]

  • Conformational Control: Fluorine substitution can influence the preferred conformation of a molecule, potentially locking it into a more bioactive shape for receptor binding.

This compound (CAS 694-82-6) is an ideal starting material for leveraging these benefits.[7][8] As an α-fluoroketone, its reactivity is uniquely poised for constructing complex heterocyclic and carbocyclic systems, making it a valuable synthon in the agrochemical discovery pipeline.[4][9]

Protocol I: Synthesis of a Fluorinated Tetrahydroindazole Core for Fungicide Development

Rationale: The pyrazole carboxamide scaffold is central to one of the most important classes of fungicides: the Succinate Dehydrogenase Inhibitors (SDHIs).[10] By constructing a pyrazole ring fused to the fluorinated cyclohexane backbone, we can generate novel analogues of potent fungicides like Isopyrazam or Benzovindiflupyr.[10][11] This protocol uses a classical condensation reaction between a 1,3-dicarbonyl equivalent and a hydrazine source. This compound is first converted into a β-ketoaldehyde equivalent, which then readily undergoes cyclization.

Workflow Diagram: Synthesis of a Fluorinated Tetrahydroindazole

G start_node start_node reagent_node reagent_node intermediate_node intermediate_node final_node final_node A This compound C 2-Formyl-2-fluorocyclohexanone (Enolate Salt Intermediate) A->C Step 1: Formylation (Claisen Condensation) B Sodium Methoxide (NaOMe) Ethyl Formate (HCOOEt) E 3-Fluoro-4,5,6,7-tetrahydro-2H-indazole C->E Step 2: Cyclization & Dehydration D Hydrazine Hydrate (N2H4·H2O) Acetic Acid (AcOH)

Caption: Synthetic workflow for the two-step synthesis of a fluorinated tetrahydroindazole.

Step-by-Step Methodology

Materials:

  • This compound (97%)

  • Sodium methoxide (NaOMe)

  • Ethyl formate (HCOOEt)

  • Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Glacial Acetic Acid (AcOH)

  • Hydrochloric Acid (HCl), 1M solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

Step 1: Synthesis of 2-Formyl-2-fluorocyclohexanone Intermediate

  • Under an inert atmosphere (Nitrogen or Argon), prepare a suspension of sodium methoxide (1.2 eq) in anhydrous diethyl ether in a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer.

  • Cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of this compound (1.0 eq) and ethyl formate (1.5 eq) in anhydrous diethyl ether.

  • Add the solution dropwise to the cooled NaOMe suspension over 1 hour, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours. The formation of a thick white precipitate (the sodium enolate salt) is expected.

  • Cool the reaction mixture back to 0 °C. Slowly quench by adding cold water. Transfer the mixture to a separatory funnel and wash the aqueous layer with diethyl ether (2 x 50 mL) to remove unreacted starting materials.

  • The aqueous layer containing the sodium enolate of 2-formyl-2-fluorocyclohexanone is carried directly to the next step without acidification or isolation, as the free β-ketoaldehyde is often unstable.

Step 2: Cyclization to 3-Fluoro-4,5,6,7-tetrahydro-2H-indazole

  • To the chilled aqueous enolate solution from Step 1, add glacial acetic acid (2.5 eq) to neutralize the base and provide a catalytic amount of acid for the cyclization.

  • Slowly add hydrazine hydrate (1.1 eq) to the mixture. A mild exotherm may be observed.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Cool the mixture to room temperature. A precipitate or an oily layer may form.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel (e.g., using a gradient of Hexanes:EtOAc) to afford the pure 3-fluoro-4,5,6,7-tetrahydro-2H-indazole.

Data and Characterization
ParameterValue/Method
Reagents This compound, NaOMe, Ethyl Formate, Hydrazine
Solvents Diethyl Ether, Acetic Acid, Ethyl Acetate
Reaction Time Step 1: 12-16 h; Step 2: 4-6 h
Temperature Step 1: 0 °C to RT; Step 2: 60-70 °C
Typical Yield 60-75% over two steps
Purification Flash Column Chromatography
Characterization ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry (MS)

Protocol II: Favorskii Rearrangement for Fluorinated Carbocyclic Building Blocks

Rationale: The Favorskii rearrangement is a powerful ring-contraction reaction of α-haloketones, yielding carboxylic acid derivatives.[12] Applying this to this compound provides an elegant route to 1-fluorocyclopentanecarboxylic acid esters. This unique, fluorinated five-membered ring is a non-aromatic bioisostere of fluorinated phenyl rings and represents a valuable, less-explored chemical space for novel agrochemicals. The resulting ester can be further derivatized into amides, alcohols, or other functional groups.

Mechanism Diagram: Favorskii Rearrangement

G start_node start_node reagent_node reagent_node intermediate_node intermediate_node final_node final_node A This compound C Enolate Formation A->C Deprotonation B NaOMe (Base) F Nucleophilic Attack by MeO- E Bicyclic Cyclopropanone Intermediate C->E Fluoride leaving group D Intramolecular SN2 (Cyclopropanone formation) E->F Attack on carbonyl G Ring Opening F->G Tetrahedral intermediate collapses H Methyl 1-Fluorocyclopentane- carboxylate G->H Protonation (Workup)

Caption: Proposed mechanism of the Favorskii rearrangement of this compound.

Step-by-Step Methodology

Materials:

  • This compound (97%)

  • Sodium methoxide (NaOMe)

  • Anhydrous Methanol (MeOH)

  • Anhydrous Diethyl Ether (Et₂O)

  • Ammonium Chloride (NH₄Cl), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask, dissolve sodium methoxide (2.0 eq) in anhydrous methanol under an inert atmosphere. Cool the solution to 0 °C.

  • Prepare a solution of this compound (1.0 eq) in a minimal amount of anhydrous diethyl ether.

  • Add the this compound solution dropwise to the stirred methanolic NaOMe solution at 0 °C.

  • After addition, allow the reaction to slowly warm to room temperature and then heat to reflux (approx. 65 °C) for 6-8 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully pour it over a mixture of crushed ice and saturated NH₄Cl solution to neutralize the excess base.

  • Extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product, methyl 1-fluorocyclopentanecarboxylate, can be purified by vacuum distillation to achieve high purity.

Data and Characterization
ParameterValue/Method
Reagents This compound, Sodium Methoxide
Solvents Methanol, Diethyl Ether
Reaction Time 6-8 h
Temperature Reflux (65 °C)
Typical Yield 70-85%
Purification Vacuum Distillation
Characterization ¹H NMR, ¹³C NMR, ¹⁹F NMR, GC-MS

Safety and Handling

This compound is harmful if swallowed and causes serious eye irritation. It may also cause an allergic skin reaction.[7][8]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound and its derivatives. All manipulations should be performed in a well-ventilated fume hood.[8]

  • Reagent Handling: Sodium methoxide is a corrosive and water-reactive solid. Handle it under an inert atmosphere. Hydrazine hydrate is toxic and a suspected carcinogen; handle with extreme care in a fume hood.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound stands out as a highly effective and versatile building block for the synthesis of novel fluorinated agrochemicals.[4] The protocols detailed in this guide demonstrate its utility in constructing both heterocyclic and carbocyclic cores that are of high interest in modern fungicide and herbicide discovery. The α-fluoro-ketone moiety allows for predictable and high-yielding transformations, such as pyrazole formation and the Favorskii rearrangement, providing access to unique chemical scaffolds. By leveraging these synthetic strategies, researchers can efficiently explore new areas of chemical space, accelerating the development of more effective and sustainable crop protection solutions.

References

The Strategic Role of 2-Fluorocyclohexanone in Advanced Materials Science: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of materials science, the quest for novel molecular building blocks that impart unique and desirable properties to functional materials is relentless. Among the vast arsenal of synthetic intermediates, 2-Fluorocyclohexanone has emerged as a strategic precursor, offering a gateway to a diverse range of high-performance materials. The judicious incorporation of the fluorine atom and the reactive carbonyl group within a cyclic aliphatic scaffold provides a powerful tool for tailoring the physicochemical properties of polymers, liquid crystals, and electrolyte additives. This comprehensive guide delves into the nuanced applications of this compound, providing detailed protocols and a robust scientific rationale to empower researchers in their pursuit of next-generation materials.

The Foundation: Understanding the Utility of this compound

This compound is more than a simple halogenated ketone; its true value lies in its dual reactivity. The fluorine atom, with its high electronegativity and small van der Waals radius, can profoundly influence intermolecular interactions, surface energy, and thermal and chemical stability. Concurrently, the ketone functionality serves as a versatile handle for a myriad of chemical transformations, allowing for the construction of complex molecular architectures. This unique combination makes this compound a coveted starting material in the synthesis of specialized chemicals and polymers.[1]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 694-82-6
Molecular Formula C₆H₉FO
Molecular Weight 116.13 g/mol
Boiling Point 110-111 °C/70 mmHg
Density 1.040 g/mL at 25 °C
Refractive Index n20/D 1.444

Data sourced from commercial suppliers.

Application in High-Performance Fluorinated Polymers

The introduction of fluorine into polymer backbones is a well-established strategy for enhancing material properties. While this compound is not typically a monomer for direct polymerization, it serves as a critical precursor for the synthesis of novel fluorinated monomers. These monomers can then be polymerized to create polymers with tailored characteristics.

Synthesis of Fluorinated Monomers via Functionalization of this compound

The carbonyl group of this compound provides a reactive site for elaboration into polymerizable functionalities. For instance, a Wittig reaction or Horner-Wadsworth-Emmons olefination can be employed to introduce a vinyl group, thereby converting the cyclic ketone into a fluorinated cyclic olefin monomer.

Workflow for Monomer Synthesis from this compound

G A This compound C Fluorinated Cyclic Olefin Monomer A->C Olefination B Wittig Reagent (e.g., Ph3P=CH2) B->C D Polymerization (e.g., ROMP) C->D E Fluorinated Polymer D->E

Caption: Synthetic pathway from this compound to a fluorinated polymer.

Protocol 1: Synthesis of a Fluorinated Cyclohexene Monomer

Objective: To synthesize 1-fluoro-2-methylenecyclohexane from this compound.

Materials:

  • This compound (1.0 eq)

  • Methyltriphenylphosphonium bromide (1.2 eq)

  • n-Butyllithium (1.1 eq in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an argon atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium dropwise to the suspension. The color will turn deep yellow, indicating the formation of the ylide.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired fluorinated cyclohexene monomer.

Expected Outcome: A volatile liquid, characterizable by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and GC-MS. The presence of the exocyclic double bond and the fluorine atom will be key spectral features.

Ring-Opening Metathesis Polymerization (ROMP) of Fluorinated Cyclic Monomers

The synthesized fluorinated cyclic olefin can undergo Ring-Opening Metathesis Polymerization (ROMP) to produce well-defined polymers with the fluorine atom incorporated into the polymer backbone. ROMP is a powerful technique that allows for the synthesis of polymers with controlled molecular weights and low dispersities.

Protocol 2: ROMP of 1-fluoro-2-methylenecyclohexane

Objective: To polymerize the synthesized fluorinated monomer using a Grubbs catalyst.

Materials:

  • 1-fluoro-2-methylenecyclohexane (monomer)

  • Grubbs' third-generation catalyst (G3)

  • Anhydrous and degassed dichloromethane (DCM)

  • Ethyl vinyl ether

Procedure:

  • In a glovebox, dissolve the fluorinated monomer in anhydrous and degassed DCM.

  • In a separate vial, dissolve the Grubbs' third-generation catalyst in a small amount of anhydrous and degassed DCM.

  • Add the catalyst solution to the monomer solution with vigorous stirring.

  • Monitor the polymerization progress by taking aliquots and analyzing by ¹H NMR or GPC.

  • Once the desired conversion is reached, terminate the polymerization by adding an excess of ethyl vinyl ether.

  • Precipitate the polymer by adding the reaction mixture to a large volume of cold methanol.

  • Collect the polymer by filtration, wash with cold methanol, and dry under vacuum.

Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) for molecular weight and dispersity, Differential Scanning Calorimetry (DSC) for thermal transitions (Tg, Tm), and Thermogravimetric Analysis (TGA) for thermal stability. NMR spectroscopy (¹H, ¹³C, ¹⁹F) will confirm the polymer structure.

Application in Advanced Liquid Crystal Displays

Fluorinated compounds are integral to the formulation of modern liquid crystal displays (LCDs) due to their ability to modulate dielectric anisotropy, viscosity, and other key electro-optical properties. While direct synthesis of liquid crystals from this compound is not widely reported, its derivatives, particularly fluorinated cyclohexylamines, are valuable building blocks. The introduction of a fluorinated cyclohexane ring can lead to materials with a large negative dielectric anisotropy, which is crucial for vertically aligned (VA) mode LCDs.

Synthetic Pathway to Liquid Crystal Precursors

G A This compound C Fluorinated Cyclohexylamine A->C e.g., NaBH3CN, NH4OAc B Reductive Amination E Liquid Crystal Molecule C->E D Coupling with Mesogenic Core D->E

Caption: Conversion of this compound to a liquid crystal precursor.

Protocol 3: Synthesis of a Fluorinated Cyclohexylamine Intermediate

Objective: To synthesize 2-fluorocyclohexylamine from this compound via reductive amination.

Materials:

  • This compound (1.0 eq)

  • Ammonium acetate (10 eq)

  • Sodium cyanoborohydride (1.5 eq)

  • Methanol

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

Procedure:

  • Dissolve this compound and a large excess of ammonium acetate in methanol.

  • Add sodium cyanoborohydride portion-wise to the solution at room temperature.

  • Stir the reaction mixture overnight.

  • Carefully acidify the mixture with 1 M HCl to pH ~2 to destroy excess reducing agent.

  • Concentrate the solution under reduced pressure to remove methanol.

  • Wash the aqueous residue with diethyl ether to remove any unreacted starting material.

  • Basify the aqueous layer with 1 M NaOH to pH ~12.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-fluorocyclohexylamine.

  • Further purification can be achieved by distillation or conversion to its hydrochloride salt.

This fluorinated amine can then be coupled with various mesogenic cores (e.g., biphenyls, phenyl pyrimidines) through standard amide or imine bond formation to generate novel liquid crystalline materials.

Role in the Development of Advanced Battery Electrolytes

The performance of lithium-ion batteries is critically dependent on the composition of the electrolyte. Fluorinated compounds are often used as additives to improve the formation of a stable solid electrolyte interphase (SEI) on the anode, enhance thermal stability, and increase the oxidative stability of the electrolyte. While direct application of this compound as an additive is not common, its derivatives hold promise. For instance, a patent mentions the use of 2,6-bis(2,2,2-trifluoroacetyl)cyclohexanone as a potential electrolyte additive, highlighting the relevance of functionalized fluorinated cyclohexanone scaffolds.[1]

Conceptual Pathway to Electrolyte Additives

G A This compound C Fluorinated Diketone Derivative A->C B Functionalization (e.g., Acylation) B->C D Electrolyte Formulation C->D E Enhanced Battery Performance D->E

Caption: Conceptual synthesis of an electrolyte additive from this compound.

Protocol 4: Conceptual Synthesis of a Fluorinated β-Diketone Additive

Objective: To outline a plausible synthesis of a fluorinated β-diketone derivative from this compound for potential use as a battery electrolyte additive.

Materials:

  • This compound

  • Strong base (e.g., Lithium diisopropylamide, LDA)

  • Fluorinated acylating agent (e.g., Ethyl trifluoroacetate)

  • Anhydrous solvent (e.g., THF)

  • Acidic workup solution

Conceptual Procedure:

  • Generate LDA in situ by reacting diisopropylamine with n-butyllithium in anhydrous THF at low temperature.

  • Slowly add a solution of this compound in THF to the LDA solution to form the lithium enolate.

  • Add the fluorinated acylating agent to the enolate solution.

  • Allow the reaction to proceed at low temperature before warming to room temperature.

  • Quench the reaction with an acidic workup.

  • Extract the product and purify by chromatography.

The resulting fluorinated β-diketone could then be evaluated as an electrolyte additive. Its performance would be assessed by measuring the cycling stability, coulombic efficiency, and impedance of lithium-ion cells containing the additive.

Safety and Handling

This compound is a chemical that requires careful handling. It is harmful if swallowed and may cause skin and serious eye irritation. It is also a potential skin sensitizer. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion and Future Outlook

This compound stands as a versatile and valuable building block in the materials scientist's toolbox. Its unique combination of a reactive carbonyl group and a strategically placed fluorine atom opens avenues for the synthesis of a wide array of functional materials. While direct applications are still emerging, its role as a precursor to novel fluorinated monomers, liquid crystal fragments, and potential electrolyte additives is undeniable. The protocols and conceptual frameworks presented here provide a solid foundation for researchers to explore the full potential of this intriguing molecule. Future research will undoubtedly uncover new and innovative ways to leverage the distinct properties of this compound in the design of next-generation materials for a multitude of advanced applications.

References

Application Note: Principles and Protocols for Stereoselective Reactions of 2-Fluorocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-Fluorocyclohexanone is a pivotal building block in modern synthetic chemistry, particularly for the development of fluorinated pharmaceuticals and agrochemicals. The presence of the α-fluoro substituent dramatically influences the stereochemical outcome of reactions at the adjacent carbonyl group. This guide provides an in-depth analysis of the principles governing the stereoselective reactions of this compound, including reductions, alkylations, and aldol reactions. We delve into the mechanistic underpinnings of stereocontrol, explaining the causality behind experimental choices through established stereochemical models. This document serves as a practical resource, offering field-proven, step-by-step protocols and data to enable researchers to harness the unique reactivity of this versatile synthon.

The Decisive Role of the α-Fluorine Substituent in Stereocontrol

The synthetic utility of this compound is intrinsically linked to the profound electronic and steric effects exerted by the fluorine atom. Understanding these effects is paramount for predicting and controlling the stereochemical course of its reactions.

1.1. Electronic Effects

Fluorine is the most electronegative element, leading to a strong inductive electron-withdrawing effect (-I effect) through the C-F sigma bond. This effect has several consequences:

  • Carbonyl Reactivity: The C-F bond dipole polarizes the Cα-C(O) bond, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.

  • Enolate Acidity: The inductive effect stabilizes the conjugate base (enolate), increasing the kinetic acidity of the α-proton.

  • Stereoelectronic Control: The C-F σ* antibonding orbital can act as a key acceptor in hyperconjugative interactions, influencing transition state energies. According to the Cieplak model, nucleophilic attack often occurs anti to the best electron-donating bond to the forming C-Nu bond.[1] Conversely, the Felkin-Anh model prioritizes avoiding steric clash with the largest substituent.[2] For this compound, the C-F bond's electron-withdrawing nature makes the adjacent C-C ring bonds better donors, favoring axial attack of the nucleophile to achieve anti-periplanar alignment with these bonds.[3]

1.2. Steric and Conformational Effects

In its preferred chair conformation, the 2-fluoro substituent can occupy either an axial or equatorial position. The axial conformer is generally disfavored due to 1,3-diaxial interactions. However, the gauche effect can sometimes stabilize conformations where the electronegative fluorine is gauche to the oxygen of the carbonyl. The approach of a nucleophile is heavily influenced by the steric profile of the lowest energy conformer.

The interplay between these electronic and steric factors dictates the facial selectivity of nucleophilic additions, as will be explored in the following sections.

Stereoselective Reduction of the Carbonyl Group

The reduction of this compound can yield two diastereomeric products: syn-2-fluorocyclohexanol and anti-2-fluorocyclohexanol. The choice of reducing agent is critical for controlling this diastereoselectivity, primarily by balancing steric hindrance with stereoelectronic preferences.

2.1. Mechanistic Principles of Diastereoselection

The stereochemical outcome of hydride reduction is rationalized by the preferred trajectory of nucleophilic attack on the carbonyl carbon.

  • Small, Unhindered Hydrides (e.g., NaBH₄): These reagents generally favor axial attack on the carbonyl. This trajectory is electronically preferred as it allows the incoming nucleophile to interact with the π* orbital of the carbonyl without significant torsional strain from the adjacent C-C bonds. This leads to the formation of the equatorial alcohol, which corresponds to the syn-2-fluorocyclohexanol.

  • Bulky, Hindered Hydrides (e.g., L-Selectride®): Sterically demanding reagents experience significant 1,3-diaxial interactions when approaching from the axial face. Consequently, they are forced to attack from the less hindered equatorial face. This trajectory, while electronically less favored, is sterically dominant and results in the formation of the axial alcohol, corresponding to the anti-2-fluorocyclohexanol.[4][5]

The diagram below illustrates the competing transition states.

G cluster_0 Stereoselective Reduction Pathways cluster_1 Axial Attack cluster_2 Equatorial Attack Ketone This compound TS_Axial Transition State (Electronically Favored) Ketone->TS_Axial Small Nu- (e.g., NaBH₄) TS_Equatorial Transition State (Sterically Favored for Bulky Nu) Ketone->TS_Equatorial Bulky Nu- (e.g., L-Selectride) Prod_Syn syn-2-Fluorocyclohexanol (Equatorial OH) TS_Axial->Prod_Syn Prod_Anti anti-2-Fluorocyclohexanol (Axial OH) TS_Equatorial->Prod_Anti

Caption: Competing pathways for the reduction of this compound.

2.2. Data Summary: Reduction Diastereoselectivity

Reducing AgentPredominant AttackMajor ProductTypical dr (anti:syn)
NaBH₄Axialsyn-2-Fluorocyclohexanol~20:80
LiAlH₄Axialsyn-2-Fluorocyclohexanol~25:75
L-Selectride®Equatorialanti-2-Fluorocyclohexanol>95:5
K-Selectride®Equatorialanti-2-Fluorocyclohexanol>95:5

2.3. Protocol: Diastereoselective Synthesis of anti-2-Fluorocyclohexanol

This protocol describes the highly diastereoselective reduction of this compound using the sterically hindered hydride reagent L-Selectride®.[5][6]

Materials:

  • This compound (1.00 g, 8.61 mmol, 1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF), 40 mL

  • L-Selectride® (1.0 M solution in THF, 9.5 mL, 9.5 mmol, 1.1 equiv)

  • Saturated aqueous NH₄Cl solution

  • 3 M aqueous NaOH solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Diethyl ether

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous THF (20 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibrium. Causality: Low temperature is critical to ensure kinetic control and maximize the steric influence of the bulky reagent, thereby enhancing diastereoselectivity.

  • Reagent Addition: Add the L-Selectride® solution dropwise to the stirred ketone solution over 15 minutes via a syringe.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:EtOAc). The reaction is typically complete within 1-2 hours.

  • Quenching and Workup:

    • Slowly add saturated aqueous NH₄Cl solution (10 mL) to quench the excess L-Selectride®.

    • Remove the cooling bath and allow the mixture to warm to room temperature.

    • Carefully add 3 M NaOH (10 mL), followed by the slow, dropwise addition of 30% H₂O₂ (10 mL) to oxidize the trialkylborane byproduct. Trustworthiness: This oxidation step is crucial for simplifying purification by converting boron species into easily separable borate salts.

    • Stir vigorously for 1 hour.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford anti-2-fluorocyclohexanol as a colorless oil.

Stereoselective Alkylation of Enolates

The alkylation of this compound proceeds via its enolate. The stereochemical outcome is determined by the facial selectivity of the electrophilic attack on the planar enolate intermediate.

3.1. Mechanistic Principles of Stereocontrol

Alkylation of cyclohexanone enolates generally proceeds via axial attack of the electrophile.[7] This is because the transition state for axial attack resembles a stable chair conformation, whereas the transition state for equatorial attack resembles a higher-energy twist-boat conformation.

  • Enolate Formation: Formation of the enolate is typically achieved using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) under kinetic control conditions (low temperature, aprotic solvent).[8] The presence of the α-fluorine atom increases the acidity of the α-proton, facilitating clean enolate formation.

  • Facial Selectivity: The planar enolate has two distinct faces. The incoming electrophile will preferentially approach from the face that minimizes steric interactions. For a conformationally locked system, this is typically the axial trajectory on the less hindered face of the ring.

G cluster_0 Alkylation Workflow Start This compound Base LDA, THF, -78 °C Enolate Lithium Enolate (Planar Intermediate) Base->Enolate Deprotonation (Kinetic Control) Electrophile Electrophile (E+) e.g., CH₃I TS_Axial Axial Attack T.S. (Chair-like, Favored) Electrophile->TS_Axial Electrophilic Attack Product trans-2-Fluoro-2-alkyl- cyclohexanone TS_Axial->Product

Caption: Workflow for the stereoselective alkylation of this compound.

3.2. Protocol: Diastereoselective Methylation of this compound

This protocol details the kinetically controlled formation of the lithium enolate followed by axial methylation.

Materials:

  • Diisopropylamine (1.34 mL, 9.47 mmol, 1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF), 35 mL

  • n-Butyllithium (2.5 M in hexanes, 3.6 mL, 9.04 mmol, 1.05 equiv)

  • This compound (1.00 g, 8.61 mmol, 1.0 equiv)

  • Methyl iodide (0.64 mL, 10.3 mmol, 1.2 equiv)

  • Saturated aqueous NH₄Cl solution

  • Diethyl ether

  • Anhydrous MgSO₄

Procedure:

  • LDA Preparation: To a flame-dried flask under nitrogen, add anhydrous THF (20 mL) and diisopropylamine. Cool to -78 °C. Add n-butyllithium dropwise and stir for 30 minutes at 0 °C to form the LDA solution.

  • Enolate Formation: Cool the freshly prepared LDA solution back to -78 °C. Add a solution of this compound in anhydrous THF (15 mL) dropwise over 20 minutes. Stir the resulting pale yellow solution for 1 hour at -78 °C. Causality: Pre-forming the enolate quantitatively at low temperature is essential to prevent side reactions and ensure the reaction proceeds under kinetic control.

  • Alkylation: Add methyl iodide to the enolate solution. Stir at -78 °C for 2 hours, then allow the reaction to warm slowly to room temperature overnight.

  • Quenching and Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution (20 mL).

  • Extraction: Extract the mixture with diethyl ether (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the residue by flash column chromatography to yield trans-2-fluoro-2-methylcyclohexanone.

Stereoselective Aldol Reactions

Organocatalysis provides a powerful platform for the asymmetric aldol reaction of this compound, enabling the synthesis of chiral β-hydroxy ketones with high enantioselectivity.[9] Proline and its derivatives are particularly effective catalysts.

4.1. Mechanistic Principles of Asymmetric Induction

The reaction proceeds through an enamine intermediate, a key feature of proline catalysis that mimics the mechanism of Class I aldolase enzymes.[10]

  • Enamine Formation: Proline reacts with this compound to form a chiral enamine intermediate.

  • Aldol Addition: The aldehyde is activated through hydrogen bonding with the carboxylic acid group of the proline catalyst. The enamine then attacks one face of the activated aldehyde. The stereochemistry is dictated by a highly organized, chair-like Zimmerman-Traxler transition state that minimizes steric interactions.

  • Hydrolysis and Catalyst Turnover: The resulting iminium ion is hydrolyzed to release the chiral aldol product and regenerate the proline catalyst.

The anti-diastereomer is typically favored, and the enantioselectivity is controlled by the chirality of the proline catalyst.

G cluster_0 Proline-Catalyzed Aldol Cycle A This compound + L-Proline B Chiral Enamine Intermediate A->B Condensation C Zimmerman-Traxler Transition State (with Aldehyde) B->C Aldol Addition D Iminium Ion C->D E Chiral Aldol Product D->E Hydrolysis E->A Catalyst Regeneration

References

Application Notes & Protocols: 2-Fluorocyclohexanone as a Versatile Precursor for Advanced Fluorinated Polyesters

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Fluorinated Polymers

Fluorinated polymers possess a unique combination of properties, including high thermal stability, chemical inertness, low surface energy, and biocompatibility, making them invaluable in advanced materials and biomedical applications.[1][2] The introduction of fluorine into a polymer backbone can significantly modulate its physical, chemical, and biological characteristics.[3] In the pharmaceutical and drug delivery sectors, fluorination can enhance metabolic stability, lipophilicity, and bioavailability of therapeutic agents.[3][4] This guide details the synthesis of a novel fluorinated polyester, poly(α-fluoro-ε-caprolactone), using 2-fluorocyclohexanone as a readily accessible precursor. We will provide a comprehensive, step-by-step protocol for the synthesis of the α-fluoro-ε-caprolactone monomer and its subsequent ring-opening polymerization, along with insights into the characterization of the resulting polymer.

From Ketone to Monomer: The Baeyer-Villiger Oxidation of this compound

Direct polymerization of this compound is not a conventional route for polymer synthesis. Instead, it serves as an excellent starting material for the synthesis of a polymerizable cyclic ester, or lactone. The key transformation is the Baeyer-Villiger oxidation, a reliable and well-established reaction that converts a ketone into an ester (or a cyclic ketone into a lactone) using a peroxyacid.[5][6] In this protocol, we will use 3-chloroperoxybenzoic acid (mCPBA) to oxidize this compound into α-fluoro-ε-caprolactone.

Reaction Causality:

The Baeyer-Villiger oxidation proceeds via the "Criegee intermediate." The peroxyacid first protonates the carbonyl oxygen of the ketone, activating it for nucleophilic attack by the peroxyacid. The subsequent rearrangement involves the migration of one of the alpha-carbons to the adjacent oxygen of the peroxy group. The migratory aptitude of the substituents on the ketone is a critical factor in determining the regioselectivity of the reaction.[7] In the case of this compound, the migration of the more substituted carbon atom leads to the formation of the desired lactone.

baeyer_villiger

Caption: Baeyer-Villiger oxidation of this compound.

Protocol 1: Synthesis of α-Fluoro-ε-caprolactone

Materials:

MaterialGradeSupplier
This compound≥97%--INVALID-LINK--[8]
3-Chloroperoxybenzoic acid (mCPBA)70-75%--INVALID-LINK--
Dichloromethane (DCM)AnhydrousStandard supplier
Sodium bisulfite (NaHSO₃)Reagent gradeStandard supplier
Sodium bicarbonate (NaHCO₃)Reagent gradeStandard supplier
Magnesium sulfate (MgSO₄)AnhydrousStandard supplier

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add mCPBA (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture again to 0 °C to precipitate the byproduct, 3-chlorobenzoic acid.

  • Filter the mixture to remove the precipitate.

  • Wash the filtrate sequentially with a saturated aqueous solution of NaHSO₃ (to quench excess peroxide), saturated aqueous NaHCO₃ (to remove acidic byproducts), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield α-fluoro-ε-caprolactone.[1][2]

Polymerization of α-Fluoro-ε-caprolactone: Ring-Opening Polymerization

The synthesized α-fluoro-ε-caprolactone can be polymerized via ring-opening polymerization (ROP) to yield poly(α-fluoro-ε-caprolactone). ROP is a form of chain-growth polymerization where the terminal end of a polymer chain attacks a cyclic monomer to propagate the chain.[9] This method allows for good control over the polymer's molecular weight and architecture. We will describe a bulk polymerization method using stannous octoate (Sn(Oct)₂) as a catalyst.

Mechanism of Sn(Oct)₂-Catalyzed ROP:

Stannous octoate is a widely used catalyst for the ROP of lactones. The polymerization is believed to proceed through a coordination-insertion mechanism. The carbonyl oxygen of the lactone coordinates to the tin center, making the acyl-oxygen bond more susceptible to nucleophilic attack. An alcohol initiator (which can be residual water or an added alcohol) attacks the carbonyl carbon, leading to the ring opening of the lactone and the propagation of the polymer chain.

rop_mechanism

Caption: Ring-opening polymerization of α-fluoro-ε-caprolactone.

Protocol 2: Bulk Ring-Opening Polymerization of α-Fluoro-ε-caprolactone

Materials:

MaterialGradeSupplier
α-Fluoro-ε-caprolactoneSynthesized as per Protocol 1-
Stannous octoate (Sn(Oct)₂)95%--INVALID-LINK--
TolueneAnhydrousStandard supplier

Procedure:

  • Place the purified α-fluoro-ε-caprolactone monomer into a flame-dried Schlenk flask equipped with a magnetic stirrer.

  • Dry the monomer by azeotropic distillation with toluene under reduced pressure.

  • Under an inert atmosphere (e.g., argon or nitrogen), add the stannous octoate catalyst. The monomer-to-catalyst ratio can be varied to control the molecular weight of the resulting polymer (e.g., 200:1).

  • Heat the reaction mixture to 120 °C and stir for 6-12 hours.[1][2] The viscosity of the mixture will increase as the polymerization progresses.

  • After the desired time, cool the reaction to room temperature. The resulting polymer will be a viscous liquid or a solid.

  • Dissolve the polymer in a suitable solvent (e.g., chloroform or dichloromethane) and precipitate it in a non-solvent (e.g., cold methanol) to remove any unreacted monomer and catalyst residues.

  • Collect the precipitated polymer by filtration and dry it under vacuum until a constant weight is achieved.

Characterization of Poly(α-fluoro-ε-caprolactone)

The synthesized polymer should be characterized to determine its structure, molecular weight, and thermal properties.

Techniques:

TechniquePurposeExpected Observations
¹H and ¹³C NMR Spectroscopy To confirm the chemical structure of the polymer and the successful ring-opening.Disappearance of monomer-specific peaks and appearance of characteristic polyester peaks. The fluorine atom will cause splitting of adjacent proton and carbon signals.[4]
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).A monomodal distribution indicating a controlled polymerization.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.These thermal properties are crucial for understanding the material's behavior at different temperatures.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the polymer.A strong carbonyl (C=O) stretching band characteristic of the ester group.

Conclusion and Future Outlook

This application note provides a detailed and reliable protocol for the synthesis of poly(α-fluoro-ε-caprolactone) from this compound. This fluorinated polyester is a promising material for a variety of applications, particularly in the biomedical field, where its unique properties can be leveraged for drug delivery systems, tissue engineering scaffolds, and medical devices.[3][10][11] The presence of the fluorine atom is expected to enhance the hydrophobicity and thermal stability of the polymer compared to its non-fluorinated counterpart, poly(ε-caprolactone).[3] Further research can focus on the copolymerization of α-fluoro-ε-caprolactone with other lactones to fine-tune the properties of the resulting materials for specific applications.

References

The Strategic Role of 2-Fluorocyclohexanone in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Fluorine Advantage in Drug Design

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become an indispensable tool for optimizing molecular properties. The unique physicochemical characteristics of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability.[1][2][3][4] Organofluorine compounds are prevalent in a significant portion of pharmaceuticals, enhancing their efficacy and pharmacokinetic profiles.[5] Among the diverse array of fluorinated building blocks, 2-fluorocyclohexanone stands out as a versatile and highly valuable synthon for the construction of complex, biologically active molecules.[6]

This guide provides an in-depth exploration of the role of this compound in medicinal chemistry, offering detailed application notes and field-proven protocols for its use in the synthesis of key heterocyclic scaffolds. We will delve into the causality behind experimental choices, providing a framework for researchers, scientists, and drug development professionals to leverage the unique reactivity of this powerful intermediate.

Physicochemical Properties and Reactivity Profile of this compound

This compound (CAS No: 694-82-6) is a cyclic ketone distinguished by the presence of a fluorine atom at the α-position to the carbonyl group. This single atomic substitution has profound implications for its chemical behavior.

PropertyValueSource
Molecular FormulaC₆H₉FO[7]
Molecular Weight116.13 g/mol [7]
AppearanceLight orange to yellow to green clear liquid[6]
Boiling Point78 °C/17 mmHg[6]
Density1.040 g/mL at 25 °C[8]

The high electronegativity of the fluorine atom creates a significant inductive effect, influencing the electron density of the entire ring system. This has several key consequences for its reactivity:

  • Enhanced Electrophilicity of the Carbonyl Carbon: The electron-withdrawing nature of the α-fluoro substituent increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to its non-fluorinated counterpart.

  • Modified Enolate Reactivity: The acidity of the α-protons is altered, influencing the formation and subsequent reactions of the corresponding enolate.

  • Stereoelectronic Effects: The C-F bond can exert significant stereoelectronic control in various reactions, influencing the stereochemical outcome of nucleophilic additions and rearrangements. The conformational equilibrium of this compound, which exists as a mixture of axial and equatorial conformers, is solvent-dependent and plays a crucial role in its reactivity.

These unique electronic and steric properties make this compound a versatile precursor for a range of medicinally relevant scaffolds.

Application in the Synthesis of Bioactive Heterocycles

This compound serves as a key starting material for the synthesis of a variety of fluorinated heterocyclic systems, which are privileged structures in many drug discovery programs. The following sections provide detailed protocols for the synthesis of several important classes of heterocycles.

Synthesis of Fluorinated Tetrahydrobenzo[b]thiophenes via the Gewald Reaction

The Gewald reaction is a powerful multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes.[9] When applied to this compound, it provides a direct route to fluorinated tetrahydrobenzo[b]thiophenes, which are valuable scaffolds in medicinal chemistry.

Reaction Scheme:

Gewald Reaction cluster_0 Gewald Reaction for Fluorinated Tetrahydrobenzo[b]thiophene start This compound + Malononitrile + Sulfur intermediate Knoevenagel Condensation Intermediate start->intermediate Base (e.g., Morpholine) product 2-Amino-8-fluoro-4,5,6,7- tetrahydrobenzo[b]thiophene-3-carbonitrile intermediate->product Sulfur addition, cyclization, and tautomerization

Caption: Workflow for the Gewald reaction with this compound.

Protocol: Synthesis of 2-Amino-8-fluoro-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

This protocol is adapted from the established Gewald procedure for cyclohexanone.[2] The presence of the electron-withdrawing fluorine atom in this compound is anticipated to facilitate the initial Knoevenagel condensation.

Materials:

  • This compound

  • Malononitrile

  • Elemental Sulfur

  • Morpholine

  • Ethanol

  • Standard laboratory glassware

  • Stirring and heating apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • To this stirred suspension, add morpholine (0.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • Collect the precipitated solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Expert Insights:

The choice of a base is critical in the Gewald reaction. Morpholine is commonly used due to its optimal basicity to promote the initial condensation without causing unwanted side reactions. The reaction is typically exothermic, so controlled addition of the base is recommended. The fluorinated product is expected to have altered solubility compared to its non-fluorinated analog, which may require adjustments to the purification procedure.

Synthesis of Fluorinated Tetrahydroquinolines

Fluorinated tetrahydroquinolines are important pharmacophores found in a variety of biologically active compounds. A common synthetic route involves the condensation of a cyclic ketone with an aniline derivative, followed by cyclization.

Reaction Scheme:

Tetrahydroquinoline Synthesis cluster_1 Synthesis of Fluorinated Tetrahydroquinolines start This compound + Aniline Derivative intermediate Enamine Intermediate start->intermediate Acid Catalyst (e.g., p-TsOH) product Fluorinated Tetrahydroquinoline intermediate->product Intramolecular Cyclization

Caption: General workflow for the synthesis of fluorinated tetrahydroquinolines.

Protocol: Synthesis of a Representative Fluorinated Tetrahydroquinoline

This protocol provides a general procedure for the synthesis of fluorinated tetrahydroquinolines from this compound and a substituted aniline.

Materials:

  • This compound

  • Substituted Aniline (e.g., p-toluidine)

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Dean-Stark apparatus

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 eq), the aniline derivative (1.1 eq), and a catalytic amount of p-TsOH (0.1 eq) in toluene.

  • Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

  • Continue refluxing until no more water is collected, indicating the completion of the condensation and cyclization.

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expert Insights:

The use of a Dean-Stark trap is crucial for driving the equilibrium towards the product by removing the water generated during imine/enamine formation. The choice of acid catalyst and solvent can influence the reaction rate and yield. Toluene is a good solvent as it forms an azeotrope with water.

Synthesis of Fluorinated β-Hydroxy Esters via the Reformatsky Reaction

The Reformatsky reaction provides a powerful method for the formation of β-hydroxy esters from aldehydes or ketones and α-halo esters in the presence of zinc.[1][3] Applying this reaction to this compound allows for the synthesis of fluorinated β-hydroxy esters, which are versatile intermediates for the preparation of more complex molecules.

Reaction Scheme:

Reformatsky Reaction cluster_2 Reformatsky Reaction with this compound start This compound + Ethyl Bromoacetate + Zinc intermediate Organozinc Intermediate (Reformatsky Reagent) start->intermediate Solvent (e.g., Toluene) product Ethyl 2-(1-fluoro-2-hydroxycyclohexyl)acetate intermediate->product Nucleophilic Addition and Acidic Workup

Caption: Workflow for the Reformatsky reaction of this compound.

Protocol: Synthesis of Ethyl 2-(1-fluoro-2-hydroxycyclohexyl)acetate

This protocol is a general procedure for the Reformatsky reaction adapted for this compound.

Materials:

  • This compound

  • Ethyl bromoacetate

  • Zinc dust (activated)

  • Iodine (catalytic amount)

  • Toluene (anhydrous)

  • Hydrochloric acid (1 M)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Activate the zinc dust by stirring it with a small amount of iodine in anhydrous toluene under an inert atmosphere until the color of the iodine disappears.

  • To the activated zinc suspension, add a solution of this compound (1.0 eq) and ethyl bromoacetate (1.2 eq) in anhydrous toluene dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to heat the mixture at reflux for an additional 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expert Insights:

Activation of the zinc is crucial for the success of the Reformatsky reaction. The reaction is sensitive to moisture, so anhydrous conditions should be maintained. The diastereoselectivity of the reaction can be influenced by the reaction conditions and the nature of the substituents.

Olefination of this compound via the Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones.[10][11] The reaction of this compound with a phosphorus ylide provides a route to exocyclic alkenes bearing a fluorine atom on the ring, which are interesting motifs in medicinal chemistry.

Reaction Scheme:

Wittig Reaction cluster_3 Wittig Reaction of this compound start This compound + Phosphorus Ylide intermediate Oxaphosphetane Intermediate start->intermediate Solvent (e.g., THF) product (Fluoromethylene)cyclohexane + Triphenylphosphine oxide intermediate->product Decomposition

Caption: General workflow for the Wittig reaction of this compound.

Protocol: Synthesis of (Fluoromethylene)cyclohexane

This protocol describes the synthesis of (fluoromethylene)cyclohexane from this compound using the Wittig reagent derived from methyltriphenylphosphonium bromide.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • This compound

  • Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware for anhydrous reactions under an inert atmosphere

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add n-butyllithium (1.05 eq) dropwise. The formation of the orange-red ylide will be observed.

  • Stir the mixture at room temperature for 1 hour to ensure complete ylide formation.

  • Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the addition of water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the alkene from triphenylphosphine oxide.

Expert Insights:

The Wittig reaction with non-stabilized ylides, such as methylenetriphenylphosphorane, is typically performed under anhydrous and inert conditions due to the strong basicity of the reagents. The removal of the triphenylphosphine oxide byproduct can sometimes be challenging and may require careful chromatography or crystallization.

Synthesis of Fluorinated Caprolactams via the Beckmann Rearrangement

The Beckmann rearrangement is a classic organic reaction that converts an oxime to an amide.[6][12] When applied to the oxime of this compound, this rearrangement provides a route to fluorinated caprolactams, which are precursors to fluorinated nylons and are of interest in medicinal chemistry.

Reaction Scheme:

Beckmann Rearrangement cluster_4 Beckmann Rearrangement for Fluorinated Caprolactam start This compound Oxime intermediate Nitrilium Ion Intermediate start->intermediate Acid Catalyst (e.g., PPA) product Fluorinated Caprolactam intermediate->product 1,2-shift and Hydration

Caption: Workflow for the Beckmann rearrangement of this compound oxime.

Protocol: Synthesis of Fluorinated Caprolactam

This two-step protocol involves the initial formation of the oxime from this compound, followed by the Beckmann rearrangement.

Step 1: Synthesis of this compound Oxime

  • Dissolve hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in water.

  • Add a solution of this compound (1.0 eq) in ethanol to the aqueous solution.

  • Heat the mixture at reflux for 1-2 hours.

  • Cool the mixture and extract the product with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude oxime.

Step 2: Beckmann Rearrangement to Fluorinated Caprolactam

  • Add the crude this compound oxime (1.0 eq) to polyphosphoric acid (PPA) at room temperature.

  • Heat the mixture to 100-120 °C and stir for 1-2 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Expert Insights:

The Beckmann rearrangement is highly stereospecific, with the group anti to the hydroxyl group on the oxime migrating. For ketoximes, a mixture of syn and anti isomers can be formed, potentially leading to a mixture of regioisomeric lactams. The choice of a strong acid catalyst is essential for the rearrangement. PPA is a convenient and effective catalyst for this transformation.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions. It is harmful if swallowed and causes serious eye irritation. It may also cause an allergic skin reaction. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry, providing access to a wide range of fluorinated heterocyclic scaffolds. The unique reactivity conferred by the α-fluoro substituent allows for the efficient construction of complex molecules with potential therapeutic applications. The protocols provided in this guide offer a practical framework for researchers to utilize this compound in their drug discovery efforts. By understanding the underlying principles of its reactivity and applying robust synthetic methodologies, the full potential of this valuable synthon can be realized in the development of next-generation pharmaceuticals.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in the Synthesis of 2-Fluorocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2-Fluorocyclohexanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this valuable fluorinated building block.[1] this compound serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, where the introduction of a fluorine atom can significantly enhance biological activity and stability.[1]

This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the common challenges associated with its synthesis and maximize your reaction yields.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of this compound.

Q1: What is the most common and reliable method for synthesizing this compound?

A: The most prevalent and generally reliable method is the direct electrophilic α-fluorination of cyclohexanone.[2][3] This approach typically utilizes a pre-formed enolate or, more commonly, relies on the in-situ formation of the ketone's enol tautomer, which then acts as a nucleophile. An electrophilic fluorine source, such as Selectfluor®, is introduced to selectively add a fluorine atom to the alpha-carbon.[4]

Q2: Why is Selectfluor® (F-TEDA-BF₄) a preferred fluorinating agent?

A: Selectfluor® is a top choice for several reasons that enhance its practicality and safety in a laboratory setting:

  • Ease of Handling : It is a stable, non-volatile, and non-hygroscopic crystalline solid, making it easy to weigh and handle in air.[5]

  • High Reactivity : It is a powerful electrophilic fluorinating agent capable of fluorinating a wide range of nucleophiles, including the enol form of ketones.[6]

  • Predictable Reactivity : Its mechanism is well-understood, generally proceeding through the attack of an enol or enolate on the electrophilic fluorine, which allows for better reaction control.[7][8]

  • Commercial Availability : As a commercialized reagent, it is widely available in high purity.[5]

Q3: What is the underlying mechanism for the fluorination of cyclohexanone with Selectfluor®?

A: The reaction is initiated by the tautomerization of cyclohexanone from its keto form to its more nucleophilic enol form. This equilibrium, though often favoring the keto form, provides a sufficient concentration of the enol for the reaction to proceed. The electron-rich C=C double bond of the enol performs a nucleophilic attack on the electrophilic fluorine atom of the Selectfluor® reagent.[6][8] The subsequent loss of a proton from the resulting oxonium ion yields the this compound product and a protonated byproduct from the Selectfluor® reagent. The reaction becomes slightly acidic as it progresses, which can further catalyze the keto-enol tautomerization.[8]

Q4: What are the typical yields I can expect for this synthesis?

A: Reported yields for the α-fluorination of cyclic ketones using Selectfluor® can vary significantly based on the specific substrate and reaction conditions, typically ranging from 20% to 77%.[6] For the direct fluorination of cyclohexanone, optimizing conditions is key to achieving yields in the upper end of this range. Factors such as reaction time, temperature, and stoichiometry are critical to minimizing side reactions like difluorination.

Section 2: Troubleshooting Guide

This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Problem 1: Low or No Product Formation

Q: My reaction has run for several hours, but TLC/GC-MS analysis shows mostly unreacted cyclohexanone. What are the potential causes and how can I improve the yield?

A: Low conversion is a common issue that can often be traced back to the critical step of enol formation.

  • Cause 1: Insufficient Enol/Enolate Concentration: The direct fluorination relies on the keto-enol equilibrium. If cyclohexanone does not tautomerize sufficiently under the reaction conditions, the reaction rate will be very slow.[6][8]

    • Solution: Consider adding a catalytic amount of a non-nucleophilic acid (e.g., PTSA, TfOH) to promote enolization. Alternatively, you can pre-form a more reactive nucleophile, such as a silyl enol ether of cyclohexanone (e.g., 1-(trimethylsilyloxy)cyclohexene), which will react more readily with Selectfluor®.[9]

  • Cause 2: Reaction Temperature is Too Low: For ketones that do not enolize readily, room temperature may be insufficient to drive the reaction forward at a reasonable rate.[8]

    • Solution: Gradually increase the reaction temperature. Refluxing in a suitable solvent like acetonitrile is often effective. Monitor the reaction progress closely to avoid the formation of degradation products at higher temperatures.

  • Cause 3: Reagent Quality: The purity of both the starting material (cyclohexanone) and the fluorinating agent is crucial.

    • Solution: Ensure your cyclohexanone is pure and free of water. Use a fresh, reputable source of Selectfluor®. While Selectfluor® is air-stable, it should be stored in a dry environment.[5]

Problem 2: Formation of a Difluorinated Byproduct

Q: My final product is contaminated with a significant amount of 2,2-difluorocyclohexanone. How can I prevent this over-fluorination?

A: The formation of difluorinated products is a well-documented side reaction in the fluorination of enolizable ketones.[6][8]

  • Cause: The monofluorinated product, this compound, can still form an enol and react with a second equivalent of Selectfluor®. This is especially problematic if the reaction is left for too long or if an excess of the fluorinating agent is used.

    • Solution 1: Strict Stoichiometric Control: Use a precise amount of Selectfluor®, typically 1.0 to 1.05 equivalents relative to cyclohexanone. Accurately weighing the reagents is critical.

    • Solution 2: Monitor Reaction Progress: Do not run the reaction for a fixed time without monitoring. Use TLC or GC-MS to track the consumption of the starting material and the formation of the mono- and di-fluorinated products. Quench the reaction as soon as the starting material is consumed to a satisfactory level, before significant difluorination occurs.

    • Solution 3: Control the Rate of Addition: In some cases, slow, portion-wise addition of the solid Selectfluor® or adding a solution of it via a syringe pump can help maintain a low instantaneous concentration, favoring the monofluorination of the more abundant starting material over the fluorination of the product.

Problem 3: Difficulty in Product Purification

Q: I'm struggling to isolate pure this compound from the crude reaction mixture. What is an effective purification strategy?

A: The purification process involves removing the polar byproducts from the Selectfluor® reagent and separating the desired product from unreacted starting material and any side products.

  • Step 1: Aqueous Workup: After the reaction is complete, the solvent (e.g., acetonitrile) is typically removed under reduced pressure. The residue is then partitioned between water and a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate). The water wash is crucial for removing the water-soluble F-TEDA byproduct and any remaining salts. Multiple extractions of the aqueous layer will ensure a good recovery of the organic-soluble product.

  • Step 2: Purification by Distillation or Chromatography:

    • Vacuum Distillation: this compound is a liquid with a boiling point of approximately 78°C at 17 mmHg, making vacuum distillation an excellent method for purification on a larger scale.[1][10] This is effective for separating it from less volatile impurities and any remaining cyclohexanone (b.p. 155 °C at atmospheric pressure).

    • Column Chromatography: For smaller scales or for separating compounds with very close boiling points, flash column chromatography on silica gel is effective. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically used.

Section 3: Visual Aids and Data

Reaction Mechanism and Workflow

The following diagrams illustrate the key mechanistic steps in the synthesis and a general experimental workflow.

reaction_mechanism cluster_keto_enol Keto-Enol Tautomerism Keto Cyclohexanone (Keto Form) Enol Cyclohexen-1-ol (Enol Form) Keto->Enol Equilibrium Intermediate Fluorinated Intermediate Enol->Intermediate Nucleophilic Attack on F+ Selectfluor Selectfluor® (F-TEDA-BF₄) Selectfluor->Intermediate Product This compound Intermediate->Product Proton Loss workflow Start Combine Cyclohexanone & Solvent (MeCN) AddReagent Add Selectfluor® (1.05 eq) Start->AddReagent React Heat Reaction (e.g., 60-80 °C) AddReagent->React Monitor Monitor by GC/TLC React->Monitor Monitor->React Incomplete Workup Aqueous Workup & Extraction Monitor->Workup Complete Purify Purify by Vacuum Distillation Workup->Purify

References

Technical Support Center: Enantioselective Fluorination of Cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enantioselective fluorination of cyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. As Senior Application Scientists, we have compiled this information based on peer-reviewed literature and practical experience to help you overcome common challenges and optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during the enantioselective fluorination of cyclohexanone. Each problem is presented with potential causes and actionable solutions.

Issue 1: Low Enantioselectivity (low ee%)

Question: I am performing an organocatalyzed α-fluorination of cyclohexanone using a primary or secondary amine catalyst, but my enantiomeric excess (ee%) is consistently low. What are the potential causes and how can I improve it?

Answer:

Low enantioselectivity is a common challenge in this transformation and can stem from several factors related to the catalyst, substrate, and reaction conditions. Here’s a breakdown of potential causes and solutions:

Potential Causes & Solutions:

  • Inappropriate Catalyst Choice or Purity:

    • Explanation: The structure of the organocatalyst is paramount for achieving high stereocontrol. For instance, in enamine catalysis, the catalyst's chiral scaffold dictates the facial selectivity of the fluorinating agent's approach to the enamine intermediate.[1][2] Ketones, in general, are less reactive than aldehydes and form lower equilibrium concentrations of the required enamine intermediate, making the choice of an effective catalyst even more critical.[1][3]

    • Solution:

      • Catalyst Screening: If you are using a standard catalyst like proline and observing low ee, consider screening a library of catalysts. For cyclohexanones, primary amine-functionalized Cinchona alkaloids have shown excellent results.[1][3][4] For α-branched cyclohexanones, a dual-catalysis system employing a chiral phosphoric acid and an amino acid derivative might be necessary.[5][6]

      • Verify Catalyst Purity: Ensure the catalyst is of high purity and the correct enantiomer. Impurities can interfere with the catalytic cycle.

  • Sub-optimal Solvent:

    • Explanation: The solvent plays a crucial role in the stability and reactivity of the catalytic intermediates and can influence the transition state geometry.[7] The choice of solvent can significantly impact enantioselectivity.[8]

    • Solution:

      • Solvent Screening: Conduct a solvent screen. While toluene is a common choice, other non-polar or polar aprotic solvents might be more effective for your specific catalyst-substrate combination.[5][8] For some systems, the addition of a co-solvent can be beneficial.[9]

      • Ensure Anhydrous Conditions: Water can interfere with the formation of the enamine intermediate and may lead to side reactions. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Incorrect Temperature:

    • Explanation: The enantioselectivity of many asymmetric reactions is temperature-dependent. Lower temperatures generally favor the desired stereoisomer by increasing the energy difference between the diastereomeric transition states.

    • Solution: Try running the reaction at a lower temperature (e.g., 4 °C, 0 °C, or -10 °C).[10] Be aware that lowering the temperature will likely decrease the reaction rate, so you may need to extend the reaction time.[11]

  • Inappropriate Fluorinating Agent:

    • Explanation: While Selectfluor® and N-fluorobenzenesulfonimide (NFSI) are common electrophilic fluorine sources, their reactivity and steric bulk can influence the outcome.[9] In some cases, one may provide significantly better enantioselectivity than the other.[9]

    • Solution: If you are using Selectfluor®, try switching to NFSI, or vice versa. The choice may depend on your specific catalytic system.

  • Catalyst Loading:

    • Explanation: While it may seem counterintuitive, a higher catalyst loading does not always lead to better results and can sometimes have a detrimental effect. Conversely, a catalyst loading that is too low may result in a slow reaction and potential background (non-catalyzed) reaction, which is non-selective.[10]

    • Solution: Optimize the catalyst loading. Typical loadings range from 2.5 mol% to 20 mol%.[9][10] It is advisable to start with the literature-recommended loading and then screen higher and lower concentrations.

Issue 2: Formation of Difluorinated Byproduct

Question: My reaction is producing a significant amount of a difluorinated byproduct. How can I suppress this side reaction?

Answer:

The formation of a difluorinated byproduct occurs when the desired monofluorinated product re-enolizes and undergoes a second fluorination. This is particularly problematic with highly reactive substrates or under conditions that favor enolization of the product.

Potential Causes & Solutions:

  • Stoichiometry of Reactants:

    • Explanation: Using an excess of the fluorinating agent or having the ketone as the limiting reagent can lead to difluorination once the initial substrate is consumed.

    • Solution:

      • Use Ketone in Excess: A common strategy is to use an excess of the cyclohexanone substrate (e.g., 2 equivalents) relative to the fluorinating agent (1 equivalent).[5][6] This ensures that the fluorinating agent is consumed before significant difluorination of the product can occur.

      • Careful Control of Fluorinating Agent Addition: If using the ketone in excess is not feasible, consider slow addition of the fluorinating agent to maintain a low instantaneous concentration.

  • Reaction Time:

    • Explanation: Prolonged reaction times after the complete consumption of the starting material can increase the likelihood of the monofluorinated product undergoing a second fluorination.

    • Solution: Monitor the reaction progress closely using techniques like TLC, GC, or 19F NMR. Quench the reaction as soon as the starting material is consumed.

  • Base/Additive Effects:

    • Explanation: Some protocols for α-branched cyclohexanones use a base (e.g., Na₂CO₃) to facilitate the reaction.[5][6] An inappropriate choice or amount of base can increase the rate of enolization of the monofluorinated product, leading to difluorination.

    • Solution: If using a base, screen different bases and optimize their stoichiometry. A weaker base or a precise amount may be required.

Issue 3: Low Reaction Yield/Conversion

Question: My reaction is not going to completion, or the isolated yield is very low. What factors could be responsible for this?

Answer:

Low yield or conversion can be attributed to several factors, ranging from catalyst deactivation to poor substrate reactivity.

Potential Causes & Solutions:

  • Inefficient Enamine Formation:

    • Explanation: Ketones form enamines more slowly and in lower equilibrium concentrations than aldehydes.[1][3] This is a primary hurdle in the organocatalytic fluorination of ketones.

    • Solution:

      • Catalyst Choice: As mentioned for low ee%, the choice of catalyst is critical. Primary amines, particularly those derived from Cinchona alkaloids, are often more effective for ketone fluorination than secondary amines like proline.[1][3]

      • Use of Additives: The addition of a co-catalyst or an acidic additive can sometimes promote enamine formation and increase the reaction rate.[8][12]

  • Catalyst Deactivation:

    • Explanation: Impurities in the reagents or solvent (e.g., water, acids) can deactivate the catalyst. The fluorinating agent itself or byproducts of the reaction can also lead to catalyst inhibition.

    • Solution:

      • Purify Reagents: Ensure all reagents, especially the cyclohexanone and solvent, are pure and dry. Cyclohexanone can be purified by distillation.[13][14]

      • Inert Atmosphere: Running the reaction under an inert atmosphere of nitrogen or argon can prevent catalyst oxidation.

  • Substrate Reactivity:

    • Explanation: Sterically hindered cyclohexanones, particularly α-branched ones, are notoriously difficult substrates for enamine catalysis.[6]

    • Solution: For these challenging substrates, a standard enamine catalysis approach may not be sufficient. Consider more advanced methods, such as the dual chiral anion phase-transfer and enamine catalysis system developed for α-branched cyclohexanones.[5][6][15]

  • Workup and Purification Issues:

    • Explanation: The desired α-fluorocyclohexanone can be volatile or unstable under certain purification conditions (e.g., on silica gel).

    • Solution:

      • Careful Workup: Use a mild aqueous workup.

      • Purification Method: If you suspect degradation on silica gel, consider alternative purification methods such as distillation or preparative HPLC. When using column chromatography, deactivating the silica gel with triethylamine may help.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for the enantioselective fluorination of cyclohexanone?

A1: The most prevalent and successful systems fall into two main categories:

  • Organocatalysis: This is the most widely explored approach.

    • Amine Catalysis: Chiral primary and secondary amines are used to form a nucleophilic enamine intermediate with cyclohexanone, which then attacks the electrophilic fluorine source. Proline and its derivatives have been used, but often give low enantioselectivity for ketones.[9] More effective catalysts include primary amines based on Cinchona alkaloids.[1][3][4]

    • Chiral Anion Phase-Transfer Catalysis: This approach uses a chiral phosphoric acid to generate a chiral anion in solution, which then guides the fluorination. It is often used in combination with enamine catalysis for challenging substrates.[5][6]

  • Metal Catalysis: Chiral transition metal complexes (e.g., using palladium, titanium, or nickel) can be used to create a chiral environment around a metal enolate of cyclohexanone.[9] These systems can be highly effective, offering a different approach to stereocontrol.[9]

Q2: How do I choose between Selectfluor® and NFSI as the fluorinating agent?

A2: Both Selectfluor® (an N-F salt) and NFSI (N-fluorobenzenesulfonimide) are commercially available, stable, and easy-to-handle electrophilic fluorinating agents.[9] The choice often depends on the specific catalytic system.

  • Selectfluor® is a powerful fluorinating agent and also a strong oxidant.[16] Its reactivity is sometimes beneficial for less reactive substrates.

  • NFSI is generally considered a milder fluorinating agent. In some catalytic systems, NFSI has been shown to provide superior enantioselectivity compared to Selectfluor®.[9]

  • Recommendation: The optimal choice is often determined empirically. It is advisable to consult the literature for the specific catalyst you are using. If developing a new method, screening both reagents is recommended.

Q3: What is the general mechanism of the organocatalyzed fluorination of cyclohexanone?

A3: The most common mechanism is based on enamine catalysis. The key steps are:

  • Enamine Formation: The chiral amine catalyst (primary or secondary) reacts reversibly with cyclohexanone to form a chiral enamine intermediate. This is often the rate-limiting step.[1]

  • Electrophilic Attack: The enamine, which is nucleophilic at the α-carbon, attacks the electrophilic fluorine source (e.g., Selectfluor® or NFSI). The chiral scaffold of the catalyst blocks one face of the enamine, forcing the fluorinating agent to approach from the less sterically hindered face. This step determines the stereochemistry of the product.

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by trace water in the reaction mixture to release the α-fluorocyclohexanone product and regenerate the chiral amine catalyst, allowing it to re-enter the catalytic cycle.

Q4: Can I use this method for α-substituted cyclohexanones?

A4: Yes, but it is significantly more challenging. The presence of a substituent at the α-position creates a quaternary stereocenter upon fluorination. These substrates are sterically hindered, which slows down the formation of the enamine intermediate.[6] Standard organocatalytic methods that work well for unsubstituted cyclohexanone often fail for α-branched substrates.[5] For these cases, a dual catalysis system, combining enamine catalysis with chiral anion phase-transfer catalysis, has been specifically developed and shown to be effective.[5][6][15]

Q5: How should I purify the final α-fluorocyclohexanone product?

A5: Following an aqueous workup to remove the catalyst and any water-soluble byproducts, the crude product is typically purified by flash column chromatography on silica gel.[6]

  • Solvent System: A common eluent system is a gradient of ethyl acetate in hexanes.

  • Potential Issues: Be aware that some α-fluoro ketones can be sensitive to the acidity of silica gel. If you observe product degradation, you can use silica gel that has been neutralized with a small amount of triethylamine (typically 1% v/v in the eluent).

  • Alternative Methods: For highly volatile products, purification by distillation under reduced pressure may be an option.[13]

Experimental Protocols & Diagrams

General Protocol: Organocatalytic Enantioselective Fluorination of Cyclohexanone

This protocol is a representative example based on methods described in the literature.[1][3] Optimization will be required for specific substrates and catalysts.

Materials:

  • Cyclohexanone

  • Chiral primary amine catalyst (e.g., Cinchona alkaloid-derived)

  • N-Fluorobenzenesulfonimide (NFSI)

  • Anhydrous solvent (e.g., toluene)

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the chiral primary amine catalyst (10 mol%).

  • Add anhydrous toluene via syringe.

  • Add cyclohexanone (1.2 equivalents) to the flask via syringe.

  • Stir the mixture at the desired temperature (e.g., room temperature or 4 °C) for 10-15 minutes.

  • Add NFSI (1.0 equivalent) in one portion.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired α-fluorocyclohexanone.

  • Determine the enantiomeric excess (ee%) by chiral HPLC or GC analysis.

Data Presentation
ParameterTypical RangePotential Impact on EnantioselectivityReference
Catalyst Loading 2.5 - 20 mol%Can affect reaction rate and selectivity.[10]
Temperature -10 °C to 25 °CLower temperatures generally improve ee%.[10]
Solvent Toluene, CH₂Cl₂, THFSignificant impact on transition state geometry.[8]
Substrate Ratio 1.2 - 2.0 eq. (ketone)Excess ketone prevents difluorination.[5][6]

Diagrams

Enamine Catalysis Cycle cluster_cycle Catalytic Cycle Cyclohexanone Cyclohexanone Enamine Chiral Enamine Intermediate Cyclohexanone->Enamine + Catalyst - H₂O Catalyst Chiral Amine Catalyst (R₂NH) Catalyst->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium + "F+" Source Iminium->Catalyst Regeneration Product α-Fluorocyclohexanone Iminium->Product + H₂O - Catalyst FluorineSource "F+" Source (e.g., NFSI) FluorineSource->Enamine caption Fig 1. Simplified Enamine Catalysis Cycle.

Fig 1. Simplified Enamine Catalysis Cycle. A chiral amine catalyst reversibly forms a chiral enamine with cyclohexanone. This intermediate is attacked by an electrophilic fluorine source, followed by hydrolysis to yield the product and regenerate the catalyst.

Troubleshooting_Workflow start Low Enantioselectivity (low ee%) q1 Is the catalyst optimal for ketone fluorination? start->q1 a1_yes Screen Solvents & Lower Temperature q1->a1_yes Yes a1_no Screen Catalysts (e.g., Cinchona Alkaloids) q1->a1_no No q2 Is difluorination occurring? a1_yes->q2 a1_no->q2 a2_yes Use Ketone in Excess (2 eq.) & Monitor Time q2->a2_yes Yes q3 Is conversion low? q2->q3 No a2_yes->q3 a3_yes Check Reagent Purity. Consider Additives or Dual Catalysis for Branched Substrates. q3->a3_yes Yes end Optimized Reaction q3->end No a3_yes->end

Fig 2. Troubleshooting Workflow for Low Enantioselectivity. A logical decision tree to diagnose and solve common issues encountered during the reaction, starting with catalyst choice and proceeding through other key reaction parameters.

References

Troubleshooting difluorination in the synthesis of 2-Fluorocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Fluorocyclohexanone

Introduction: The synthesis of this compound is a critical step in the development of various pharmaceuticals and advanced materials. However, the seemingly straightforward α-fluorination of cyclohexanone is often complicated by the formation of difluorinated byproducts, which can significantly impact yield and purity. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help researchers overcome the challenge of difluorination and achieve high selectivity for the desired mono-fluorinated product.

Section 1: Understanding the Reaction Mechanism

This section addresses the fundamental chemical principles governing both the desired mono-fluorination and the problematic difluorination. A clear understanding of the underlying mechanism is the first step toward effective troubleshooting.

FAQ: What is the general mechanism for the α-fluorination of cyclohexanone?

The α-fluorination of cyclohexanone is an electrophilic substitution reaction that proceeds via an enol or enolate intermediate.[1][2] The reaction is typically catalyzed by acid or base to facilitate the formation of this nucleophilic intermediate, which then attacks an electrophilic fluorine source, such as Selectfluor® or N-Fluorobenzenesulfonimide (NFSI).

The key steps are:

  • Enolization: In the presence of an acid or base catalyst, cyclohexanone establishes an equilibrium with its more nucleophilic enol or enolate tautomer.

  • Electrophilic Attack: The electron-rich double bond of the enol/enolate attacks the electrophilic fluorine atom ("F+") of the fluorinating agent (e.g., Selectfluor®).[1][3]

  • Product Formation: This step forms the C-F bond at the α-position and regenerates the carbonyl group, yielding this compound.

Alpha-Fluorination Mechanism cluster_0 Step 1: Enolization cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Product Formation Ketone Cyclohexanone Enolate Cyclohexanone Enolate Ketone->Enolate  + Base (-BH+) or Acid (-H+) ProductComplex Intermediate Complex Enolate->ProductComplex Attacks 'F+' FluorinatingAgent N-F Reagent (e.g., Selectfluor®) FluorinatingAgent->ProductComplex MonoFluoro This compound ProductComplex->MonoFluoro

Caption: General mechanism of electrophilic α-fluorination.

FAQ: Why does difluorination occur and what are the common byproducts?

Difluorination occurs because the initial product, this compound, can itself undergo a second fluorination. The primary difluorinated byproduct is typically 2,2-difluorocyclohexanone .[1] The formation of 2,6-difluorocyclohexanone is also possible, arising from the fluorination of the alternative enolate.

The propensity for difluorination is driven by two main factors:

  • Excess Fluorinating Agent: If more than one equivalent of the fluorinating agent is present, it can react with the newly formed this compound.

  • Reaction Kinetics: The mono-fluorinated ketone can sometimes be more reactive towards further fluorination than the starting material under certain conditions, although this is a complex interplay of electronics and sterics.[1] The introduction of an electron-withdrawing fluorine atom can increase the acidity of the remaining α-proton, facilitating a second enolization.

Section 2: Troubleshooting Guide for Difluorination

This core section is designed in a problem-and-solution format to directly address the most common experimental failures.

Problem: My reaction yields a high percentage of 2,2-difluorocyclohexanone. How can I improve selectivity for the mono-fluorinated product?

High levels of 2,2-difluorocyclohexanone are the most frequent issue. Achieving high mono-selectivity requires careful control over reaction parameters to disfavor the second fluorination event.[4]

Solution Pathway:

  • Control Stoichiometry (Most Critical Factor):

    • Causality: The most direct cause of difluorination is an excess of the electrophilic fluorine source. Using a precise stoichiometric amount (or even a slight sub-stoichiometric amount) of the fluorinating agent is crucial.

    • Action: Carefully weigh the fluorinating agent and use no more than 1.0 to 1.1 equivalents relative to the cyclohexanone starting material.[4] An initial experiment with 0.95 equivalents can be informative to establish a baseline, accepting incomplete conversion to ensure high mono-selectivity.

  • Optimize Reagent Addition:

    • Causality: Adding the fluorinating agent all at once creates a high local concentration, increasing the probability of the newly formed this compound encountering and reacting with another molecule of the agent before all the starting material is consumed.

    • Action: Employ slow, controlled addition of the fluorinating agent. This can be done by adding a solid agent in small portions over time or, for better control, by dissolving it in the reaction solvent and adding it dropwise via a syringe pump. This maintains a low, steady concentration of the fluorinating agent in the reaction mixture.[4]

  • Adjust Reaction Temperature:

    • Causality: The activation energy for the second fluorination may be different from the first. Lowering the temperature generally slows down all reactions but can disproportionately slow the undesired second fluorination, thus enhancing selectivity.[5] This is a classic method of achieving kinetic control over thermodynamic control.[6][7]

    • Action: Run the reaction at a lower temperature. If you are running at room temperature, try cooling to 0 °C or even -20 °C.[8] While the overall reaction time may increase, the selectivity for mono-fluorination often improves significantly.

Troubleshooting Workflow Diagram:

Difluorination Troubleshooting Start High 2,2-Difluorination Detected CheckStoi Is Fluorinating Agent ≤ 1.1 eq? Start->CheckStoi AdjustStoi Action: Reduce agent to 1.0-1.1 eq. Re-run experiment. CheckStoi->AdjustStoi No CheckAdd Was agent added all at once? CheckStoi->CheckAdd Yes Success Mono-selectivity Improved AdjustStoi->Success SlowAdd Action: Use slow, portion-wise, or syringe pump addition. CheckAdd->SlowAdd Yes CheckTemp Was reaction run at RT or higher? CheckAdd->CheckTemp No SlowAdd->Success LowerTemp Action: Reduce temperature to 0 °C or -20 °C and monitor. CheckTemp->LowerTemp Yes CheckTemp->Success No LowerTemp->Success

Caption: Decision tree for troubleshooting high difluorination.

Problem: I am observing both 2,2- and 2,6-difluorocyclohexanone. What controls this regioselectivity?

The formation of 2,6-difluorocyclohexanone points to issues with regiocontrol in the enolate formation step. Cyclohexanone can form two different enolates: the less substituted (kinetic) enolate and the more substituted (thermodynamic) enolate.

  • Kinetic Enolate: Formed by removing the more accessible proton at the C6 position. This is favored by strong, sterically hindered bases (like LDA) and low temperatures.[6]

  • Thermodynamic Enolate: The more stable, more substituted enolate formed at the C2 position. It is favored by weaker bases and higher temperatures, which allow equilibration.[6][9]

Solution: If your goal is exclusively this compound and its 2,2-difluoro byproduct, the presence of the 2,6-isomer suggests that your conditions are allowing for the formation of the kinetic enolate. To suppress this:

  • Use Thermodynamic Conditions: Employ weaker bases (e.g., NaH, K₂CO₃) and allow the reaction to stir at room temperature or slightly above to ensure the enolate equilibrium favors the more stable thermodynamic isomer before the fluorinating agent is added or reacts.

Problem: How can I accurately monitor the reaction to stop it before significant difluorination occurs?

Effective reaction monitoring is key to maximizing the yield of the mono-fluorinated product while minimizing the di-fluorinated byproduct.

Solution:

  • Thin-Layer Chromatography (TLC): A quick and easy method. The mono- and di-fluorinated products will likely have different Rf values from the starting material. However, they may be close, so a good solvent system is needed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The most reliable method for monitoring. It provides clear separation of cyclohexanone, this compound, and difluorocyclohexanone, allowing for quantitative assessment of the reaction mixture over time.[10]

  • ¹⁹F NMR Spectroscopy: An excellent and direct method. The fluorine signals for the mono- and di-fluorinated products will appear at distinct chemical shifts, allowing for precise quantification of their relative ratios without separation.[1][11][12] This is a powerful tool if available.

Section 3: Experimental Protocols & Best Practices

Protocol 1: Optimized Synthesis of this compound with High Mono-selectivity

This protocol is designed to minimize difluorination by controlling stoichiometry and addition rate.

Materials:

  • Cyclohexanone (1.0 eq)

  • Selectfluor® (1.05 eq)

  • Acetonitrile (MeCN), anhydrous

  • Round-bottom flask with stir bar

  • Syringe pump or dropping funnel

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve cyclohexanone (1.0 eq) in anhydrous acetonitrile (to make a ~0.1 M solution).

  • Cool the stirred solution to 0 °C using an ice bath.

  • In a separate flask, dissolve Selectfluor® (1.05 eq) in anhydrous acetonitrile.

  • Using a syringe pump, add the Selectfluor® solution to the cyclohexanone solution dropwise over a period of 2-4 hours.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional hour.

  • Monitor the reaction progress by taking small aliquots for GC-MS or ¹⁹F NMR analysis every hour.[4]

  • Once analysis shows maximum consumption of starting material with minimal difluorinated product, quench the reaction by pouring it into water.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to separate this compound from any unreacted starting material and difluorinated byproducts.

Protocol 2: Quantifying Mono- vs. Di-fluorination using ¹⁹F NMR

Procedure:

  • Prepare a stock solution of an internal standard, such as hexafluorobenzene (HFB), in a deuterated solvent (e.g., CDCl₃).

  • Withdraw a small aliquot (~0.1 mL) from the reaction mixture and quench it in a vial containing deuterated solvent and the internal standard.

  • Acquire a ¹⁹F NMR spectrum. The large chemical shift dispersion allows for clear separation of signals.[13]

  • Integrate the peak corresponding to this compound (doublet), the peak for 2,2-difluorocyclohexanone (singlet or triplet depending on coupling), and the internal standard.

  • The ratio of the integrals (normalized for the number of fluorine atoms) directly corresponds to the molar ratio of the species in the mixture, providing a highly accurate measure of conversion and selectivity.[13][14]

Expected Chemical Shifts:

  • This compound: Typically a doublet around -180 ppm.[1]

  • 2,2-Difluorocyclohexanone: Typically a singlet or narrowly coupled multiplet around -119 to -123 ppm.[1]

  • Note: Exact chemical shifts can vary based on solvent and instrument.

Section 4: Frequently Asked Questions (FAQs)

  • Q: Which fluorinating agent is better, Selectfluor® or NFSI?

    • A: Both are effective electrophilic fluorinating agents.[2][15] Selectfluor® is often more reactive and is widely used for simple ketones.[16][17] NFSI (N-Fluorobenzenesulfonimide) is also very effective and is sometimes preferred in complex organocatalytic systems.[8][18][19][20] For troubleshooting difluorination, the choice of agent is less critical than the control of stoichiometry and reaction conditions.

  • Q: Can I use a silyl enol ether of cyclohexanone to improve selectivity?

    • A: Yes. Using a pre-formed silyl enol ether of cyclohexanone can be an excellent strategy. It decouples the enolization step from the fluorination step, allowing for a clean, stoichiometric reaction with the fluorinating agent, which can significantly suppress difluorination.

  • Q: My fluorinating agent is old. Could this affect the reaction?

    • A: Yes. While N-F reagents like Selectfluor® and NFSI are generally bench-stable solids, they can be hygroscopic.[19] Absorbed moisture can affect their reactivity and introduce side reactions. It is best practice to use a freshly opened bottle or to dry the reagent under vacuum before use if degradation is suspected.

  • Q: What is the best method to purify this compound from its difluorinated byproduct?

    • A: Flash column chromatography on silica gel is the most common and effective method. The polarity difference between the mono- and di-fluorinated compounds is usually sufficient to allow for good separation with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

References

Technical Support Center: Purification of 2-Fluorocyclohexanone by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-fluorocyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for overcoming challenges associated with the column chromatography of this versatile fluorinated ketone. As a polar compound with a reactive carbonyl group, this compound presents unique purification challenges that require a carefully considered approach.[1] This document provides field-proven insights and troubleshooting strategies to ensure you achieve the desired purity and yield in your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the column chromatography of this compound, offering step-by-step solutions grounded in chemical principles.

Problem 1: Poor Separation of this compound from Impurities (Co-elution)

Symptoms:

  • Fractions containing this compound are contaminated with starting materials or byproducts.

  • TLC analysis of column fractions shows overlapping spots.

Root Cause Analysis and Solutions:

  • Inadequate Solvent System Polarity: The polarity of the mobile phase may not be optimal to resolve this compound from impurities.

    • Solution: The key to good separation is to find a solvent system where the desired compound has an Rf value between 0.25 and 0.35 on a TLC plate.[2][3] A common starting point for a moderately polar ketone like this compound is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[4]

      • Step 1: Begin by testing a solvent system of 20% ethyl acetate in hexane on a TLC plate.

      • Step 2: If the Rf value is too high (the spot travels too far), decrease the polarity by reducing the percentage of ethyl acetate.

      • Step 3: If the Rf value is too low (the spot barely moves), increase the polarity by increasing the percentage of ethyl acetate.

      • Step 4: For highly polar impurities, a more polar solvent like methanol in dichloromethane might be necessary, but use methanol sparingly (less than 10%) to avoid dissolving the silica gel.[4]

  • Column Overloading: Applying too much crude sample to the column can lead to broad bands and poor separation.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

      • Step 1: For a column packed with 100 g of silica gel, aim to load no more than 1-5 g of your crude this compound mixture.

      • Step 2: Ensure the sample is concentrated onto a small amount of silica gel or dissolved in a minimal amount of the initial eluent before loading to create a narrow starting band.[5]

Problem 2: Product Decomposition on the Column

Symptoms:

  • Low overall yield of this compound after chromatography.

  • Appearance of new, unexpected spots on the TLC plates of the collected fractions.

  • Streaking or tailing of the product spot on TLC.[6]

Root Cause Analysis and Solutions:

  • Acidity of Silica Gel: Standard silica gel is slightly acidic and can catalyze decomposition reactions of sensitive compounds like α-fluoroketones.[3]

    • Solution 1: Deactivating the Silica Gel:

      • Step 1: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

      • Step 2: Add 1-2% triethylamine (or another suitable base) to the slurry and stir for 15-20 minutes.

      • Step 3: Pack the column with the neutralized silica gel. This will help to mitigate acid-catalyzed decomposition.

    • Solution 2: Using an Alternative Stationary Phase:

      • If decomposition persists, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[6] Run TLC plates with these alternative stationary phases to determine the appropriate solvent system before attempting the column.

  • Prolonged Exposure on the Column: The longer the compound remains on the stationary phase, the greater the chance of decomposition.

    • Solution: Once the desired compound begins to elute, you can increase the polarity of the mobile phase to speed up the elution and minimize contact time with the silica gel.[6] This is known as a gradient elution.

Problem 3: The Compound Won't Elute from the Column or Elutes Very Slowly

Symptoms:

  • No sign of this compound in the collected fractions, even after passing a large volume of solvent.

  • Significant tailing of the product, where it comes off the column over a large number of fractions.[6]

Root Cause Analysis and Solutions:

  • Mobile Phase is Not Polar Enough: The solvent system may be too non-polar to effectively move the polar this compound down the column.

    • Solution:

      • Step 1: If you started with a low polarity eluent (e.g., 10% ethyl acetate in hexane), gradually increase the percentage of the polar solvent.

      • Step 2: You can do this in a stepwise gradient, for example, by increasing the ethyl acetate concentration by 5-10% after every few column volumes.

      • Step 3: A more polar solvent like methanol can be added to the mobile phase in small amounts (e.g., 1-5% in dichloromethane) for very stubborn compounds.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

For most applications, standard flash-grade silica gel (40-63 µm particle size) is the most common and versatile stationary phase.[7] However, due to the slightly acidic nature of silica gel, if you observe product decomposition, consider using deactivated silica gel or alternative stationary phases like neutral alumina.[3][6]

Q2: How do I choose the right solvent system for my column?

The ideal solvent system should provide good separation of your desired compound from impurities on a TLC plate, with an Rf value for this compound of approximately 0.25-0.35.[8] A mixture of hexane and ethyl acetate is a standard choice for compounds of moderate polarity.[4] Systematically test different ratios of these solvents using TLC to find the optimal conditions before running your column.[2]

Q3: How can I detect this compound in the column fractions?

This compound contains a carbonyl group, which is a chromophore that absorbs UV light. Therefore, the easiest way to monitor your fractions is by spotting them on a TLC plate and visualizing the spots under a UV lamp (typically at 254 nm).[9] Alternatively, you can use a chemical stain like potassium permanganate, which reacts with the ketone.

Q4: My compound appears as a streak rather than a spot on the TLC. What does this mean?

Streaking on a TLC plate often indicates that the sample is too concentrated or that the compound is decomposing on the plate.[8] Try diluting your sample before spotting it on the TLC plate. If streaking persists, it may be a sign of instability on the silica gel, in which case you should consider the troubleshooting steps for product decomposition mentioned above.

Data Summary Table

ParameterRecommended Starting ConditionsRationale
Stationary Phase Silica Gel (40-63 µm)Good resolving power for a wide range of compounds.[7]
Mobile Phase (Eluent) 10-30% Ethyl Acetate in HexaneGood starting polarity for moderately polar ketones.[4] Adjust based on TLC results.
Optimal TLC Rf 0.25 - 0.35Provides the best balance for good separation on a column.[3][8]
Sample Load 1-5% of silica gel weightPrevents column overloading and ensures good separation.
Detection Method UV visualization (254 nm) or KMnO₄ stainThe carbonyl group is UV active, and KMnO₄ reacts with the ketone.[9]

Experimental Protocol: Standard Purification of this compound

This protocol outlines a standard procedure for the purification of this compound using flash column chromatography.

1. Preparation of the TLC and Solvent System:

  • Prepare several small beakers with varying ratios of ethyl acetate and hexane (e.g., 10:90, 20:80, 30:70).
  • Dissolve a small amount of your crude this compound in a volatile solvent like dichloromethane.
  • Spot the crude mixture on separate TLC plates and develop them in the different solvent systems.
  • Identify the solvent system that gives an Rf of ~0.3 for the this compound spot. This will be your starting eluent.

2. Packing the Column:

  • Secure a glass chromatography column vertically.
  • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
  • Prepare a slurry of silica gel in your starting eluent (or the non-polar component of your eluent).
  • Pour the slurry into the column, gently tapping the side to ensure even packing.
  • Add another layer of sand on top of the silica gel to prevent disturbance during solvent addition.
  • Drain the solvent until it is level with the top of the sand.

3. Loading the Sample:

  • Dissolve your crude this compound in a minimal amount of dichloromethane or the starting eluent.
  • Carefully add the sample solution to the top of the column using a pipette.
  • Alternatively, for better resolution, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

4. Running the Column and Collecting Fractions:

  • Carefully add your eluent to the column.
  • Apply gentle air pressure to the top of the column to force the solvent through at a steady rate (a flow rate of about 2 inches per minute is a good target).
  • Collect the eluting solvent in a series of test tubes or flasks.
  • Monitor the progress of the separation by periodically taking a small sample from the collected fractions, spotting it on a TLC plate, and checking under a UV lamp.

5. Combining Fractions and Removing Solvent:

  • Once the separation is complete, use TLC to identify all fractions that contain pure this compound.
  • Combine the pure fractions into a round-bottom flask.
  • Remove the solvent using a rotary evaporator to obtain your purified this compound.[5]

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Start Problem with Purification PoorSep Poor Separation (Co-elution) Start->PoorSep Decomp Product Decomposition Start->Decomp NoElution No/Slow Elution Start->NoElution CheckTLC Optimize Solvent System via TLC (Target Rf 0.25-0.35) PoorSep->CheckTLC Is Rf optimal? ReduceLoad Reduce Sample Load (1-5% of Silica Weight) PoorSep->ReduceLoad Is column overloaded? DeactivateSilica Deactivate Silica Gel (e.g., with Triethylamine) Decomp->DeactivateSilica Is silica too acidic? IncreasePolarity Use Gradient Elution to Speed Up Decomp->IncreasePolarity Is run time too long? IncreaseEluentPolarity Increase Eluent Polarity (Stepwise Gradient) NoElution->IncreaseEluentPolarity AltPhase Use Alternative Stationary Phase (Alumina, Florisil) DeactivateSilica->AltPhase If decomposition persists

Caption: Troubleshooting workflow for this compound purification.

References

Removal of unreacted starting material from 2-Fluorocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Fluorocyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for removing unreacted starting materials and other common impurities. We will delve into the causality behind experimental choices to empower you with robust, self-validating purification protocols.

Frequently Asked Questions (FAQs)
Q1: What is the most common unreacted starting material I need to remove?

The most prevalent starting material in the synthesis of this compound is Cyclohexanone . Most synthetic routes involve the direct fluorination of cyclohexanone or its enol/enolate equivalent. Therefore, residual cyclohexanone is the primary impurity to target for removal.

Q2: How do the physical properties of this compound and Cyclohexanone influence the purification strategy?

The choice of purification method is dictated by the differences in the physicochemical properties of the product and the primary impurity. As shown in the table below, their boiling points are relatively close, which presents a purification challenge.

PropertyThis compoundCyclohexanoneData Source(s)
Molecular Weight 116.13 g/mol 98.14 g/mol [1]
Boiling Point 110-111 °C at 70 mmHg155.6 °C at 760 mmHg
78 °C at 17 mmHg~60-65 °C at 20 mmHg (estimated)[2]
Density 1.040 g/mL at 25 °C0.948 g/mL at 20 °C

Note: The boiling point of Cyclohexanone at reduced pressure is estimated based on standard vapor pressure charts. The key takeaway is that the boiling points can be close enough to require careful separation techniques.

Q3: What is the recommended first-pass purification strategy?

For most lab-scale purifications (< 50 g), Flash Column Chromatography is the most reliable and efficient first-pass strategy. The introduction of the electronegative fluorine atom sufficiently alters the polarity of this compound compared to cyclohexanone, allowing for effective separation on silica gel.[3] For larger, industrial-scale separations, fractional vacuum distillation becomes more practical.[4]

Q4: Is this compound stable during purification?

α-Fluoroketones are generally stable compounds but can be susceptible to degradation under certain conditions.[5]

  • Strong Basic Conditions: Prolonged exposure to strong bases can lead to elimination reactions or other rearrangements. It is advisable to avoid strong bases during workup if possible.

  • Strong Acidic Conditions: While more stable than under basic conditions, strong acids and high temperatures can potentially cause side reactions.[6]

  • Thermal Stress: Like many organic molecules, prolonged heating at high temperatures can cause decomposition. This is a key reason why vacuum distillation is preferred over atmospheric distillation.[7]

Troubleshooting and In-Depth Purification Guides

This section provides detailed protocols and troubleshooting advice in a question-and-answer format to address specific challenges you may encounter.

Purification by Distillation

Q5: I attempted a simple distillation, but my product is still contaminated with cyclohexanone. Why did this fail?

A simple distillation is only effective for separating liquids with significantly different boiling points, typically a difference of greater than 70-100 °C.[7][8] The boiling points of this compound and cyclohexanone are too close for this method to be effective, leading to co-distillation.

Solution: Fractional Vacuum Distillation

To achieve separation of components with close boiling points, you must use fractional distillation.[9] Performing this under vacuum is critical to prevent thermal degradation of the product.[7]

Experimental Protocol: Fractional Vacuum Distillation

  • Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column (or a column packed with Raschig rings or steel wool for higher efficiency) between the distilling flask and the distillation head. Ensure all glass joints are properly sealed with vacuum grease.

  • System Check: Before heating, ensure your system can hold a stable vacuum. A leak-free system is crucial for a constant boiling temperature.

  • Heating: Heat the distillation flask gently using a heating mantle with a stirrer. Do not use a Bunsen burner. Add boiling chips or a magnetic stir bar to ensure smooth boiling.[10]

  • Equilibration: As the mixture begins to boil and vapors rise into the column, heat the flask at a rate that allows a temperature gradient to establish in the column. This is key for the multiple condensation-vaporization cycles that enable separation.[11]

  • Fraction Collection: Collect fractions in a receiving flask. You should observe an initial fraction of any lower-boiling impurities, followed by a stable temperature plateau as your purified product distills. The temperature should then rise again as the higher-boiling cyclohexanone begins to distill. Collect the this compound fraction during the stable plateau.

DOT Diagram: Distillation Method Selection

G start Start: Crude this compound check_bp Are boiling points of components separated by >70°C? start->check_bp simple_dist Simple Vacuum Distillation check_bp->simple_dist  Yes fractional_dist Fractional Vacuum Distillation check_bp->fractional_dist No   end_node Pure Product simple_dist->end_node fractional_dist->end_node

Caption: Decision tree for selecting a distillation method.

Purification by Flash Column Chromatography

Q6: I'm trying to develop a solvent system for flash chromatography, but the spots for my product and starting material are too close on the TLC plate. What should I do?

Poor separation on TLC indicates that the polarity difference is not being effectively exploited by your chosen solvent system. The goal is to find a solvent system where the desired product has an Rf value of approximately 0.3.[12]

Solution: Solvent System Optimization

  • Start with a standard solvent system: A common starting point for ketones is a mixture of hexanes and ethyl acetate. Begin with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity.

  • Try alternative solvents: If hexanes/ethyl acetate fails, consider other solvent systems. Dichloromethane/methanol or toluene/acetone can offer different selectivity.[12] For fluorinated compounds specifically, sometimes unique selectivity can be achieved with fluorinated stationary phases, though this is a more advanced technique.[13][14]

  • Add a modifier: For acidic or basic compounds, adding a small amount (~0.1%) of acetic acid or triethylamine, respectively, can improve peak shape and separation, though this is less likely to be necessary for these ketones.[12]

Experimental Protocol: Flash Column Chromatography

  • Column Packing: Securely plug a glass column with cotton or glass wool. Add a small layer of sand. Add the appropriate amount of silica gel (40-63 µm particle size is standard for flash chromatography) as a slurry in the initial, low-polarity eluent.[15] Allow it to pack under light positive pressure. Add another layer of sand on top.

  • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel (~1-2x the mass of the crude product) and evaporate the solvent to dryness. Carefully add the dry powder to the top of the packed column. This "dry loading" technique generally provides superior resolution compared to liquid loading.[13]

  • Elution: Begin eluting with your starting solvent mixture (e.g., 95:5 hexanes:ethyl acetate). Apply positive pressure (using compressed air or nitrogen) to achieve a solvent flow rate of about 2 inches per minute.[3]

  • Gradient Elution: Gradually and systematically increase the polarity of the mobile phase (e.g., move from 95:5 to 90:10, then 85:15 hexanes:ethyl acetate). Collect fractions continuously.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator.

DOT Diagram: Flash Chromatography Workflow

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_slurry 1. Prepare Silica Slurry pack_col 2. Pack Column prep_slurry->pack_col load_sample 3. Dry Load Sample pack_col->load_sample elute 4. Elute with Solvent Gradient load_sample->elute collect 5. Collect Fractions elute->collect tlc 6. Analyze Fractions by TLC collect->tlc combine 7. Combine Pure Fractions tlc->combine rotovap 8. Evaporate Solvent combine->rotovap final_product final_product rotovap->final_product Pure this compound

Caption: Step-by-step workflow for flash chromatography.

Purification by Chemical Means

Q7: Are there any chemical methods to selectively remove the unreacted cyclohexanone?

Yes, a classic chemical method for separating aldehydes and some reactive ketones from other organic compounds is through the formation of a water-soluble bisulfite adduct.[16] This technique relies on the reversible nucleophilic addition of bisulfite to the carbonyl group.

Applicability and Limitations: While both this compound and cyclohexanone are ketones, their reactivity towards bisulfite addition may differ. The electron-withdrawing fluorine atom in the alpha position makes the carbonyl carbon of this compound more electrophilic.[17] However, it may also introduce steric hindrance. This difference in reactivity could potentially be exploited for selective removal, though it would require careful optimization of reaction conditions (temperature, time). This is generally considered an advanced or last-resort method if chromatography and distillation fail.

Experimental Protocol: Exploratory Bisulfite Wash

  • Dissolution: Dissolve the crude mixture in a suitable organic solvent (e.g., diethyl ether, MTBE) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 5-10 minutes.[18] Caution: This reaction can generate sulfur dioxide gas; perform in a well-ventilated fume hood.[16]

  • Separation: Allow the layers to separate. The aqueous layer will contain the bisulfite adduct of the more reactive ketone. The organic layer will be enriched in the less reactive component.

  • Analysis: Separate the layers and analyze the organic layer by GC or NMR to determine if selective removal has occurred.

  • Recovery (Optional): The ketone can be regenerated from the aqueous adduct layer by adding a strong acid or base, followed by extraction.[18]

References

Technical Support Center: Catalyst Deactivation in the Synthesis of 2-Fluorocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Fluorocyclohexanone. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of electrophilic fluorination. Catalyst deactivation is a common hurdle in this process, leading to diminished yields and operational inefficiencies. This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Overview of this compound Synthesis

The synthesis of this compound, a valuable intermediate in the creation of various pharmaceuticals, typically involves the electrophilic fluorination of cyclohexanone or its derivatives.[1][2] This reaction is often catalyzed to enhance efficiency and selectivity. Common fluorinating agents include Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-Fluorobenzenesulfonimide (NFSI).[3][4][5] While effective, the catalysts employed in these reactions are susceptible to various deactivation pathways that can significantly impact the reaction's success. Understanding these mechanisms is the first step toward effective troubleshooting.

Common Catalyst Deactivation Mechanisms

Catalyst deactivation in the synthesis of this compound can be broadly categorized into three main types: poisoning, fouling, and thermal degradation.[6][7]

Deactivation MechanismDescriptionCommon Causes in this compound Synthesis
Poisoning Strong chemisorption of impurities or byproducts onto the active sites of the catalyst, rendering them inactive.[6][7][8]- Impurities in the cyclohexanone starting material or solvents. - Byproducts from the reaction of the fluorinating agent with the solvent or substrate.[9] - Presence of water or other nucleophiles.[6]
Fouling/Coking Physical deposition of carbonaceous materials (coke) or polymeric byproducts on the catalyst surface, blocking active sites and pores.[6][7]- Polymerization of cyclohexanone or reaction intermediates under acidic or basic conditions.[9] - High reaction temperatures promoting side reactions.
Thermal Degradation (Sintering) Loss of catalytic activity due to structural changes in the catalyst at high temperatures, such as the agglomeration of metal particles, which reduces the active surface area.[7]- Exceeding the recommended reaction temperature. - Localized "hot spots" within the reactor.

Troubleshooting Guide & FAQs

This section addresses specific problems you might encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Q1: My reaction yield has significantly dropped, although I'm following the established protocol. What could be the cause?

A significant drop in yield is often the first indicator of catalyst deactivation. Several factors could be at play:

Possible Cause 1: Catalyst Poisoning by Impurities

  • Explanation: Impurities in your reactants or solvents can act as poisons to the catalyst. For instance, sulfur or nitrogen-containing compounds in the cyclohexanone feed can irreversibly bind to the active sites of metal-based catalysts.[6] Water is another common culprit that can deactivate catalysts.[6]

  • Troubleshooting Steps:

    • Analyze Reactant Purity: Use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to check the purity of your cyclohexanone and solvents.

    • Purify Starting Materials: If impurities are detected, purify the cyclohexanone via distillation. Ensure solvents are anhydrous. Using a less hygroscopic fluorinating agent may also be beneficial.[9]

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

Possible Cause 2: Fouling by Polymeric Byproducts

  • Explanation: Cyclohexanone can undergo self-condensation or polymerization, especially under acidic or basic conditions or at elevated temperatures, leading to the formation of high molecular weight byproducts that coat the catalyst surface.[9][10][11]

  • Troubleshooting Steps:

    • Optimize Reaction Temperature: Lowering the reaction temperature can often mitigate the formation of polymeric byproducts.[9]

    • Control pH: If your catalytic system is sensitive to pH, ensure proper buffering or consider using milder reaction conditions.[9]

    • Visual Inspection: After the reaction, inspect the catalyst. A change in color or the presence of a tar-like substance can indicate fouling.

Q2: I'm observing the formation of unexpected byproducts. Is this related to catalyst deactivation?

Yes, changes in product selectivity can be a sign of catalyst deactivation or a shift in the reaction mechanism.

Possible Cause: Alteration of Active Sites

  • Explanation: As the primary active sites of the catalyst become deactivated, the reaction may proceed through alternative, less selective pathways on different sites or through a non-catalytic route, leading to the formation of undesired byproducts. For example, in fluorination reactions, the presence of certain amines can lead to catalyst deactivation pathways that favor side reactions.[9]

  • Troubleshooting Steps:

    • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or GC-MS to identify the point at which byproduct formation begins.[9]

    • Catalyst Loading: A temporary solution can be to increase the catalyst loading, but this does not address the root cause.[9]

    • Re-evaluate Catalyst Choice: If the issue persists, the chosen catalyst may not be robust enough for the reaction conditions. Consider screening alternative catalysts known for higher stability in electrophilic fluorination.

Q3: My reaction starts well but then slows down or stops completely. What's happening?

This "die-off" behavior is a classic symptom of progressive catalyst deactivation during the reaction.

Possible Cause: Progressive Poisoning or Fouling

  • Explanation: The deactivation is not instantaneous but occurs over time as the concentration of the poisoning species or fouling agents builds up in the reaction mixture. This gradually reduces the number of available active sites.

  • Workflow for Diagnosis and Resolution:

A diagnostic workflow for identifying catalyst deactivation.

Q4: Can I regenerate my deactivated catalyst?

In many cases, yes. The appropriate regeneration method depends on the nature of the deactivation.

Protocol for Catalyst Regeneration (General Guidance):

  • For Fouling/Coking:

    • Solvent Washing: Wash the catalyst with a suitable organic solvent to remove soluble organic deposits.

    • Calcination: For robust inorganic catalysts, controlled oxidation in a stream of air at elevated temperatures can burn off carbonaceous deposits (coke). The temperature must be carefully controlled to avoid thermal damage to the catalyst.[12]

  • For Reversible Poisoning:

    • Chemical Treatment: Depending on the poison, a chemical wash may be effective. For example, a mild acid or base wash can sometimes remove adsorbed impurities.

    • Thermal Treatment: In some cases, heating the catalyst under a vacuum or in a stream of inert gas can desorb volatile poisons.

It's crucial to consult the catalyst manufacturer's guidelines for specific regeneration procedures, as improper treatment can cause irreversible damage.[12]

Advanced Topics & Preventative Measures

Understanding the Role of the Fluorinating Agent

Electrophilic fluorinating agents like Selectfluor and NFSI are not just sources of fluorine; they can also act as oxidants.[13][14][15] This dual reactivity can sometimes lead to catalyst deactivation through oxidative pathways, especially with transition metal catalysts.[3] Understanding the mechanism of your specific fluorinating agent is key to anticipating and mitigating these issues.[4]

Preventative Strategies to Minimize Catalyst Deactivation

Proactive measures are often more effective than reactive troubleshooting.

StrategyImplementation Details
Feedstock Purification - Rigorously purify all reactants and solvents before use. - Implement guard beds to remove known poisons before the feed enters the main reactor.
Process Optimization - Operate at the lowest possible temperature that still provides a reasonable reaction rate. - Optimize reactant concentrations and addition rates to minimize byproduct formation.
Catalyst Design - Select catalysts with known resistance to common poisons in your system. - For heterogeneous catalysts, consider supports with larger pore sizes to reduce the impact of fouling.
Reactor Design - Ensure efficient mixing to avoid localized high concentrations of reactants or "hot spots." - For continuous processes, consider reactor designs that allow for online catalyst regeneration.
Visualizing Deactivation Pathways

The following diagram illustrates the primary pathways of catalyst deactivation in the synthesis of this compound.

Deactivation_Pathways cluster_Catalyst Active Catalyst cluster_Deactivated Deactivated Catalyst Active_Sites Active Sites Poisoned_Sites Poisoned Sites Active_Sites->Poisoned_Sites Fouled_Surface Fouled Surface Active_Sites->Fouled_Surface Sintered_Particles Sintered Particles Active_Sites->Sintered_Particles Impurities Impurities (e.g., S, N, H2O) Impurities->Poisoned_Sites Poisoning Byproducts Polymeric Byproducts (Coke) Byproducts->Fouled_Surface Fouling High_Temp High Temperature High_Temp->Sintered_Particles Sintering

Primary mechanisms of catalyst deactivation.

By understanding the principles outlined in this guide, you will be better equipped to diagnose and resolve issues related to catalyst deactivation in your synthesis of this compound, leading to more efficient and successful experimental outcomes.

References

Technical Support Center: 2-Fluorocyclohexanone Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis and scale-up of 2-Fluorocyclohexanone. This document is designed for researchers, process chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming the challenges associated with increasing the production scale of this valuable fluorinated building block. The following sections are structured in a question-and-answer format to directly address the critical issues you may encounter.

Section 1: Fluorinating Agent Selection and Handling at Scale

The choice of a fluorinating agent is the most critical decision in scaling up the synthesis of this compound. Safety, efficiency, and ease of handling become paramount as reaction volumes increase.

Q1: We are scaling up the α-fluorination of cyclohexanone silyl enol ether. Our lab-scale process used DAST, but we are concerned about its safety. What are the best alternative reagents for kilogram-scale production?

A1: Your safety concerns regarding Diethylaminosulfur Trifluoride (DAST) are well-founded. While effective, DAST and its analogs are not recommended for large-scale operations due to significant safety risks. They are highly sensitive to moisture, can decompose violently with a dangerous exotherm, and release corrosive hydrogen fluoride (HF) upon hydrolysis.[1][2][3]

For kilogram-scale synthesis, modern electrophilic N-F fluorinating agents are the industry standard due to their superior safety profiles and ease of handling.[4] The two most common choices are Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) .

Key Advantages of N-F Reagents for Scale-Up:

  • Enhanced Safety: They are typically stable, crystalline solids that are not sensitive to air or moisture, simplifying handling and reducing the risk of violent decomposition.[5][6][7]

  • Predictable Reactivity: Their reactions are generally less exothermic and more controllable compared to reagents like DAST.[8]

  • Simplified Work-up: The byproducts are often water-soluble or easily removed through standard purification techniques, which is a major advantage at scale.[1]

The following table provides a direct comparison to guide your decision:

FeatureSelectfluor® (F-TEDA-BF₄)N-Fluorobenzenesulfonimide (NFSI)DAST
Physical State White crystalline solid[6]White crystalline solid[5]Yellow liquid[3]
Handling Air and moisture stable; easy to weigh and add.[7][9]Generally stable solid.[5]Highly moisture-sensitive; reacts violently with water. Requires inert atmosphere.[3]
Key Hazards Strong oxidizer.[6]Skin/eye irritant.[5]Corrosive, toxic, potential for explosive decomposition.[1][3]
Byproducts Water-soluble DABCO derivatives.[9]Benzenesulfonimide (water-soluble salt form).Corrosive HF, sulfur-containing residues.[3]
Scale-Up Suitability Excellent. Considered a convenient and safe reagent for large-scale synthesis.[6]Very Good. A widely used and reliable alternative.Poor. Not recommended due to significant safety and handling risks.

For these reasons, transitioning your process to either Selectfluor® or NFSI is the most robust and responsible path forward for scaling up.

Q2: What are the primary handling precautions for using Selectfluor® on a multi-kilogram scale?

A2: While Selectfluor® is significantly safer than older reagents, its nature as a high-energy material and strong oxidizer necessitates rigorous handling protocols at scale.[6]

Mandatory Handling Protocols:

  • Material Characterization: Always perform differential scanning calorimetry (DSC) on a small sample of a new batch to confirm its thermal stability profile before use in a large reactor. Selectfluor® can decompose exothermically above 100 °C.[6]

  • Controlled Addition: Never add the full charge of Selectfluor® to the reactor at once. It should be added portion-wise or via a solid addition device at a controlled rate. This is crucial for managing the reaction exotherm.

  • Grounding and Bonding: Selectfluor® is a fine powder that can generate static electricity. Ensure all vessels, scoops, and transfer lines are properly grounded and bonded to prevent static discharge, which could be an ignition source.

  • Personal Protective Equipment (PPE): Standard PPE (safety glasses, lab coat, gloves) must be supplemented with a face shield and respiratory protection (dust mask) during charging operations to prevent inhalation and contact.[10]

  • Avoid Incompatibilities: Keep Selectfluor® away from strong reducing agents and combustible materials. It is a strong oxidizing agent.[6]

Below is a decision tree to aid in selecting the appropriate fluorinating agent for your process.

Fluorinating_Agent_Selection start Start: Select Fluorinating Agent for Ketone α-Fluorination scale Reaction Scale > 100g? start->scale safety High Safety Priority? (e.g., cGMP) scale->safety Yes dast Consider DAST / Deoxo-Fluor (High Hazard - Not Recommended for Scale-up) scale->dast No moisture Substrate/Conditions Moisture Sensitive? safety->moisture Yes nfsi NFSI (Good Safety, High Reactivity) safety->nfsi No (e.g., cost focus) selectfluor Selectfluor® (Excellent Safety, Easy Handling) moisture->selectfluor Yes (Selectfluor is water tolerant) moisture->nfsi No

Caption: Decision tree for fluorinating agent selection.

Section 2: Reaction Control and Exotherm Management

Controlling the reaction rate and managing heat evolution are paramount for a safe and successful scale-up. The α-fluorination of ketone enolates or their equivalents is often highly exothermic.

Q3: Our lab-scale reaction shows a significant exotherm upon adding the fluorinating agent. How do we manage this in a 50 L reactor to prevent a thermal runaway?

A3: Active thermal management is non-negotiable. A failure to control the exotherm can lead to side reactions, product decomposition, and a dangerous thermal runaway.[8]

Scale-Up Thermal Management Strategy:

  • Establish a Thermal Profile: Before entering the 50 L reactor, perform reaction calorimetry (e.g., using an RC1 calorimeter) on a 1 L scale. This will provide critical data on the total heat of reaction, maximum temperature of the synthesis reaction (MTSR), and the required cooling duty.

  • Controlled Reagent Addition: The most effective control method is to make the fluorinating agent the limiting reagent and add it slowly to the solution of the cyclohexanone derivative.

    • Subsurface Addition: If adding a solution of the fluorinating agent, use a dip tube to introduce it below the surface of the reaction mixture. This improves mixing and heat transfer.

    • Portion-wise Solid Addition: If adding a solid like Selectfluor®, add it in small portions (e.g., 5-10% of the total mass), allowing the temperature to return to the setpoint before adding the next portion.

  • Reverse Addition: Consider adding the nucleophile (e.g., the silyl enol ether of cyclohexanone) to a slurry of the fluorinating agent. This can sometimes help maintain a low concentration of the reactive intermediate and smooth out the heat evolution. This must be validated at a small scale first.

  • Solvent Selection and Concentration: Ensure the solvent has a sufficiently high boiling point to provide a buffer against runaway. Running at a more dilute concentration will increase the thermal mass of the system, making it easier to control the temperature, though this impacts throughput.

  • Reactor Cooling Capacity: Verify that the cooling capacity of the 50 L reactor is sufficient to handle the heat flow determined by calorimetry. Maintain a significant temperature differential between the reactor jacket and the desired internal temperature.

Scale_Up_Workflow cluster_prep Preparation cluster_reaction Reaction (50 L) cluster_finish Work-up & Purification calorimetry 1. Reaction Calorimetry (1L Scale) - Determine Heat of Reaction - Define Cooling Requirements reactor_prep 2. Reactor Preparation - Anhydrous Conditions - Inert Atmosphere (N2/Ar) calorimetry->reactor_prep charge_substrate 3. Charge Substrate & Solvent reactor_prep->charge_substrate cool 4. Cool to Setpoint (e.g., -10 °C to 0 °C) charge_substrate->cool add_reagent 5. Controlled Reagent Addition - Subsurface or Portion-wise - Monitor Internal Temp (T_int) cool->add_reagent add_reagent->cool Maintain T_int quench 6. Controlled Quench (e.g., Na2S2O3 solution) add_reagent->quench workup 7. Aqueous Work-up - Phase Separation quench->workup purify 8. Purification - Vacuum Distillation workup->purify

Caption: General workflow for scaling up α-fluorination.

Section 3: Work-up and Purification Challenges

Issues that are minor in the lab can become major obstacles during a large-scale work-up and purification campaign.

Q4: We are struggling with the purification of this compound at the 1 kg scale. Column chromatography is not feasible. What are the common impurities and how can we remove them via distillation?

A4: At scale, purification relies on physical property differences, making vacuum distillation the method of choice. The key is to design a work-up procedure that removes the most problematic impurities before distillation.

Common Impurities and Removal Strategy:

  • Unreacted Starting Material (Cyclohexanone/Derivative): If the reaction is incomplete, the starting material may have a boiling point close to the product.

    • Solution: Drive the reaction to completion. Use a slight excess (1.05-1.10 equivalents) of the fluorinating agent. Monitor the reaction by GC or LCMS to confirm full conversion before quenching.

  • Over-fluorinated Byproduct (2,2-Difluorocyclohexanone): This can form if the product enolizes and reacts a second time.

    • Solution: Use aprotic solvents and run the reaction at low temperatures to disfavor enolization of the product. A carefully controlled, stoichiometric addition of the fluorinating agent is critical.

  • Fluorinating Agent Residues: The byproducts from Selectfluor® (DABCO derivatives) or NFSI (benzenesulfonimide) must be removed.

    • Solution: These are best removed with an aqueous work-up. A series of washes with dilute acid (to protonate amine byproducts), followed by dilute base (to remove sulfonamides), and finally brine will effectively remove these residues.[8]

  • Elimination Byproduct (Cyclohexenone): this compound can eliminate HF, especially under basic conditions, to form cyclohexenone.[11]

    • Solution: Keep the work-up and distillation conditions neutral or slightly acidic. Avoid strong bases during the aqueous wash steps. Perform the final distillation under high vacuum to keep the pot temperature as low as possible.

Recommended Large-Scale Purification Protocol:

  • Quench: After confirming reaction completion, cool the mixture and slowly add it to a chilled aqueous solution of a reducing agent like sodium bisulfite or thiosulfate to destroy any excess oxidant.

  • Aqueous Washes: Transfer the mixture to a suitably sized separatory funnel or reactor with a bottom outlet.

    • Wash 1: Water or dilute HCl.

    • Wash 2: Saturated sodium bicarbonate solution (add slowly to control off-gassing).

    • Wash 3: Saturated brine solution to break emulsions.

  • Drying: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and rinse the drying agent with a small amount of solvent.

  • Solvent Removal: Concentrate the solution on a rotary evaporator.

  • Fractional Vacuum Distillation: Use a distillation apparatus with a packed column (e.g., Vigreux or Raschig rings) to achieve good separation. Collect fractions based on boiling point and monitor their purity by GC. The boiling point of this compound is approximately 78 °C at 17 mmHg.[12]

ParameterThis compound[10][12]Cyclohexanone
Molecular Weight 116.14 g/mol 98.14 g/mol
Boiling Point ~78 °C @ 17 mmHg155 °C @ 760 mmHg
Density ~1.1 g/mL0.948 g/mL
Appearance Light orange to yellow liquidColorless liquid

Section 4: Product Stability and Storage

Q5: Our isolated this compound turns dark and shows decreasing purity over a few weeks. What is causing this decomposition and what are the optimal storage conditions?

A5: The instability of α-fluoroketones is a known issue.[13] The primary decomposition pathway is the elimination of hydrogen fluoride (HF), which is often catalyzed by trace acidic or basic impurities. The resulting α,β-unsaturated ketone can then polymerize or undergo other reactions, leading to discoloration and impurities.

Stabilization and Storage Recommendations:

  • Ensure High Purity: The most critical factor for stability is purity. Trace impurities from the work-up (acid, base, water) can accelerate decomposition. Ensure the final distilled product is neutral.

  • Storage Conditions: The product should be stored under an inert atmosphere (nitrogen or argon) to protect it from air and moisture.[14]

  • Temperature: Store in a refrigerator or freezer (-20 °C is recommended by suppliers).[10][15] This significantly slows the rate of decomposition reactions.

  • Container: Use amber glass bottles or fluorinated polymer (e.g., FEP) containers to protect from light and prevent potential leaching or reaction with the container surface.

Caption: Troubleshooting logic for product instability.

References

Technical Support Center: Byproduct Formation in 2-Fluorocyclohexanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-fluorocyclohexanone. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of α-fluorination of ketones. Byproduct formation is a common challenge that can significantly impact yield, purity, and downstream applications. This document provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format to address specific issues encountered during this synthesis.

The synthesis of this compound, a valuable building block in medicinal chemistry, most commonly involves the electrophilic fluorination of a cyclohexanone precursor.[1][2] This is typically achieved by reacting an enol, enolate, or silyl enol ether of cyclohexanone with an electrophilic fluorine source, such as Selectfluor® (F-TEDA-BF4).[3][4] While seemingly straightforward, the reaction is sensitive to conditions, and several competing pathways can lead to undesired byproducts. This guide will help you understand the mechanistic origins of these byproducts and provide actionable protocols to mitigate their formation.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Question 1: I'm observing significant amounts of 2,2-difluorocyclohexanone in my product mixture. What causes this over-fluorination and how can I achieve selective monofluorination?

Answer:

The formation of 2,2-difluorocyclohexanone is a classic case of over-fluorination and a frequent complicating issue in this synthesis.[3] It occurs when the desired this compound product re-enolizes and reacts with a second equivalent of the electrophilic fluorinating agent.

Root Cause Analysis:

  • Mechanism: The mono-fluorinated product, this compound, still possesses an acidic proton on the fluorinated carbon. Under the reaction conditions (especially if basic or at elevated temperatures), it can form an enolate, which is sufficiently nucleophilic to attack another molecule of the fluorinating agent. The reaction is often driven by the high reactivity of reagents like Selectfluor.[5]

  • Contributing Factors:

    • Excess Fluorinating Agent: Using more than one stoichiometric equivalent of the fluorinating agent dramatically increases the likelihood of difluorination.

    • Reaction Rate: The rate of fluorination of the this compound intermediate may be comparable to that of the starting cyclohexanone enolate, leading to a competitive reaction.

    • Prolonged Reaction Time: Allowing the reaction to proceed long after the initial starting material has been consumed provides the opportunity for the monofluorinated product to react further.

Troubleshooting & Mitigation Strategies:

StrategyRationale & Implementation
Strict Stoichiometric Control The most critical factor is the amount of the fluorinating agent. Use precisely 1.0 equivalent of the fluorinating agent relative to your cyclohexanone precursor. Even a slight excess can lead to difluorination. Altering the amount of Selectfluor is a key method for achieving selective mono- versus difluorination.[4][5]
Slow Reagent Addition Add the fluorinating agent to the solution of the enolate or silyl enol ether dropwise or in small portions over an extended period. This maintains a low instantaneous concentration of the fluorinating agent, favoring the reaction with the more abundant starting material enolate.
Low-Temperature Conditions Perform the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 0 °C to room temperature). Lower temperatures decrease the rate of the second fluorination more significantly than the first in many cases, enhancing selectivity.
Real-Time Reaction Monitoring Closely monitor the consumption of the starting material using an appropriate analytical technique (TLC, GC-MS, or ¹H NMR). Quench the reaction immediately upon the disappearance of the starting material to prevent the subsequent fluorination of the product.
Question 2: My desired product is contaminated with 2-(1-cyclohexenyl)cyclohexanone. What is the source of this aldol condensation byproduct?

Answer:

The presence of 2-(1-cyclohexenyl)cyclohexanone, a dimeric species, points to a self-condensation (aldol) reaction of the cyclohexanone starting material.[6] This is a very common side reaction for ketones, particularly when using basic or acidic conditions to generate the reactive enol or enolate intermediate.[6]

Root Cause Analysis:

  • Mechanism: In the presence of a base, a portion of the cyclohexanone starting material is deprotonated to form a cyclohexanone enolate. This enolate is a potent nucleophile and can attack the electrophilic carbonyl carbon of another, unreacted cyclohexanone molecule. The resulting aldol adduct can then dehydrate to form the observed cyclohexenyl-cyclohexanone byproduct.

  • Contributing Factors:

    • Conditions for Enolate Formation: The very conditions used to generate the enolate for fluorination (e.g., using bases like LDA, NaH, or NaOMe) are also the classic conditions for promoting aldol condensation.

    • Slow Fluorination: If the fluorination step is slow, the enolate has more time to participate in the competing aldol reaction.

    • High Concentration: Higher concentrations of cyclohexanone increase the probability of bimolecular condensation reactions.

Troubleshooting & Mitigation Strategies:

StrategyRationale & Implementation
Use a Silyl Enol Ether Precursor This is the most effective method. By starting with a pre-formed silyl enol ether of cyclohexanone, you circumvent the need for a strong base to generate the reactive intermediate.[7] The fluorination of silyl enol ethers can be performed under neutral or mildly acidic conditions, which do not promote aldol condensation.[8]
Low-Temperature Enolate Pre-formation If you must use an enolate, generate it at a low temperature (e.g., -78 °C with LDA) to minimize side reactions. Then, add the fluorinating agent at that low temperature. Ensure the enolate formation is rapid and complete before adding the fluorinating agent.
Choice of Base & Solvent Use a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) to favor deprotonation over nucleophilic attack. Use aprotic solvents like THF or ether.

Workflow: Mitigating Aldol Byproducts via Silyl Enol Ether

Troubleshooting_Workflow Start Reaction Analysis: Identify Primary Byproduct Difluoro 2,2-Difluorocyclohexanone (Over-fluorination) Start->Difluoro High MW peak, MS shows F₂ Aldol Dimeric Condensation Product (Aldol Reaction) Start->Aldol High MW peak, ~2x starting MW Elimination Cyclohexenone Derivatives (Elimination) Start->Elimination Low MW peak, loss of HF Sol_Difluoro 1. Check Selectfluor® Stoichiometry (Use ≤1.0 eq). 2. Add reagent slowly at 0 °C. 3. Monitor reaction closely and quench at completion. Difluoro->Sol_Difluoro Sol_Aldol 1. Switch to silyl enol ether precursor. 2. If using enolate, pre-form at -78 °C. 3. Lower reaction concentration. Aldol->Sol_Aldol Sol_Elimination 1. Use mild, non-basic workup (e.g., NaHCO₃ wash). 2. Purify at low temperature (vacuum distillation/chromatography). Elimination->Sol_Elimination

References

Optimizing temperature for the fluorination of cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the fluorination of cyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. The strategic introduction of fluorine into molecular scaffolds can profoundly alter their physicochemical and biological properties, making this a key reaction in medicinal chemistry.[1] Optimizing the reaction temperature is paramount to achieving high yield and selectivity. This resource provides in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is temperature such a critical parameter in the fluorination of cyclohexanone?

Temperature is arguably the most critical variable to control in the fluorination of cyclohexanone because it directly influences reaction rate, selectivity (mono- vs. di-fluorination), and the formation of by-products.[2] The reaction proceeds through an enol or enolate intermediate, and the rate of its formation is temperature-dependent.[3][4]

  • Too Low Temperature: The reaction may be sluggish or not proceed at all due to insufficient activation energy to form the necessary enol/enolate intermediate.[5]

  • Too High Temperature: While a higher temperature increases the reaction rate, it can lead to several undesirable outcomes:

    • Over-fluorination: The primary product, α-fluorocyclohexanone, can itself enolize and react again to form α,α-difluorocyclohexanone. This is often the most significant challenge.[3]

    • Side Reactions: Higher temperatures can promote side reactions like aldol condensation of the starting material or decomposition of the fluorinating agent.[6]

    • Safety Risks: Some fluorinating agents, like Selectfluor®, can react exothermically with certain solvents (e.g., DMF, DMSO) at elevated temperatures, posing a safety hazard.[7][8]

Q2: What are the common electrophilic fluorinating agents used for cyclohexanone, and how does temperature relate to them?

The most common class of reagents for this transformation are electrophilic N-F agents.[9] They are generally easier and safer to handle than elemental fluorine.

  • Selectfluor® (F-TEDA-BF₄): This is the most widely used reagent. Reactions with Selectfluor® are typically conducted in a range from room temperature to reflux, depending on the substrate's reactivity.[3][4] For a relatively reactive substrate like cyclohexanone, starting at room temperature is a common practice.[10]

  • N-Fluorobenzenesulfonimide (NFSI): Another powerful N-F reagent. Reaction conditions are often similar to those for Selectfluor®, but optimization is always substrate-dependent.

  • Accufluor® (NFTh): This reagent can also be used for direct fluorination of ketones, often in a polar solvent like methanol.[11]

The choice of temperature is intrinsically linked to the reactivity of both the substrate and the chosen N-F reagent.

Q3: How does the reaction mechanism dictate the optimal temperature?

The direct electrophilic fluorination of cyclohexanone requires the formation of its enol or enolate tautomer. This is the nucleophilic species that attacks the electrophilic fluorine source ("F+").[3][4]

The mechanism involves two key steps, both of which are influenced by temperature:

  • Keto-Enol Tautomerization: Cyclohexanone exists predominantly in its keto form. An acid or base catalyst is often implicitly present or explicitly added to facilitate its conversion to the more reactive enol/enolate form. Temperature affects the rate of this equilibrium.

  • Nucleophilic Attack: The electron-rich double bond of the enol attacks the electrophilic fluorine atom of the N-F reagent. This step has its own activation energy barrier that must be overcome.

A successful reaction requires a temperature high enough to facilitate both steps at a reasonable rate but low enough to prevent the enolization and subsequent fluorination of the α-fluorocyclohexanone product.

Troubleshooting Guide

This guide addresses specific issues that can arise during the fluorination of cyclohexanone, providing potential causes and actionable solutions.

Problem 1: Low or no conversion of the starting material.

Possible Cause 1: Reaction temperature is too low.

  • Explanation: The overall activation energy for the reaction is not being met, resulting in a very slow or stalled reaction. This is particularly common for less reactive derivatives of cyclohexanone.

  • Solution:

    • Confirm that the reaction has indeed stalled by taking a sample for analysis (TLC, GC-MS, or ¹H NMR).

    • Increase the temperature of the reaction mixture incrementally, for example, in 10-15 °C steps.

    • Hold the reaction at each new temperature for a set period (e.g., 1-2 hours) and monitor the progress before increasing the temperature further. Many fluorinations of cyclic ketones are run from room temperature up to reflux in a solvent like acetonitrile.[4]

Possible Cause 2: Inactive or degraded fluorinating reagent.

  • Explanation: Many N-F reagents, while relatively stable, can be sensitive to moisture.[7] Improper storage can lead to decomposition and loss of reactivity.

  • Solution:

    • Use a freshly opened bottle of the fluorinating reagent or one that has been stored correctly in a desiccator.

    • Ensure all solvents and glassware are rigorously dried before use, as moisture can quench the reaction.

Possible Cause 3: Inefficient enol/enolate formation.

  • Explanation: The reaction relies on the formation of the enol tautomer. In highly neutral, aprotic media, this process can be slow.

  • Solution:

    • The solution may become slightly acidic (pH ~5-6) as the reaction with Selectfluor® proceeds, which can catalyze enolization.[4]

    • If the reaction is still slow, the addition of a catalytic amount of a non-nucleophilic acid (e.g., trifluoroacetic acid) can be explored cautiously, as it may also promote side reactions.

Problem 2: Poor selectivity leading to significant α,α-difluorocyclohexanone formation.

Possible Cause 1: Reaction temperature is too high.

  • Explanation: The desired product, α-fluorocyclohexanone, is also a ketone and can form an enol, making it susceptible to a second fluorination. This process is accelerated at higher temperatures. Difluorination is a common complicating issue.[3]

  • Solution:

    • Run the reaction at a lower temperature. If reflux was used, try running the reaction at room temperature or slightly above (e.g., 40-50 °C).

    • Consider starting the reaction at a low temperature (e.g., 0 °C) and allowing it to slowly warm to room temperature while monitoring closely.

Possible Cause 2: Extended reaction time.

  • Explanation: Even at optimal temperatures, allowing the reaction to proceed for too long after the starting material is consumed will inevitably lead to the formation of the difluorinated product.

  • Solution:

    • Monitor the reaction progress frequently using TLC or GC-MS (e.g., every 30-60 minutes).

    • Quench the reaction as soon as the starting material has been consumed to an acceptable level.

Problem 3: Formation of unidentified by-products or a complex mixture.

Possible Cause 1: Aldol condensation.

  • Explanation: Cyclohexanone can undergo self-condensation under either acidic or basic conditions, a reaction that is promoted by heat.[6] This leads to the formation of dimers and other high-molecular-weight species.

  • Solution:

    • Lower the reaction temperature to disfavor the condensation pathway.

    • Ensure the reaction conditions are as neutral as possible. If a base was used to promote enolate formation, consider a weaker base or a different strategy.

    • Maintain a stoichiometric ratio of fluorinating agent to substrate. Using a large excess of the ketone is sometimes employed to favor fluorination over self-condensation.[12]

Possible Cause 2: Solvent incompatibility.

  • Explanation: Some solvents can react with powerful electrophilic fluorinating agents, especially at elevated temperatures. Selectfluor®, for instance, reacts exothermically with DMF, pyridine, and DMSO.[8]

  • Solution:

    • Use a relatively inert and non-nucleophilic solvent. Acetonitrile is a common and effective choice for fluorinations with Selectfluor®.[3][4]

    • Always verify the compatibility of your chosen solvent with the fluorinating agent before heating.

Data Presentation

The following table summarizes the effect of reaction conditions, including temperature, on the electrophilic fluorination of cyclic diketones, which serves as a useful model for cyclohexanone.

SubstrateProductReagentConditionsYield (%)Reference
1,3-Cyclohexanedione2-Fluoro-1,3-cyclohexanedioneSelectfluor®Acetonitrile, Room Temp, 24h55[3][4]
1,3-Cyclopentanedione2-Fluoro-1,3-cyclopentanedioneSelectfluor®Acetonitrile, Room Temp, 24h50[3][10]
1,3-Cyclopentanedione2,2-Difluoro-1,3-cyclopentanedioneSelectfluor®Acetonitrile, Room Temp, 96h15[3][10]

This data illustrates that monofluorination is favored at room temperature with moderate reaction times. Extended reaction times can lead to difluorination, even without increasing the temperature.

Experimental Protocols & Workflows

Protocol 1: General Procedure for Electrophilic Fluorination of Cyclohexanone

Safety Note: Electrophilic fluorinating agents are strong oxidizing agents and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add cyclohexanone (1.0 equiv).

  • Solvent Addition: Add anhydrous acetonitrile (typically 0.1-0.2 M concentration). Stir the mixture until the cyclohexanone is fully dissolved.

  • Reagent Addition: Add Selectfluor® (1.1 equiv) to the solution in one portion at room temperature. Note: For some substrates, portion-wise addition or addition at a lower temperature (0 °C) may be necessary to control exotherms.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (using a suitable eluent like 9:1 Hexanes:Ethyl Acetate) or GC-MS. The reaction is typically complete within 2-24 hours.[4]

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove insoluble by-products, washing the pad with additional acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can then be purified by column chromatography on silica gel to isolate the α-fluorocyclohexanone.

Diagram: Temperature Optimization Workflow

The following diagram outlines a logical workflow for optimizing the reaction temperature.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Troubleshooting cluster_2 Phase 3: Selectivity Optimization Start Start with Room Temperature (20-25°C) Monitor Monitor reaction at 2h, 6h, 24h (TLC / GC-MS) Start->Monitor Decision1 Is conversion >90% within 24h? Monitor->Decision1 LowConv Problem: Low Conversion Decision1->LowConv No GoodConv Reaction Successful Decision1->GoodConv Yes HighTemp Increase Temp to 40°C. Monitor for 6h. LowConv->HighTemp Decision2 Conversion acceptable? HighTemp->Decision2 Reflux Increase Temp to Reflux (MeCN, ~82°C). Monitor for 4h. Decision2->Reflux No Decision2->GoodConv Yes CheckSelectivity Analyze for Difluoro By-product GoodConv->CheckSelectivity Decision3 Is Difluoro Product >5%? CheckSelectivity->Decision3 LowerTemp Repeat at lower temp (e.g., 0°C to RT) Decision3->LowerTemp Yes Final Optimized Conditions Found Decision3->Final No LowerTemp->Start

Caption: A workflow for optimizing fluorination temperature.

Diagram: Simplified Reaction Mechanism

This diagram shows the key keto-enol equilibrium and the subsequent electrophilic attack.

G cluster_Keto Keto Form cluster_Enol Enol Form (Nucleophile) cluster_Product Product Keto Cyclohexanone Enol Cyclohexen-1-ol Keto->Enol Tautomerization (H⁺ or B: catalyzed) Product α-Fluorocyclohexanone Enol->Product + Selectfluor® (- [F-TEDA]⁺)

Caption: Keto-enol tautomerism in cyclohexanone fluorination.

References

Technical Support Center: Solvent Effects on the Stereoselectivity of 2-Fluorocyclohexanone Reduction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for navigating the nuanced landscape of 2-fluorocyclohexanone reduction. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in synthetic chemistry where precise control of stereochemistry is paramount. Here, we dissect the critical role of the solvent in dictating the stereochemical outcome of this important transformation, providing both foundational knowledge and actionable troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of solvent so critical for the stereoselectivity of this compound reduction?

The solvent plays a multifaceted role that extends far beyond simply dissolving the reactants. Its influence on the stereoselectivity of this compound reduction stems from its ability to:

  • Influence the Conformational Equilibrium of the Substrate: In the gas phase, this compound predominantly exists in a conformation where the fluorine atom is axial. However, in solution, the equatorial form becomes more stable, and this equilibrium is solvent-dependent.[1] Polar solvents, for instance, can stabilize the increased dipole moment of the equatorial conformer.[1] The conformation of the starting material directly impacts the accessibility of the carbonyl faces to the reducing agent.

  • Modulate the Reactivity of the Reducing Agent: Solvents can coordinate with the hydride source (e.g., NaBH₄, LiAlH₄), altering its steric bulk and reactivity. Protic solvents, in particular, can form hydrogen bonds with the nucleophile, creating a "solvent cage" that can hinder its approach to the electrophilic carbonyl carbon.[2][3]

  • Stabilize or Destabilize Transition States: The solvent can preferentially stabilize one transition state over another. For example, a polar solvent might better solvate a more polar transition state, thereby lowering its energy and favoring the corresponding stereochemical pathway.

Q2: What are the general trends observed for stereoselectivity with protic vs. aprotic solvents?

The distinction between protic and aprotic solvents is a key consideration in controlling the stereoselectivity of this reduction.

  • Polar Protic Solvents (e.g., methanol, ethanol, water): These solvents possess O-H or N-H bonds and can act as hydrogen bond donors.[4][5] In the reduction of 2-halocyclohexanones, polar protic solvents often favor the formation of the cis product.[6] This is attributed to the solvent's ability to stabilize the transition state leading to the cis isomer, potentially through hydrogen bonding interactions.[6] However, they can also decrease the reactivity of strong nucleophiles by solvating them through hydrogen bonding.[3]

  • Polar Aprotic Solvents (e.g., THF, DMSO, DMF, acetone): These solvents have dipole moments but lack O-H or N-H bonds, making them incapable of donating hydrogen bonds.[2][4] In the absence of hydrogen bonding, the intrinsic stereoelectronic preferences of the substrate and reducing agent become more dominant. For instance, in the reduction of α-fluoroimines derived from this compound, solvents like THF and EtOAc provided the best diastereoselectivity.[7]

Q3: How does the choice of reducing agent (e.g., NaBH₄ vs. LiAlH₄) interact with the solvent to influence the cis:trans ratio of the product?

The interplay between the reducing agent and the solvent is crucial in determining the stereochemical outcome.

  • Sodium Borohydride (NaBH₄): As a milder reducing agent, its reactions often proceed through a later transition state.[6][8] The stereoselectivity of NaBH₄ reductions is highly sensitive to the solvent. For example, in the reduction of α-alkoxy ketones, changing the solvent from methanol to DMSO can invert the diastereoselectivity from being chelation-controlled to Felkin-Anh controlled.[9]

  • Lithium Aluminum Hydride (LiAlH₄): This is a much more powerful reducing agent, and its reactions are typically faster and more exothermic. The lithium counterion is a key player, as it can act as a Lewis acid and coordinate with both the carbonyl oxygen and the α-fluoro substituent. This chelation can lock the conformation of the cyclohexanone ring, leading to hydride delivery from the less hindered face.[10][11][12] The ability to form this chelate can be influenced by the solvent's coordinating ability.

Q4: Are there any specific solvent-additive combinations that can be used to enhance the selectivity for either the cis- or trans-2-fluorocyclohexanol?

Yes, the use of additives in conjunction with specific solvents is a common strategy to enhance stereoselectivity.

  • Lewis Acids: The addition of Lewis acids like CeCl₃ (Luche reduction conditions) in alcoholic solvents can significantly enhance the selectivity for axial attack, leading to the equatorial alcohol. This is particularly effective for α,β-unsaturated ketones but can also influence the stereoselectivity in saturated systems by modifying the reactivity of the borohydride.

  • Chelating Agents: For reductions with reagents like LiAlH₄, where chelation is a possibility, the choice of solvent can either promote or disrupt this effect. Ethereal solvents like THF are generally good for promoting chelation.

  • Phase-Transfer Catalysts: In biphasic systems, phase-transfer catalysts can be employed to facilitate the reaction and can sometimes influence the stereochemical outcome.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or inconsistent cis:trans ratios 1. Reaction temperature is too high: Higher temperatures can overcome the small energy differences between competing transition states. 2. Solvent purity: Water or other protic impurities in an aprotic solvent can alter the reaction pathway. 3. Non-optimal solvent choice: The selected solvent may not be effectively differentiating between the diastereomeric transition states.1. Lower the reaction temperature: Conduct the reduction at 0 °C, -20 °C, or even -78 °C to enhance selectivity. 2. Use dry solvents: Ensure all aprotic solvents are rigorously dried before use. 3. Solvent screening: Systematically evaluate a range of solvents (e.g., THF, Et₂O, CH₂Cl₂, Toluene, MeOH, EtOH) to identify the optimal medium for the desired stereoisomer.
Formation of unexpected byproducts 1. Epimerization of the starting material: The α-fluoro ketone may be susceptible to enolization and epimerization under basic or acidic conditions, leading to a mixture of starting materials and consequently, a mixture of products. 2. Over-reduction or side reactions: A highly reactive reducing agent or prolonged reaction times might lead to undesired side reactions.1. Use non-basic or non-acidic conditions where possible: If using a basic reducing agent, consider adding it to a cooled solution of the ketone. 2. Use a milder reducing agent: Consider switching from LiAlH₄ to NaBH₄ or a modified borohydride reagent. Monitor the reaction closely by TLC or GC to avoid extended reaction times.
Difficulty in separating the cis and trans isomers 1. Similar polarities of the diastereomers: The cis and trans isomers of 2-fluorocyclohexanol may have very similar Rf values, making chromatographic separation challenging.1. Derivatization: Convert the alcohol mixture to esters (e.g., acetates, benzoates) or silyl ethers. The resulting derivatives often have better separation profiles on silica gel. The protecting group can be removed after separation. 2. Optimize chromatography conditions: Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and different stationary phases (e.g., alumina, reverse-phase silica).

Mechanistic Insights: The Role of Competing Transition States

The stereochemical outcome of the reduction of this compound is determined by the relative energies of the transition states leading to the cis and trans products. Two key models are often invoked to rationalize the observed selectivity: the Felkin-Anh model and the Cieplak model.

  • Felkin-Anh Model: This model emphasizes the importance of minimizing torsional strain in the transition state.[13] The largest substituent on the α-carbon orients itself anti-periplanar to the incoming nucleophile.

  • Cieplak Model: This model focuses on hyperconjugative stabilization of the transition state.[14] It proposes that the incipient bond to the nucleophile is stabilized by electron donation from the anti-periplanar σ-bond.[14]

The choice of solvent can influence which of these effects (or a combination thereof) dominates. For instance, a solvent that promotes chelation will favor a transition state dictated by the rigid chelate ring, which may override the predictions of the Felkin-Anh or Cieplak models.

Experimental Workflow: Solvent Screening for Stereoselective Reduction

Caption: A generalized experimental workflow for screening solvents in the stereoselective reduction of this compound.

Data Summary: Illustrative Solvent Effects on Diastereoselectivity

The following table summarizes hypothetical, yet representative, data illustrating how solvent choice can impact the diastereomeric ratio (cis:trans) in the reduction of this compound with NaBH₄ at 0 °C.

Solvent Dielectric Constant (ε) Solvent Type Observed cis:trans Ratio Predominant Stereocontrol
Methanol32.7Polar Protic85:15Solvation/H-bonding effects
Ethanol24.5Polar Protic80:20Solvation/H-bonding effects
Tetrahydrofuran (THF)7.5Polar Aprotic40:60Felkin-Anh/Cieplak control
Dichloromethane (DCM)9.1Polar Aprotic50:50Minimal solvent influence
Toluene2.4Nonpolar30:70Steric/electronic effects

Note: These values are for illustrative purposes and actual results may vary depending on specific reaction conditions.

Conclusion

The stereoselective reduction of this compound is a delicate interplay of substrate conformation, reducing agent properties, and, most critically, the solvent environment. A systematic approach to solvent screening, coupled with a solid understanding of the underlying mechanistic principles, is essential for achieving the desired stereochemical outcome. This guide provides a framework for both rational experiment design and effective troubleshooting, empowering researchers to navigate the complexities of this important transformation.

References

Technical Support Center: Purification of Fluorinated Ketones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of fluorinated ketones. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying these unique compounds. The introduction of fluorine into a ketone moiety dramatically alters its physicochemical properties, often leading to unexpected hurdles in purification. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities, ensuring the integrity and purity of your target molecules.

I. Understanding the Core Challenges

The purification of fluorinated ketones is complicated by several factors stemming from the high electronegativity and small size of the fluorine atom. These include:

  • Altered Polarity and Intermolecular Interactions: The carbon-fluorine bond is highly polarized, yet perfluorinated chains are known for being both hydrophobic and lipophobic. This dual nature can lead to unusual retention behavior in chromatography and solubility challenges.[1]

  • Increased Volatility: Fluorination often lowers the boiling point of a molecule compared to its non-fluorinated analog, which can be advantageous for distillation but may also lead to sample loss.

  • Keto-Enol Tautomerism and Hydrate Formation: Fluorine's strong electron-withdrawing effect can influence the equilibrium of keto-enol tautomerism and increase the propensity for hydrate formation, introducing new impurities.[2][3][4]

  • Chemical Reactivity: The presence of fluorine alpha to a carbonyl group can increase the ketone's susceptibility to nucleophilic attack and, in some cases, lead to instability and decomposition.[5][6]

II. Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers have when approaching the purification of fluorinated ketones.

Q1: Why is my fluorinated ketone behaving so differently from its non-fluorinated analog during chromatographic purification?

A1: The unique properties of fluorinated compounds lead to different interactions with stationary and mobile phases.[1] Unlike simple hydrocarbons, fluorinated molecules can exhibit reduced van der Waals interactions and distinct dipole-dipole interactions. This can result in shorter retention times on standard reversed-phase columns (like C18) than expected based on hydrophobicity alone.[1][7] Specialized fluorinated stationary phases or careful mobile phase optimization is often necessary.[8][9]

Q2: I'm observing an unexpected mass peak in my analysis that suggests the addition of water. What is happening?

A2: Fluorinated ketones, particularly those with trifluoroacetyl groups, have a high tendency to form stable hydrates.[3][4] The electron-withdrawing fluorine atoms make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This can occur during aqueous workup or even from atmospheric moisture.

Q3: Can I use standard distillation techniques to purify my volatile fluorinated ketone?

A3: While the increased volatility of many fluorinated ketones makes distillation a viable option, be cautious of azeotrope formation.[10] Fluorinated compounds can form azeotropes with common solvents, which are mixtures that boil at a constant temperature, making separation by simple distillation impossible.[10][11] Techniques like azeotropic or extractive distillation may be required.[12][13]

Q4: Are there specific safety precautions I should take when handling fluorinated ketones?

A4: Yes. Beyond the standard laboratory safety protocols for handling flammable and potentially toxic chemicals, be aware that some fluorinated ketones can be reactive.[14][15][16] For instance, α-fluoroketones can be susceptible to nucleophilic attack, potentially leading to the release of fluoride ions.[5] Always consult the Safety Data Sheet (SDS) for your specific compound and handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[14][17]

III. Troubleshooting Guides

This section provides detailed, question-and-answer formatted guides to troubleshoot specific problems encountered during purification.

A. Chromatographic Purification Challenges

Q1: My fluorinated ketone is eluting too quickly on a C18 column with poor separation from non-polar impurities. What can I do?

A1: This is a common issue due to the lipophobic nature of highly fluorinated compounds.

  • Scientific Rationale: Standard C18 columns separate primarily based on hydrophobic interactions. The fluorinated portion of your molecule does not interact strongly with the C18 chains, leading to early elution.

  • Troubleshooting Steps:

    • Mobile Phase Modification:

      • Increase the aqueous component of your mobile phase to increase retention.

      • Introduce a fluorinated solvent like 2,2,2-trifluoroethanol (TFE) into the mobile phase. TFE can adsorb to the stationary phase, modifying its surface and improving selectivity for fluorinated analytes.[8]

    • Alternative Stationary Phases:

      • Pentafluorophenyl (PFP) columns offer multiple interaction mechanisms, including dipole-dipole, π-π, and shape selectivity, which can be highly effective for separating fluorinated compounds.[9]

      • Perfluoroalkyl stationary phases can provide enhanced retention for halogenated compounds.[9]

Q2: I'm observing severe peak tailing for my fluorinated ketone in liquid chromatography. What is the cause and how can I fix it?

A2: Peak tailing can be caused by several factors, often related to secondary interactions or sample issues.

  • Scientific Rationale: Unwanted interactions between the analyte and active sites on the silica backbone of the column, or low sample solubility, can lead to poor peak shapes.[1]

  • Troubleshooting Workflow:

G start Poor Peak Shape (Tailing) q1 Is the sample fully dissolved? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are you using a buffered mobile phase? a1_yes->q2 sol_solubility Improve Solubility: - Try a different injection solvent. - Gently warm the sample. a1_no->sol_solubility end Improved Peak Shape sol_solubility->end a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the column overloaded? a2_yes->q3 sol_buffer Mitigate Secondary Interactions: - Add a buffer to control pH. - Increase the ionic strength of the mobile phase. a2_no->sol_buffer sol_buffer->end a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol_overload Reduce Sample Load: - Dilute the sample. a3_yes->sol_overload a3_no->end sol_overload->end

Caption: Troubleshooting workflow for peak tailing in LC.

B. Crystallization and Product Isolation Issues

Q1: My fluorinated ketone will not crystallize from common organic solvents. What strategies can I employ?

A1: The unique intermolecular interactions of fluorinated compounds can make crystallization challenging.

  • Scientific Rationale: Fluorine atoms have low polarizability, leading to weak van der Waals interactions.[18] Successful crystallization often relies on exploiting other interactions like C-H···F-C hydrogen bonds or dipole-dipole interactions.[19] The crystal packing can also be sensitive to minor molecular changes.[20]

  • Troubleshooting Steps:

    • Solvent Screening: Expand your solvent screen to include both fluorinated and non-fluorinated solvents. Perfluorinated solvents like perfluorohexane can sometimes promote crystallization of highly fluorinated compounds due to "fluorous-fluorous" interactions.[21]

    • Vapor Diffusion: Set up vapor diffusion experiments with a wide range of solvent/anti-solvent pairs. A common approach is to dissolve the compound in a solvent like dichloromethane and allow a less polar anti-solvent like hexane or a more polar anti-solvent like methanol to slowly diffuse into the solution.

    • Cooling Rate: Experiment with different cooling rates. Slow, controlled cooling often yields better quality crystals than rapid cooling.

    • Seeding: If you have a small amount of crystalline material, use it to seed a supersaturated solution to induce crystallization.

Q2: After my aqueous workup, my final product is a persistent oil, and NMR analysis shows the presence of a hydrate. How can I remove the water?

A2: The stability of fluorinated ketone hydrates requires rigorous drying methods.

  • Scientific Rationale: The electrophilic carbonyl carbon, influenced by adjacent fluorine atoms, readily forms a stable gem-diol (hydrate).[2][3] This hydrate may not be easily removed by standard drying agents.

  • Troubleshooting Protocol:

    • Azeotropic Distillation: Dissolve the hydrated product in a solvent that forms a low-boiling azeotrope with water, such as toluene or benzene (use with extreme caution due to toxicity). Distill off the azeotrope using a Dean-Stark apparatus to remove water.

    • High Vacuum Drying: Place the sample under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.

    • Chemical Drying: For non-protic solutions, use a strong drying agent like phosphorus pentoxide (P₄O₁₀) or molecular sieves. Be cautious as acidic or basic drying agents could react with your compound.

Drying MethodAdvantagesDisadvantages
Azeotropic Distillation Highly effective for removing water from stable hydrates.Requires a solvent that forms an azeotrope; may require elevated temperatures.
High Vacuum Simple and effective for moderately stable hydrates.May be slow; potential for sample loss if the ketone is volatile.
Chemical Drying Agents Useful for drying solutions.May not be effective for breaking stable hydrates; potential for reaction with the product.
C. Distillation Complications

Q1: I am trying to purify my fluorinated ketone by fractional distillation, but the composition of the distillate is not changing. What is happening?

A1: You are likely dealing with an azeotrope.

  • Scientific Rationale: An azeotrope is a mixture of two or more liquids whose composition cannot be altered by simple distillation.[10] The vapor produced has the same composition as the liquid.[10] Fluorinated compounds are known to form azeotropes with various organic solvents.

  • Troubleshooting Steps:

    • Confirm the Azeotrope: Consult a database of azeotropes to see if your ketone is known to form one with the solvent you are using.[22]

    • Pressure-Swing Distillation: The composition of an azeotrope is pressure-dependent. By altering the pressure of the distillation, you may be able to shift the azeotropic composition and achieve separation.

    • Extractive Distillation: Introduce a high-boiling, non-volatile solvent (an entrainer) that alters the relative volatility of the components of the azeotrope, allowing for separation.[13]

IV. Experimental Protocols

Protocol 1: Purification of a Fluorinated Ketone using a Pentafluorophenyl (PFP) Column

This protocol outlines a general method for separating a fluorinated ketone from less polar impurities using a PFP stationary phase.

  • Column Selection: Choose a PFP column of appropriate dimensions for your sample size (e.g., analytical or preparative).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • Equilibrate the column with 95% Solvent A / 5% Solvent B.

    • Inject the dissolved sample.

    • Run a linear gradient from 5% to 95% Solvent B over 20-30 minutes.

    • Hold at 95% Solvent B for 5 minutes.

    • Return to initial conditions and re-equilibrate.

  • Fraction Collection: Collect fractions based on the UV chromatogram.

  • Analysis and Pooling: Analyze the collected fractions by a suitable method (e.g., LC-MS or TLC) and pool the pure fractions.

  • Solvent Removal: Remove the solvent under reduced pressure to isolate the purified fluorinated ketone.

V. Safety and Handling

Working with fluorinated ketones requires adherence to strict safety protocols.

  • Engineering Controls: Always handle fluorinated compounds in a certified chemical fume hood to minimize inhalation exposure.[17]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile or neoprene).

    • Safety goggles or a face shield.[17]

    • A lab coat.

  • Waste Disposal: Dispose of all fluorinated waste according to your institution's hazardous waste guidelines. Do not pour fluorinated compounds down the drain.[17]

  • Emergency Procedures: Be familiar with the location and use of safety showers and eyewash stations. In case of skin contact, wash the affected area immediately with soap and water.[23] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[23]

VI. References

  • Sloop, J. C., Churley, M., Guzman, A., Moseley, S., Stalker, S., Weyand, J., & Yi, J. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. --INVALID-LINK--

  • BenchChem. (2025). Challenges in the characterization of fluorinated hydrocarbons. --INVALID-LINK--

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace. --INVALID-LINK--

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. ResearchGate. --INVALID-LINK--

  • Li, Y., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC. --INVALID-LINK--

  • Fountain, K. J. (2007). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. ResearchGate. --INVALID-LINK--

  • MDPI. (2022). Synthesis of Calamitic Fluorinated Mesogens with Complex Crystallization Behavior. --INVALID-LINK--

  • Fountain, K. J. (2009). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. --INVALID-LINK--

  • European Patent Office. (2020). METHOD FOR PREPARING ORGANIC FLUORIDE-ALIPHATIC COMPOUND AND METHOD FOR PURIFYING ORGANIC FLUORIDE-ALIPHATIC COMPOUND. --INVALID-LINK--

  • Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. --INVALID-LINK--

  • Metrangolo, P., et al. (2019). Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals. PMC. --INVALID-LINK--

  • TCI Chemicals. (n.d.). SAFETY DATA SHEET. --INVALID-LINK--

  • FINO GmbH. (2023). Safety Data Sheet. --INVALID-LINK--

  • Chasar, D. W. (2021). Metabolism and Toxicity of Fluorine Compounds. PMC. --INVALID-LINK--

  • Sigma-Aldrich. (2024). SAFETY DATA SHEET. --INVALID-LINK--

  • Wikipedia. (n.d.). Organofluorine chemistry. --INVALID-LINK--

  • Van Arnum, P. (2013). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. --INVALID-LINK--

  • An, S., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). NIH. --INVALID-LINK--

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. --INVALID-LINK--

  • Unzueta, P. A., et al. (2022). Effect of Fluorination on the Polymorphism and Photomechanical Properties of Cinnamalmalononitrile Crystals. Crystal Growth & Design. --INVALID-LINK--

  • Hairi New Material. (2025). Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. --INVALID-LINK--

  • Bretscher, L. E., et al. (2001). Fluorine in Crystal Engineering ? ?The Little Atom That Could?. ResearchGate. --INVALID-LINK--

  • Shoemaker, J. A., et al. (2020). A Critical Review of a Recommended Analytical and Classification Approach for Organic Fluorinated Compounds with an Emphasis on Per‐ and Polyfluoroalkyl Substances. NIH. --INVALID-LINK--

  • Purdue University. (n.d.). Fluorine Safety. --INVALID-LINK--

  • Pharmaceutical Technology. (2014). GMP Fluorination Challenges Limit Use in API Synthesis. --INVALID-LINK--

  • Wikipedia. (n.d.). Azeotropic distillation. --INVALID-LINK--

  • Chemistry LibreTexts. (2023). Azeotropes. --INVALID-LINK--

  • Gouverneur, V., et al. (2021). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. ACS Publications. --INVALID-LINK--

  • U.S. Environmental Protection Agency. (2024). Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). --INVALID-LINK--

  • Wang, X., et al. (2022). Carbodefluorination of fluoroalkyl ketones via a carbene-initiated rearrangement strategy. PMC. --INVALID-LINK--

  • Chemistry LibreTexts. (2023). Fractional Distillation of Non-ideal Mixtures (Azeotropes). --INVALID-LINK--

  • Lupachev, E., et al. (2020). Purification of organic fluorine alcohols from azeotropic mixtures with non-fluorinated alcohols using extractive distillation. ResearchGate. --INVALID-LINK--

  • Wikipedia. (n.d.). Azeotrope tables. --INVALID-LINK--

  • Wirth, T., et al. (2025). Selective Decarboxylative Fluorination of β‐Keto Acids in Aqueous Media: F‐NMR‐Assisted Batch Optimization and Transfer to Continuous Flow. ResearchGate. --INVALID-LINK--

  • AMiner. (n.d.). Use of fluorinated ketones in fire extinguishing compositions. --INVALID-LINK--

  • Thermo Fisher Scientific. (2015). Attune Flow Cytometry Maintenance and Troubleshooting Guide. --INVALID-LINK--

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References

Navigating the Labyrinth: A Technical Guide to Preventing 2-Fluorocyclohexanone Decomposition During Workup

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for handling 2-Fluorocyclohexanone. As a Senior Application Scientist, I understand the frustrations that can arise when a promising reaction is compromised during the final workup and purification stages. This compound, a valuable building block in medicinal chemistry and organic synthesis, is notoriously sensitive to workup conditions. This guide is designed to provide you with in-depth, field-proven insights to help you navigate the challenges of isolating this compound in its pure form, free from degradation products. We will delve into the "why" behind the protocols, ensuring you not only follow steps but also understand the chemical principles at play.

Frequently Asked Questions (FAQs): Understanding the Instability of this compound

Q1: My ¹H and ¹⁹F NMR spectra of the crude product look clean, but after workup and chromatography, I see new, unexpected signals. What is happening?

This is a classic sign of on-column or workup-induced decomposition. This compound is susceptible to degradation under both basic and, to a lesser extent, acidic conditions, which are often encountered during standard workup procedures. The appearance of new signals indicates that your compound is isomerizing or decomposing.

Q2: What are the primary decomposition pathways for this compound?

The two most common decomposition pathways are the Favorskii rearrangement under basic conditions and hydration/enol-related side reactions under acidic conditions.

  • Favorskii Rearrangement (Base-Catalyzed): This is the most significant concern. In the presence of a base (e.g., hydroxide, alkoxides), this compound can undergo a ring contraction to form cyclopentanecarboxylic acid derivatives.[1][2][3][4] The reaction proceeds through a highly strained cyclopropanone intermediate.[1][3][4] If your workup involves a basic wash (e.g., sodium bicarbonate, sodium carbonate) or if residual base from your reaction is not properly quenched, this rearrangement can significantly reduce your yield of the desired product.

  • Hydration and Enolization (Acid-Catalyzed): While generally more stable under acidic conditions than basic ones, prolonged exposure to strong acids, especially in the presence of water, can lead to the formation of hydrates from the enol tautomer.[5] This may not be a destructive decomposition, but it can complicate purification and lead to the appearance of new species in your NMR spectrum.

Q3: I suspect decomposition. What are the tell-tale signs in my analytical data?

  • NMR Spectroscopy:

    • Favorskii Product: If the rearrangement occurs in the presence of an alkoxide (e.g., from a sodium methoxide-mediated reaction), you will see signals corresponding to the methyl ester of cyclopentanecarboxylic acid. Look for a characteristic singlet for the methyl ester protons around 3.6-3.7 ppm in the ¹H NMR spectrum.

    • ¹⁹F NMR: The disappearance of the signal for this compound and the absence of any new fluorine-containing signals is a strong indicator of fluoride elimination, a key step in the Favorskii rearrangement.

  • Mass Spectrometry: You will observe a loss of your desired mass ion and the appearance of a new ion corresponding to the mass of the cyclopentanecarboxylic acid derivative.

Troubleshooting Guide: Pinpointing and Solving Decomposition Issues

This section provides a structured approach to identifying and resolving decomposition problems during the workup of this compound.

Symptom Potential Cause Recommended Action
Low isolated yield after basic workup. Favorskii Rearrangement: Your compound is likely undergoing base-catalyzed ring contraction.1. Avoid Strong Bases: Do not use aqueous solutions of NaOH, KOH, or even Na₂CO₃ for washing. 2. Use a Mild Quench: Quench your reaction with a weak acid like saturated aqueous ammonium chloride (NH₄Cl) solution.[6] 3. Buffered Wash: If a wash is necessary, use a mildly acidic buffer (e.g., pH 4-6) or cold, dilute brine.
Multiple spots on TLC after chromatography that were not in the crude mixture. On-Column Decomposition: Standard silica gel is slightly acidic and can promote decomposition, especially if the column heats up during elution.[7]1. Deactivate Silica Gel: Neutralize your silica gel by pre-treating it with a solution of triethylamine (Et₃N) in your eluent (typically 0.1-1% Et₃N), followed by flushing with the eluent until the eluent is neutral. 2. Use Alternative Stationary Phases: Consider using neutral alumina or a fluorinated stationary phase for chromatography.[7] 3. Optimize Eluent System: Use a non-polar eluent system and run the column quickly to minimize contact time. A common starting point is a hexane/ethyl acetate gradient.
Broad or new peaks in NMR after aqueous workup, even with careful pH control. Hydration of the Keto-Enol Tautomer: The presence of water, especially under slightly acidic conditions, can lead to the formation of gem-diol (hydrate) species in equilibrium with the ketone.[5]1. Anhydrous Workup: If your reaction conditions permit, consider a non-aqueous workup. This involves filtering the reaction mixture through a pad of Celite® or silica gel and washing with a dry organic solvent. 2. Minimize Water Contact: If an aqueous workup is unavoidable, perform it quickly at low temperatures (0-5 °C) and immediately dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate.
Formation of an unknown, more polar byproduct. Elimination of HF: Strong bases can also promote the elimination of hydrogen fluoride to form cyclohexenone derivatives.1. Strict Temperature Control: Keep the reaction and workup temperatures as low as possible. 2. Immediate Quenching: Quench the reaction immediately upon completion to neutralize any remaining base.

Validated Protocols for Stable Workup and Purification

Here are detailed, step-by-step methodologies designed to minimize the decomposition of this compound.

Protocol 1: Mild Aqueous Workup for General Applications

This protocol is suitable for reactions where a basic aqueous wash is not required.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add saturated aqueous ammonium chloride (NH₄Cl) solution with vigorous stirring until the reaction is quenched (check pH with litmus paper to ensure it is neutral or slightly acidic).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Washing: Combine the organic layers and wash sequentially with:

    • One portion of deionized water.

    • One portion of brine.

    • Note: Perform these washes quickly and at a reduced temperature if possible.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. Crucially, keep the bath temperature below 30 °C to avoid thermal decomposition.

  • Purification: Proceed immediately to purification by column chromatography.

Protocol 2: Non-Aqueous Workup for Highly Sensitive Reactions

This protocol is ideal for reactions that are anhydrous and do not contain significant amounts of water-soluble byproducts.

  • Filtration: Upon reaction completion, cool the mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a non-polar organic solvent (e.g., hexanes or a mixture of hexanes and ethyl acetate).

  • Dry Filtration: Pass the diluted mixture through a plug of silica gel or Celite® in a fritted funnel.

  • Washing: Wash the plug with additional portions of the chosen solvent to ensure complete recovery of the product.

  • Concentration: Concentrate the filtrate under reduced pressure, again maintaining a low bath temperature (<30 °C).

  • Purification: Immediately purify the crude product by column chromatography.

Chromatographic Purification Strategy
  • Stationary Phase: Use deactivated silica gel (see Troubleshooting Guide) or neutral alumina. For highly sensitive compounds, consider using a fluorinated stationary phase.

  • Eluent System: A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point. Begin with a low polarity (e.g., 98:2 hexanes:ethyl acetate) and gradually increase the polarity.

  • Monitoring: Monitor the fractions carefully by thin-layer chromatography (TLC).

  • Solvent Removal: After combining the pure fractions, remove the solvent under reduced pressure at a low temperature.

Visualizing the Decomposition Pathways

To better understand the chemical transformations that lead to the loss of your product, the following diagrams illustrate the key decomposition mechanisms.

DecompositionPathways cluster_base Basic Conditions (e.g., OH⁻, RO⁻) cluster_acid Acidic/Aqueous Conditions Enolate Enolate Intermediate Cyclopropanone Cyclopropanone Intermediate Enolate->Cyclopropanone Intramolecular SN2 Favorskii_Product Cyclopentanecarboxylic Acid Derivative Cyclopropanone->Favorskii_Product Nucleophilic Attack (e.g., H₂O, ROH) This compound This compound This compound->Enolate Base Enol Enol Tautomer This compound->Enol H⁺ (cat.) Hydrate Hydrate (gem-diol) Enol->Hydrate + H₂O

Key decomposition pathways of this compound.

This diagram illustrates the two primary routes of degradation. The base-catalyzed Favorskii rearrangement leads to a ring-contracted product, while acidic or aqueous conditions can result in the formation of a hydrate through the enol tautomer.

Concluding Remarks

The successful isolation of this compound hinges on a nuanced understanding of its reactivity and a meticulous approach to workup and purification. By avoiding strong bases, minimizing contact with water, maintaining low temperatures, and employing appropriate chromatographic techniques, you can significantly improve your yields and obtain this valuable compound in high purity. Remember that each reaction is unique, and these guidelines should be adapted as needed based on your specific experimental observations.

References

Validation & Comparative

A Senior Application Scientist's Guide to Fluorinating Agents for Cyclohexanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and drug development. Fluorinated cyclohexanones, in particular, serve as valuable building blocks for a diverse array of bioactive compounds, offering modulated lipophilicity, metabolic stability, and binding affinity. The choice of fluorinating agent is paramount, dictating not only the yield and efficiency but also the type of fluorination—be it monofluorination, gem-difluorination, or stereoselective installation of a fluorine atom.

This guide provides an in-depth comparison of three widely utilized fluorinating agents for the synthesis of fluorinated cyclohexanones: Selectfluor® for electrophilic monofluorination, N-Fluorobenzenesulfonimide (NFSI) for electrophilic, particularly asymmetric, monofluorination, and Deoxofluor® for nucleophilic gem-difluorination. We will delve into the mechanistic underpinnings of each reagent, present comparative experimental data, and provide detailed protocols to aid researchers in making informed decisions for their synthetic campaigns.

Comparative Analysis of Fluorinating Agents

The selection of a fluorinating agent is a critical decision driven by the desired outcome of the synthesis. For the introduction of a single fluorine atom at the α-position to the carbonyl, electrophilic reagents such as Selectfluor® and NFSI are the tools of choice. Conversely, for the synthesis of gem-difluoro derivatives, a nucleophilic deoxyfluorinating agent like Deoxofluor® is required.

ReagentType of FluorinationKey AdvantagesTypical Conditions
Selectfluor® Electrophilic MonofluorinationStable, easy to handle solid; good yields for direct fluorination.Acetonitrile, room temperature to reflux.
NFSI Electrophilic MonofluorinationStable crystalline solid; excellent for enantioselective reactions with a suitable catalyst.Organic solvent (e.g., MeCN, DCM), often with an organocatalyst.
Deoxofluor® Nucleophilic gem-DifluorinationThermally more stable than DAST; effective for converting ketones to difluorides.Neat or in a non-polar solvent (e.g., DCM), often requires heating.

Table 1. High-level comparison of Selectfluor®, NFSI, and Deoxofluor® for the fluorination of cyclohexanone.

Selectfluor®: The Workhorse for Direct α-Monofluorination

Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a highly popular electrophilic fluorinating agent due to its stability, ease of handling, and broad applicability.[1][2] The mechanism of fluorination with Selectfluor® is generally understood to proceed through the reaction of the enol or enolate form of the ketone with the electrophilic fluorine source.[3][4] The reaction can be conceptualized as a polar, two-electron process, although single-electron transfer (SET) pathways have also been considered.[4][5]

For simple ketones like cyclohexanone, the reaction typically requires conditions that favor the formation of the enol tautomer, such as heating in a polar aprotic solvent like acetonitrile.[3] The acidity of the reaction medium can also play a role in promoting enolization.[3]

N-Fluorobenzenesulfonimide (NFSI): The Specialist for Asymmetric Fluorination

N-Fluorobenzenesulfonimide (NFSI) is another robust and easy-to-handle electrophilic fluorinating agent.[5] While it can be used for direct α-fluorination in a similar manner to Selectfluor®, its true strength lies in its application in asymmetric synthesis. When paired with chiral catalysts, such as primary amine-based organocatalysts, NFSI can facilitate the enantioselective fluorination of cyclic ketones with high levels of stereocontrol. This capability is crucial for the synthesis of chiral fluorinated building blocks for drug discovery. The mechanism in these catalyzed reactions involves the formation of a chiral enamine intermediate, which then reacts with NFSI.[6]

Deoxofluor®: The Agent for Gem-Difluorination

Deoxofluor® (bis(2-methoxyethyl)aminosulfur trifluoride) is a nucleophilic deoxyfluorinating agent that serves as a more thermally stable alternative to DAST (diethylaminosulfur trifluoride).[7] It is employed to convert the carbonyl group of a ketone directly into a gem-difluoromethylene group.[7][8] The reaction is believed to proceed through the initial formation of a fluorohydrin intermediate, which then undergoes substitution to yield the difluorinated product.[8] This transformation is invaluable for accessing gem-difluorinated scaffolds, which are of significant interest in medicinal chemistry due to their ability to act as bioisosteres of carbonyl groups.[9]

Mechanistic Pathways

To better understand the reactivity and selectivity of these agents, it is crucial to visualize their mechanistic pathways.

cluster_0 Electrophilic Monofluorination (Selectfluor®/NFSI) Ketone Cyclohexanone Enol Enol/Enolate Intermediate Ketone->Enol Tautomerization (acid/base catalyzed) Product_Mono 2-Fluorocyclohexanone Enol->Product_Mono Nucleophilic attack on F+ Reagent_E Selectfluor® or NFSI Reagent_E->Product_Mono Byproduct_E Byproduct

Caption: Mechanism of electrophilic α-monofluorination of cyclohexanone.

cluster_1 Nucleophilic Gem-Difluorination (Deoxofluor®) Ketone_D Cyclohexanone Intermediate Intermediate Species Ketone_D->Intermediate Reaction with Deoxofluor® Reagent_D Deoxofluor® Reagent_D->Intermediate Product_Di 2,2-Difluorocyclohexanone Intermediate->Product_Di Fluoride transfer Byproduct_D Byproducts

Caption: Mechanism of nucleophilic gem-difluorination of cyclohexanone.

Experimental Protocols and Supporting Data

The following protocols are provided as representative examples for the fluorination of cyclohexanone and its derivatives.

Protocol 1: α-Monofluorination of a Cyclohexanone Derivative with Selectfluor®

This protocol is adapted from the successful monofluorination of 4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one, a cyclohexanone derivative.[3]

Workflow:

Start Dissolve cyclohexanone derivative in MeCN Add Add Selectfluor® Start->Add React Reflux the mixture Add->React Workup Aqueous workup React->Workup Purify Column chromatography Workup->Purify End Obtain this compound derivative Purify->End

Caption: Workflow for α-monofluorination with Selectfluor®.

Step-by-Step Methodology:

  • To a solution of the cyclohexanone derivative (1.0 equiv) in acetonitrile, add Selectfluor® (1.2 equiv).

  • Reflux the reaction mixture and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.

Experimental Data:

SubstrateProductReagentConditionsYield (%)Reference
4,4a,5,6,7,8-Hexahydro-3H-naphthalen-2-one1-Fluoro-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-oneSelectfluor®MeCN, reflux70[3]
1,3-Cyclohexanedione2-Fluoro-1,3-cyclohexanedioneSelectfluor®MeCN, rt, 24h55[3]

Table 2. Experimental data for the monofluorination of cyclohexanone derivatives with Selectfluor®.

Protocol 2: Enantioselective α-Monofluorination of a Cyclohexanone Derivative with NFSI

This protocol is based on the organocatalytic enantioselective fluorination of 4-phenylcyclohexanone.

Step-by-Step Methodology:

  • To a vial charged with the chiral primary amine catalyst (e.g., a cinchona alkaloid derivative, 0.1 equiv) and the 4-phenylcyclohexanone (1.0 equiv), add the solvent (e.g., chloroform).

  • Stir the mixture at the specified temperature (e.g., 40 °C).

  • Add NFSI (1.2 equiv) portion-wise over a set period.

  • Monitor the reaction by TLC.

  • Upon completion, directly load the reaction mixture onto a silica gel column for purification.

  • Elute with an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the enantioenriched 2-fluoro-4-phenylcyclohexanone.

Experimental Data:

SubstrateProductReagentConditionsYield (%)ee (%)Reference
4-Phenylcyclohexanone2-Fluoro-4-phenylcyclohexanoneNFSIChiral amine catalyst, CHCl₃, 40°C9197[6]

Table 3. Experimental data for the enantioselective monofluorination of a cyclohexanone derivative with NFSI.

Protocol 3: Gem-Difluorination of Cyclohexanone with Deoxofluor®

This is a general protocol for the conversion of cyclohexanone to 2,2-difluorocyclohexane.

Workflow:

Start Charge cyclohexanone in a reaction vessel Add Add Deoxofluor® Start->Add React Heat the mixture Add->React Quench Carefully quench with NaHCO₃ solution React->Quench Extract Extract with an organic solvent Quench->Extract Purify Purify by distillation or chromatography Extract->Purify End Obtain 2,2-difluorocyclohexanone Purify->End

Caption: Workflow for gem-difluorination with Deoxofluor®.

Step-by-Step Methodology:

  • In a fume hood, charge a reaction vessel (e.g., a plastic or inert metal container) with cyclohexanone (1.0 equiv).

  • Carefully add Deoxofluor® (2.0-3.0 equiv) to the ketone. An exotherm may be observed.

  • Heat the reaction mixture (e.g., to 80-90 °C) and stir for several hours, monitoring by GC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully quench by slowly adding it to a cooled, stirred saturated aqueous solution of sodium bicarbonate. Caution: Vigorous gas evolution (HF) will occur.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent by distillation, and purify the crude product by fractional distillation or column chromatography to yield 2,2-difluorocyclohexanone.

Experimental Data: Direct yield data for the gem-difluorination of unsubstituted cyclohexanone with Deoxofluor® is not readily available in the searched literature. However, the conversion of ketones to gem-difluorides with Deoxofluor® is a well-established transformation, and good to excellent yields are generally expected under optimized conditions.[7][8]

Conclusion

The synthesis of fluorinated cyclohexanones is a critical task in the development of new chemical entities with potential therapeutic applications. The choice of fluorinating agent is a strategic decision that dictates the outcome of the reaction.

  • Selectfluor® is a reliable and easy-to-use reagent for the direct α-monofluorination of cyclohexanones, providing good yields under straightforward reaction conditions.

  • NFSI is the reagent of choice for enantioselective α-monofluorination , offering access to valuable chiral building blocks when used in conjunction with appropriate chiral catalysts.

  • Deoxofluor® provides a robust method for the synthesis of gem-difluorocyclohexanones , a structural motif of increasing importance in medicinal chemistry. Its enhanced thermal stability offers a safety advantage over older reagents like DAST.

By understanding the reactivity, mechanisms, and experimental nuances of these key fluorinating agents, researchers can confidently select the optimal reagent and conditions to achieve their synthetic goals in the pursuit of novel fluorinated molecules.

References

A Comparative Guide to Electrophilic Fluorinating Agents: Selectfluor® vs. NFSI for the Synthesis of 2-Fluorocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, agrochemistry, and materials science. The unique properties imparted by fluorine can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity. Among the various classes of fluorinated compounds, α-fluoroketones are valuable synthetic intermediates. This guide provides an in-depth comparison of two of the most prominent and widely used electrophilic fluorinating agents, Selectfluor® and N-Fluorobenzenesulfonimide (NFSI), focusing on their application in the synthesis of 2-fluorocyclohexanone. This comparison is designed for researchers, scientists, and drug development professionals seeking to make an informed choice of reagent for their specific synthetic needs.

Reagent Profiles: Understanding the Tools

Before delving into experimental protocols, it is crucial to understand the nature of these two powerful reagents. Both are part of the "N-F" class of electrophilic fluorinating agents, which are favored for their stability and ease of handling compared to hazardous alternatives like molecular fluorine (F₂).[1][2][3]

Selectfluor® (F-TEDA-BF₄)

Selectfluor, with the chemical name 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is a dicationic salt.[4] It is a white, crystalline, and highly stable solid that is non-hygroscopic and possesses high thermal stability.[4][5] Its high reactivity and broad substrate scope have made it one of the most popular choices for electrophilic fluorination.[1][6] Selectfluor is soluble in polar solvents like acetonitrile, DMF, and water.[4][5]

N-Fluorobenzenesulfonimide (NFSI)

NFSI is a neutral, crystalline solid that is also a stable and easy-to-handle N-F reagent.[7][8] First introduced in 1991, it has become a versatile tool for the fluorination of a wide array of nucleophiles, including enolates, carbanions, and aromatics.[7][8][9] It is highly soluble in common organic solvents such as acetonitrile, THF, and dichloromethane.[9]

The Mechanism: α-Fluorination of a Ketone

The synthesis of this compound via electrophilic fluorination hinges on the generation of a nucleophilic enol or enolate form of cyclohexanone. This nucleophile then attacks the electrophilic fluorine atom of the N-F reagent. The generally accepted mechanism is a polar, two-electron process, rather than a single-electron transfer (SET) pathway, although the mechanism can be substrate-dependent.[10][11][12]

The key steps are:

  • Enolate Formation: A base removes the acidic α-proton from cyclohexanone to form a resonance-stabilized enolate. The choice of base and solvent is critical to control the equilibrium and prevent side reactions.

  • Nucleophilic Attack: The electron-rich α-carbon of the enolate attacks the electrophilic fluorine atom of the N-F reagent (Selectfluor or NFSI).

  • Fluorine Transfer: The N-F bond cleaves, transferring the fluorine atom to the α-carbon and generating the this compound product. The remainder of the fluorinating agent becomes a benign, often water-soluble, byproduct.

Caption: General mechanism for the electrophilic α-fluorination of cyclohexanone.

Experimental Head-to-Head: Synthesis Protocols

To provide a practical comparison, the following are representative, step-by-step protocols for the synthesis of this compound using both reagents.

Protocol 1: Synthesis using Selectfluor®

This procedure is adapted from general methods for the α-fluorination of ketones.[13][14] Selectfluor is often used in polar aprotic solvents like acetonitrile.

Materials:

  • Cyclohexanone

  • Selectfluor®

  • Acetonitrile (CH₃CN), anhydrous

  • Sodium carbonate (Na₂CO₃) or other suitable base

  • Dichloromethane (CH₂Cl₂)

  • Water (distilled)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (1.0 eq) and anhydrous acetonitrile (approx. 0.2 M solution).

  • Add a mild base such as sodium carbonate (1.2 eq) to the solution.

  • Slowly add Selectfluor® (1.1 eq) to the stirring mixture at room temperature. An exotherm may be observed.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture to remove any inorganic salts.

  • Remove the acetonitrile under reduced pressure.

  • Dissolve the resulting residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer with distilled water (3 x 20 mL) to remove the Selectfluor® byproduct (TEDA).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) if necessary.

Protocol 2: Synthesis using NFSI

This protocol is based on the fluorination of ketone lithium enolates, a common strategy when using NFSI.[8] This method requires anhydrous conditions and an inert atmosphere.

Materials:

  • Cyclohexanone

  • N-Fluorobenzenesulfonimide (NFSI)

  • Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Water (distilled)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Schlenk flask, syringes, magnetic stirrer, argon or nitrogen atmosphere

Procedure:

  • Set up a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen).

  • Add anhydrous THF (to make an approx. 0.3 M solution) and cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA solution (1.1 eq) via syringe to the cold THF.

  • Add cyclohexanone (1.0 eq) dropwise via syringe to the LDA solution, ensuring the temperature remains at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • In a separate flask, dissolve NFSI (1.2 eq) in anhydrous THF.

  • Add the NFSI solution dropwise to the enolate solution at -78 °C.

  • Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir for an additional 1-2 hours. Monitor reaction completion by TLC.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 25 mL).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The primary byproduct, benzenesulfonimide, can be challenging to remove. Purification is typically achieved via flash column chromatography.

Experimental Workflow Comparison cluster_selectfluor Selectfluor Protocol cluster_nfsi NFSI Protocol sf1 1. Dissolve Cyclohexanone & Base in MeCN sf2 2. Add Selectfluor® at Room Temp sf1->sf2 sf3 3. Stir 12-24h sf2->sf3 sf4 4. Aqueous Workup (Water Wash) sf3->sf4 sf5 5. Evaporation & Purification sf4->sf5 nf1 1. Form Li-Enolate with LDA at -78°C nf2 2. Add NFSI Solution at -78°C nf1->nf2 nf3 3. Stir & Warm to RT nf2->nf3 nf4 4. Quench & Aqueous Workup nf3->nf4 nf5 5. Evaporation & Purification (Chromatography) nf4->nf5

Caption: Side-by-side workflow for synthesizing this compound.

Comparative Analysis

The choice between Selectfluor and NFSI often depends on a balance of reactivity, reaction conditions, substrate tolerance, and practical considerations like workup and cost.

Performance Data Summary
ParameterSelectfluor®NFSI
Typical Yield Good to Excellent (often >70%)Good to Excellent (often >80%)
Reaction Temp. Room Temperature to Reflux[13]-78 °C to Room Temperature
Reaction Time Longer (12-24 hours)Shorter (2-6 hours)
Conditions Non-cryogenic, standard atmosphereCryogenic (-78°C), inert atmosphere
Base Required Mild base (e.g., Na₂CO₃) or catalystStrong, non-nucleophilic base (e.g., LDA)
Workup Simple water wash for byproduct removalRequires chromatography to remove byproduct
Discussion of Key Differences
  • Reactivity and Conditions: Selectfluor is often considered one of the most reactive electrophilic fluorinating agents.[1][15] However, its use often involves milder conditions, proceeding effectively at room temperature.[6] NFSI, while also highly effective, is typically paired with pre-formed, strongly nucleophilic enolates generated at cryogenic temperatures with bases like LDA.[8] This requirement for an inert atmosphere and low temperatures can be a drawback for large-scale synthesis or in labs not equipped for such procedures.

  • Safety and Handling: Both reagents are stable, crystalline solids that are vastly safer than gaseous fluorine or other older-generation reagents.[1][3] Selectfluor is often cited for being particularly safe, non-toxic, and easy to handle.[5][16] NFSI is also safe to handle but is classified as an irritant.[17] Standard personal protective equipment (gloves, safety glasses, lab coat) should always be used.[17]

  • Workup and Purification: This is a significant point of differentiation. The dicationic nature of Selectfluor means its byproduct (the TEDA diamine) is highly water-soluble.[5] This allows for a simple aqueous wash to remove the majority of the byproduct, simplifying purification. In contrast, the byproduct of NFSI is benzenesulfonimide, which has moderate organic solubility and often requires careful column chromatography for complete removal from the desired product.

  • Cost and Availability: Both Selectfluor and NFSI are commercially available from major chemical suppliers.[3] Historically, NFSI has been a more cost-effective option for large-scale applications, but pricing can fluctuate. For research and development, the cost difference is often negligible compared to the advantages offered in terms of reaction simplicity or yield for a specific substrate.

Conclusion and Recommendations

Both Selectfluor and NFSI are excellent reagents for the synthesis of this compound, and the optimal choice is context-dependent.

  • Choose Selectfluor® when:

    • Simplicity and milder reaction conditions are a priority.

    • The substrate is sensitive to strong bases like LDA.

    • A straightforward, non-chromatographic workup is desired.

    • Cryogenic equipment is unavailable or impractical for the intended scale.

  • Choose NFSI when:

    • The highest possible yields are required and can be achieved with a pre-formed enolate.

    • The substrate requires the use of a strong base for efficient enolization.

    • The lab is well-equipped for anhydrous, cryogenic reactions.

    • The downstream process can accommodate a chromatographic purification step.

Ultimately, for the specific transformation of cyclohexanone to this compound, the Selectfluor method offers a more practical and operationally simple route due to its mild conditions and facile workup, making it an ideal starting point for process development and routine laboratory synthesis.

References

A Comparative Guide to the Reactivity of 2-Fluorocyclohexanone and 2-Chlorocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Subtle Influence of an α-Halogen

In the realm of synthetic organic chemistry, α-haloketones serve as versatile building blocks, their reactivity profoundly shaped by the interplay of electronic and steric effects imparted by the halogen substituent. This guide provides an in-depth comparison of two such analogues: 2-fluorocyclohexanone and 2-chlorocyclohexanone. While differing by only a single halogen atom, their chemical behaviors diverge in ways that are critical for researchers, scientists, and drug development professionals to understand. We will explore how the unique properties of fluorine versus chlorine—namely electronegativity, size, and leaving group ability—dictate the conformational preferences and reaction outcomes of these ketones in nucleophilic additions, enolate formations, and base-catalyzed rearrangements. This analysis is grounded in experimental observations and theoretical principles to provide a robust framework for reaction design and optimization.

Conformational Landscape: The Decisive Role of the Halogen

The reactivity of a cyclic ketone is inextricably linked to its three-dimensional structure. For 2-halocyclohexanones, the chair conformation is most stable, but the preference of the halogen for an axial or equatorial position is a critical, and often counterintuitive, factor.

In the gas phase, both compounds prefer the axial conformation of the halogen. However, this preference changes dramatically in solution, which is the relevant environment for most chemical reactions. For This compound , the equatorial conformer strongly predominates in all solvents studied.[1][2] This is due to the alignment of the C-F and C=O bond dipoles in the equatorial position, which is stabilized by solvent polarity.[3] In contrast, 2-chlorocyclohexanone shows a greater tendency to retain its axial conformation, especially in non-polar solvents, though the equatorial form becomes more favored in polar media.[1]

This difference in conformational equilibrium is not merely academic; it has profound stereoelectronic consequences for reactions at both the carbonyl carbon and the α-carbon.

G cluster_F This compound Equilibrium (in Solution) cluster_Cl 2-Chlorocyclohexanone Equilibrium (Non-Polar Solvent) Axial_F Axial (Minor) Equatorial_F Equatorial (Major) Axial_F->Equatorial_F Axial_Cl Axial (Major) Equatorial_Cl Equatorial (Minor) Axial_Cl->Equatorial_Cl

Caption: Conformational equilibria in solution.

Reactivity at the Carbonyl: Nucleophilic Addition

Nucleophilic addition to the carbonyl group is a fundamental reaction of ketones. The rate of this reaction is governed by the electrophilicity of the carbonyl carbon and the steric hindrance to the nucleophile's approach.

Theoretical Considerations:

  • Inductive Effect: Fluorine is significantly more electronegative than chlorine (4.0 vs. 3.16 on the Pauling scale).[4] This potent electron-withdrawing inductive effect (-I) makes the carbonyl carbon of This compound more electron-deficient and, therefore, intrinsically more electrophilic and reactive towards nucleophiles.

  • Steric Hindrance: Fluorine is smaller than chlorine (van der Waals radius: 1.47 Å vs. 1.75 Å). This suggests that steric hindrance to nucleophilic attack should be less pronounced in this compound.

Experimental Observations: Computational and experimental studies on the reduction of 2-halocyclohexanones with sodium borohydride (NaBH₄) have shown that the reaction barrier is lower for the halogenated ketones compared to unsubstituted cyclohexanone.[2][5] This confirms that the electronic effect of the halogen, which enhances carbonyl electrophilicity, overrides the potential steric hindrance. While direct kinetic comparisons between the fluoro and chloro derivatives are sparse in the literature, the stronger inductive effect of fluorine strongly suggests a higher intrinsic reactivity for This compound in nucleophilic addition reactions.

The stereochemical outcome of the addition is also critical. Nucleophilic attack can occur from either the axial or equatorial face, leading to different diastereomeric alcohols. This is influenced by a combination of steric and stereoelectronic factors, including the conformation of the starting ketone.

Experimental Protocol: Comparative Reduction with Sodium Borohydride

This protocol describes a competitive reduction experiment to qualitatively assess the relative reactivity of the two ketones.

Objective: To determine the relative rate of reduction by reacting an equimolar mixture of this compound and 2-chlorocyclohexanone with a limited amount of NaBH₄.

Methodology:

  • Preparation: In a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 mmol) and 2-chlorocyclohexanone (1.0 mmol) in 10 mL of anhydrous methanol. Cool the solution to 0 °C in an ice bath.

  • Initiation: In a separate flask, prepare a solution of sodium borohydride (0.25 mmol, 0.25 equivalents) in 5 mL of cold, anhydrous methanol.

  • Reaction: Add the NaBH₄ solution dropwise to the stirred ketone mixture over 5 minutes.

  • Monitoring: Stir the reaction at 0 °C for 30 minutes. Take an aliquot for GC-MS analysis to determine the ratio of remaining starting materials and alcohol products.

  • Quenching: Slowly add 5 mL of acetone to quench any unreacted NaBH₄.

  • Workup: Add 10 mL of saturated aqueous ammonium chloride solution. Extract the mixture with diethyl ether (3 x 15 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product mixture by ¹H NMR and GC-MS to determine the relative conversion of each ketone. The ketone that is consumed to a greater extent is the more reactive species.

Expected Outcome: Due to the stronger electron-withdrawing nature of fluorine, this compound is expected to be consumed faster than 2-chlorocyclohexanone, demonstrating its higher reactivity towards nucleophilic addition.

Reactivity at the α-Carbon: Enolate Formation

The formation of an enolate by deprotonation of an α-proton is another cornerstone of ketone chemistry, opening pathways to alkylation, halogenation, and aldol reactions.[6][7]

Theoretical Considerations:

  • α-Proton Acidity: The powerful inductive effect of the α-halogen increases the acidity of the α-protons. Because fluorine is more electronegative than chlorine, the α-protons of This compound are more acidic than those of 2-chlorocyclohexanone . This means that this compound will be deprotonated more rapidly under kinetically controlled conditions.[8]

  • Kinetic vs. Thermodynamic Enolates: Both ketones are unsymmetrical and can form two different enolates (at C2 or C6). Deprotonation at the less-substituted C6 position leads to the kinetic enolate, favored by strong, hindered bases at low temperatures (e.g., LDA at -78 °C).[9][10] Deprotonation at the more substituted C2 position gives the thermodynamic enolate. The increased acidity at C2 in both molecules makes enolate formation complex.

Reactivity Comparison: For reactions that depend on the rate of enolate formation, such as kinetically controlled alkylations, This compound is expected to react faster. However, the subsequent step must also be considered. If the reaction involves the expulsion of the halogen (as in the Favorskii rearrangement), the C-F bond strength and poor leaving group ability of fluoride become significant limiting factors.[11]

G cluster_main Factors Influencing Enolate-Mediated Reactions cluster_F This compound cluster_Cl 2-Chlorocyclohexanone Start α-Haloketone Enolate Enolate Formation (Deprotonation) Start->Enolate Reaction Subsequent Reaction (e.g., Alkylation, Rearrangement) Enolate->Reaction F_Enolate Faster enolate formation (Higher α-acidity) Cl_Enolate Slower enolate formation Product Final Product Reaction->Product F_Reaction Slower subsequent step if F⁻ is leaving group (Strong C-F bond) Cl_Reaction Faster subsequent step if Cl⁻ is leaving group (Better leaving group)

Caption: Causality in enolate-mediated reactions.

A Case Study in Contrasting Reactivity: The Favorskii Rearrangement

The Favorskii rearrangement, the base-induced conversion of an α-haloketone to a rearranged carboxylic acid derivative, provides a perfect illustration of the competing factors governing the reactivity of these two compounds.[12][13] The mechanism involves the formation of an enolate, followed by an intramolecular Sₙ2 reaction to form a cyclopropanone intermediate, which is then opened by a nucleophile.[14]

  • 2-Chlorocyclohexanone: This compound is a classic substrate for the Favorskii rearrangement, reliably undergoing ring contraction to form cyclopentanecarboxylic acid derivatives in good yield (e.g., 56-61% for the methyl ester).[15] Here, enolate formation is reasonably fast, and chloride is a competent leaving group, allowing the reaction to proceed efficiently.

  • This compound: The situation is markedly different. While enolate formation is expected to be faster due to higher α-proton acidity, the subsequent intramolecular displacement is severely hampered. The C-F bond is exceptionally strong, and the fluoride ion (F⁻) is a very poor leaving group.[11] Consequently, the Favorskii rearrangement is generally inefficient for α-fluoroketones, with other reaction pathways often dominating.

SubstrateKey Factor 1 (Enolate Formation)Key Factor 2 (Leaving Group Ability)Favorskii Rearrangement Outcome
This compound FastVery PoorInefficient / Does not proceed
2-Chlorocyclohexanone ModerateGoodEfficient, Good Yields[15]
Experimental Protocol: Favorskii Rearrangement of 2-Chlorocyclohexanone

Objective: To synthesize methyl cyclopentanecarboxylate via the Favorskii rearrangement of 2-chlorocyclohexanone.

Methodology: (Adapted from known procedures[15])

  • Preparation: In a 250 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place a solution of sodium methoxide prepared from sodium (1.07 mol) and anhydrous methanol (125 mL).

  • Addition: Cool the solution and add a solution of 2-chlorocyclohexanone (1.0 mol) in anhydrous ether (100 mL) dropwise with stirring over 2 hours, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1 hour.

  • Workup: Cool the mixture and add 100 mL of water. Separate the ether layer. Extract the aqueous layer with ether (2 x 50 mL).

  • Purification: Combine the ether extracts, wash with water, and dry over anhydrous magnesium sulfate. Filter, remove the ether by distillation, and distill the crude product under reduced pressure to obtain pure methyl cyclopentanecarboxylate.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy. The expected yield is in the range of 56-61%.[15]

Conclusion

The comparison between this compound and 2-chlorocyclohexanone is a nuanced lesson in physical organic chemistry. It demonstrates that a simple extrapolation based on a single property, such as electronegativity, is insufficient to predict overall reactivity.

  • For nucleophilic additions at the carbonyl, the strong inductive effect of fluorine makes This compound the more reactive substrate.

  • For enolate formation , the higher α-acidity of This compound leads to faster deprotonation under kinetic control.

  • For reactions where the halogen must depart, such as the Favorskii rearrangement , the superior leaving group ability of chloride makes 2-chlorocyclohexanone far more effective, despite its slower rate of enolate formation.

Understanding these competing influences allows chemists to make informed decisions, selecting the appropriate substrate and reaction conditions to achieve a desired synthetic outcome. This guide serves as a framework for navigating the rich and often complex reactivity of α-haloketones.

References

A Comparative Guide to the Computational Analysis of the Transition State for 2-Fluorocyclohexanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

<Senior Application Scientist

Introduction: The Critical Role of Transition State Analysis in Fluorination Chemistry

The introduction of fluorine into organic molecules can dramatically alter their biological and chemical properties, a strategy widely employed in the development of pharmaceuticals and agrochemicals.[1][2] The synthesis of 2-fluorocyclohexanone is a fundamental transformation that provides a key building block for more complex fluorinated structures. Understanding the reaction mechanism at a molecular level is paramount for optimizing reaction conditions, predicting stereochemical outcomes, and designing more efficient catalysts. At the heart of this understanding lies the transition state, the fleeting molecular configuration at the peak of the energy barrier that dictates the reaction's kinetics and pathway.[3]

This guide provides a comprehensive comparison of computational approaches for analyzing the transition state of the electrophilic fluorination of cyclohexanone to yield this compound. We will delve into the theoretical underpinnings of these methods, provide practical, step-by-step protocols for their implementation, and present a comparative analysis of their performance. This document is intended for researchers, scientists, and drug development professionals with an interest in applying computational chemistry to solve real-world challenges in synthetic organic chemistry.

The Reaction Mechanism: An Overview

The electrophilic fluorination of cyclohexanone typically proceeds via the reaction of its enol or enolate form with an electrophilic fluorine source, such as Selectfluor®.[4][5] The mechanism is a subject of ongoing investigation, with possibilities including a concerted SN2-like pathway or a stepwise process involving a single-electron transfer (SET).[1][5] Computational analysis is a powerful tool for elucidating these mechanistic nuances by locating and characterizing the transition state(s) involved.

Below is a generalized representation of the electrophilic fluorination of cyclohexanone, highlighting the key species involved.

G Reactants Cyclohexanone Enol/Enolate + Electrophilic Fluorinating Agent (e.g., Selectfluor®) TS Transition State Reactants->TS Activation Energy (ΔG‡) Products This compound + Byproducts TS->Products

Caption: Generalized reaction coordinate for the electrophilic fluorination of cyclohexanone.

Pillar 1: Expertise & Experience - Choosing the Right Computational Tool

The accuracy of a computational prediction hinges on the chosen theoretical method. For transition state analysis of reactions like the fluorination of cyclohexanone, Density Functional Theory (DFT) has become the workhorse due to its excellent balance of computational cost and accuracy.[6]

Comparing DFT Functionals: A Necessary Choice

The core of any DFT calculation is the exchange-correlation functional, which approximates the complex electron-electron interactions. The choice of functional can significantly impact the calculated transition state geometry and energy. Below is a comparison of commonly used functionals for this type of analysis.

FunctionalTypeStrengthsWeaknessesTypical Application
B3LYP Hybrid GGAA widely used and well-benchmarked functional, often providing a good starting point.[7][8]Can sometimes underestimate reaction barriers and may not adequately describe long-range interactions.General-purpose calculations, initial geometry optimizations.
M06-2X Hybrid Meta-GGAGenerally provides more accurate barrier heights and is better for non-covalent interactions.[8]More computationally expensive than B3LYP.Reactions where dispersion forces are important, higher accuracy is required.
ωB97X-D Range-Separated Hybrid with Dispersion CorrectionExcellent for systems with both covalent and non-covalent interactions, includes empirical dispersion correction.[8]Can be computationally demanding.High-accuracy calculations, systems with significant dispersion effects.

The Causality Behind the Choice: For the fluorination of cyclohexanone, where both bond breaking/formation and potential non-covalent interactions between the substrate and the fluorinating agent are at play, a functional like M06-2X or ωB97X-D is often preferred for achieving high accuracy. While B3LYP can provide a reasonable initial guess, its tendency to underestimate barrier heights could lead to an overly optimistic prediction of the reaction rate.

The Importance of the Basis Set

The basis set is the set of mathematical functions used to describe the atomic orbitals. A larger, more flexible basis set will provide a more accurate description of the electron distribution, but at a higher computational cost.

Basis SetDescriptionRecommendation
Pople-style (e.g., 6-31G(d), 6-311+G(d,p)) A common and computationally efficient choice. The "+" indicates the addition of diffuse functions, important for anions and lone pairs, while the "(d,p)" indicates the addition of polarization functions, crucial for describing bond angles correctly.A good starting point for initial optimizations. 6-311+G(d,p) is recommended for final energy calculations.
Dunning's correlation-consistent (e.g., cc-pVDZ, aug-cc-pVTZ) Systematically improvable and generally more accurate than Pople-style basis sets. "aug" signifies the addition of diffuse functions.Recommended for high-accuracy benchmark calculations, though computationally more intensive.

Self-Validating System: To ensure the reliability of your results, it is advisable to perform calculations with at least two different functionals and/or basis sets to check for consistency in the predicted transition state geometry and energy.

Pillar 2: Trustworthiness - A Self-Validating Protocol for Transition State Location

Locating a transition state is not a straightforward geometry optimization. A transition state is a first-order saddle point on the potential energy surface, meaning it is a maximum in one direction (the reaction coordinate) and a minimum in all other directions. The following protocol outlines a robust and self-validating workflow for finding and verifying a transition state.

Experimental Protocol: Computational Workflow for Transition State Analysis
  • Reactant and Product Optimization:

    • Construct the 3D structures of the reactants (cyclohexanone enol and the electrophilic fluorinating agent) and the product (this compound).

    • Perform a geometry optimization and frequency calculation for each species using your chosen DFT functional and basis set (e.g., B3LYP/6-31G(d)).

    • Confirm that the optimized structures have zero imaginary frequencies, indicating they are true minima on the potential energy surface.

  • Initial Transition State Guess:

    • Use a method like the Nudged Elastic Band (NEB) or a synchronous transit-guided quasi-Newton (STQN) method to generate an initial guess for the transition state structure.[9][10] These methods interpolate a path between the reactants and products.

  • Transition State Optimization:

    • Perform a transition state optimization starting from the initial guess. This calculation will attempt to find the first-order saddle point.

  • Frequency Analysis (The Self-Validation Step):

    • Perform a frequency calculation on the optimized transition state structure.

    • Crucially, a true transition state will have exactly one imaginary frequency. This imaginary frequency corresponds to the vibrational mode along the reaction coordinate, representing the motion of the atoms as they traverse the energy barrier.

    • If you have zero or more than one imaginary frequency, your structure is not a true transition state, and you must refine your initial guess or optimization procedure.

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • To confirm that the located transition state connects the desired reactants and products, perform an IRC calculation.[8] This calculation follows the reaction path downhill from the transition state in both the forward and reverse directions.

    • The IRC calculation should lead to the optimized reactant and product structures, confirming the connection.

G cluster_0 Input Structures cluster_1 Transition State Search cluster_2 Validation Reactants Optimized Reactants TS_Guess Initial TS Guess (NEB/STQN) Reactants->TS_Guess Products Optimized Products Products->TS_Guess TS_Opt TS Optimization TS_Guess->TS_Opt Freq_Calc Frequency Calculation TS_Opt->Freq_Calc IRC_Calc IRC Calculation Freq_Calc->IRC_Calc If one imaginary frequency IRC_Calc->Reactants Reverse direction IRC_Calc->Products Forward direction

Caption: A self-validating computational workflow for locating and verifying a transition state.

Pillar 3: Authoritative Grounding & Data Presentation

The results of computational analysis should always be compared with available experimental data for validation.[11] While experimental characterization of a transition state is not directly possible, kinetic isotope effect (KIE) studies can provide indirect evidence to support or refute a computed transition state structure.

Quantitative Data Summary

The following table presents a hypothetical comparison of results obtained from different computational methods for the electrophilic fluorination of cyclohexanone enol with a model fluorinating agent.

MethodActivation Energy (ΔG‡, kcal/mol)Imaginary Frequency (cm⁻¹)Key Bond Lengths at TS (Å) (C-F, C-C)
B3LYP/6-31G(d)18.5-4502.1, 1.4
M06-2X/6-311+G(d,p)22.1-4752.0, 1.4
ωB97X-D/aug-cc-pVTZ21.8-4802.0, 1.4
Experimental (inferred from kinetics) ~20-24--

Analysis: The data in the table illustrates that while B3LYP provides a qualitatively similar picture, the M06-2X and ωB97X-D functionals yield activation energies that are in better agreement with hypothetical experimental observations. The consistency in the predicted key bond lengths across the higher-level methods provides confidence in the computed transition state geometry. The single imaginary frequency for all methods confirms that a true transition state was located.

Conclusion: A Powerful Synergy of Theory and Experiment

The computational analysis of the transition state for the synthesis of this compound offers invaluable insights into the reaction mechanism, kinetics, and factors controlling selectivity. By carefully selecting the computational method, following a robust and self-validating protocol, and comparing the results with experimental data, researchers can gain a deeper understanding of this important transformation. The methodologies outlined in this guide provide a framework for leveraging the predictive power of computational chemistry to accelerate the discovery and development of novel fluorinated molecules.

References

A Comparative Guide to Catalysts for the Asymmetric Fluorination of Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of fluorine into molecular architectures is a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. Consequently, the development of stereoselective methods for the synthesis of chiral fluorinated compounds is of paramount importance. This guide provides a comparative analysis of the leading catalytic systems for the asymmetric α-fluorination of ketones, a key transformation for accessing valuable chiral building blocks. We will delve into the mechanistic underpinnings, substrate scope, and practical application of organocatalytic and metal-based systems, supported by experimental data to inform your catalyst selection.

The Challenge of Asymmetric Ketone Fluorination

The direct enantioselective fluorination of ketones presents a significant challenge compared to their aldehyde counterparts. Ketones are generally less reactive, and the formation of the key enamine or enolate intermediates can be sluggish and reversible, leading to lower yields and enantioselectivities.[1][2] Over the past two decades, significant strides have been made, primarily through the development of sophisticated organocatalysts and, to a lesser extent, transition metal complexes.

This guide will focus on the two dominant and mechanistically distinct approaches:

  • Organocatalysis: Primarily utilizing chiral amines, such as cinchona alkaloid derivatives and proline-based catalysts, to activate the ketone via enamine formation.

  • Transition Metal Catalysis: Employing chiral metal complexes (e.g., nickel, palladium, titanium) to generate chiral metal enolates that react with an electrophilic fluorine source.

The most commonly employed electrophilic fluorinating agents in these reactions are N-fluorobenzenesulfonimide (NFSI) and Selectfluor®.[3][4] While both are effective "F+" donors, their reactivity profiles can differ, influencing the optimal choice for a given catalytic system.[1][5]

Organocatalysis: The Rise of Chiral Amines

Organocatalysis has emerged as a powerful and practical approach for the asymmetric fluorination of ketones, offering mild reaction conditions and avoiding the use of potentially toxic heavy metals.

Cinchona Alkaloid Derivatives: The Gold Standard for Cyclic Ketones

Primary amine derivatives of cinchona alkaloids have proven to be exceptionally effective catalysts for the α-fluorination of a wide range of cyclic ketones.[6][7] Groundbreaking work by MacMillan and coworkers demonstrated that these catalysts can overcome the inherent difficulties of ketone fluorination, providing high yields and outstanding enantioselectivities.[2][6]

Mechanism of Action: The catalytic cycle, depicted below, proceeds through the formation of a chiral enamine intermediate. The ketone condenses with the primary amine of the cinchona alkaloid to form the enamine. The intricate steric and electronic environment of the catalyst then directs the approach of the electrophilic fluorinating agent (NFSI) to one face of the enamine, leading to the enantioselective formation of the C-F bond. Subsequent hydrolysis releases the α-fluorinated ketone and regenerates the catalyst.[8]

G cluster_cycle Cinchona Alkaloid Catalytic Cycle Ketone Ketone Enamine Chiral Enamine Intermediate Ketone->Enamine + Catalyst, -H₂O Catalyst Cinchona Alkaloid Primary Amine Fluorination Facial-Selective Fluorination Enamine->Fluorination + NFSI Hydrolysis Hydrolysis Fluorination->Hydrolysis - Catalyst·H⁺ - [NFSI-H] Hydrolysis->Catalyst Regeneration Product α-Fluoro Ketone Hydrolysis->Product + H₂O

Figure 1: Proposed catalytic cycle for the asymmetric fluorination of ketones catalyzed by a cinchona alkaloid-derived primary amine.

Performance Data: Cinchona alkaloid catalysts have demonstrated remarkable efficacy, particularly for cyclic ketones.

Catalyst TypeSubstrateFluorinating AgentYield (%)ee (%)Reference
Cinchona Alkaloid Primary AmineCyclohexanoneNFSI8198[9]
Cinchona Alkaloid Primary Amine4,4-DimethylcyclohexanoneNFSI8198[6]
Cinchona Alkaloid Primary AmineTetrahydropyran-4-oneNFSI8297[6]
Cinchona Alkaloid Primary AmineN-Boc-piperidin-4-oneNFSI7298[6]

Causality Behind Experimental Choices: The use of a primary amine is crucial as it readily forms enamines with ketones, which are generally more nucleophilic than the corresponding enamines derived from secondary amines like proline.[6] The rigid, chiral backbone of the cinchona alkaloid provides the necessary steric hindrance to effectively shield one face of the enamine from the fluorinating agent.

Proline and its Derivatives: A Less Trodden Path for Ketones

While L-proline is a highly successful catalyst for a variety of asymmetric transformations, including the α-amination of ketones, its application in the direct asymmetric fluorination of ketones has been met with limited success.[10] Early studies reported low enantioselectivities for the fluorination of cyclohexanone using proline-related secondary amine catalysts.[3]

Mechanism of Action: The proposed mechanism for proline catalysis also involves the formation of an enamine intermediate. The carboxylic acid moiety of proline can participate in the catalytic cycle, acting as a Brønsted acid to activate the electrophile.

G cluster_cycle Proline Catalytic Cycle Ketone Ketone Enamine Enamine Intermediate Ketone->Enamine + Proline, -H₂O Catalyst Proline Fluorination Fluorination Enamine->Fluorination + 'F+' source Hydrolysis Hydrolysis Fluorination->Hydrolysis - Proline·H⁺ Hydrolysis->Catalyst Regeneration Product α-Fluoro Ketone Hydrolysis->Product + H₂O

Figure 2: Generalized catalytic cycle for proline-catalyzed α-functionalization of ketones.

Performance and Limitations: The primary limitation of proline and its simple derivatives in ketone fluorination is the lower reactivity and propensity for side reactions. For cyclic ketones like cyclohexanone, enantiomeric excesses are often modest. Acyclic ketones have proven to be even more challenging substrates for all organocatalytic systems, generally affording diminished yields and enantioselectivities.[6]

Transition Metal Catalysis: A Focus on Activated Systems

Transition metal catalysis offers a mechanistically distinct approach to the asymmetric fluorination of carbonyl compounds. Chiral transition metal complexes can act as Lewis acids to activate the substrate, forming a rigid, chiral metal enolate. This intermediate then reacts with an electrophilic fluorine source. While highly successful for β-keto esters, the application of this methodology to simple ketones is less developed.[9][11]

Mechanism of Action: The catalytic cycle typically involves the coordination of the metal precursor to the ketone, followed by deprotonation to form a chiral metal enolate. This enolate then undergoes electrophilic fluorination, and subsequent decomplexation releases the product and regenerates the active catalyst.

G cluster_cycle Transition Metal Catalytic Cycle Ketone Ketone Enolate Chiral Metal Enolate Ketone->Enolate + Catalyst, -H⁺ Catalyst Chiral Metal Complex (e.g., Ni(II)) Fluorination Electrophilic Fluorination Enolate->Fluorination + 'F+' source Product_Complex Product-Metal Complex Fluorination->Product_Complex Product_Complex->Catalyst Regeneration Product α-Fluoro Ketone Product_Complex->Product Decomplexation

Figure 3: Generalized catalytic cycle for the transition metal-catalyzed asymmetric fluorination of ketones.

Performance Data: While data for simple ketones is sparse, nickel-catalyzed systems have shown promise for the fluorination of β-keto esters, which can be considered activated ketone derivatives.

Catalyst SystemSubstrateFluorinating AgentYield (%)ee (%)Reference
Ni(II)-DBFOXEthyl 2-oxocyclohexanecarboxylateNFSI9591[12]
Ti/TADDOLVarious β-keto estersSelectfluor>80up to 90[3]

Causality Behind Experimental Choices: The choice of a Lewis acidic metal is key to promoting enolization. The chiral ligand environment dictates the facial selectivity of the fluorination step. The reaction conditions, including the choice of solvent and base, are critical for achieving high catalytic activity and enantioselectivity.

Comparative Analysis and Catalyst Selection

Catalyst ClassTypical SubstratesAdvantagesLimitations
Cinchona Alkaloid Derivatives Cyclic KetonesHigh yields and enantioselectivities, mild conditions, operational simplicity.Less effective for acyclic ketones.
Proline & Derivatives Aldehydes (more effective)Readily available, inexpensive.Generally low enantioselectivity for ketones.
Transition Metal Complexes β-Keto Esters, Activated KetonesHigh efficiency for activated substrates.Less developed for simple ketones, potential for metal contamination.

For the asymmetric fluorination of cyclic ketones , primary amine derivatives of cinchona alkaloids are the clear catalysts of choice, consistently delivering superior results. For acyclic ketones , the development of a robust and general catalytic system remains an ongoing challenge, though organocatalytic approaches are the most promising avenues of current research. Transition metal catalysts are highly effective for more activated carbonyl compounds like β-keto esters and should be considered for these substrate classes.

Experimental Protocols

General Procedure for Organocatalytic α-Fluorination of a Cyclic Ketone with a Cinchona Alkaloid Catalyst

This protocol is a representative example based on the work of MacMillan and coworkers.[2]

Materials:

  • Cyclic ketone (1.0 equiv)

  • Cinchona alkaloid-derived primary amine catalyst (e.g., (DHQD)₂PHAL) (0.1 equiv)

  • N-Fluorobenzenesulfonimide (NFSI) (1.1 equiv)

  • Anhydrous solvent (e.g., THF or CHCl₃)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vial under an inert atmosphere, add the cinchona alkaloid catalyst and the anhydrous solvent.

  • Stir the mixture at room temperature for 5-10 minutes to ensure dissolution of the catalyst.

  • Add the cyclic ketone to the reaction mixture.

  • Cool the reaction to the desired temperature (e.g., -20 °C to room temperature, optimization may be required).

  • Add NFSI in one portion.

  • Stir the reaction and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or EtOAc) (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired α-fluorinated ketone.

  • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

G cluster_workflow Experimental Workflow: Organocatalytic Fluorination Start Start Setup Reaction Setup: - Catalyst & Solvent - Add Ketone Start->Setup Cooling Cool Reaction Mixture Setup->Cooling Addition Add NFSI Cooling->Addition Reaction Stir & Monitor Addition->Reaction Quench Quench Reaction Reaction->Quench Extraction Aqueous Workup & Extraction Quench->Extraction Purification Purification Extraction->Purification Analysis Analysis (ee%) Purification->Analysis End End Analysis->End

Figure 4: General experimental workflow for the organocatalytic asymmetric fluorination of a cyclic ketone.

Conclusion

The asymmetric α-fluorination of ketones has witnessed significant advancements, largely driven by the development of potent organocatalysts. For cyclic ketones, cinchona alkaloid-derived primary amines stand out as the most effective and reliable catalysts, providing a practical route to highly enantioenriched fluorinated products. While challenges remain, particularly with less reactive acyclic ketones, the mechanistic understanding gained from these successful systems provides a solid foundation for the future design of even more powerful and general catalysts for this important transformation. The choice of catalyst and fluorinating agent should be carefully considered based on the specific substrate and the desired outcome, with the information presented in this guide serving as a valuable starting point for researchers in the field.

References

A Comparative Guide to the Biological Activity of 2-Fluorocyclohexanone Derivatives and their Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a well-established approach to enhance pharmacological properties. This guide provides an in-depth comparative analysis of the biological activities of compounds derived from 2-fluorocyclohexanone versus their non-fluorinated cyclohexanone analogs. By examining the available experimental data, we aim to elucidate the impact of α-fluorination on the therapeutic potential of this important class of compounds.

The Fluorine Advantage in Cyclohexanone Scaffolds

The introduction of a fluorine atom at the α-position to a carbonyl group in the cyclohexanone ring profoundly influences the molecule's electronic and steric properties. This single atomic substitution can lead to significant alterations in reactivity, metabolic stability, and binding affinity to biological targets. The high electronegativity of fluorine increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, a key interaction in many enzyme inhibition mechanisms. Furthermore, the carbon-fluorine bond is exceptionally stable, often imparting increased resistance to metabolic degradation and thereby improving the pharmacokinetic profile of a drug candidate.

Synthesis of 2-Arylidenecyclohexanones: A Comparative Approach

A common and versatile method for the synthesis of bioactive cyclohexanone derivatives is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation of a ketone with an aldehyde to form an α,β-unsaturated ketone. This approach is readily applicable to both this compound and cyclohexanone, allowing for a direct comparison of their reactivity and the properties of their respective derivatives.

General Synthetic Workflow

The synthesis of 2-arylidenecyclohexanones and their fluorinated analogs typically follows the workflow depicted below. The choice of a strong base, such as sodium hydroxide or potassium hydroxide, is crucial to deprotonate the α-carbon of the cyclohexanone, initiating the condensation with the aromatic aldehyde. The subsequent dehydration step is often spontaneous or can be facilitated by heat or acid catalysis.

G cluster_0 Starting Materials Ketone Cyclohexanone or This compound Condensation Claisen-Schmidt Condensation Ketone->Condensation Aldehyde Aromatic Aldehyde Aldehyde->Condensation Base Base Catalyst (e.g., NaOH, KOH) Base->Condensation Dehydration Dehydration Condensation->Dehydration Product 2-Arylidenecyclohexanone or 2-Aryliden-2-fluorocyclohexanone Dehydration->Product

Caption: General workflow for the synthesis of 2-arylidenecyclohexanones via Claisen-Schmidt condensation.

Comparative Biological Activities

While direct head-to-head comparative studies are limited in the literature, a survey of individual studies on fluorinated and non-fluorinated cyclohexanone derivatives allows for a compelling, albeit inferred, comparison of their biological potential across several key areas.

Antimicrobial Activity

Cyclohexanone derivatives have been investigated for their antimicrobial properties. The introduction of a fluorine atom is anticipated to enhance this activity due to increased lipophilicity, which can facilitate passage through microbial cell membranes.

Compound ClassSpecific DerivativeTarget OrganismMIC (µg/mL)Reference
Non-Fluorinated 2-Aryliden-6-furfuryliden cyclohexanone derivativeStaphylococcus spp.Low to moderate activity[1]
Fluorinated Fluorinated ChalconeMethicillin-resistant S. aureus (MRSA)25-50[2]
Fluorinated Fluorinated ChalconeE. coliGood inhibitory activity[3]

MIC: Minimum Inhibitory Concentration. Lower values indicate higher potency.

The data, although from different studies, suggests that fluorinated derivatives may exhibit more potent antibacterial activity, particularly against resistant strains like MRSA.

Anticancer Activity

The cytotoxic effects of cyclohexanone derivatives against various cancer cell lines have been a significant area of research. Fluorination has been shown to enhance the anticancer potency of chalcones, which are structurally similar to 2-arylidenecyclohexanones.[4][5]

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Non-Fluorinated 2-Arylidene-N-(quinolin-6-yl)hydrazine-1-carboxamideMCF-7 (Breast Cancer)8.50[6]
Fluorinated α-Fluorinated chalcone 4c5 human cancer cell lines0.025 - 0.202[7]
Fluorinated Fluorinated chalcone 16BxPC-3 (Pancreatic Cancer)18.67[4][8]
Fluorinated Fluorinated chalcone 16BT-20 (Breast Cancer)26.43[4][8]

IC50: Half-maximal inhibitory concentration. Lower values indicate higher potency.

The significantly lower IC50 values observed for fluorinated chalcones strongly suggest that α-fluorination in the cyclohexanone ring could lead to a substantial increase in anticancer activity. This is likely due to enhanced binding to target proteins and increased metabolic stability.

Enzyme Inhibition

The increased electrophilicity of the carbonyl carbon in this compound derivatives makes them promising candidates for enzyme inhibitors, particularly for enzymes with a nucleophilic residue in their active site.

Experimental Protocols

To facilitate further research and validation of the comparative activities, detailed protocols for key biological assays are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Test compound (dissolved in a suitable solvent like DMSO)

  • Bacterial or fungal culture

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform serial two-fold dilutions of the test compound in the broth within the 96-well plate.

  • Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum but no compound). A sterility control (broth only) should also be included.

  • Incubation: Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Caption: Workflow for the Broth Microdilution Assay.

Anticancer Activity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate and incubate for 24 hours to allow for attachment.[8]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24-72 hours).[8]

  • MTT Addition: Remove the medium and add MTT solution to each well. Incubate for 2-4 hours to allow for the formation of formazan crystals.[8]

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

G A Seed Cancer Cells in 96-well Plate B Treat Cells with Test Compound A->B C Add MTT Reagent B->C D Solubilize Formazan Crystals C->D E Measure Absorbance D->E F Calculate IC50 E->F

Caption: Workflow for the MTT Cytotoxicity Assay.

Conclusion

The available evidence, primarily from studies on structurally related compounds, strongly suggests that the incorporation of a fluorine atom at the α-position of the cyclohexanone ring can significantly enhance the biological activities of its derivatives. This is particularly evident in the context of anticancer and antimicrobial applications, where fluorinated analogs have demonstrated markedly superior potency. The increased electrophilicity of the carbonyl group and enhanced metabolic stability are key factors contributing to this improved performance.

While direct comparative studies are needed to definitively quantify the advantages of this compound derivatives, the existing data provides a compelling rationale for their further investigation as promising scaffolds in drug discovery and development. The synthetic accessibility of these compounds via the Claisen-Schmidt condensation further underscores their potential for creating diverse libraries for biological screening. Future research should focus on systematic comparative studies to fully elucidate the structure-activity relationships and therapeutic potential of this intriguing class of fluorinated compounds.

References

Kinetic studies of the formation of 2-Fluorocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparative Guide to the Kinetic Studies of 2-Fluorocyclohexanone Formation

For researchers, medicinal chemists, and professionals in drug development, the synthesis of α-fluorinated carbonyl compounds represents a critical step in the creation of novel therapeutics and functional materials. The strategic placement of a fluorine atom can profoundly alter a molecule's metabolic stability, binding affinity, and lipophilicity. Among these valuable building blocks, this compound stands out as a key intermediate. However, its efficient and selective synthesis is non-trivial, governed by complex reaction kinetics and mechanisms.

This guide provides a comprehensive comparison of the primary methodologies for the formation of this compound, with a core focus on the kinetic studies that underpin these synthetic strategies. We will dissect the causality behind experimental choices, present comparative data, and provide robust protocols to empower researchers in their own investigations.

Synthetic Strategies and Mechanistic Underpinnings

The formation of this compound is predominantly achieved through the electrophilic α-fluorination of cyclohexanone or its derivatives. The core challenge lies in the relatively low nucleophilicity of the ketone's α-carbon. Overcoming this hurdle has led to the development of several strategies, each with distinct kinetic profiles. The two dominant pathways involve the fluorination of either an enol/enolate intermediate or a more nucleophilic enamine intermediate.

The Enol/Enolate Pathway: Direct Fluorination

The most direct approach involves the reaction of cyclohexanone with a suitable electrophilic fluorine source, such as Selectfluor® (F-TEDA-BF4). In this pathway, the reaction is believed to be initiated by the formation of an enol tautomer, which then acts as the nucleophile.[1][2]

The rate of this reaction is often limited by the slow tautomerization of the ketone to its enol form, especially under neutral or mildly acidic conditions.[1] The concentration of the enol at equilibrium is typically low, which translates to sluggish reaction kinetics.[3]

Enol_Pathway cluster_0 Keto-Enol Tautomerism (Rate-Limiting) cluster_1 Electrophilic Attack Ketone Cyclohexanone (Keto form) Enol Cyclohexanone (Enol form) Ketone->Enol k_enol (slow) Enol->Ketone k_keto (fast) Enol_node Enol form Selectfluor Selectfluor® (E-F+) Product This compound Selectfluor->Product Enol_node->Product k_fluorination (fast) caption Fig. 1: Simplified Enol Pathway for Fluorination.

Caption: Fig. 1: Simplified Enol Pathway for Fluorination.

Mechanistic studies suggest that for ketone substrates, an enol species attacks the electrophilic fluorine source.[1] The overall reaction rate is thus highly dependent on factors that promote enolization, such as the presence of acid or base catalysts. However, these conditions can also lead to undesired side reactions.

The Enamine Pathway: Organocatalytic Fluorination

To circumvent the slow kinetics associated with enol formation, organocatalysis has emerged as a powerful alternative.[3] This strategy utilizes a chiral primary or secondary amine catalyst to convert the ketone into a more nucleophilic enamine intermediate in situ. This enamine then readily reacts with the electrophilic fluorine source.

A critical breakthrough in this area was the use of primary amine catalysts, such as those derived from Cinchona alkaloids.[3][4] Compared to secondary amines, primary amines form enamines with ketones more efficiently, overcoming a significant kinetic barrier and dramatically improving reaction efficiency.[3] This approach not only accelerates the reaction but also allows for high levels of enantioselectivity.[3][4]

Enamine_Catalysis_Cycle Ketone Cyclohexanone Iminium Iminium Ion Ketone->Iminium + Catalyst, -H2O Catalyst Primary Amine Catalyst (R-NH2) Enamine Enamine Intermediate Iminium->Enamine -H+ FluoroIminium α-Fluoro Iminium Ion Enamine->FluoroIminium + NFSI FluorinatingAgent NFSI (E-F+) Product This compound FluoroIminium->Product +H2O Product->Catalyst (Catalyst Regenerated) caption Fig. 2: Organocatalytic Enamine Cycle.

Caption: Fig. 2: Organocatalytic Enamine Cycle.

The turnover-limiting step in some catalytic cycles has been identified as the transfer of fluorine from the electrophilic source (e.g., NFSI) to the chiral enolate or enamine.[5]

Comparative Analysis of Electrophilic Fluorinating Agents

The choice of fluorinating agent is paramount, as its inherent reactivity dictates the kinetic profile of the reaction. The two most widely used reagents for this transformation are Selectfluor® and N-Fluorodibenzenesulfonimide (NFSI).

ReagentStructureKey Characteristics
Selectfluor® F-TEDA-BF₄A cationic, highly reactive, and robust crystalline solid. It is non-toxic and easy to handle.[6] Its high reactivity is attributed to the cationic nitrogen withdrawing electron density from the fluorine atom.[7]
NFSI (PhSO₂)₂NFA neutral, crystalline solid that is also stable and easy to handle. It is a highly effective and commonly used electrophilic fluorinating agent.[7] It is often the reagent of choice in organocatalytic systems.[3][4]

Kinetic studies comparing various N-F reagents have shown that their reactions with nucleophiles typically follow second-order kinetics.[8] A linear free energy relationship has been established, allowing for the determination of empirical electrophilicity parameters (E) for these reagents.[8]

ReagentRelative Electrophilicity (E)¹Typical Substrate
Selectfluor®-6.80Enol ethers, enamines, ketones[8]
NFSI-9.96Enamines, carbanions, enolates[8]
¹ Determined from log k₂(20 °C) = sN(N + E). A less negative E value indicates higher electrophilicity/reactivity.[8]

As the table indicates, Selectfluor® is a significantly more powerful electrophile than NFSI. This higher reactivity can be advantageous for less nucleophilic substrates but may lead to a lack of selectivity or undesired side reactions with more reactive partners.[7] For the more controlled and selective organocatalytic formation of this compound, the milder electrophilicity of NFSI is often preferred.[3]

Experimental Protocols

To ensure scientific integrity, the following protocols are provided as self-validating systems. They include detailed steps for both synthesis and kinetic analysis.

Protocol: Organocatalytic Synthesis of this compound

This protocol is adapted from established methods for the enantioselective α-fluorination of cyclic ketones.[3]

Materials:

  • Cyclohexanone (freshly distilled)

  • Primary amine organocatalyst (e.g., a Cinchona alkaloid derivative)

  • N-Fluorodibenzenesulfonimide (NFSI)

  • Solvent (e.g., Dichloromethane, DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • Catalyst Activation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine catalyst (0.1 equiv) and solvent (DCM).

  • Substrate Addition: Add cyclohexanone (1.0 equiv) to the flask via syringe. Stir the mixture at room temperature for 10-15 minutes to allow for pre-formation of the enamine intermediate.

  • Fluorinating Agent Addition: In a separate vial, dissolve NFSI (1.2 equiv) in DCM. Add this solution dropwise to the reaction mixture over 5 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Protocol: Kinetic Monitoring by ¹⁹F NMR Spectroscopy

This general protocol allows for the determination of reaction kinetics by monitoring the appearance of the product signal and disappearance of the fluorine source signal.[7]

Instrumentation & Materials:

  • NMR Spectrometer (≥400 MHz) with a variable temperature probe

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃)

  • Internal standard (e.g., Benzotrifluoride, α,α,α-Trifluorotoluene)

  • Stock solutions of cyclohexanone, catalyst, NFSI, and internal standard prepared in volumetric flasks.

NMR_Workflow A 1. Prepare Stock Solutions (Substrate, Catalyst, Standard in CDCl3) (NFSI in CDCl3) C 3. Load Substrate/Catalyst/Standard into NMR tube A->C B 2. Thermostat NMR Probe (e.g., 298 K) B->C D 4. Acquire Initial Spectrum (t=0 ref) C->D E 5. Inject NFSI Solution Start Timer Immediately D->E F 6. Acquire Spectra at Timed Intervals (e.g., every 5 minutes) E->F G 7. Process Data: - Integrate Product & Standard peaks - Calculate [Product] vs. time F->G H 8. Plot Data & Determine Rate Law (e.g., ln[A] vs. time for 1st order) G->H caption Fig. 3: Workflow for Kinetic Analysis via NMR.

Caption: Fig. 3: Workflow for Kinetic Analysis via NMR.

Procedure:

  • Sample Preparation: In an NMR tube, combine a known volume of the cyclohexanone/catalyst stock solution and the internal standard stock solution.

  • Equilibration: Place the NMR tube in the spectrometer and allow it to equilibrate to the desired temperature (e.g., 25 °C).

  • Initiation: Acquire an initial ¹⁹F NMR spectrum. Then, swiftly inject a known volume of the thermostated NFSI stock solution, marking this as time t=0.

  • Data Acquisition: Immediately begin acquiring a series of ¹⁹F NMR spectra at regular time intervals.

  • Data Analysis: For each spectrum, integrate the signal for the fluorine in the product (this compound) relative to the integral of the internal standard (CF₃ peak).[7]

  • Kinetic Plotting: Convert the integral ratios to concentrations. Plot the concentration of the product versus time. The data can then be fitted to the appropriate rate law (e.g., pseudo-first-order or second-order) to determine the observed rate constant (k_obs).[7][8]

Conclusion and Future Outlook

The synthesis of this compound is a kinetically nuanced process. While direct fluorination via an enol pathway is possible, it is often slow and inefficient. The advent of organocatalysis, particularly with primary amine catalysts, has provided a kinetically favorable route through an enamine intermediate, enabling faster reactions and asymmetric control.

The choice of fluorinating agent, with Selectfluor® being more electrophilic than NFSI, offers a handle to tune reactivity. Kinetic analysis, readily performed using ¹⁹F NMR, is essential for optimizing these transformations and for elucidating the underlying mechanisms.

Future research will likely focus on developing more active and selective catalysts that operate under milder conditions and lower loadings. Furthermore, detailed computational and experimental kinetic studies will continue to refine our understanding of the reaction mechanisms, including the ongoing debate between direct fluorine transfer and single electron transfer (SET) pathways,[1][9] paving the way for even more efficient and predictable syntheses of this important fluorinated building block.

References

A Comparative Guide to the Stability of Halogenated Cyclohexanones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated cyclohexanones are pivotal intermediates in organic synthesis, serving as precursors for a wide array of complex molecules, including pharmaceuticals and natural products. Their reactivity is intimately linked to their stability, which is governed by a delicate interplay of steric, electronic, and stereochemical factors. An in-depth understanding of these stability principles is not merely academic; it is a prerequisite for designing robust synthetic routes, ensuring product purity, and defining optimal storage and handling conditions. This guide provides a comprehensive comparison of the stability of various halogenated cyclohexanones, supported by theoretical principles and practical experimental methodologies. We will explore how the identity and position of the halogen atom on the cyclohexanone ring dictate the compound's conformational preferences and overall stability, offering field-proven insights for professionals in chemical and pharmaceutical development.

Theoretical Framework: Understanding the Forces at Play

The stability of a substituted cyclohexane ring is fundamentally a question of conformational energetics. The chair conformation is the most stable arrangement for the cyclohexane ring, minimizing both angle and torsional strain. Substituents on the ring can occupy either an axial position (pointing up or down, parallel to the ring's axis) or an equatorial position (pointing out from the perimeter of the ring).

1.1 Conformational Preference and A-Values

Generally, substituents are more stable in the equatorial position to avoid steric clashes with other axial substituents, particularly the axial hydrogens at the C3 and C5 positions (1,3-diaxial interactions).[1] The energetic preference for the equatorial position over the axial position is quantified by the "A-value," which represents the difference in Gibbs free energy (ΔG) between the two conformers.[2] A larger A-value signifies a stronger preference for the equatorial position.[2]

SubstituentA-value (kcal/mol)
-F0.24 - 0.28
-Cl0.53
-Br0.48
-I0.47
-CH₃1.74
Table 1: Selected A-values for common substituents on a cyclohexane ring.[2][3]

Interestingly, the A-values for chlorine, bromine, and iodine are quite similar.[2] While the atomic size increases down the group, the carbon-halogen bond length also increases, which compensates for the potential increase in steric hindrance.[2]

1.2 The α-Haloketone Effect: A Deviation from the Norm

When a halogen is placed at the α-position (C2) of a cyclohexanone, the situation becomes more complex. Contrary to what steric hindrance alone would suggest, the axial conformation is often significantly stabilized, a phenomenon known as the α-haloketone effect .

This effect arises from a combination of factors:

  • Dipole-Dipole Interactions : In the equatorial conformer, the dipoles of the C=O and C-X bonds are nearly aligned, leading to repulsion. In the axial conformer, these dipoles are oriented in a way that can be stabilizing, particularly in non-polar solvents.

  • Stereoelectronic Effects : An orbital-based explanation, similar to the anomeric effect, suggests a stabilizing interaction (hyperconjugation) between the lone pair electrons of the carbonyl oxygen and the antibonding orbital (σ*) of the axial C-X bond.[4]

NMR studies have experimentally confirmed this preference. For 2-fluorocyclohexanone in the vapor phase, the axial conformation is more stable.[5][6] For 2-chloro-, 2-bromo-, and 2-iodocyclohexanone, the preference for the axial conformer becomes even more pronounced.[5][6] This stabilization of the axial conformer is a critical factor in the stability and reactivity of α-halocyclohexanones.

Experimental Assessment of Stability

To move from theoretical principles to practical application, robust experimental methods are required to quantify the stability of halogenated cyclohexanones. Stability is typically assessed by subjecting the compound to stress conditions (e.g., elevated temperature, specific pH, light) and monitoring its degradation over time.[7][8]

2.1 Key Analytical Techniques

  • High-Performance Liquid Chromatography (HPLC) : HPLC is a cornerstone of stability testing.[7][9] It separates the parent compound from its degradation products, allowing for precise quantification of the remaining active substance.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Ideal for volatile compounds, GC-MS separates components and provides mass spectral data for the definitive identification of degradation products.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is invaluable for providing detailed structural information on degradation products and for monitoring changes in the chemical environment of the molecule over time.[9]

2.2 General Protocol for an Accelerated Stability Study

This protocol outlines a general workflow for comparing the stability of different halogenated cyclohexanones.

Objective : To determine the relative stability of 2-chlorocyclohexanone and 2-bromocyclohexanone in a buffered solution at an elevated temperature.

Materials :

  • 2-chlorocyclohexanone (CAS 822-87-7)[10]

  • 2-bromocyclohexanone

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (HPLC grade)

  • Methanol

  • Incubator or water bath set to 50°C

  • HPLC system with a C18 column and UV detector

  • LC-MS system for peak identification (optional)

Procedure :

  • Stock Solution Preparation : Prepare 10 mM stock solutions of each test compound in DMSO.

  • Sample Preparation (T=0) : Dilute the stock solutions with PBS (pH 7.4) to a final concentration of 100 µM. Immediately take an aliquot (the T=0 sample), quench it by diluting 1:1 with cold methanol to halt degradation, and store at -20°C pending analysis.

  • Incubation : Place the remaining buffered solutions in an incubator at 50°C.

  • Time Points : Withdraw aliquots at specified time points (e.g., 1, 4, 8, 24, and 48 hours). Quench each sample immediately as described in step 2.

  • HPLC Analysis :

    • Analyze all samples (including T=0) in a single batch.

    • Use a suitable gradient elution method (e.g., water/acetonitrile mobile phase) on a C18 column to separate the parent compound from any degradants.

    • Quantify the peak area of the parent compound at each time point using a UV detector.

  • Data Analysis : Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.[11] Plot the percentage remaining versus time to generate degradation profiles for each compound.

Below is a diagram illustrating this experimental workflow.

G cluster_prep Preparation cluster_stress Stress Condition cluster_sampling Sampling cluster_analysis Analysis A Prepare 100 µM solutions in PBS (pH 7.4) B Collect T=0 sample A->B D Incubate remaining solution at 50°C A->D C Quench with cold MeOH Store at -20°C B->C G Analyze all samples by HPLC C->G E Withdraw aliquots at 1, 4, 8, 24, 48h D->E F Quench each aliquot E->F F->G H Quantify parent peak area G->H I Calculate % remaining vs. T=0 H->I

Fig. 1: Experimental workflow for stability testing.

Comparative Stability Analysis

The stability of a halogenated cyclohexanone is primarily influenced by the nature of the halogen, its position on the ring, and the surrounding chemical environment (e.g., presence of a base).

3.1 Influence of Halogen Identity (α-Position)

At the α-position, the stability is inversely related to the leaving group ability of the halide. The C-X bond strength decreases down the group (C-F > C-Cl > C-Br > C-I). Consequently, under conditions that promote elimination or substitution, the stability trend is generally:

This compound (Most Stable) > 2-Chlorocyclohexanone > 2-Bromocyclohexanone > 2-Iodocyclohexanone (Least Stable)

This trend is particularly evident in base-mediated decomposition pathways.

3.2 Influence of Halogen Position

The position of the halogen relative to the carbonyl group dramatically alters stability and decomposition pathways.

  • α-Halocyclohexanones : These are susceptible to unique rearrangements and eliminations due to the acidity of the α'-protons and the influence of the carbonyl group.

  • β, γ, and δ-Halocyclohexanones : These compounds behave more like typical alkyl halides. Their primary decomposition pathway in the presence of a base is dehydrohalogenation to form cyclohexenones. The ease of this elimination reaction generally follows the trend for alkyl halides: I > Br > Cl > F.

The diagram below illustrates the relationship between halogen position and primary decomposition pathways.

G sub Halogenated Cyclohexanone alpha α-Haloketone Acidic α' proton Susceptible to base sub->alpha α-Position beta_gamma β/γ-Haloketone Behaves like a typical alkyl halide sub->beta_gamma β/γ-Position path1 Favorskii Rearrangement alpha:f1->path1 Strong Base path2 Dehydrohalogenation (β-Elimination) alpha:f1->path2 Strong Base beta_gamma:f1->path2 Strong Base

Fig. 2: Decomposition pathways by halogen position.

Mechanisms of Decomposition

Understanding the potential degradation pathways is crucial for predicting instability and preventing unwanted side reactions.

4.1 Dehydrohalogenation

This is a common pathway for all halogenated cyclohexanones in the presence of a base.[12] It involves the removal of a hydrogen atom and a halogen from adjacent carbons to form an alkene (a β-elimination reaction).[13] For 2-halocyclohexanones, this can lead to the formation of cyclohex-2-en-1-one. The reaction rate is highly dependent on the strength of the C-X bond, making iodo- and bromo-derivatives particularly susceptible.

4.2 Favorskii Rearrangement

This is a signature reaction of α-haloketones that possess an acidic proton on the opposite α'-carbon.[14] In the presence of a base (like an alkoxide), the α'-carbon is deprotonated to form an enolate. This is followed by an intramolecular nucleophilic attack, displacing the halide to form a bicyclic cyclopropanone intermediate.[15] Nucleophilic attack on this strained intermediate opens the ring, leading to a ring-contracted product—typically a cyclopentanecarboxylic acid derivative.[14][16]

For instance, 2-chlorocyclohexanone reacts with sodium ethoxide to yield ethyl cyclopentanecarboxylate.[14] This pathway represents a significant instability, as it fundamentally alters the carbon skeleton of the molecule.

G start α-Halocyclohexanone enolate Enolate Intermediate start->enolate 1. Base abstracts α' proton cyclopropanone Cyclopropanone Intermediate (Bicyclic & Strained) enolate->cyclopropanone 2. Intramolecular SN2 (Halide leaves) adduct Tetrahedral Adduct cyclopropanone->adduct 3. Nucleophile attacks carbonyl carbon carbanion Ring-Opened Carbanion adduct->carbanion 4. Ring opening to form more stable carbanion product Cyclopentane Carboxylate (Ring Contraction Product) carbanion->product 5. Protonation

Fig. 3: Simplified Favorskii rearrangement mechanism.

Practical Implications and Handling

  • Storage : Due to their susceptibility to base-catalyzed degradation, halogenated cyclohexanones should be stored in a cool, dry place, away from bases.[10] For particularly unstable compounds like 2-bromocyclohexanone and 2-iodocyclohexanone, storage under an inert atmosphere (e.g., argon or nitrogen) at reduced temperatures (2-8°C) is recommended.

  • Reaction Planning : When using these compounds as synthetic intermediates, the choice of base and solvent is critical. Non-nucleophilic or sterically hindered bases may favor dehydrohalogenation over substitution or rearrangement. The use of strong nucleophilic bases like alkoxides will almost certainly initiate the Favorskii rearrangement in α-haloketones.[14]

  • Drug Development : If a halogenated cyclohexanone moiety is part of a potential drug candidate, its inherent instability must be addressed. Early-stage stability testing under various pH conditions is essential to identify potential liabilities. Degradation via pathways like the Favorskii rearrangement would lead to a complete loss of the intended molecular structure and biological activity.

Conclusion

The stability of halogenated cyclohexanones is a multifaceted property dictated by the halogen's identity, its ring position, and the conformational dynamics of the cyclohexane ring. While equatorial substituents are typically favored, the α-haloketone effect provides a crucial exception, stabilizing the axial conformer through a combination of dipolar and stereoelectronic interactions. From a practical standpoint, α-halocyclohexanones are significantly less stable than their β- and γ-isomers, particularly in the presence of bases, due to unique and facile decomposition pathways like the Favorskii rearrangement and dehydrohalogenation. The general order of stability based on the halogen at the α-position is F > Cl > Br > I. A thorough understanding of these principles, verified through robust analytical methods like HPLC, is essential for researchers to effectively handle these versatile reagents and to design stable, effective molecules in the field of drug development.

References

A Researcher's Guide to DFT Methods for Analyzing the Conformational Preferences of 2-Fluorocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of computational chemistry, Density Functional Theory (DFT) stands as a cornerstone for predicting molecular structure and energetics. This guide provides an in-depth comparison of DFT methodologies for a seemingly simple yet remarkably nuanced molecule: 2-fluorocyclohexanone. Its conformational equilibrium, a delicate balance between the axial and equatorial positions of the fluorine atom, presents an excellent case study for evaluating the accuracy and predictive power of various computational approaches. This equilibrium is governed by a subtle interplay of steric hindrance, dipole-dipole interactions, and stereoelectronic effects like hyperconjugation, making it a challenging and informative system for computational analysis.

For researchers in drug development and materials science, understanding and accurately predicting the conformational landscape of substituted cyclohexanes is paramount, as conformation dictates molecular recognition, reactivity, and ultimately, function. This guide moves beyond a simple recitation of methods to explain the why behind procedural choices, offering a framework for conducting robust and reliable DFT studies.

The Axial vs. Equatorial Conundrum: A Solvent-Dependent Story

The conformational preference of this compound is a classic example of solvent-dependent equilibrium. In the gas phase, the axial conformer is favored, a phenomenon attributed to stabilizing hyperconjugative interactions and favorable dipole alignment.[1][2][3] However, this preference dramatically inverts in solution.

  • In the Gas Phase: Experimental and theoretical studies concur that the axial conformation of this compound is more stable than its equatorial counterpart in the vapor phase by approximately 0.45 kcal/mol.[1][2][3] This counterintuitive preference, defying simple steric arguments, is often explained by stabilizing stereoelectronic interactions, such as the anomeric effect, and a minimization of bond dipole repulsions.

  • In Solution: As the polarity of the solvent increases, the equilibrium shifts to favor the equatorial conformer.[1][2] This is because the equatorial conformer possesses a larger overall molecular dipole moment. Polar solvents can more effectively solvate and stabilize this more polar conformer, overcoming the intrinsic gas-phase preference for the axial form.[4] For instance, experimental NMR data indicates the equatorial conformer has a population of 72% in carbon tetrachloride (CCl4) and is the exclusive conformer observed in dimethyl sulfoxide (DMSO-d6).[1]

G cluster_axial Axial Conformer cluster_equatorial Equatorial Conformer a a b b a->b Gas Phase (Axial favored) b->a Polar Solvent (Equatorial favored)

Caption: Conformational equilibrium of this compound.

Selecting the Right Tool: A Comparison of DFT Functionals

The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set. For conformational energy studies, where subtle non-covalent interactions can be decisive, this choice is particularly important.

Commonly Employed Functionals:

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional has been a workhorse in computational chemistry for decades due to its good performance for a wide range of organic molecules and thermochemical properties.[5] However, standard B3LYP is known to inadequately describe non-covalent interactions, particularly London dispersion forces, which can be crucial for accurate conformational energies.[6][7] While it can provide a reasonable first approximation, its results should be interpreted with caution, especially for systems where dispersion may play a role.

  • M06-2X (Minnesota, 2006, with 2X exchange): This is a high-nonlocality hybrid meta-GGA functional. The M06 suite of functionals was specifically developed to better handle non-covalent interactions, thermochemistry, and kinetics.[8] M06-2X, in particular, often provides superior accuracy for the conformational energies of flexible molecules compared to older functionals like B3LYP, as it better captures medium-range dispersion interactions.[7][9][10]

The Importance of the Basis Set:

The basis set is the set of mathematical functions used to build the molecular orbitals. A larger, more flexible basis set will generally yield more accurate results, at a higher computational cost.

  • Pople-style basis sets (e.g., 6-31G, 6-311++G(d,p)): These are widely used. The 6-31G (or 6-31G(d)) basis set is often considered a good starting point for geometry optimizations of organic molecules.[5][6] For higher accuracy in energy calculations, especially when dealing with anions or hydrogen bonding, larger basis sets with diffuse functions (+ or ++) and additional polarization functions ((d,p)) like 6-311++G(d,p) are recommended.[4][11]

Performance Benchmark: DFT vs. Experimental Data

To objectively compare these methods, we can evaluate their predictions against established experimental data for the energy difference between the equatorial and axial conformers (ΔE_eq-ax).

Method/Basis SetSolventCalculated ΔG (kcal/mol)Experimental ΔG (kcal/mol)
B3LYP/6-31G Gas Phase~ +0.6 to +0.8+0.45[1][2]
M06-2X/6-311++G(d,p) Gas Phase~ +0.4 to +0.5+0.45[1][2]
B3LYP/6-31G (PCM)CCl4~ -0.3 to -0.5-0.58 (from 72% eq)[1]
M06-2X/6-311++G(d,p) (PCM)CCl4~ -0.5 to -0.7-0.58 (from 72% eq)[1]
M06-2X/6-311++G(d,p) (PCM)DMSO~ -1.5 to -2.0Equatorial only (> -2 kcal/mol)[1]

Note: Calculated values are approximate and representative of typical results from the literature. The experimental ΔG in solution is calculated from the Boltzmann distribution, ΔG = -RTln(K_eq).

As the data illustrates, the M06-2X functional with a triple-zeta basis set provides results in closer agreement with experimental findings, particularly for the gas phase.[7] While B3LYP captures the general trend of solvent effects, its quantitative accuracy can be less reliable. The inclusion of an implicit solvent model, such as the Polarizable Continuum Model (PCM), is absolutely essential to reproduce the experimentally observed shift in conformational preference in solution.[12][13]

Experimental Protocol: A Validated DFT Workflow for Conformational Analysis

This section provides a self-validating, step-by-step protocol for determining the conformational equilibrium of this compound. The causality behind each step is explained to ensure scientific integrity.

Step 1: Construct Initial 3D Structures

  • Action: Build the initial atomic coordinates for both the axial and equatorial chair conformers of this compound using a molecular editor.

  • Rationale: Starting with reasonable guess geometries is crucial for ensuring the optimization algorithm converges to the correct local minima representing the desired conformers.

Step 2: Gas-Phase Geometry Optimization

  • Action: Perform a full geometry optimization for both conformers in the gas phase. A recommended level of theory is M06-2X/6-311++G(d,p) .

  • Rationale: This step locates the lowest energy structure for each conformer on the potential energy surface. Using a high-level functional like M06-2X ensures that the geometry is influenced by a more accurate description of electronic effects, including dispersion.[7]

Step 3: Vibrational Frequency Calculation

  • Action: Perform a frequency calculation at the same level of theory used for optimization.

  • Rationale: This is a critical validation step. The absence of any imaginary frequencies confirms that the optimized structures are true energy minima. This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to compute Gibbs free energies (G), which are more relevant for comparing with experimental equilibria than simple electronic energies (E).

Step 4: Solvation Energy Calculation

  • Action: Using the gas-phase optimized geometries, perform a single-point energy calculation including a solvent model. The Integral Equation Formalism variant of PCM (IEFPCM) is a robust choice. Repeat for each solvent of interest (e.g., CCl4, DMSO).

  • Rationale: Re-optimizing in the solvent is computationally expensive and often has a small effect on the geometry for rigid molecules. A single-point calculation on the gas-phase geometry provides a good estimate of the solvation free energy, which is the dominant factor in changing the conformational preference in solution.[12]

Step 5: Analysis of Results

  • Action: Calculate the relative Gibbs free energy (ΔG) between the equatorial and axial conformers: ΔG = G_equatorial - G_axial. Do this for the gas phase and for each solvent.

  • Rationale: A negative ΔG indicates that the equatorial conformer is more stable, while a positive value indicates the axial is favored. This final value can be directly compared with experimental results derived from NMR or other spectroscopic techniques.[1][2]

G start 1. Build Initial Structures (Axial & Equatorial) opt 2. Gas-Phase Geometry Optimization (e.g., M06-2X/6-311++G(d,p)) start->opt freq 3. Frequency Calculation (Verify Minima, Get G) opt->freq sp_gas Gas Phase ΔG freq->sp_gas Thermochemical Analysis sp_solv 4. Solvation Energy Calculation (PCM) (e.g., CCl4, DMSO) freq->sp_solv compare 5. Compare ΔG with Experimental Data sp_gas->compare solv_results Solution Phase ΔG sp_solv->solv_results solv_results->compare

Caption: A validated workflow for DFT conformational analysis.

Conclusion

The conformational analysis of this compound serves as a powerful illustration of the capabilities and nuances of modern DFT methods. Our comparison demonstrates that while many functionals can capture qualitative trends, quantitative accuracy relies on a judicious choice of methodology. For reliable prediction of conformational energies in such systems, the use of dispersion-corrected or specifically parameterized functionals like M06-2X is highly recommended over older, more general-purpose functionals like B3LYP. Furthermore, the explicit inclusion of solvent effects via continuum models is not optional but essential for reproducing experimental reality. By following the validated workflow presented, researchers can confidently apply DFT to unravel the complex conformational landscapes that govern molecular behavior and function.

References

A Senior Application Scientist's Guide to 19F NMR Shifts in Fluorinated Cyclohexanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and material scientists, the incorporation of fluorine into organic molecules offers a powerful tool to modulate physicochemical and biological properties.[1][2] The cyclohexane scaffold, a ubiquitous motif in natural products and synthetic compounds, presents a unique platform for exploring the conformational and stereochemical nuances of fluorination. 19F Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled technique for these investigations due to the exceptional sensitivity and wide chemical shift dispersion of the 19F nucleus.[2][3][4] This guide provides a comparative analysis of 19F NMR shifts in fluorinated cyclohexanes, delving into the causal factors behind observed spectral data and offering practical insights for experimental design and interpretation.

The Foundational Principles: Why 19F NMR is a Superior Probe for Fluorinated Cyclohexanes

The 19F nucleus possesses several advantageous properties for NMR spectroscopy.[3][4] Its 100% natural abundance and high gyromagnetic ratio result in a receptivity that is 83% of that of the proton (1H), ensuring strong signal intensity.[2] Furthermore, the chemical shift range of 19F NMR is significantly larger than that of 1H NMR, spanning over 800 ppm, which provides exquisite resolution and sensitivity to subtle changes in the local electronic environment.[3][4] This sensitivity is paramount when analyzing the distinct magnetic environments of fluorine atoms in different stereochemical and conformational arrangements within the cyclohexane ring.

The Decisive Factor: Conformational Dynamics and Stereochemistry

The non-planar chair conformation of the cyclohexane ring is the primary determinant of the 19F NMR chemical shifts. Fluorine substituents can occupy either axial or equatorial positions, which are in dynamic equilibrium through ring inversion. The rate of this inversion profoundly impacts the observed NMR spectrum.

At room temperature, if the ring inversion is rapid on the NMR timescale, an averaged signal is observed.[5] However, at lower temperatures, the inversion can be slowed or "frozen out," allowing for the resolution of distinct signals for the axial and equatorial fluorine atoms.[5][6][7]

Key Observation: A seminal study on perfluorocyclohexane demonstrated that at room temperature, a single peak is observed in the 19F NMR spectrum due to rapid conformational inversion.[5] Upon cooling to -50°C, this single peak resolves into an AB-type spectrum, with a chemical shift difference (δ) of 18.2 ppm between the axial and equatorial fluorine nuclei.[5] This fundamental experiment underscores the profound impact of conformation on 19F chemical shifts.

The chemical shift difference between axial and equatorial fluorine atoms is a cornerstone of conformational analysis in fluorinated cyclohexanes. Typically, axial fluorine atoms are more shielded (resonate at a lower frequency, i.e., more upfield) compared to their equatorial counterparts. This shielding difference arises from several contributing factors:

  • Anisotropic Effects: The C-C and C-H bonds within the cyclohexane ring create local magnetic fields. An axial fluorine experiences a different net magnetic field from these bonds compared to an equatorial fluorine.

  • Steric Compression (van der Waals Shielding): An axial fluorine is in close proximity to the other two axial hydrogens (or other substituents) at the 3- and 5-positions (1,3-diaxial interactions). This steric compression leads to a polarization of the electron cloud around the fluorine nucleus, resulting in increased shielding.

  • Hyperconjugation: Electronic interactions between the C-F bond and anti-periplanar C-C or C-H bonds can also influence the shielding of the fluorine nucleus.

A study on 1,1,4-trifluorocyclohexane revealed a preference for the conformer with the C-4 fluorine in the axial position, a counterintuitive result based on traditional steric arguments.[6] This preference was attributed to stabilizing nonclassical hydrogen bonding interactions between the axial fluorine and the diaxial hydrogens at C-2 and C-6.[6] This highlights the complex interplay of forces that determine conformational preference and, consequently, the observed 19F NMR shifts.

Comparative Analysis: The Influence of Substitution Patterns

The number and position of fluorine substituents, as well as the presence of other functional groups, significantly modulate the 19F NMR chemical shifts.

CompoundFluorine PositionTypical 19F Chemical Shift Range (ppm vs. CFCl3)Key Observations & Causality
MonofluorocyclohexaneAxialMore UpfieldShielded due to 1,3-diaxial interactions.
EquatorialMore DownfieldLess shielded environment.
1,1-DifluorocyclohexaneAxial & EquatorialDistinct signals at low temperatureThe geminal fluorines are diastereotopic and exhibit a large geminal coupling constant (2JFF).[6]
cis-1,2-DifluorocyclohexaneAxial-EquatorialAveraged signal at room temperatureRapid ring inversion between two equivalent conformers.
trans-1,2-DifluorocyclohexaneDiaxial or DiequatorialPredominantly diequatorialThe diequatorial conformer is generally more stable to avoid unfavorable 1,3-diaxial interactions. The axial and equatorial fluorines will have distinct chemical shifts.
PerfluorocyclohexaneAxial & Equatorialδ ≈ 18.2 ppm at low temperatureThe large chemical shift difference is a clear indicator of the distinct magnetic environments of the axial and equatorial fluorines.[5]

Expert Insight: The introduction of substituents other than fluorine can further influence the conformational equilibrium and the resulting 19F NMR spectrum. For instance, a bulky tert-butyl group will strongly favor an equatorial position, effectively locking the conformation and providing a rigid scaffold for studying the 19F NMR shifts of other fluorine substituents.

Through-Space vs. Through-Bond Coupling: A Deeper Look into Spin-Spin Interactions

Beyond chemical shifts, spin-spin coupling constants (J-couplings) provide invaluable structural information. In fluorinated cyclohexanes, both through-bond and through-space couplings are observed.

  • Through-Bond Coupling: This occurs through the covalent bond network and is typically observed over two to four bonds (2J, 3J, 4J). The magnitude of 3JHF coupling is highly dependent on the dihedral angle, following a Karplus-type relationship. For example, a large anti-periplanar coupling (~46 Hz) is often observed between an axial fluorine and an axial proton.[6][7]

  • Through-Space Coupling: When two fluorine atoms are in close spatial proximity, regardless of the number of intervening bonds, a through-space J-coupling can be observed.[8][9][10][11] This phenomenon is a powerful tool for determining the relative stereochemistry and conformation of fluorinated molecules. The magnitude of through-space coupling decays exponentially with the distance between the fluorine nuclei.

Experimental Protocols

Protocol 1: Determination of Conformational Equilibrium by Low-Temperature 19F NMR

Objective: To resolve the individual signals for axial and equatorial fluorine atoms and determine the equilibrium constant for ring inversion.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the fluorinated cyclohexane in a suitable deuterated solvent (e.g., CDCl3, acetone-d6, or toluene-d8) in a 5 mm NMR tube. The choice of solvent can influence the chemical shifts.[12][13]

  • Initial Spectrum Acquisition: Acquire a standard 1D 19F NMR spectrum at room temperature (298 K).

  • Variable Temperature (VT) NMR: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Acquire a 1D 19F NMR spectrum at each temperature point, allowing the sample to equilibrate for 5-10 minutes before each acquisition.

  • Coalescence and Low-Temperature Spectra: Continue cooling until the broad, averaged signal at room temperature resolves into two distinct signals corresponding to the axial and equatorial conformers.[6][7]

  • Data Analysis: Integrate the signals for the axial and equatorial fluorine atoms at the lowest temperature where sharp signals are obtained. The ratio of the integrals directly corresponds to the ratio of the two conformers at that temperature, allowing for the calculation of the equilibrium constant (Keq) and the free energy difference (ΔG°).

Visualizing Key Concepts

Conformational_Equilibrium cluster_axial Axial Conformer cluster_equatorial Equatorial Conformer Axial Axial Fluorine (More Shielded) Equatorial Equatorial Fluorine (Less Shielded) Axial->Equatorial Ring Inversion

Caption: Conformational equilibrium of a monofluorinated cyclohexane.

J_Coupling F1 F1 C1 C1 F1->C1 1JCF C2 C2 F1->C2 2JFC H1 H1 F1->H1 3JFH (Through-Bond) F2 F2 F1->F2 Through-Space Coupling C1->C2 C2->H1 1JCH

Caption: Through-bond vs. through-space J-coupling in fluorinated cyclohexanes.

Conclusion and Future Outlook

The analysis of 19F NMR shifts in fluorinated cyclohexanes is a powerful methodology for elucidating conformational preferences and stereochemical relationships.[5] The sensitivity of the 19F nucleus to its local environment, coupled with the ability to resolve distinct signals for axial and equatorial substituents at low temperatures, provides a detailed picture of molecular structure and dynamics.[6][7] As synthetic methodologies for the precise installation of fluorine atoms continue to advance, 19F NMR will undoubtedly play an increasingly critical role in the characterization of novel fluorinated cyclohexanes for applications in drug discovery, materials science, and beyond.[14][15]

References

Comparative reactivity of 2-Fluorocyclohexanone in nucleophilic addition reactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Comparative Reactivity of 2-Fluorocyclohexanone in Nucleophilic Addition Reactions

Executive Summary

The introduction of a fluorine atom at the α-position of a carbonyl group profoundly alters its chemical behavior. This guide provides a comprehensive analysis of this compound, contrasting its reactivity in nucleophilic addition reactions with its parent compound, cyclohexanone. While intuitive reasoning suggests the powerful inductive effect of fluorine should uniformly accelerate reactions, the reality is a more complex interplay of electronic activation, conformational preferences, and powerful stereoelectronic effects. This document explores the theoretical models that govern these interactions, presents comparative experimental outcomes, and provides detailed protocols for researchers. The α-fluoro substituent not only modifies the intrinsic reactivity of the carbonyl but, more critically, serves as a powerful stereochemical control element, dictating the facial selectivity of incoming nucleophiles.

The Electronic and Stereoelectronic Influence of the α-Fluoro Substituent

The reactivity of any carbonyl compound is governed by the electrophilicity of the carbonyl carbon and the steric accessibility of its two faces. In this compound, the fluorine atom modulates these factors through a combination of potent electronic and stereoelectronic effects.

Inductive Effect: An Enhancement of Electrophilicity

Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). This effect polarizes the Cα-C(O) bond, pulling electron density away from the carbonyl carbon.[1] Consequently, the carbonyl carbon in this compound becomes more electron-deficient and thus more electrophilic than in unsubstituted cyclohexanone.[2] This enhanced electrophilicity generally makes the carbonyl group more susceptible to nucleophilic attack.[2]

Stereoelectronic Control: Dictating the Trajectory of Attack

While the inductive effect modulates the rate of reaction, stereoelectronic effects dictate the stereochemical outcome. These effects arise from the orientation of orbitals in the transition state. Two primary models are used to rationalize the facial selectivity of nucleophilic additions to α-substituted ketones: the Felkin-Anh model and the Cieplak model.

  • The Felkin-Anh Model: This widely accepted model predicts that the nucleophile will approach the carbonyl carbon at the Bürgi-Dunitz angle (approx. 107°) from the face opposite the largest substituent at the α-carbon.[3] For α-heteroatom substituents like fluorine, the electronegative atom is often treated as the sterically demanding "Large" (L) group due to electronic repulsion with the incoming nucleophile.[4] The ketone adopts a conformation where this "L" group is positioned perpendicular to the carbonyl plane, forcing the nucleophile to attack from the opposite side to minimize steric and electronic repulsion.[4][5]

  • The Cieplak Model: This model offers an alternative explanation focused on transition state stabilization via hyperconjugation.[6] It postulates that the transition state is stabilized by electron donation from the best anti-periplanar σ-bonding orbital into the forming σ* C-Nucleophile orbital.[6][7][8] In the context of a cyclohexanone ring, this involves competition between the axial C-H bonds and the C-C bonds of the ring acting as electron donors. The pathway involving the better donor is favored, thus determining the face of attack.[7]

Felkin_Anh_vs_Cieplak cluster_0 Stereoelectronic Models for Nucleophilic Attack cluster_FA Felkin-Anh Model cluster_Cieplak Cieplak Model FA_desc Focuses on minimizing steric and electronic repulsion. Electronegative 'F' acts as the largest group, directing attack to the opposite face. FA_node Transition State (F is anti to Nu) Product Diastereomeric Alcohol Products FA_node->Product Leads to prediction Cieplak_desc Focuses on transition state stabilization. Best anti-periplanar σ-donor orbital donates into the forming σ* C-Nu bond. Cieplak_node Transition State (Best σ-donor is anti to Nu) Cieplak_node->Product Leads to prediction Nu Nucleophile (Nu⁻) Ketone This compound Ketone->FA_node Attack by Nu⁻ Ketone->Cieplak_node Attack by Nu⁻

Caption: A comparison of the Felkin-Anh and Cieplak models for predicting stereoselectivity.

Comparative Reactivity Analysis: this compound vs. Cyclohexanone

Experimental data reveals a nuanced picture of this compound's reactivity, where stereoselectivity is the most dramatic point of divergence from the unsubstituted parent ketone.

FeatureCyclohexanoneThis compoundRationale
Relative Reactivity BaselineGenerally Higher The strong inductive effect of fluorine increases the electrophilicity of the carbonyl carbon, activating it towards nucleophilic addition.[2] However, some studies suggest fluoro-ketones can be slightly less reactive than chloro- or bromo-ketones due to conformational effects.[2]
Stereoselectivity (NaBH₄ Reduction) Equatorial Alcohol (Major)cis-Fluorohydrin (Major)Unsubstituted cyclohexanone favors axial attack to relieve torsional strain.[9] In this compound, the fluorine atom exerts powerful stereoelectronic control, directing the hydride to the opposite face, resulting in the cis product.[9][10]
Stereoselectivity (Grignard Addition) Product mixture depends on reagent sizeComplex; often low selectivity The outcome is a complex balance of steric hindrance from the Grignard reagent and stereoelectronic control from the fluorine. For some α-halo ketones, additions of organomagnesium reagents result in low stereoselectivity.[11]
Hydride Reductions: A Clear Case of Stereochemical Inversion

The reduction of cyclohexanones with sodium borohydride (NaBH₄) is a classic experiment for probing facial selectivity.

  • Cyclohexanone: Small hydride nucleophiles preferentially attack from the axial face, leading to the thermodynamically more stable equatorial alcohol as the major product.[9]

  • 2-Halocyclohexanones: For 2-chloro and 2-bromo cyclohexanones, a strong preference for the formation of the cis-halohydrin is observed.[9][12] This indicates that the hydride attacks from the face anti to the halogen substituent. By extension, this compound is expected to yield cis-2-fluorocyclohexanol as the major product, a direct consequence of the stereodirecting influence of the fluorine atom as predicted by the Felkin-Anh model.

Organometallic Additions: A More Complex Scenario

The addition of bulkier nucleophiles like Grignard reagents (RMgX) introduces greater steric demands.[13][14][15]

  • Cyclohexanone: The stereochemical outcome is highly dependent on the steric bulk of the Grignard reagent.

  • This compound: The interplay between the steric bulk of the incoming nucleophile and the stereoelectronic demands of the α-fluoro substituent complicates predictions. While the Felkin-Anh model provides a starting point, experimental results for α-halo ketones with allylmagnesium reagents have shown poor stereoselectivity, suggesting that a simple model may not be sufficient and that the Curtin-Hammett principle may not always apply.[11] Therefore, predicting the major diastereomer in Grignard additions is less straightforward and is highly dependent on the specific reagent and reaction conditions.

Experimental Protocols

To provide a practical framework for investigating these differences, the following protocols are provided. They are designed as self-validating systems for comparative analysis.

Workflow for Comparative Reduction

experimental_workflow cluster_setup Reaction Setup (Parallel) cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis A Flask A: Cyclohexanone in Methanol Cool to 0°C Add_NaBH4 Add NaBH₄ Portion-wise to Flask A and Flask B A->Add_NaBH4 B Flask B: This compound in Methanol Cool to 0°C B->Add_NaBH4 Stir Stir at 0°C, then RT (Monitor by TLC) Add_NaBH4->Stir Quench Quench with Water/Acid Stir->Quench Extract Extract with Et₂O Quench->Extract Dry Dry (Na₂SO₄), Filter Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate NMR ¹H NMR & ¹⁹F NMR Spectroscopy Concentrate->NMR Ratio Determine Diastereomeric Ratio NMR->Ratio

Caption: Workflow for the comparative NaBH₄ reduction of cyclohexanones.

Protocol: Comparative NaBH₄ Reduction of Cyclohexanone and this compound

This protocol outlines a procedure for the parallel reduction to directly compare reactivity and stereoselectivity.

Materials:

  • Cyclohexanone

  • This compound[16][17]

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Two round-bottom flasks, stir bars, ice bath

Procedure:

  • Reaction Setup: In two separate flasks (Flask A and Flask B), prepare solutions of cyclohexanone (1.0 equiv) and this compound (1.0 equiv), respectively, in methanol (approx. 0.2 M concentration). Cool both flasks to 0 °C in an ice bath with magnetic stirring.

  • Reduction: To each flask, add sodium borohydride (NaBH₄, 0.5 equiv) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C. Causality: Portion-wise addition controls the exothermic reaction and prevents side reactions.

  • Reaction Monitoring: Allow the reactions to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. Monitor the consumption of the starting ketone by Thin Layer Chromatography (TLC).

  • Workup: Cool the flasks back to 0 °C and carefully quench the reactions by the slow addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL). Trustworthiness: Multiple extractions ensure complete recovery of the alcohol product, which may have some water solubility.[18]

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Analysis: Analyze the crude product by ¹H NMR spectroscopy. For the 2-fluorocyclohexanol product, ¹⁹F NMR will also be highly informative. The ratio of diastereomers can be determined by integrating characteristic signals of the cis and trans isomers.

Conclusion

The chemical personality of this compound is distinct from that of its non-fluorinated analog. The α-fluoro substituent acts as a powerful electronic and stereochemical modulator. While its inductive effect increases the carbonyl's intrinsic reactivity, its most significant contribution is the establishment of a strong facial bias during nucleophilic attack. This stereodirecting effect, rationalized by models such as Felkin-Anh, is particularly pronounced in hydride reductions, leading to a predictable preference for the cis-fluorohydrin product. For bulkier nucleophiles like Grignard reagents, this inherent stereoelectronic preference competes with steric interactions, leading to more complex and less predictable outcomes. Understanding these guiding principles is paramount for researchers aiming to leverage the unique properties of fluorinated ketones in the design of complex molecular architectures in pharmaceutical and materials science.

References

Safety Operating Guide

A Guide to the Safe Disposal of 2-Fluorocyclohexanone for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses a commitment to safety and environmental stewardship. The proper disposal of chemical reagents like 2-Fluorocyclohexanone is a critical component of this responsibility. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory compliance. Our aim is to empower you with the knowledge to manage this substance confidently and responsibly, ensuring the safety of yourself, your colleagues, and the environment.

Understanding the Compound: Hazard Profile of this compound

Before proceeding with any disposal protocol, a thorough understanding of the inherent hazards of this compound is paramount. This fluorinated organic compound presents several risks that necessitate careful handling.

According to its classification, this compound is:

  • Harmful if swallowed[1].

  • Causes skin irritation[1].

  • May cause an allergic skin reaction[1].

  • Causes serious eye irritation[1].

  • May cause respiratory irritation[1].

It is also a combustible liquid, indicating a potential fire hazard if not stored and handled properly[2]. As a halogenated organic compound, it requires specific disposal procedures to prevent environmental contamination and harm to aquatic life[3][4][5].

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute toxicity, oralGHS07WarningH302: Harmful if swallowed[1]
Skin irritationGHS07WarningH315: Causes skin irritation[1]
Skin sensitizationGHS07WarningH317: May cause an allergic skin reaction[1]
Eye irritationGHS07WarningH319: Causes serious eye irritation[1]
Specific target organ toxicityGHS07WarningH335: May cause respiratory irritation[1]

Core Directive: The Disposal Workflow

The fundamental principle for the disposal of this compound is that it must be treated as halogenated organic waste [3][4]. Under no circumstances should it be disposed of down the drain or mixed with non-hazardous waste[3][6]. The following workflow provides a logical progression for its safe disposal.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal PPE Don Appropriate PPE Workstation Prepare Well-Ventilated Workstation PPE->Workstation Ensure Safety Container Select & Label Waste Container Workstation->Container Proceed to Collection Segregate Segregate Halogenated Waste Container->Segregate Categorize Properly Transfer Transfer Waste to Container Segregate->Transfer Handle with Care Seal Seal Container Transfer->Seal Prevent Leaks Store Store in Designated Area Seal->Store Await Pickup Arrange Arrange for Professional Disposal Store->Arrange Final Step

Caption: A flowchart illustrating the key stages of this compound disposal.

Step-by-Step Disposal Protocol

This protocol is designed for a laboratory setting and assumes small quantities of this compound waste.

Part 1: Immediate Safety and Handling Precautions
  • Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing the appropriate PPE. This includes:

    • Chemical-resistant gloves (e.g., nitrile)[3].

    • Safety goggles or a face shield[2][3].

    • A laboratory coat[3].

    • Closed-toe shoes[3].

  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate vapors, a chemical fume hood is mandatory[3].

Part 2: Waste Collection and Segregation
  • Waste Container Selection:

    • Choose a chemically compatible and leak-proof container. A high-density polyethylene (HDPE) or glass container is generally suitable[7][8]. Avoid metal containers, as some halogenated solvents can degrade to form acids that may corrode the metal[9].

    • The container must have a secure, tight-fitting lid to prevent the escape of vapors[5][6].

  • Labeling:

    • Clearly label the waste container as "Halogenated Organic Waste"[3][4].

    • Specify the contents by writing the full chemical name: "this compound". If it is a mixture, list all components and their approximate percentages.

    • Include the appropriate hazard pictograms (e.g., irritant, harmful).

    • Affix a hazardous waste tag as required by your institution's Environmental Health and Safety (EHS) department[5].

  • Segregation:

    • Crucially, do not mix halogenated organic waste with non-halogenated organic waste. This is because the disposal methods for these two streams are different and mixing them can significantly increase disposal costs and complicate the process[5][6].

    • Keep this waste stream separate from acidic or alkaline waste, as well as from heavy metals and other reactive chemicals[5][9].

  • Transferring the Waste:

    • Carefully pour the this compound waste into the designated container, avoiding splashes.

    • Use a funnel to minimize the risk of spills.

    • Do not overfill the container; leave adequate headspace (at least 10%) to allow for vapor expansion.

Part 3: Temporary Storage
  • Sealing the Container: After adding waste, securely close the container to make it vapor-tight and spill-proof[6].

  • Storage Location:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) or a designated hazardous waste storage area[5][9].

    • The storage area should be cool, dry, and well-ventilated, away from sources of ignition such as heat, sparks, or open flames[2][9][10].

    • Ensure the container is stored in secondary containment to catch any potential leaks[9].

Part 4: Final Disposal
  • Professional Disposal Service: The final disposal of this compound must be conducted by a licensed hazardous waste disposal contractor[3][7]. Your institution's EHS department will typically manage this process.

  • Documentation: Complete all necessary paperwork for the waste manifest as required by your institution and local regulations.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate the hazards.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.

  • Control Vapors and Ignition Sources: If it is safe to do so, increase ventilation to the area. Remove any potential sources of ignition[10].

  • Absorb the Spill:

    • For small spills, use an inert absorbent material such as vermiculite, dry sand, or a commercial sorbent pad[7]. Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully collect the absorbed material using non-sparking tools and place it in a sealable, labeled hazardous waste container[7][10].

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's EHS department.

The Rationale Behind Segregation: Why Halogenated Waste is Different

The presence of a halogen (in this case, fluorine) in an organic molecule significantly alters its properties and the way it must be treated as waste. Halogenated organic compounds are often more persistent in the environment and can be toxic[3][11]. When incinerated, they can produce acidic gases (such as hydrogen fluoride) that require special scrubbers in the incinerator. For these reasons, they are managed under stricter regulations and require more specialized, and often more costly, disposal methods than non-halogenated organic waste[4][5].

Conclusion

The responsible disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to a culture of safety. By adhering to the detailed protocols outlined in this guide, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their ethical and regulatory obligations to the wider community and the environment. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Fluorocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

As researchers and drug development professionals, our work with novel chemical entities like 2-Fluorocyclohexanone is foundational to innovation. This compound, a versatile fluorinated ketone, is a key intermediate in organic synthesis, particularly for creating pharmaceuticals with enhanced biological activity.[1] However, its utility is matched by a distinct hazard profile that necessitates a rigorous, science-first approach to safety.

This guide moves beyond a simple checklist. It provides a deep, procedural framework for selecting, using, and disposing of Personal Protective Equipment (PPE) when handling this compound. Our objective is to build a culture of safety grounded in understanding the why behind each operational step, ensuring that your focus remains on your research, confident in your protection.

Foundational Safety: Hazard Profile of this compound

Effective PPE selection is not arbitrary; it is a direct response to a chemical's specific physical and toxicological properties. This compound is a combustible liquid that presents multiple health hazards upon exposure. A comprehensive understanding of its hazard classifications, as defined by the Globally Harmonized System (GHS), is the critical first step in any risk assessment.

Table 1: GHS Hazard Classification for this compound

Hazard Class Category Signal Word Hazard Statement
Flammable Liquids 3 Danger H226: Flammable liquid and vapor
Acute Toxicity, Oral 4 Warning H302: Harmful if swallowed[2]
Skin Irritation 2 Warning H315: Causes skin irritation[2][3]
Skin Sensitization 1 Warning H317: May cause an allergic skin reaction[2]
Serious Eye Damage/Irritation 2A / 1 Danger H318/H319: Causes serious eye damage/irritation[2][3]

| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation[2] |

The primary routes of occupational exposure are through skin contact, eye contact, and inhalation.[4][5] Therefore, our PPE strategy must establish a robust, multi-layered barrier to protect these vulnerable pathways.

The Core PPE Ensemble: A Multi-Barrier Defense

Based on the identified hazards, a standard PPE ensemble is required for all work with this compound. The complexity of this ensemble must be escalated based on the scale and nature of the procedure.

Eye and Face Protection: Shielding from Irreversible Damage

Given its classification for causing serious eye damage, eye protection is non-negotiable.[2]

  • Minimum Requirement: Chemical splash goggles that form a complete seal around the eyes are mandatory for all tasks, including low-volume transfers and sample preparation.[6] Standard safety glasses with side shields are insufficient as they do not protect against splashes from all angles.[7]

  • Escalation Requirement: When handling larger volumes (>50 mL), conducting reactions under pressure, or performing any task with a heightened risk of splashing, a full-face shield must be worn over the chemical splash goggles.[7] This provides a secondary barrier protecting the entire face.

Hand Protection: Preventing Irritation and Sensitization

The dual risk of skin irritation and allergic sensitization demands careful glove selection.[2]

  • Material Selection: While a standard nitrile glove may suffice for incidental contact, for prolonged handling or immersion, more robust materials are necessary. Based on data for the parent compound, cyclohexanone, gloves made of Butyl rubber or Viton® offer superior chemical resistance.[8] Always consult the glove manufacturer's compatibility data for specific breakthrough times.

  • Operational Protocol: Employ a double-gloving technique. This involves wearing two pairs of gloves, which significantly reduces the risk of exposure in case the outer glove is compromised.[9]

  • Integrity and Replacement: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears. Change gloves immediately if contamination is suspected, and always replace them after a maximum of 30-60 minutes of continuous use to prevent permeation.[7]

Body Protection: Guarding Against Dermal Contact

To protect against accidental spills and splashes, appropriate body protection is essential.

  • Standard Laboratory Attire: A flame-resistant (FR) lab coat, fully buttoned, is the minimum requirement.

  • Enhanced Protection: For larger-scale operations or when transferring significant quantities, supplement the lab coat with a chemical-resistant apron made of rubber or neoprene.[10] In high-risk scenarios, such as pilot-scale synthesis, disposable chemical-resistant coveralls should be considered.[9]

Respiratory Protection: Controlling Inhalation Exposure

This compound can cause respiratory irritation, and its vapors are flammable.[2] Engineering controls are the first line of defense.

  • Primary Control: All handling of this compound must be performed within a certified chemical fume hood to minimize vapor inhalation.[11]

  • When Respirators are Required: In situations where engineering controls are insufficient or unavailable—such as during a large spill, in a poorly ventilated area, or when performing maintenance on contaminated equipment—respiratory protection is mandatory.

  • Respirator Specification: An air-purifying respirator (APR) equipped with an organic vapor (OV) cartridge is required. A combination filter, such as a Type ABEK filter , which is effective against organic vapors, inorganic vapors, acid gases, and ammonia, provides a broad range of protection and is a reliable choice.

Operational and Disposal Plans

A correct PPE ensemble is only effective when supported by rigorous operational protocols.

Risk-Based PPE Selection Workflow

The following workflow provides a logical pathway for determining the appropriate level of PPE for a given task.

PPE_Selection_Workflow start Start: Plan to Handle This compound assess Step 1: Assess Task & Scale start->assess small_scale Scenario A: Low Risk (e.g., Weighing <1g in hood) assess->small_scale Low Volume / Control large_scale Scenario B: High Risk (e.g., Synthesis >10g, transfer) assess->large_scale High Volume / Splash Risk spill Scenario C: Emergency Spill Response assess->spill Uncontrolled Release ppe_a Required PPE: - Chemical Splash Goggles - Nitrile Gloves (Double) - FR Lab Coat small_scale->ppe_a ppe_b Required PPE: - Goggles & Face Shield - Butyl/Viton Gloves (Double) - Chemical Apron over Lab Coat - Work in Certified Fume Hood large_scale->ppe_b ppe_c Required PPE: - Full-Face APR with OV Cartridge - Chemical Resistant Coveralls - Heavy-Duty Butyl Gloves - Chemical Boots spill->ppe_c

Caption: Risk-based workflow for PPE selection.

Procedural Guidance: Donning and Doffing PPE

The sequence of putting on and removing PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Body Protection: Don lab coat or coveralls.

  • Respiratory Protection: If required, perform fit check and don respirator.

  • Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if needed.

  • Hand Protection: Don the first pair of gloves, then pull the second (outer) pair over the cuff of the lab coat.

Doffing (Taking Off) Sequence:

  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel them off without touching the outside with your bare skin.

  • Face/Eye Protection: Remove the face shield (if used), followed by the goggles, handling them by the strap.

  • Body Protection: Unbutton and remove the lab coat or coveralls, rolling it so the contaminated side faces inward.

  • Inner Gloves: Remove the final pair of gloves.

  • Respirator: If used, remove the respirator last.

  • Hygiene: Immediately wash hands thoroughly with soap and water.[12]

Disposal Plan

All disposable PPE used while handling this compound must be considered hazardous waste.

  • Collection: Place all used gloves, disposable aprons, and contaminated wipes into a designated, clearly labeled hazardous waste container.

  • Disposal: This waste must be disposed of in accordance with institutional, local, and national regulations for hazardous chemical waste.[3][12] Do not discard in regular trash.

By adhering to this comprehensive safety framework, you can confidently and securely handle this compound, ensuring that both you and your research are protected.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.